5-Methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUXBGEPLKSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220254 | |
| Record name | 5-Methylnicotinamide | |
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Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-57-5 | |
| Record name | 5-Methylnicotinamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70-57-5 | |
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| Record name | 5-Methylnicotinamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-3-carboxamide | |
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| Record name | 5-METHYLNICOTINAMIDE | |
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Foundational & Exploratory
5-Methylnicotinamide chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties, Structure, and Biological Context of 5-Methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a nicotinamide derivative whose technical profile is often obscured by its more extensively studied isomers, particularly 1-methylnicotinamide (1-MNA), the primary metabolic product of the enzyme Nicotinamide N-methyltransferase (NNMT). This guide serves to delineate the specific chemical and biological properties of this compound, providing a clear, evidence-based resource for researchers. We will establish its distinct identity, detail its synthesis, and present its known biological activity, which, based on current literature, points towards a role as a poly(ADP-ribose) polymerase (PARP) inhibitor. Crucially, this document clarifies common points of confusion with its isomers and highlights the significant gaps in its characterization, offering a scientifically rigorous perspective for its potential application in research and drug development.
Part 1: Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. This substitution pattern is distinct from the biologically prevalent 1-MNA, where the methyl group is on the pyridine nitrogen, conferring a positive charge.
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-methylpyridine-3-carboxamide | [1] |
| Synonyms | 5-Methylpyridine-3-carboxamide | [2][3] |
| CAS Number | 70-57-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O | [2][3][4] |
| Molecular Weight | 136.15 g/mol | [2][4] |
| Appearance | White to cream crystalline powder or solid | [1] |
| Melting Point | 166-168 °C | [4] |
| Boiling Point | 290.0 ± 28.0 °C (Predicted) | [4] |
| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [3][4] |
| InChI Key | BCCUXBGEPLKSEX-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CN=CC(=C1)C(N)=O | [1] |
Part 2: Synthesis and Characterization
The synthesis of this compound is achievable through a two-step process starting from the commercially available precursor 3,5-dimethylpyridine (3,5-lutidine). The process involves a selective oxidation followed by a standard amidation reaction.
Caption: Two-step synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Step-by-Step Synthesis of 5-Methylnicotinic Acid
This protocol is adapted from established methods for the selective oxidation of one methyl group on the pyridine ring.[5][6][7] The choice of oxidizing agent dictates the reaction conditions; potassium permanganate is a common choice.
-
Rationale: The selective oxidation of one methyl group in the presence of two is challenging. This procedure utilizes controlled addition of the oxidant under mild temperature conditions to favor mono-oxidation. An acidic workup is then used to isolate the carboxylic acid product.
-
Reaction Setup: In a suitably sized reaction vessel, charge 3,5-dimethylpyridine (1.0 eq). Add water as the solvent (approx. 10 volumes).
-
Oxidant Addition: While stirring the solution vigorously, begin the portion-wise addition of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq). Maintain the reaction temperature between 25-35 °C throughout the addition. Causality Note: Controlling the temperature is critical to prevent over-oxidation to 3,5-pyridinedicarboxylic acid.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at ~30 °C for 16-20 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Isolation:
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Adjust the pH of the filtrate to ~3.0 using concentrated hydrochloric acid (HCl). This will precipitate the 5-methylnicotinic acid product. Causality Note: The isoelectric point of the product allows for its selective precipitation at this pH, while the dicarboxylic acid byproduct remains in solution.
-
Collect the solid precipitate by filtration and wash with cold water.
-
-
Purification: The crude product can be recrystallized from ethanol to yield high-purity 5-methylnicotinic acid.
Protocol 2: General Protocol for Amidation of 5-Methylnicotinic Acid
This is a standard and reliable method for converting a carboxylic acid to a primary amide.
-
Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate reacts readily with ammonia to form the stable amide bond.
-
Acyl Chloride Formation: Suspend 5-methylnicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5-10 eq) and add a catalytic amount of DMF. Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride residue in an anhydrous aprotic solvent (e.g., THF or Dichloromethane). Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M NH₃ in isopropanol) dropwise.
-
Workup and Purification: Allow the reaction to warm to room temperature. Filter off the ammonium chloride salt byproduct. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization.
Spectroscopic Analysis
-
Expert Insight: For any researcher synthesizing or working with this compound, obtaining full NMR characterization is a critical first step for structural validation. The absence of a reference spectrum in major databases underscores the under-characterized nature of this specific isomer.
Table 2: Predicted ¹H NMR Chemical Shifts Based on fundamental principles, the following proton signals would be expected in a solvent like DMSO-d₆:
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| H2, H6 | ~8.5 - 8.8 | Singlet / Doublet | 2H | Aromatic protons adjacent to ring Nitrogen |
| H4 | ~8.0 - 8.2 | Singlet / Triplet | 1H | Aromatic proton between functional groups |
| -CONH₂ | ~7.3 - 7.8 | Broad Singlets | 2H | Amide protons |
| -CH₃ | ~2.3 - 2.5 | Singlet | 3H | Methyl group on pyridine ring |
Part 3: Biological Activity and Scientific Context
The biological role of this compound is defined as much by what it is not as by what it is. It is imperative to distinguish it from its well-studied isomer, 1-methylnicotinamide, to ensure scientific accuracy.
Crucial Isomeric Distinction: this compound vs. 1-Methylnicotinamide (1-MNA)
The majority of research into the metabolic products of nicotinamide focuses on 1-MNA.[11][12] 1-MNA is the direct product of the NNMT enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen at position 1 of the nicotinamide ring.[13] This enzymatic product, 1-MNA, is a biologically active molecule with demonstrated anti-inflammatory, anti-thrombotic, and vasoprotective effects.[11][12] In contrast, This compound is not the product of NNMT activity on nicotinamide , and there is no significant evidence in the reviewed literature to suggest it is a substrate or a direct, potent inhibitor of this key enzyme.
The NNMT/NAD⁺ Salvage Pathway: The Central Role of 1-MNA
Nicotinamide N-methyltransferase (NNMT) is a critical enzyme in the cytosol that regulates cellular methylation and the NAD⁺ salvage pathway. By methylating nicotinamide, NNMT prevents it from being recycled back into NAD⁺, thus influencing energy metabolism, redox state, and the activity of NAD⁺-dependent enzymes like sirtuins. The product, 1-MNA, then acts as a signaling molecule itself.[13][14]
Caption: The NNMT pathway producing the active metabolite 1-MNA.
Identified Biological Activity of this compound: PARP Inhibition
While not a player in the central NNMT pathway, a specific biological activity for this compound has been identified. A 2020 study investigating synthetic lethality demonstrated that This compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP) .[15] In that study, this compound (at 500 µM and 2 mM) was shown to prevent the drop in cellular NAD⁺ levels caused by DNA-damaging agents, an effect characteristic of PARP inhibitors.[15]
-
Scientific Insight: PARP enzymes are crucial for DNA repair. Their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The finding that this compound possesses PARP inhibitory activity provides a concrete, testable hypothesis for its mechanism of action and potential therapeutic relevance, entirely distinct from the roles of 1-MNA.
Clarification on Misattributed Roles: Necrotizing Enterocolitis (NEC)
Some non-authoritative sources have linked this compound to the treatment of necrotizing enterocolitis (NEC).[4] However, recent, peer-reviewed research clarifies that it is 1-MNA that is implicated in the pathophysiology of NEC.[16][17][18] Studies have shown that levels of NNMT and 1-MNA are elevated in NEC and that exogenous administration of 1-MNA can attenuate the disease in animal models, likely by inhibiting the TLR4-NF-κB inflammatory pathway.[16][17] There is currently no robust scientific evidence to support a role for this compound in NEC.
Part 4: Summary and Future Directions
This compound is a distinct, synthesizable, yet significantly under-characterized isomer of methylated nicotinamide. This guide has established its fundamental chemical properties, provided robust protocols for its synthesis, and, most importantly, clarified its position within the broader field of nicotinamide metabolism.
Key Takeaways for Researchers:
-
Distinct Identity: this compound is structurally and biologically distinct from the NNMT-pathway metabolite 1-MNA. These compounds should not be used interchangeably or confused in experimental design.
-
Data Gap: There is a notable lack of public, experimentally-verified NMR spectral data for this compound, necessitating thorough in-house characterization upon synthesis.
-
Defined Biological Hypothesis: The most compelling evidence for its biological function points to the inhibition of PARP enzymes.
Future Research Directions:
-
Confirmation of PARP Inhibition: Quantitative studies are required to determine the IC₅₀ of this compound against various PARP isoforms.
-
Mechanism of Action: Elucidating how this compound interacts with the PARP active site would be a valuable next step.
-
Comparative Biology: Cellular studies directly comparing the effects of this compound and 1-MNA on pathways such as inflammation, NAD⁺ metabolism, and cellular stress would provide invaluable context to the field.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Vaz, F. M., et al. (2021). Urine NMR Metabolomics Profile of Preterm Infants With Necrotizing Enterocolitis Over the First Two Months of Life: A Pilot Longitudinal Case-Control Study.
- Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regener
- Spectral Database for Organic Compounds. (2023). Wikipedia. [Link]
- Spectral Database for Organic Compounds. Bioregistry. [Link]
- N'-Methylnicotinamide (CID 64950).
- Ghanem, O., & Poroikov, V. (2021). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target.
- Spectral Database for Organic Compounds.
- 1-Methylnicotinamide (HMDB0000699) 1H NMR Spectrum.
- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.
- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.
- Weitkamp, J.-H., et al. (2021). Extracellular Nicotinamide Phosphoribosyltransferase Is a Therapeutic Target in Experimental Necrotizing Enterocolitis. Cells.
- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.
- CN102584695A - Preparing method of 5-methylnicotinicacid.
- 1-Methylnicotinamide. Wikipedia. [Link]
- Chen, Y., et al. (2015). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Molecular & Cellular Proteomics.
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- What is N-1-methylnicotinamide used for? (2024).
- N-Methylnicotinamide (HMDB0003152) 1H NMR Spectrum.
- Myers, S. H., & Ortega, J. A. (2020). Synthetic Lethality through the Lens of Medicinal Chemistry. Journal of Medicinal Chemistry.
- Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea.
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5-Methylnicotinamide: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Methylnicotinamide, a molecule of significant interest in contemporary biomedical research. We will delve into its fundamental chemical properties, synthesis, and multifaceted biological roles, with a particular focus on its functions as an inhibitor of Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) polymerase (PARP). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide experimental design and application.
Core Properties of this compound
This compound is a derivative of nicotinamide (Vitamin B3). Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 70-57-5 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| IUPAC Name | 5-methylpyridine-3-carboxamide | |
| Appearance | White to cream or yellow to brown solid | [2] |
| Melting Point | 166-168 °C | [3] |
| Boiling Point | 290.0±28.0 °C (Predicted) | [3] |
| Purity | ≥96% | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 3,5-dimethylpyridine. The first step involves the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, followed by an amidation reaction to yield the final product.
Step 1: Oxidation of 3,5-Dimethylpyridine to 5-Methylnicotinic Acid
A common method for this oxidation utilizes a strong oxidizing agent like potassium permanganate in an aqueous solution[4][5].
Protocol:
-
In a suitable reaction vessel, dissolve 3,5-dimethylpyridine in water.
-
Slowly add potassium permanganate to the solution while maintaining the temperature between 25-35°C.
-
After the addition is complete, allow the reaction to proceed for 16-20 hours at approximately 30-45°C[4].
-
Upon completion, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude 5-methylnicotinic acid, which is collected by filtration[4].
-
The crude product can be further purified by recrystallization from ethanol[4].
Step 2: Amidation of 5-Methylnicotinic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia[6][7].
General Protocol:
-
Suspend 5-methylnicotinic acid in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, and reflux the mixture to form the acyl chloride. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After the formation of the acyl chloride is complete, the excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acyl chloride is then dissolved in an appropriate solvent and reacted with a source of ammonia (e.g., aqueous ammonia, ammonia gas) to form this compound.
-
The final product can be purified by extraction and recrystallization.
Biological Significance and Mechanisms of Action
This compound has emerged as a molecule of interest due to its interaction with key enzymes involved in cellular metabolism and DNA repair.
Inhibition of Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor[8]. This process yields 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and type 2 diabetes[9].
This compound acts as an inhibitor of NNMT. By blocking the activity of this enzyme, it can modulate the levels of intracellular NAD+ and SAM, which are critical for numerous cellular processes, including energy metabolism and epigenetic regulation[10].
Caption: Inhibition of NNMT by this compound.
Role as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death[3]. PARP inhibitors have been successfully developed as anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[1].
Nicotinamide and its analogs, including this compound, are known to be inhibitors of PARP activity[11]. They act as competitive inhibitors by binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby impairing DNA repair processes. This can lead to the accumulation of DNA damage and subsequent cell death in cancer cells.
Caption: Mechanism of PARP inhibition by this compound.
Experimental Protocols and Applications
The unique biological activities of this compound make it a valuable tool in various experimental settings, particularly in the fields of oncology and metabolic diseases.
In Vitro NNMT Inhibition Assay
This fluorometric assay is designed to screen for and characterize inhibitors of NNMT. The assay relies on the detection of a thiol group generated from the enzymatic reaction cascade.
Protocol:
-
Reagent Preparation: Prepare solutions of NNMT enzyme, S-adenosylmethionine (SAM), nicotinamide (substrate), and the test compound (this compound) in an appropriate assay buffer. A known NNMT inhibitor, such as 1-Methylnicotinamide, should be used as a positive control[12].
-
Reaction Setup: In a 96-well plate, combine the NNMT enzyme, SAM, and the test compound at various concentrations. Include wells for a no-inhibitor control and a background control (without nicotinamide)[12].
-
Initiation and Incubation: Initiate the reaction by adding nicotinamide to all wells except the background control. Incubate the plate at 37°C for a specified time (e.g., 15 minutes)[12].
-
Stopping the Reaction: Terminate the reaction by adding a stopping solution, such as pre-chilled isopropyl alcohol[12].
-
Detection: The product of the NNMT reaction, S-adenosylhomocysteine (SAH), is hydrolyzed to homocysteine, which contains a free thiol group. This thiol group is detected using a specific fluorescent probe. The fluorescence is measured at an excitation/emission wavelength pair of approximately 392/482 nm[12][13].
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in fluorescence signal compared to the no-inhibitor control. The IC₅₀ value can be calculated from a dose-response curve.
In Vivo Studies in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines the use of this compound in a preclinical model of obesity and metabolic disease.
Protocol:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (45-60% of calories from fat) for 8-12 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions[14].
-
Compound Administration: this compound is administered to the DIO mice via a suitable route, such as subcutaneous injection or oral gavage, at a predetermined dose and frequency. A vehicle control group receives the same volume of the vehicle solution[10][14].
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Phenotyping: At the end of the treatment period, a series of metabolic tests are performed:
-
Body Composition Analysis: Techniques like Dual-energy X-ray absorptiometry (DEXA) or EchoMRI are used to quantify fat mass and lean mass[14].
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests assess glucose homeostasis and insulin sensitivity. Mice are fasted, and then a bolus of glucose (for GTT) or insulin (for ITT) is administered intraperitoneally. Blood glucose levels are measured at various time points post-injection[15].
-
-
Tissue and Plasma Analysis: At the end of the study, plasma and tissues can be collected for the analysis of lipids, hormones, and metabolites.
Analytical Methods
The purity and concentration of this compound can be determined using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantification of this compound in various matrices, including biological samples. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) can be used for separation, with detection by UV absorbance at approximately 254 nm[16][17].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of synthesized this compound[4][18].
Safety and Handling
Based on available safety data sheets for similar nicotinamide derivatives, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[2].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area[19].
-
Storage: Store in a cool, dry place in a tightly sealed container[20].
Conclusion
This compound is a promising small molecule with well-defined inhibitory activities against NNMT and PARP. Its potential to modulate key cellular pathways in metabolism and DNA repair makes it a valuable tool for research in oncology, metabolic disorders, and other related fields. The experimental protocols and foundational knowledge provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the advancement of novel therapeutic strategies.
References
- JPharmachem. (n.d.). Safety Data Sheet: N-Methylnicotinamide.
- Gomez, G., et al. (2014).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65560, this compound.
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
- Li, Y., et al. (2023). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Metabolites, 13(11), 1135.
- Google Patents. (2012). CN102584695A - Preparing method of 5-methylnicotinicacid.
- van Haren, M. J., et al. (2017). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 60(16), 7043–7057.
- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 121-134.
- Specific Polymers. (n.d.). HPLC, a modular technique that complements NMR.
- Fillastre, J. P., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 843-851.
- Shaikh, B., et al. (1977). Determination of N1-methylnicotinamide in urine by high-pressure liquid chromatography.
- Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- Gao, T., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. International Journal of Molecular Sciences, 22(15), 8031.
- Li, W., et al. (2017). Direct amidation of esters with nitroarenes.
- ResearchGate. (2014, February 20). What are the best suggestions for an efficient and rapid procedure for amidation?.
- De Cunto, M., et al. (2024). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. Toxics, 12(3), 182.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ResearchGate. (2025, June 9). (PDF) In Vivo Testing in Mice: Principles, Applications, and Challenges.
- Selvaraji, S., et al. (2021). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols, 2(4), 100913.
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A Researcher's Guide to the Synthesis of 5-Methylnicotinamide
Introduction: The Significance of 5-Methylnicotinamide in Modern Research
This compound, a derivative of nicotinamide (Vitamin B3), is a molecule of growing interest within the scientific community, particularly in the fields of pharmacology and biochemistry. Its structural similarity to nicotinamide, a key component of the coenzymes NAD+ and NADP+, positions it as a valuable tool for probing enzymatic pathways and developing novel therapeutic agents. Researchers are actively exploring its potential as an inhibitor of various enzymes, including poly(ADP-ribose) polymerases (PARPs), which are implicated in DNA repair and cancer therapy. A reliable and well-characterized synthetic route is paramount for ensuring the purity and consistency of this compound used in these critical research applications.
This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound suitable for research-scale production. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key experimental choices, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot as needed.
Synthetic Strategy: A Two-Stage Approach from 3,5-Dimethylpyridine
The synthesis of this compound is efficiently achieved through a robust two-stage process commencing with the commercially available starting material, 3,5-dimethylpyridine (also known as 3,5-lutidine). The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for this compound.
The initial stage involves the selective oxidation of one of the two methyl groups of 3,5-dimethylpyridine to a carboxylic acid, yielding the key intermediate, 5-methylnicotinic acid. The subsequent stage focuses on the conversion of this carboxylic acid into the desired primary amide, this compound. For this guide, we will detail a reliable two-step amidation process that proceeds through a methyl ester intermediate, which offers high yields and straightforward purification.
Part 1: Synthesis of 5-Methylnicotinic Acid
The selective oxidation of a methyl group on the pyridine ring is a critical first step. Potassium permanganate (KMnO4) is a powerful and effective oxidizing agent for this transformation.[1][2] The reaction must be carefully controlled to favor the mono-oxidation product and minimize the formation of the di-acid byproduct, 3,5-pyridinedicarboxylic acid.
Experimental Protocol: Oxidation of 3,5-Dimethylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyridine (1 equivalent) to distilled water.
-
Reagent Addition: While stirring the solution at room temperature, slowly add potassium permanganate (KMnO4) (2.5 equivalents) portion-wise over a period of 4-5 hours. The reaction is exothermic, and the temperature should be maintained between 25-35°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 45°C and maintain for approximately 16-20 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct. Wash the filter cake with hot water.
-
Combine the filtrates and adjust the pH to approximately 3.0 with concentrated hydrochloric acid (HCl). This will precipitate the crude 5-methylnicotinic acid.
-
Collect the crude product by filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or water to yield pure 5-methylnicotinic acid as a white solid.
-
| Parameter | Value | Rationale |
| Starting Material | 3,5-Dimethylpyridine | Commercially available and cost-effective precursor. |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | Strong and effective oxidant for benzylic C-H bonds. |
| Solvent | Water | Green solvent, and the reaction is effective in an aqueous medium. |
| Reaction Temperature | 25-45°C | Controlled temperature minimizes over-oxidation to the di-acid. |
| pH Adjustment | ~3.0 | The isoelectric point of 5-methylnicotinic acid, maximizing precipitation. |
Part 2: Synthesis of this compound
The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A highly reliable and scalable approach involves a two-step sequence: esterification of the carboxylic acid followed by amidation. This method avoids harsh reagents and often provides a cleaner product compared to direct amidation from the acid.
Step 2a: Esterification of 5-Methylnicotinic Acid
The carboxylic acid is first converted to its methyl ester. Thionyl chloride (SOCl2) in methanol is an effective reagent system for this transformation, as it generates the reactive acid chloride in situ, which is then immediately esterified by the methanol solvent.[3]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 5-methylnicotinic acid (1 equivalent) in methanol.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (2 equivalents) dropwise. Maintain the temperature between 20-25°C.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours.[3]
-
Work-up and Isolation:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Add ice water to the residue and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-methylnicotinate, which is often a white solid.[3]
-
Step 2b: Amidation of Methyl 5-Methylnicotinate
The final step is the conversion of the methyl ester to the primary amide using ammonia. This is a classic aminolysis reaction.
-
Reaction Setup: In a sealed pressure vessel, dissolve methyl 5-methylnicotinate (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).
-
Reaction: Heat the mixture at a temperature between 70-100°C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product as a crystalline solid.
-
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: To compare with the literature value for pure this compound.
Safety Considerations
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO2 and HCl). This reagent should be handled in a well-ventilated fume hood.
-
Ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area.
-
Reactions in sealed vessels should be conducted with appropriate safety precautions, including the use of a blast shield.
Conclusion
The synthetic route detailed in this guide, proceeding from 3,5-dimethylpyridine via 5-methylnicotinic acid and its methyl ester, provides a reliable and scalable method for the preparation of high-purity this compound for research purposes. By understanding the chemical principles behind each step, researchers can confidently produce this valuable compound for their investigations into its biological and pharmacological properties.
References
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- Sabatini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Kawano, S., Saito, K., & Yamada, T. (2018). Amidation reaction of carboxylic acid with formamide derivative using SO>3>•pyridine. Keio University. [Link]
- Karapetsas, A., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 29(35), e202300556. [Link]
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An In-depth Technical Guide to the Cellular Mechanism of Action of 5-Methylnicotinamide
Abstract
5-Methylnicotinamide (5-MN) is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). By targeting NNMT, 5-MN instigates a cascade of metabolic and signaling events, primarily centered around the modulation of cellular NAD+ homeostasis. This guide provides a comprehensive technical overview of the core mechanism of action of 5-MN in cellular models. We will dissect the molecular interactions, detail the downstream consequences, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals. This document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible investigation into the cellular effects of this compound.
Part 1: The Central Axis - 5-MN and its Primary Target, NNMT
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator at the intersection of cellular metabolism and epigenetic control.[1][2] Its primary function is to catalyze the methylation of nicotinamide (NAM), a form of vitamin B3 and a key precursor in the NAD+ salvage pathway. This reaction utilizes S-adenosylmethionine (SAM) as the universal methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[3][4][5]
The activity of NNMT has profound implications for cellular health and disease. By consuming NAM, NNMT directly impacts the pool of precursors available for NAD+ synthesis.[3][6] Furthermore, its consumption of SAM links it to the broader network of cellular methylation reactions. Upregulation of NNMT is observed in a variety of pathologies, including metabolic syndromes like obesity and diabetes, as well as numerous cancers, where it is often associated with tumor progression and metastasis.[1][3][4][7] This central role makes NNMT an attractive therapeutic target.
This compound (5-MN) is a potent and selective inhibitor of NNMT.[8][9] Structurally similar to the native substrate nicotinamide, 5-MN acts as a competitive inhibitor, binding to the active site of NNMT and preventing the methylation of NAM. This direct and specific inhibition is the initiating event for the cascade of cellular effects detailed in this guide.
Visualizing the Core Mechanism: 5-MN Inhibition of NNMT
The interaction between 5-MN, NNMT, and its substrates can be visualized as a direct competition at the enzyme's active site.
Caption: Competitive inhibition of NNMT by this compound.
Quantifying Inhibition: The In Vitro NNMT Assay
To validate the inhibitory potential of 5-MN, a direct enzymatic assay is the gold standard. The goal is to determine the half-maximal inhibitory concentration (IC50), a key parameter for any inhibitor. Commercially available kits provide a streamlined approach, often based on the detection of a product of the enzymatic reaction.[10][11][12][13][14]
Principle: A common method involves a coupled enzymatic reaction. NNMT methylates nicotinamide using SAM, producing SAH. The SAH is then hydrolyzed by SAH hydrolase to generate homocysteine. The free thiol group of homocysteine is then detected by a fluorescent probe.[10][13] The fluorescence intensity is directly proportional to NNMT activity. In the presence of an inhibitor like 5-MN, the signal is reduced.
Experimental Protocol: Fluorometric NNMT Inhibitor Screening Assay [10][12]
-
Reagent Preparation:
-
Prepare NNMT Assay Buffer. Warm to 37°C before use.
-
Reconstitute lyophilized reagents (e.g., NNMT enzyme, SAM, Enzyme-I/SAH Hydrolase) in Assay Buffer as per the manufacturer's instructions. Keep enzymes on ice.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 3x final concentration) in NNMT Assay Buffer.
-
Prepare a 3x stock of the substrate, Nicotinamide, in NNMT Assay Buffer.
-
Prepare the Thiol Detecting Probe working solution in DMSO immediately before use.
-
-
Assay Setup (96-well plate format):
-
Test Inhibitor Wells: 50 µL of 3x 5-MN dilution series.
-
Enzyme Control (100% Activity): 50 µL of NNMT Assay Buffer.
-
Inhibitor Control (Optional): 50 µL of a known NNMT inhibitor (e.g., 1-Methylnicotinamide).
-
Background Control: 75 µL of NNMT Assay Buffer (no enzyme mix added initially).
-
-
Enzyme Reaction:
-
Prepare a master mix of the NNMT Reaction Mix containing NNMT Enzyme, Enzyme-I (SAH Hydrolase), and SAM in NNMT Assay Buffer.
-
Add 75 µL of the NNMT Reaction Mix to the Test Inhibitor, Enzyme Control, and Inhibitor Control wells.
-
Add 25 µL of Nicotinamide substrate solution to all wells except the Background Control.
-
Mix thoroughly and incubate at 37°C for 15-30 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 50 µL of pre-chilled isopropanol.
-
Add 50 µL of the Thiol Detecting Probe working solution to all wells.
-
Incubate at room temperature for 5 minutes, protected from light.
-
Measure fluorescence using a plate reader at Ex/Em = 392/482 nm.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percent inhibition for each 5-MN concentration: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_EnzymeControl)) * 100.
-
Plot the percent inhibition against the log of the 5-MN concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: IC50 Values for NNMT Inhibitors
| Compound | IC50 (µM) | Assay Conditions | Reference |
| 5-Amino-1-methylquinolinium (NNMTi) | 1.2 | 50 µM SAM, 100 µM NCA | [15] |
| Bisubstrate Inhibitor (Compound 78) | 1.41 | N/A | [16] |
Part 2: The Primary Consequence - Reshaping Cellular NAD+ Metabolism
The inhibition of NNMT by 5-MN directly reroutes nicotinamide metabolism. By blocking the conversion of NAM to 1-MNA, 5-MN effectively increases the intracellular pool of NAM.[17] This surplus NAM becomes a readily available substrate for the NAD+ salvage pathway, the primary mechanism for NAD+ synthesis in mammalian cells.[6][18][19]
The NAD+ Salvage Pathway and the Role of 5-MN
The salvage pathway begins with the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[19] By increasing NAM availability, 5-MN treatment leads to a significant and measurable increase in cellular NAD+ levels.[17]
Visualization of the NAD+ Salvage Pathway Modulation
Caption: 5-MN inhibits NNMT, increasing NAM availability for the NAD+ salvage pathway.
Quantifying the Impact: Measurement of Intracellular NAD+ Levels
Verifying that 5-MN treatment increases cellular NAD+ is a critical step in confirming its mechanism of action. Both enzymatic cycling assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are robust methods for this purpose.[20][21][22][23]
Principle (LC-MS/MS): This is the most sensitive and specific method. Cells are lysed, and metabolites are extracted. The extract is then separated by liquid chromatography, and the masses of the eluting compounds are analyzed by a mass spectrometer. By comparing the retention time and mass-to-charge ratio to a known NAD+ standard, precise quantification is achieved.[20][21]
Experimental Protocol: LC-MS/MS Quantification of Intracellular NAD+ [21][24]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Treat cells with various concentrations of 5-MN or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours). Prepare triplicate wells for each condition.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of pre-chilled (-80°C) extraction solvent (e.g., methanol:acetonitrile:water, 40:40:20) to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, containing the metabolites, to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Develop a chromatographic method to separate NAD+ from other cellular metabolites.
-
Optimize mass spectrometer settings for the detection of NAD+ (monitoring specific parent-to-daughter ion transitions).
-
Generate a standard curve using known concentrations of pure NAD+ to allow for absolute quantification.
-
-
Data Normalization and Analysis:
-
In a parallel set of wells, lyse the cells and perform a protein quantification assay (e.g., BCA or Bradford assay).
-
Normalize the measured NAD+ concentration to the total protein content for each sample.
-
Calculate the fold-change in NAD+ levels in 5-MN-treated cells compared to vehicle-treated controls.
-
Data Presentation: Effect of NNMT Inhibition on Cellular NAD+ Levels
| Cell Line | Treatment | Fold Increase in NAD+ (Mean ± SD) | Reference |
| Adipocytes | 5-amino-1MQ (NNMTi) | Significant Increase | [17] |
| Human Fibroblasts | 5 mM NAM | ~2-fold | [25] |
| Hepatocytes | 5 mM NAM | ~1.4-fold | [25] |
Part 3: Downstream Signaling - Activation of NAD+-Dependent Enzymes
The increase in cellular NAD+ concentration is not a metabolic endpoint but a powerful signaling event. NAD+ is an obligate co-substrate for a class of enzymes known as sirtuins (SIRTs), which are NAD+-dependent protein deacylases.[26][27][28] By boosting NAD+ levels, 5-MN treatment can lead to the activation of sirtuins, particularly SIRT1.[4][18]
SIRT1 plays a crucial role in regulating cellular metabolism, stress resistance, and longevity by deacetylating a wide range of protein targets, including transcription factors and metabolic enzymes.[18][28]
The 5-MN to SIRT1 Signaling Cascade
The mechanistic link is direct: inhibiting NNMT with 5-MN increases NAD+, which in turn enhances the enzymatic activity of SIRT1. This leads to the deacetylation of SIRT1's downstream targets.
Visualization of the 5-MN -> NAD+ -> SIRT1 Signaling Cascade
Caption: 5-MN activates SIRT1 by increasing cellular NAD+ levels.
Measuring the Outcome: Assessing Sirtuin Activity via Western Blot
A direct measure of sirtuin activity in cells involves quantifying the acetylation status of its known substrates.[29] A decrease in the acetylation of a SIRT1 target protein following 5-MN treatment provides strong evidence of pathway activation. Western blotting is the most common technique for this analysis.[29][30][31][32]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the acetylated form of a known SIRT1 target (e.g., acetyl-p53 at lysine 382). A second antibody, conjugated to an enzyme like HRP, is used for detection. The signal intensity, which corresponds to the amount of acetylated protein, is quantified. The membrane is often stripped and re-probed for the total amount of the target protein and a loading control (e.g., GAPDH or α-tubulin) for normalization.
Experimental Protocol: Western Blot for Acetylated p53 [30]
-
Sample Preparation and Lysis:
-
Treat cells with 5-MN or vehicle control as previously described.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail and, crucially, a deacetylase inhibitor (e.g., Trichostatin A, Sodium Butyrate) to preserve the in-vivo acetylation state.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against acetylated p53 (e.g., anti-Ac-p53-K382).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensity using software like ImageJ.
-
Strip the membrane and re-probe with an antibody for total p53 and then a loading control (e.g., β-actin) to normalize the data.
-
Compare the ratio of acetylated-p53 to total-p53 between control and 5-MN-treated samples.
-
Data Presentation: Expected Changes in Sirtuin Substrate Acetylation
| Target Protein | Expected Change with 5-MN | Cellular Function |
| p53 | ↓ Deacetylation | Apoptosis, Cell Cycle Arrest |
| PGC-1α | ↓ Deacetylation | Mitochondrial Biogenesis, Metabolism |
| NF-κB (p65) | ↓ Deacetylation | Inflammation |
| FOXO1 | ↓ Deacetylation | Stress Resistance, Metabolism |
Part 4: Broader Cellular and Therapeutic Implications
The mechanism of 5-MN extends beyond the NAD+-SIRT1 axis. By inhibiting NNMT, it also influences the cellular methylation potential by conserving the SAM pool. Furthermore, the product of the NNMT reaction, 1-MNA, is itself a biologically active molecule with roles in inflammation and vascular health, so its reduction can have independent effects.[33][34][35]
The combined effects of increased NAD+, sirtuin activation, and altered methylation status make 5-MN and other NNMT inhibitors promising therapeutic agents for a range of conditions:
-
Metabolic Diseases: By increasing energy expenditure and improving insulin sensitivity, NNMT inhibitors are being investigated for obesity and type 2 diabetes.[4][17][36]
-
Oncology: Upregulation of NNMT is a feature of many cancers, and its inhibition can suppress cancer cell proliferation and metastasis.[3][7][36]
-
Neurodegenerative Diseases: NAD+ depletion is implicated in neurodegeneration, and boosting NAD+ levels through NNMT inhibition is a potential neuroprotective strategy.[7][36]
Part 5: Conclusion
This compound exerts its primary mechanism of action through the potent and specific inhibition of Nicotinamide N-methyltransferase. This singular event triggers a cascade of well-defined cellular changes, beginning with the shunting of nicotinamide into the NAD+ salvage pathway. The resulting increase in cellular NAD+ levels enhances the activity of NAD+-dependent enzymes, most notably the sirtuins, leading to downstream changes in protein acetylation, gene expression, and cellular metabolism. The experimental frameworks provided in this guide offer a robust, self-validating system to investigate and confirm this mechanism in any relevant cellular model. Understanding this core pathway is essential for researchers working to harness the therapeutic potential of NNMT inhibition.
References
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- Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PMC - NIH. [Link]
- Bio-protocol. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol. [Link]
- Frederick, D. W., et al. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Enzymology. [Link]
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- Assay Genie. NNMT Inhibitor Screening Assay. Assay Genie. [Link]
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An In-Depth Technical Guide to 5-Amino-1-Methylquinolinium: A Potent and Selective Inhibitor of Nicotinamide N-Methyltransferase (NNMT)
Executive Summary
Nicotinamide N-methyltransferase (NNMT) has emerged from its historical classification as a simple metabolic enzyme to a pivotal regulator at the crossroads of cellular energy homeostasis, one-carbon metabolism, and epigenetic control.[1][2] Overexpression of NNMT is strongly correlated with a range of pathologies, including obesity, type 2 diabetes, various cancers, and neurodegenerative diseases.[3][4] This has positioned NNMT as a compelling therapeutic target for drug development. This technical guide provides an in-depth exploration of a leading small molecule NNMT inhibitor, 5-amino-1-methylquinolinium (5-amino-1MQ). We will dissect its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage NNMT inhibition as a therapeutic strategy.
A Note on Nomenclature: The subject of this guide is the synthetic, membrane-permeable small molecule 5-amino-1-methylquinolinium (5-amino-1MQ) . It is distinct from the natural enzymatic product of NNMT, 1-methylnicotinamide (1-MNA or MNA) , which acts as a weak product inhibitor with poor cellular permeability.[5]
Chapter 1: The Central Role of Nicotinamide N-Methyltransferase (NNMT) in Cellular Metabolism and Disease
The NNMT Enzymatic Reaction: A Critical Metabolic Nexus
NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (NAM, a form of Vitamin B3).[6] This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[6]
This single reaction has profound downstream consequences:
-
Regulation of the NAD+ Salvage Pathway: By consuming NAM, NNMT directly depletes the primary precursor for the NAD+ salvage pathway, which is the main route for NAD+ biosynthesis in mammalian cells.[3] NAD+ is an essential coenzyme for hundreds of redox reactions and a required substrate for critical signaling enzymes like sirtuins and PARPs.[1]
-
Modulation of Cellular Methylation Potential: The reaction consumes SAM and produces SAH. The ratio of SAM to SAH, known as the "methylation potential," dictates the activity of virtually all cellular methyltransferases, which are responsible for the methylation of DNA, RNA, histones, and other proteins.[3] Elevated NNMT activity can deplete the SAM pool, thereby influencing the cellular epigenetic landscape.[5]
Figure 1: The central role of NNMT in linking the NAD+ salvage pathway with one-carbon metabolism.
Rationale for NNMT as a Therapeutic Target
Overexpression of NNMT is a common feature in numerous disease states. The logic behind targeting this enzyme is compelling: by inhibiting NNMT, one can simultaneously address multiple pathological drivers.
-
Metabolic Diseases: In obesity and type 2 diabetes, elevated NNMT expression in adipose tissue and the liver is associated with increased fat accumulation and insulin resistance.[5][7] Inhibition of NNMT is hypothesized to increase energy expenditure, improve insulin sensitivity, and reduce lipogenesis.[8][9]
-
Oncology: Many cancers upregulate NNMT to support altered metabolic demands and promote metastasis.[2][3] By consuming SAM, NNMT can induce global DNA hypomethylation, leading to changes in gene expression that favor tumor growth.[5] Inhibiting NNMT can reduce cancer cell proliferation and tumorigenicity.
-
Aging and Regenerative Medicine: NAD+ levels decline with age, and this decline is linked to age-related dysfunction. NNMT activity increases with age, contributing to this NAD+ depletion.[1] Inhibition of NNMT has been shown to activate senescent muscle stem cells and improve the regenerative capacity of aged skeletal muscle in preclinical models.[9]
Chapter 2: 5-Amino-1-Methylquinolinium (5-amino-1MQ) as a Selective NNMT Inhibitor
Mechanism of Action
5-amino-1MQ is a small, membrane-permeable molecule designed to act as a competitive inhibitor at the nicotinamide binding site of the NNMT enzyme.[5] Unlike the natural product 1-MNA, its structure and properties are optimized for high potency and cellular activity.
The primary biochemical consequences of NNMT inhibition by 5-amino-1MQ are:
-
Decreased 1-MNA Production: Direct measurement of the enzyme's product, 1-MNA, serves as a robust biomarker of target engagement. Treatment of cells with 5-amino-1MQ leads to a significant, dose-dependent reduction in intracellular 1-MNA levels.[8]
-
Increased Intracellular NAD+: By preventing the consumption of NAM, 5-amino-1MQ shunts NAM back into the NAD+ salvage pathway. This results in a measurable increase in cellular NAD+ concentrations, which can enhance the activity of NAD+-dependent enzymes like sirtuins.[8][9]
-
Preservation of the SAM Pool: Inhibition of NNMT reduces the drain on the cellular SAM pool, thereby maintaining the cell's methylation potential. This can lead to the reversal of aberrant epigenetic changes associated with NNMT overexpression.[5][9]
Figure 2: Competitive inhibition of NNMT by 5-amino-1MQ at the nicotinamide binding site.
Quantitative Inhibitor Profile
The efficacy of an inhibitor is defined by its potency, selectivity, and cellular activity. 5-amino-1MQ has been characterized extensively, demonstrating a profile superior to that of the natural product inhibitor, 1-MNA.
| Parameter | 5-Amino-1-Methylquinolinium (5-amino-1MQ) | 1-Methylnicotinamide (1-MNA) |
| Type | Synthetic Small Molecule, Nicotinamide Analog | Natural Enzymatic Product |
| In Vitro IC₅₀ | 1.2 ± 0.1 µM[5] | 9.0 ± 0.6 µM[5] |
| Mechanism of Action | Competitive at NAM binding site[5] | Product Inhibition[5] |
| Cellular Permeability | High[5][8] | Poor[5] |
| Cellular EC₅₀ (1-MNA reduction) | ~2.3 µM[10] | Not effective |
| Selectivity | High selectivity over other methyltransferases[8] | Specific to the NNMT reaction |
| In Vivo Efficacy | Reverses diet-induced obesity in mice[6][8] | Limited due to poor permeability/stability[5] |
Table 1: Comparative analysis of 5-amino-1MQ and 1-MNA as NNMT inhibitors.
Chapter 3: Preclinical Evaluation of 5-Amino-1-Methylquinolinium
The therapeutic potential of 5-amino-1MQ is supported by robust preclinical data from both cell-based assays and animal models of metabolic disease.
In Vitro Characterization in Adipocytes
The 3T3-L1 pre-adipocyte cell line is a cornerstone model for studying adipogenesis and fat metabolism. The choice to use this system is based on its ability to differentiate into mature, lipid-accumulating adipocytes, which are a primary site of NNMT activity in metabolic disease.
-
Inhibition of Lipogenesis: Treatment of differentiating 3T3-L1 cells with 5-amino-1MQ produces a concentration-dependent inhibition of lipid accumulation. At concentrations of 30 µM and 60 µM, 5-amino-1MQ reduced lipogenesis by 50% and 70%, respectively, demonstrating a direct impact on the adipocyte phenotype.[8]
-
Target Engagement and Metabolic Shift: In mature adipocytes, 5-amino-1MQ treatment significantly decreases intracellular 1-MNA levels, confirming target engagement.[8] Concurrently, it leads to a concentration-dependent increase in NAD+ levels, with a 1.2 to 1.6-fold increase observed at concentrations between 1-60 µM.[8] This validates the proposed mechanism of shunting NAM from methylation to NAD+ synthesis.
-
Selectivity and Cytotoxicity: Crucially, 5-amino-1MQ displays high selectivity, not inhibiting related SAM-dependent methyltransferases or other key enzymes in the NAD+ salvage pathway.[8] Modest cytotoxicity is only observed at concentrations far exceeding its effective dose (e.g., >100 µM), indicating a favorable therapeutic window.[8]
In Vivo Efficacy in Diet-Induced Obesity
The diet-induced obesity (DIO) mouse model is the gold standard for evaluating anti-obesity therapeutics. This model recapitulates key features of human metabolic syndrome, including weight gain, adiposity, and dyslipidemia, making it highly relevant for translational studies.
In a key proof-of-concept study, DIO mice were treated systemically with 5-amino-1MQ (20 mg/kg). The results were significant:
-
Reduced Body Weight and Adiposity: Treated mice showed a progressive and significant reduction in body weight and white adipose mass compared to vehicle-treated controls.[8]
-
Improved Lipid Profile: Plasma total cholesterol levels were significantly lowered in the treatment group.[8]
-
No Impact on Food Intake: The observed weight loss was not due to appetite suppression, as there was no significant difference in food intake between the groups.[8] This is a critical finding, as it points towards a mechanism of increased energy expenditure rather than caloric restriction.
-
Favorable Safety Profile: No observable adverse effects were reported during the treatment period, supporting the inhibitor's safety in this preclinical model.[8]
Chapter 4: Methodologies and Experimental Protocols
A self-validating experimental design is paramount. The following protocols include necessary controls and quality checks to ensure data integrity.
Protocol: In Vitro NNMT Inhibitor Screening Assay (Fluorometric)
This protocol is designed to determine the IC₅₀ of a test compound against purified human NNMT enzyme. The principle relies on a coupled-enzyme reaction where the NNMT product, SAH, is hydrolyzed to homocysteine, whose free thiol group is detected by a fluorescent probe.
Figure 3: Experimental workflow for an in vitro fluorometric NNMT inhibitor screening assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., 5-amino-1MQ) in NNMT Assay Buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%.
-
Prepare a master reaction mix containing NNMT enzyme, SAH hydrolase, and SAM in assay buffer.
-
-
Plate Setup (96-well, white, flat-bottom):
-
Test Wells: Add 50 µL of each inhibitor dilution.
-
Inhibitor Control (IC): Add a known inhibitor (e.g., 1-MNA) at a concentration expected to give >80% inhibition.
-
Enzyme Control (EC): Add 50 µL of assay buffer containing only the solvent (e.g., DMSO). This represents 0% inhibition.
-
Background Control (BC): Add 50 µL of assay buffer with solvent. This well will not receive the substrate (NAM).
-
-
Enzyme Addition:
-
Add 25 µL of the master reaction mix to all wells. Mix gently and incubate for 10-15 minutes at 37°C to allow inhibitors to bind.
-
-
Reaction Initiation:
-
To all wells except the Background Control, add 25 µL of Nicotinamide substrate to start the reaction.
-
Incubate for 15-60 minutes at 37°C. The reaction time should be optimized to ensure the EC signal is linear and well above the BC signal.
-
-
Detection:
-
Stop the reaction according to the kit manufacturer's protocol (e.g., by adding a stop solution or cold alcohol).
-
Add the Thiol Detecting Probe. Incubate at room temperature, protected from light, for 5-10 minutes.
-
Read the fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex/Em = 392/482 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background Control from all other readings.
-
Calculate the Percent Inhibition for each test well using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_EC))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Chapter 5: Future Directions and Therapeutic Outlook
The development of potent, selective, and orally bioavailable NNMT inhibitors like 5-amino-1MQ represents a significant advancement in targeting metabolic diseases and cancer. The robust preclinical data provide a strong rationale for moving these compounds toward clinical evaluation.
Key Future Steps:
-
Clinical Trials: The ultimate validation requires well-designed clinical trials in patient populations with metabolic syndrome, NAFLD/NASH, or specific cancers with high NNMT expression.
-
Biomarker Development: Measuring plasma or urinary 1-MNA levels could serve as a non-invasive pharmacodynamic biomarker to confirm target engagement and guide dose selection in humans.
-
Exploring Broader Indications: Given the fundamental role of NNMT in NAD+ and methylation biology, its inhibition may have therapeutic benefits in other age-related diseases, including neurodegenerative and cardiovascular conditions.
References
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The Role of 5-Methylnicotinamide in Poly(ADP-Ribose) Polymerase (PARP) Inhibition: A Mechanistic and Methodological Exploration
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR), utilizing nicotinamide adenine dinucleotide (NAD+) as a substrate to signal DNA breaks and recruit repair machinery. The inhibition of PARP has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair. While clinically approved PARP inhibitors are synthetic molecules that compete with NAD+, there exists a class of endogenous and derivative inhibitors centered around nicotinamide (NAM), the natural byproduct of the PARP catalytic reaction. This guide provides a detailed technical examination of the role of methylated nicotinamides, with a specific focus on 5-Methylnicotinamide, in PARP inhibition. We will dissect the underlying biochemistry of NAD+ metabolism, the mechanism of competitive inhibition, the intricate crosstalk with sirtuins, and provide robust experimental protocols for the characterization of such compounds.
The PARP-NAD+ Axis: A Critical Hub in Genome Integrity
At the heart of the single-strand break repair (SSBR) pathway lies PARP1. Upon detecting a DNA lesion, PARP1 undergoes a conformational change, activating its catalytic domain. This initiates the consumption of cellular NAD+, cleaving it into nicotinamide (NAM) and ADP-ribose.[1][2] PARP1 then polymerizes the ADP-ribose units onto itself and other acceptor proteins, including histones, forming long, branched chains of poly(ADP-ribose) or PAR.[3] This PAR-ylation acts as a beacon, recruiting other DDR proteins to the site of damage to effect repair.[4]
The reaction is self-limiting. The generation of NAM, a byproduct of NAD+ cleavage, serves as a natural feedback inhibitor of PARP activity.[5][6] This entire process is tightly integrated with the cell's metabolic state through the NAD+ salvage pathway, where NAM is recycled back into NAD+. This creates a dynamic equilibrium essential for maintaining genomic stability and cellular homeostasis.[7]
Caption: The PARP1 activation cycle and its link to NAD+ metabolism.
Competitive Inhibition at the Catalytic Site: The Nicotinamide Mimicry
PARP inhibitors, including nicotinamide and its derivatives, function primarily as competitive inhibitors.[2] They possess a structural resemblance to the nicotinamide moiety of the NAD+ substrate, allowing them to bind to the catalytic domain of PARP. This occupation of the active site prevents NAD+ from binding, thereby blocking the synthesis of PAR chains and stalling the DNA repair signaling cascade.[1][8]
It is crucial to distinguish between pure catalytic inhibition and the phenomenon known as "PARP trapping."[4] While catalytic inhibition simply prevents PAR synthesis, PARP trapping occurs when the inhibitor locks the PARP enzyme onto the DNA at the site of the break. This creates a physical obstruction that is highly cytotoxic, especially during DNA replication, forming the basis of synthetic lethality in BRCA-deficient cancers. The specific trapping potential can vary significantly between different inhibitors.
Caption: Competitive binding at the PARP catalytic domain.
This compound: A Derivative in the NAD+ Metabolic Web
While nicotinamide (NAM) is the canonical endogenous PARP inhibitor, its cellular activity is modulated by subsequent metabolism. A primary route is the methylation of NAM by the enzyme Nicotinamide N-methyltransferase (NNMT) to produce 1-methylnicotinamide (MNA).[9][10] This reaction consumes a methyl group from S-adenosyl methionine (SAM) and effectively diverts NAM away from the NAD+ salvage pathway, thereby influencing cellular NAD+ levels and relieving the feedback inhibition on PARP and sirtuins.[7][11]
This compound is a structural isomer of the more commonly studied 1-methylnicotinamide. Early studies identified both nicotinamide and this compound as inhibitors of nuclear NAD nucleosidase and PARP activity.[8] Its mechanism is presumed to be identical to that of NAM—competitive inhibition at the NAD+ binding site. However, it is less extensively characterized than NAM or MNA. Its distinct methylation position could influence several key parameters:
-
Binding Affinity: The position of the methyl group may alter the compound's affinity for the PARP catalytic pocket.
-
Metabolic Stability: this compound may not be a substrate for the same metabolic enzymes as NAM or MNA, potentially giving it a different pharmacokinetic profile.
-
Cellular Transport: Its ability to cross cell membranes may differ from its parent compound.
| Feature | Nicotinamide (NAM) | 1-Methylnicotinamide (MNA) | This compound |
| Role in PARP Inhibition | Endogenous feedback inhibitor; competitive with NAD+.[5] | Not a direct PARP inhibitor; product of NAM detoxification.[9] | Identified as a direct PARP inhibitor; competitive with NAD+.[8] |
| Primary Metabolic Source | Byproduct of NAD+-consuming enzymes (PARPs, Sirtuins).[6] | Methylation of NAM by NNMT.[7][10] | Synthetic derivative or potential minor metabolite. |
| Effect on NAD+ Pool | Precursor for NAD+ via the salvage pathway.[7] | Diverts NAM from the salvage pathway, can indirectly lower NAD+.[11] | Not a direct precursor; its effect on NAD+ metabolism is uncharacterized. |
| Known IC50 vs. PARP1 | Millimolar range (e.g., significant inhibition starts at ~500 µM).[5] | N/A | Undetermined in modern assays. |
| Crosstalk with Sirtuins | Direct inhibitor of Sirtuins (e.g., SIRT1 IC50 ~50-180 µM).[12] | Not a direct inhibitor; its formation regulates NAM levels.[9] | Likely a weak inhibitor, similar to NAM, but unconfirmed. |
Experimental Protocols for Characterization
To rigorously define the activity of a putative PARP inhibitor like this compound, a series of validated biochemical and cell-based assays are required.
Protocol 1: In Vitro Biochemical PARP1 Activity Assay
This protocol determines the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1 in the presence of nicked DNA. The resulting biotinylated histones are detected using a streptavidin-conjugated reporter.
Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 µM to 10 mM) in PARP assay buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle (DMSO/water) as a negative control.
-
Reaction Setup: In each well, add the following in order:
-
50 µL PARP Assay Buffer (containing nicked DNA).
-
10 µL of the test compound dilution or control.
-
10 µL of purified recombinant PARP1 enzyme.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction: Add 20 µL of PARP reaction cocktail containing biotinylated NAD+. Incubate for 60 minutes at 30°C.
-
Detection:
-
Wash the plate 5x with PBS-T to remove unreacted components.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash 5x with PBS-T.
-
Add 100 µL of TMB substrate. Allow color to develop.
-
Stop the reaction with 50 µL of 2N H2SO4.
-
-
Data Analysis: Read absorbance at 450 nm. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
Causality and Validation: The inclusion of nicked DNA is essential for PARP1 activation. The dose-dependent decrease in signal, benchmarked against a known inhibitor like Olaparib, validates that the compound is inhibiting the enzymatic PAR-ylation reaction.[5][13]
Protocol 2: Cellular PARP Inhibition (Target Engagement) Assay
This protocol assesses whether the compound can enter cells and inhibit PARP activity in a physiological context.
Principle: Inducing DNA damage in cells activates PARP, leading to a massive synthesis of PAR. Target engagement by an effective inhibitor will prevent this PAR accumulation, which can be visualized and quantified by Western Blot or immunofluorescence.[3]
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 6-well plate and grow to ~80% confluency.
-
Pre-treatment: Treat cells with varying concentrations of this compound for 1-2 hours. Include vehicle and positive controls.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes or 200 µM MMS for 30 minutes) to all wells except the undamaged control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against pan-ADP-ribose (PAR) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities for PAR and normalize to the loading control. A potent inhibitor will show a dose-dependent reduction in the PAR signal in the DNA-damaged samples.
Causality and Validation: The assay is self-validating. A strong PAR signal should only appear in the "Damage + Vehicle" condition. The absence of this signal in the "Damage + Inhibitor" condition directly demonstrates that the compound is engaging and inhibiting the PARP enzyme inside the cell.[13][14]
Sources
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Introduction: The Central Axis of Nicotinamide Methylation
An In-Depth Technical Guide to the Metabolic Fate of Nicotinamide-Derived Methylated Metabolites In Vivo
A Foreword on Chemical Nomenclature: 5-Methylnicotinamide vs. 1-Methylnicotinamide
This guide addresses the in vivo metabolic fate of the primary methylated metabolite of nicotinamide. It is critical to distinguish at the outset between this compound, a synthetic derivative defined by a methyl group on the 5th carbon of the pyridine ring, and 1-Methylnicotinamide (1-MNA), the biologically generated metabolite where methylation occurs on the pyridinium nitrogen. The vast body of scientific literature on in vivo nicotinamide metabolism concerns 1-MNA. Therefore, this guide will focus exclusively on the formation, biotransformation, and excretion of 1-Methylnicotinamide (1-MNA) and its downstream products, which represent the canonical metabolic pathway in biological systems.
Nicotinamide (NAM), a form of vitamin B3, is a fundamental precursor for the synthesis of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The metabolic routing of NAM is a critical regulatory node in cellular bioenergetics. While one branch of its fate leads to NAD+ synthesis through the salvage pathway, a significant flux is directed towards methylation and subsequent excretion.[1] This process is not merely a clearance mechanism for excess vitamin B3 but a highly regulated pathway with profound implications for cellular methylation potential and energy homeostasis.[2][3] The central enzyme governing this metabolic decision is Nicotinamide N-methyltransferase (NNMT).
Part I: The Initiating Step – NNMT-Catalyzed Formation of 1-Methylnicotinamide
The metabolic journey begins with the irreversible methylation of nicotinamide, a reaction catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT, E.C. 2.1.1.1).[2] This enzyme is predominantly expressed in the liver and adipose tissue.[4][5] The reaction involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridinium nitrogen of nicotinamide. This yields two products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH), a precursor to homocysteine and a known inhibitor of most methyltransferases.[3][6]
The enzymatic reaction can be summarized as: Nicotinamide + S-adenosyl-L-methionine (SAM) --(NNMT)--> 1-Methylnicotinamide (1-MNA) + S-adenosyl-L-homocysteine (SAH)
This single enzymatic step has dual metabolic consequences: it consumes a methyl group, thereby influencing the cellular SAM/SAH ratio (a key indicator of methylation capacity), and it shunts nicotinamide away from the NAD+ salvage pathway, thus modulating NAD+ availability.[3][7]
Part II: The Metabolic Cascade of 1-Methylnicotinamide (1-MNA)
Once formed, 1-MNA is not metabolically inert. While historically considered a simple detoxification product, it is now recognized as a bioactive molecule and a substrate for further enzymatic conversion before its ultimate elimination from the body.[8][9]
Distribution
Following its synthesis, primarily in hepatocytes and adipocytes, 1-MNA is distributed throughout the body via the circulatory system and can be detected in both plasma and cerebrospinal fluid (CSF).[10]
Biotransformation by Aldehyde Oxidase (AOX)
The primary metabolic fate of 1-MNA is oxidation, a reaction catalyzed by aldehyde oxidase (AOX).[2][5] This enzyme converts 1-MNA into two principal oxidized metabolites:
-
N-methyl-2-pyridone-5-carboxamide (2PY)
-
N-methyl-4-pyridone-3-carboxamide (4PY)
A crucial point for researchers is the species-specific difference in this pathway. In humans, 2PY is the major urinary metabolite of 1-MNA, whereas in rodents, 4PY is the predominant product.[11] This distinction is vital when extrapolating metabolic data from preclinical animal models to human physiology.
Excretion
The final step in the metabolic clearance of methylated nicotinamide is urinary excretion. The combination of 1-MNA, 2PY, and 4PY constitutes the major catabolic products of nicotinamide found in urine.[2] The urinary levels of 1-MNA and 2PY are established and sensitive biomarkers used to assess the body's niacin nutritional status.[12][13][14]
Part III: Methodologies for In Vivo Metabolic Analysis
Studying the metabolic fate of 1-MNA requires robust and validated analytical protocols. The choice of methodology is dictated by the need for high sensitivity and specificity to accurately quantify these polar metabolites in complex biological matrices.
Experimental Workflow
A typical workflow for the analysis of 1-MNA and its metabolites involves sample collection, rigorous preparation to remove interfering substances, and instrumental analysis, followed by data processing.
Protocol 1: Plasma Sample Preparation
Causality and Rationale: The primary objective of sample preparation is to remove proteins and phospholipids that can interfere with chromatographic separation and mass spectrometric detection (a phenomenon known as "matrix effects"). Acetonitrile is a highly effective solvent for precipitating proteins while keeping the polar analytes of interest in the solution. The inclusion of an internal standard (ideally a stable isotope-labeled version of the analyte, e.g., d3-1-MNA) from the very beginning is a self-validating measure; it co-processes with the analyte and corrects for any variability or loss during extraction and analysis, ensuring data accuracy.[15]
Step-by-Step Methodology:
-
Collection: Collect whole blood into tubes containing K2-EDTA as an anticoagulant and immediately place on ice.
-
Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis. The sample can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis by LC-MS/MS.[8]
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality and Rationale: LC-MS/MS is the definitive analytical technique for this application due to its unparalleled sensitivity and specificity.[16] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode because 1-MNA, 2PY, and 4PY are highly polar compounds that are poorly retained on traditional reversed-phase columns.[17] Tandem mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode, provides exquisite specificity by monitoring a unique precursor-to-product ion transition for each analyte, effectively filtering out background noise and confirming the identity of the compound being measured.
Step-by-Step Methodology:
-
Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) to retain the polar analytes, followed by a ramp down to a lower percentage of B to elute them.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Set up MRM transitions for each analyte and internal standard. For example:
-
1-MNA: Q1: 137.1 m/z -> Q3: 94.1 m/z
-
2PY: Q1: 153.1 m/z -> Q3: 136.1 m/z
-
(Note: Specific ion transitions must be optimized empirically on the instrument used).
-
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of analytes in the unknown samples based on the peak area ratio of the analyte to the internal standard.[15]
Quantitative Data Summary
Direct comparative pharmacokinetic data for 1-MNA is limited and varies significantly based on the administered parent compound (nicotinamide or nicotinic acid), dose, and species.[10][18] However, urinary excretion data provides a quantitative endpoint for metabolic flux.
| Metabolite | Typical Urinary Excretion (Human) | Reference |
| 1-Methylnicotinamide (1-MNA) | ~7-10 µmol/day | [13] |
| N-methyl-2-pyridone-5-carboxamide (2PY) | ~150-180 µmol/day | [12][14] |
| N-methyl-4-pyridone-3-carboxamide (4PY) | ~7 µmol/day | [13] |
| Note: These values are approximate and can vary based on dietary niacin intake, genetics, and physiological state. |
References
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- Ghanem, C. I., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC. NIH.
- ResearchGate. (n.d.). Major pathways of nicotinamide metabolism (1, nicotinamide N-methyltransferase; 2, cytochrome P450; 3, aldehyde oxidase).
- van der Pijl, et al. (2020). Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors. PubMed.
- Sotgia, S., et al. (n.d.). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. PubMed.
- Li, D., et al. (n.d.). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis - PMC. NIH.
- Yaku, K., et al. (n.d.).
- Lu, C. T., et al. (2023). Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans. PubMed.
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- BenchChem. (n.d.). A Comparative Analysis of the Metabolic Fates of 1-Methylnicotinamide and Nicotinamide.
- van der Pijl, et al. (2020). Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors. MDPI.
- Li, Y., et al. (n.d.). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. MDPI.
- Pissios, P. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC. PubMed Central.
- Gao, T., et al. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC. PubMed Central.
- PubChem. (n.d.). N'-Methylnicotinamide | C7H8N2O | CID 64950.
- Geitmann, M., et al. (n.d.).
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- Wang, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC. NIH.
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- van der Pijl, et al. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients. PubMed.
- Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152).
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An In-Depth Technical Guide to 5-Methylnicotinamide and its Effects on NAD+ Metabolism
Abstract: Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling enzymes. The regulation of intracellular NAD+ pools is of paramount importance for cellular health, and its decline is implicated in aging and various pathologies. This guide provides a detailed technical exploration of 5-Methylnicotinamide (5-MNA), a nicotinamide derivative, and its potential role in modulating NAD+ metabolism. We delve into the core enzymatic regulators of the NAD+ salvage pathway, proposing a mechanistic framework for how 5-MNA may exert its effects. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of current understanding but also detailed experimental protocols for investigating the biological activity of 5-MNA and similar compounds.
The Central Role of NAD+ in Cellular Metabolism
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme present in all living cells. Its significance extends far beyond its classical role as a hydride acceptor in redox reactions, which are fundamental to energy metabolism pathways like glycolysis, fatty acid oxidation, and the citric acid cycle[1][2]. In recent decades, NAD+ has been recognized as a critical substrate for a class of enzymes that regulate a vast array of cellular processes.
Key NAD+-Consuming Enzyme Families:
-
Sirtuins: A class of NAD+-dependent deacetylases and deacylases that regulate gene expression, metabolism, DNA repair, and longevity[2][3]. Sirtuin activity is intrinsically linked to the availability of NAD+[4].
-
Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and the maintenance of genomic stability. Upon detecting DNA damage, PARPs consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins[1][5].
-
CD38 and CD157: Ectoenzymes that function as NAD+ glycohydrolases, hydrolyzing NAD+ to generate signaling molecules like cyclic ADP-ribose (cADPR)[1]. CD38 is considered a major consumer of NAD+ in mammalian tissues[6].
The intracellular concentration of NAD+ is maintained through a delicate balance of synthesis and consumption. Mammalian cells utilize three primary pathways for NAD+ biosynthesis:
-
De Novo Synthesis: From the amino acid tryptophan.
-
Preiss-Handler Pathway: From nicotinic acid (NA).
-
Salvage Pathway: Recycling of nicotinamide (NAM), a byproduct of NAD+-consuming enzymes. This is the predominant pathway in most tissues[1].
The salvage pathway is a critical regulatory hub. It begins with the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting conversion of NAM to nicotinamide mononucleotide (NMN)[5][7]. NMN is then adenylylated to form NAD+. A competing reaction, catalyzed by Nicotinamide N-Methyltransferase (NNMT), methylates NAM to produce 1-methylnicotinamide (1-MNA), effectively removing NAM from the salvage pathway and targeting it for excretion[2][8]. This makes NNMT a crucial negative regulator of NAD+ levels.
This compound: A Nicotinamide Derivative for Research
This compound (5-MNA) is a derivative of nicotinamide with the following chemical properties:
| Property | Value | Reference |
| Alternate Name | 5-Methylpyridine-3-carboxamide | [9] |
| CAS Number | 70-57-5 | [9] |
| Molecular Formula | C₇H₈N₂O | [9] |
| Molecular Weight | 136.15 g/mol | [9] |
Its structure is closely related to nicotinamide and its primary methylated metabolite, 1-methylnicotinamide (1-MNA). The position of the methyl group—at the 5-position of the pyridine ring rather than the N1-position—is a critical distinction that dictates its potential biochemical interactions. While 1-MNA is a known product of NNMT and has its own biological activities[10][11], the specific metabolic fate and function of 5-MNA are less characterized, positioning it as a compound for research investigation[9].
Interrogating the Mechanism: 5-MNA's Potential Impact on Key NAD+ Metabolic Enzymes
Given its structural similarity to nicotinamide, 5-MNA is poised to interact with the enzymes of the NAD+ salvage pathway. Its primary mechanism of action likely involves the modulation of the key regulatory enzymes, NNMT and NAMPT.
The Nicotinamide N-Methyltransferase (NNMT) Regulatory Node
NNMT acts as a metabolic gatekeeper, controlling the flux of nicotinamide into the NAD+ salvage pathway. By converting NAM to 1-MNA, NNMT not only reduces the substrate available for NAMPT but also consumes the universal methyl donor, S-adenosylmethionine (SAM)[2]. Elevated NNMT activity is associated with various metabolic diseases and certain cancers, often linked to depleted NAD+ pools[12][13][14].
Causality Behind Experimental Choices: Inhibition of NNMT is a validated strategy for increasing intracellular NAD+ levels. Small molecule inhibitors, such as 5-amino-1MQ, block the NNMT active site, preventing NAM methylation. This leads to an accumulation of NAM, which is then shunted into the salvage pathway by NAMPT, boosting NAD+ synthesis. This approach has shown therapeutic potential in preclinical models of obesity and type 2 diabetes[13][15].
Hypothesis for 5-MNA: 5-MNA may act as a competitive inhibitor of NNMT. Its pyridine ring structure could allow it to bind to the enzyme's active site, competing with the native substrate, nicotinamide. By blocking NNMT, 5-MNA would be expected to increase NAD+ levels by enhancing the substrate pool for the salvage pathway. This is a primary hypothesis that warrants experimental validation.
The Rate-Limiting Step: Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the critical bottleneck in the salvage pathway, and its activity is essential for maintaining NAD+ levels[5]. Inhibition of NAMPT leads to a rapid depletion of NAD+, which is particularly detrimental to cancer cells that have high energy demands and elevated NAD+ turnover. Consequently, NAMPT inhibitors (e.g., FK866) have been developed as anti-cancer agents[16][17][18].
Hypothesis for 5-MNA: An alternative, though less likely, hypothesis is that 5-MNA could inhibit NAMPT. If 5-MNA binds to the nicotinamide-binding pocket of NAMPT but cannot be productively converted to an NMN analog, it would act as an inhibitor. This would lead to a decrease in intracellular NAD+ levels. Differentiating between NNMT and NAMPT inhibition is therefore the first critical step in characterizing 5-MNA's biological activity.
Experimental Framework for a Mechanistic Investigation
Protocol: Quantification of Intracellular NAD+ and Related Metabolites by LC-MS/MS
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like NAD+ from complex biological matrices. It offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple metabolites in the pathway (e.g., NAD+, NAM, NMN, 1-MNA)[6][19][20].
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HepG2) at a density of 1x10⁶ cells per well in a 6-well plate. Culture for 24 hours.
-
Treat cells with a dose-range of 5-MNA (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO or PBS) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and immediately wash cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to each well.
-
Scrape the cells on ice and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 50 µL of 5% Methanol in water.
-
Inject 5-10 µL onto a C18 reverse-phase HPLC column (e.g., Agilent Zorbax, Waters Acquity).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Methanol with 10 mM ammonium acetate.
-
Gradient: Run a linear gradient from 0% B to 95% B over 10-15 minutes to separate metabolites.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.
-
MRM Transitions (Example):
-
NAD+: 664.1 -> 428.1
-
NAM: 123.1 -> 80.0
-
NMN: 335.1 -> 123.1
-
-
Quantification: Generate a standard curve for each analyte using pure standards and normalize the resulting metabolite concentrations to the total protein content of the original cell lysate.
-
Protocol: In Vitro Enzyme Inhibition Assay (NNMT)
Rationale: To directly test the hypothesis that 5-MNA inhibits NNMT, a cell-free enzymatic assay is required. This removes the complexities of cellular uptake and metabolism, providing a direct measure of enzyme-inhibitor interaction.
Step-by-Step Methodology:
-
Reagents:
-
Recombinant human NNMT enzyme.
-
Nicotinamide (NAM) substrate.
-
S-adenosylmethionine (SAM) co-substrate.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
5-MNA stock solution (in DMSO).
-
Detection System: A commercial kit that measures the production of S-adenosylhomocysteine (SAH), or an LC-MS method to quantify the product, 1-MNA.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of 5-MNA at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO).
-
Add 85 µL of a master mix containing assay buffer, NNMT enzyme (e.g., 50 ng), and SAM (e.g., 100 µM).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of NAM substrate (e.g., 500 µM).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (often by adding a developing agent).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or absorbance).
-
Calculate the percent inhibition for each concentration of 5-MNA relative to the vehicle control.
-
Plot percent inhibition versus log[5-MNA] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation and Future Directions
The combined results from the metabolomic and enzymatic assays will provide a clear mechanistic picture.
| Expected Outcome | Interpretation | Next Steps |
| Increased NAD+, Increased NAM, IC₅₀ against NNMT | 5-MNA is an NNMT inhibitor . It increases the substrate pool for the NAD+ salvage pathway. | Investigate downstream effects on sirtuin activity, mitochondrial respiration, and cellular stress resistance. Evaluate in preclinical models of metabolic disease. |
| Decreased NAD+, No change in NAM, IC₅₀ against NAMPT | 5-MNA is a NAMPT inhibitor . It blocks the rate-limiting step of the salvage pathway. | Assess potential as an anti-cancer agent, particularly in combination with PARP inhibitors[16][17]. Evaluate for on-target toxicities[18]. |
| No significant change in NAD+ or NAM | 5-MNA has low potency against NNMT/NAMPT or poor cellular permeability. | Test for effects on other NAD+-consuming enzymes directly. Perform cellular uptake assays[21][22]. |
Future Directions: Should 5-MNA prove to be a potent modulator of NAD+ metabolism, particularly as an NNMT inhibitor, it would become a valuable tool for research and a potential starting point for therapeutic development. Further studies would involve pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion[23][24]. Investigating its effects in animal models of age-related and metabolic diseases would be the logical next step, following the path of other NAD+ boosting strategies currently in clinical trials[25][26][27].
By employing the rigorous, hypothesis-driven experimental framework detailed in this guide, researchers can effectively decode the biological function of this compound and contribute to the growing and exciting field of NAD+ biology.
References
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- GPT-Engineer. (2025).
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- Fliegner, D., et al. (2023). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences, 10. [Link]
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- Li, Y., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity, 2021, 6643217. [Link]
- Wikipedia. (n.d.). 1-Methylnicotinamide. [Link]
- MDPI. (2023). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. International Journal of Molecular Sciences, 24(3), 2345. [Link]
- Patsnap Synapse. (2024). What is N-1-methylnicotinamide used for?. [Link]
- ClinicalTrials.gov. (n.d.). Phase 1a Single Ascending Dose Study of MIB-725 in Healthy Adults. [Link]
- Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 8(14), e2937. [Link]
- Müller-Durovic, B., et al. (2018). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Scientific Reports, 8(1), 12345. [Link]
- Stratford, M. R., et al. (1995). Nicotinamide pharmacokinetics in patients. British Journal of Cancer, 72(4), 855-858. [Link]
- ClinicalTrials.gov. (n.d.). The Safety and Efficacy of an NAD+ Boosting Product Together With a Low Carbohydrate Diet in Adults With Mild Hypertension. [Link]
- Google Patents. (n.d.). Preparation method of high-purity 5-methyl-nicotinic acid.
- Falco, A., et al. (2021). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, 64(15), 10843-10866. [Link]
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A Technical Guide to Nicotinamide N-Methyltransferase (NNMT) Inhibition: A Novel Therapeutic Avenue in Metabolic Disease and Oncology
Preamble: Reframing the Target from 5-Methylnicotinamide to the Central Hub of NNMT
Initial inquiries into the therapeutic applications of nicotinamide derivatives such as this compound invariably lead to a more fundamental and therapeutically potent target: the enzyme Nicotinamide N-methyltransferase (NNMT) . While this compound is a relevant chemical entity, the overwhelming body of preclinical evidence points to the inhibition of NNMT as the locus of significant therapeutic potential. This guide, therefore, provides a comprehensive technical overview of NNMT as a strategic molecular target. We will delve into its core mechanism, the landscape of its potent small molecule inhibitors—most notably 5-amino-1-methylquinolinium (5-amino-1MQ)—and the preclinical validation of this approach in metabolic disorders, oncology, and age-related diseases.
Part 1: The Strategic Importance of NNMT in Cellular Homeostasis
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that functions at a critical metabolic intersection, linking NAD⁺ salvage pathways with cellular methylation dynamics. Its primary catalytic function is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM).[1][2] This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[2]
The significance of this single enzymatic step is profound:
-
It consumes NAM , a primary precursor for the NAD⁺ salvage pathway, thereby directly influencing the cellular pool of NAD⁺, a critical coenzyme for redox reactions and a required substrate for sirtuins and PARPs.[2]
-
It consumes SAM , the universal methyl donor, and produces SAH, a potent inhibitor of most methyltransferases. The SAM/SAH ratio is a critical indicator of the cell's "methylation potential," which governs epigenetic modifications to DNA and histones.[2]
Dysregulation and overexpression of NNMT have been causally linked to numerous pathologies. In metabolic diseases like obesity and type 2 diabetes, NNMT is upregulated in adipose and hepatic tissues.[1] Similarly, a wide array of cancers exhibit elevated NNMT levels, which have been correlated with aggressive tumor phenotypes and chemoresistance.[3] Consequently, the inhibition of NNMT has emerged as a compelling therapeutic strategy to reverse these pathological states.
Core Signaling Pathway: The NNMT Metabolic Hub
The diagram below illustrates the central role of NNMT and the mechanistic consequences of its inhibition. By blocking NNMT, inhibitors prevent the consumption of NAM and SAM, leading to increased NAD⁺ availability and a restored SAM/SAH ratio, thereby impacting downstream cellular processes.
Part 2: A Profile of Key Small Molecule NNMT Inhibitors
The development of potent and selective small molecule inhibitors is central to leveraging NNMT as a therapeutic target. These molecules primarily act as substrate-competitive inhibitors, binding to the active site to prevent the methylation of nicotinamide.
| Inhibitor Name | Abbreviation | IC50 | Key Characteristics & Notes |
| 5-amino-1-methylquinolinium | 5-amino-1MQ, NNMTi | 1.2 µM[4] | The most widely studied selective, cell-permeable NNMT inhibitor. Forms the basis for much of the preclinical data in metabolic disease and regeneration.[4] |
| JBSNF-000088 | - | Not specified | A nicotinamide analog that reduces 1-MNA levels and demonstrates efficacy in animal models of metabolic disease.[5] |
| 6-methoxynicotinamide | 6MeONa | Not specified | An early inhibitor shown to reduce body weight and improve glucose tolerance in mice with diet-induced obesity.[1] |
| This compound | - | Weak/Undetermined | A nicotinamide derivative used for research.[6] Its inhibitory activity against NNMT is not well-characterized in comparison to purpose-designed inhibitors like 5-amino-1MQ. It is more relevant as a structural analog than a potent therapeutic agent. |
Part 3: Therapeutic Applications & Preclinical Validation
A. Metabolic Disorders: Obesity and Type 2 Diabetes
Causality: NNMT expression is significantly elevated in the white adipose tissue and liver of mice and humans with obesity and type 2 diabetes.[1] This overexpression is correlated with reduced energy expenditure and increased fat storage. Inhibition of NNMT is hypothesized to reverse this metabolic phenotype by increasing cellular NAD⁺ and stimulating mitochondrial activity.
Preclinical Evidence: Pharmacologic inhibition of NNMT with molecules like 5-amino-1MQ in diet-induced obese mice yields compelling results without altering food intake:[7]
-
Significant reduction in body weight and white adipose mass.[7]
-
Decreased adipocyte size and volume.[7]
-
Improved glucose tolerance and insulin sensitivity.[1]
-
Reduction in plasma total cholesterol.[7]
| Preclinical Outcome (Diet-Induced Obese Mice) | Metric | Result with NNMT Inhibitor (5-amino-1MQ) | Reference |
| Adipocyte Volume | % Decrease | ~40% | |
| Lipid Synthesis | % Reduction | >50% | |
| Body Mass | % Reduction | ~5-7% in <2 weeks | [7][8] |
| Muscle Contractile Force (Post-Injury) | % Increase | 70% | [4][7] |
B. Oncology
Causality: NNMT is overexpressed in numerous cancers, including osteosarcoma, colorectal cancer, and Merkel cell carcinoma.[1][9] Its activity supports tumor progression by altering the tumor microenvironment, promoting the differentiation of cancer-associated fibroblasts (CAFs), and enhancing chemoresistance.[10] By depleting SAM, NNMT can alter histone methylation patterns, contributing to an aggressive cancer phenotype.[10]
Preclinical Evidence: Treatment of cancer cell lines with NNMT inhibitors has been shown to:
-
Significantly reduce cancer cell viability and migration.[9]
-
Increase the production of reactive oxygen species (ROS).
-
Induce apoptosis.
-
Enhance the cytotoxic effects of standard chemotherapeutic agents like cisplatin.
| Cancer Type | Cell Lines | Effect of NNMT Inhibition (5-amino-1MQ) | Reference |
| Osteosarcoma | U-2 OS, Saos-2 | Reduced viability; enhanced cisplatin cytotoxicity | [9] |
| Merkel Cell Carcinoma | MCC13, MCC26 | Reduced viability at 48h and 72h | [9] |
| Oral Cancer | HSC-2 | Dose-dependent inhibition of cell proliferation | [11] |
Part 4: Key Experimental Methodologies
A robust and reproducible experimental workflow is critical for validating NNMT inhibitors and characterizing their therapeutic effects.
Workflow for NNMT Inhibitor Discovery and Validation
Protocol 1: Synthesis of 5-Methylnicotinic Acid (Precursor to this compound)
This protocol describes the synthesis of 5-Methylnicotinic acid via oxidation of 3,5-dimethylpyridine (3,5-lutidine). The resulting carboxylic acid can be converted to the primary amide (this compound) through standard amidation procedures (e.g., via an acyl chloride intermediate followed by reaction with ammonia).
Materials:
-
3,5-Lutidine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 3,5-lutidine (1.0 eq) to deionized water.
-
Oxidation: While stirring and maintaining the temperature between 25-35°C, add potassium permanganate (approx. 2.5-3.0 eq) portion-wise over 4-5 hours.
-
Incubation: Once the addition is complete, allow the mixture to react at 30°C for 16-20 hours.[12]
-
Workup - Byproduct Removal: Filter the reaction mixture to remove the manganese dioxide byproduct. Adjust the pH of the filtrate to ~0.5 with concentrated HCl. This will precipitate the byproduct 3,5-pyridinedicarboxylic acid. Filter to remove this solid.[12][13]
-
Workup - Product Isolation: Adjust the pH of the remaining filtrate to ~3.0 with concentrated HCl. The target compound, 5-Methylnicotinic acid, will precipitate.[12][13]
-
Purification: Collect the crude product by centrifugation or filtration. Recrystallize from hot ethanol to yield high-purity 5-Methylnicotinic acid.[12]
-
(Conceptual) Amidation to this compound: The purified 5-Methylnicotinic acid can be converted to this compound. A standard method involves chlorination with thionyl chloride (SOCl₂) to form the acyl chloride, followed by a reaction with aqueous or gaseous ammonia to form the final amide product.
Protocol 2: In Vitro Fluorometric NNMT Inhibition Assay
This protocol is adapted from commercially available kits and provides a method to measure NNMT activity and screen for inhibitors.[5][14] The principle involves the enzymatic conversion of SAH (a product of the NNMT reaction) to homocysteine, whose free thiol group is detected by a fluorescent probe.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (Substrate)
-
SAH Hydrolase (or equivalent "Enzyme-I")
-
Thiol-detecting fluorescent probe
-
Test inhibitor (e.g., 5-amino-1MQ as a positive control) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorimeter (Ex/Em = ~392/482 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the test inhibitor at various concentrations (e.g., 3X final concentration) in NNMT Assay Buffer. Prepare a Reaction Mix containing NNMT enzyme and SAH hydrolase diluted in Assay Buffer.[15]
-
Plate Setup:
-
Test Wells: Add 50 µL of the 3X test inhibitor solution.
-
Enzyme Control (100% Activity): Add 50 µL of Assay Buffer.
-
Inhibitor Control: Add 50 µL of a known inhibitor (e.g., 1-MNA or 5-amino-1MQ).[15]
-
Background Control: Add 75 µL of the Reaction Mix (will not receive substrate).
-
-
Enzyme Addition: Add 75 µL of the NNMT Reaction Mix to all wells except the Background Control. Mix thoroughly.
-
Initiate Reaction: Add 25 µL of Nicotinamide substrate to all wells except the Background Control. Mix and incubate at 37°C for 15-30 minutes.[14]
-
Stop & Develop: Stop the reaction by adding 50 µL of cold isopropyl alcohol.[14] Add the thiol-detecting probe working solution to all wells, incubate for 5 minutes at room temperature.
-
Measurement: Read the fluorescence at Ex/Em = ~392/482 nm.
-
Calculation: The percent inhibition is calculated as: [1 - (Fluorescence_Inhibitor / Fluorescence_EnzymeControl)] * 100. Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
Protocol 3: Cellular Viability (MTT) Assay for Cancer Cell Lines
This protocol determines the effect of an NNMT inhibitor on the metabolic activity and proliferation of cancer cells.[9][11]
Materials:
-
Cancer cell line of interest (e.g., U-2 OS osteosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NNMT inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the NNMT inhibitor. Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. Plot viability versus inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Part 5: Future Directions & Challenges
The preclinical evidence supporting NNMT inhibition is robust and compelling. However, the translation of these findings to clinical applications faces several hurdles.
-
Pharmacokinetics & Bioavailability: While preclinical data for compounds like 5-amino-1MQ show good oral bioavailability (F% = 38.4% in rats) and a reasonable half-life, human pharmacokinetics are unknown.[16] Further optimization to improve drug-like properties is essential.
-
Clinical Trials: To date, there are no FDA-approved NNMT inhibitors, and human clinical trial data is lacking.[8] Rigorous, well-controlled clinical trials are the critical next step to validate the safety and efficacy of this therapeutic strategy in humans for metabolic diseases and cancer.[17]
-
Selectivity and Off-Target Effects: While current lead compounds appear selective, ensuring minimal inhibition of other crucial methyltransferases is paramount for long-term safety.[8]
The continued development of novel, potent, and highly selective NNMT inhibitors, coupled with carefully designed clinical investigations, holds the promise of delivering a new class of therapeutics for some of the most challenging diseases of our time.
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A Technical Guide to Modulating Gene Expression via Nicotinamide N-Methyltransferase (NNMT) Inhibition
A Note on the Subject Compound: This guide focuses on the gene expression effects stemming from the inhibition of Nicotinamide N-Methyltransferase (NNMT). While the initial topic specified "5-Methylnicotinamide," a comprehensive literature review reveals a scarcity of research on this particular molecule. However, the closely related compound, 5-amino-1-methylquinolinium (5-AMQ or 5-amino-1MQ) , is a well-characterized, small-molecule inhibitor of NNMT with documented effects on gene and protein expression. It is a prominent tool for studying this pathway. Therefore, this guide will center on the scientifically robust data available for 5-AMQ to elucidate the principles of modulating gene expression through NNMT inhibition.
Abstract
Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme at the intersection of cellular energy metabolism and epigenetic regulation. By catalyzing the methylation of nicotinamide (NAM), NNMT diverts this essential NAD+ precursor away from the salvage pathway while simultaneously consuming the universal methyl donor, S-adenosyl-L-methionine (SAM). Upregulation of NNMT is implicated in numerous pathologies, including cancer and metabolic diseases, where it drives profound changes in the cellular epigenetic landscape and gene expression profiles. This guide details the mechanism by which small-molecule inhibitors of NNMT, specifically 5-amino-1-methylquinolinium (5-AMQ), reverse these effects. We will explore the direct biochemical consequences of NNMT inhibition—namely, the preservation of cellular NAD+ and SAM pools—and the subsequent impact on NAD+-dependent sirtuin signaling and histone methylation patterns. This document provides field-proven methodologies for assessing these changes, including cell-based assays, quantitative gene expression analysis, and proteomic validation, offering a comprehensive framework for researchers investigating this critical therapeutic target.
Part 1: The NNMT Enzyme: A Critical Node in Metabolism and Gene Regulation
NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] This single reaction has two profound consequences for the cell:
-
Regulation of NAD+ Metabolism: By consuming NAM, NNMT acts as a sink, reducing the substrate available for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway.[3][4] Since NAD+ is an essential co-substrate for sirtuins and Poly(ADP-ribose) polymerases (PARPs)—enzymes critical for DNA repair, chromatin remodeling, and transcriptional regulation—NNMT activity directly influences these processes.[1][4]
-
Modulation of Cellular Methylation Potential: The reaction consumes SAM, the universal methyl donor for virtually all cellular methylation reactions, including the epigenetic modification of DNA and histones.[2][5] High NNMT activity can deplete the SAM pool, lowering the SAM/SAH ratio. This ratio is a critical indicator of the cell's "methylation potential," and its reduction can lead to global hypomethylation of DNA and histones, altering chromatin structure and gene accessibility.[6][7]
Overexpression of NNMT is a feature of numerous cancers and is associated with tumor progression, metastasis, and therapy resistance.[1][6][8] It can promote an aggressive phenotype by inducing epigenetic remodeling and altering the expression of genes involved in cell cycle, invasion, and metabolism.[8]
Figure 1. The central role of the NNMT enzyme.
Part 2: Mechanism of 5-Amino-1-Methylquinolinium (5-AMQ)
5-AMQ is a small-molecule, cell-permeable inhibitor of NNMT.[9][10] It acts as a substrate-competitive inhibitor, effectively blocking the enzyme's catalytic activity.[10] The direct biochemical consequences of treating cells with 5-AMQ are the inverse of NNMT overexpression:
-
Increased NAM Availability: By preventing the methylation of NAM into 1-MNA, 5-AMQ preserves the cellular NAM pool, making it available for the NAMPT-mediated salvage pathway to regenerate NAD+.[10]
-
Preservation of SAM: By blocking the primary reaction, 5-AMQ reduces the consumption of SAM, thereby helping to maintain a higher SAM/SAH ratio and preserving the cell's methylation potential.[10]
These two effects provide a powerful mechanism to counteract the pathological signaling driven by high NNMT expression.
Part 3: Downstream Effects on Gene Expression Pathways
The inhibition of NNMT by 5-AMQ initiates a cascade of events that ultimately reshapes the cell's transcriptional landscape.
Restoration of NAD+-Dependent Signaling
Elevated NAD+ levels resulting from NNMT inhibition can directly enhance the activity of NAD+-dependent enzymes. Sirtuin 1 (SIRT1), a histone deacetylase, is a key player.[11] SIRT1 activation can lead to the deacetylation of histones and transcription factors, altering gene expression programs related to metabolism, cell cycle, and apoptosis.[12] Interestingly, while NNMT inhibition is expected to boost SIRT1 activity via NAD+, some studies show that 5-AMQ treatment in cancer cells leads to a decrease in total SIRT1 protein expression, suggesting a more complex regulatory feedback loop where the oncogenic signaling that drives SIRT1 overexpression is itself attenuated.[9]
Reversal of Epigenetic Remodeling
By preventing the depletion of SAM, 5-AMQ supports the proper functioning of histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs).[2][5] In cancer-associated fibroblasts, high NNMT activity creates a "methylation sink" that leads to global histone hypomethylation and a pro-tumorigenic gene expression program.[2] NNMT inhibition can reverse this, restoring normal histone methylation patterns (e.g., H3K4me3, H3K9me3, H3K27me3) at gene promoters and enhancers, thereby silencing oncogenic pathways and reactivating tumor suppressor genes.[5]
Figure 2. Signaling cascade of NNMT inhibition by 5-AMQ.
Part 4: Methodologies for Assessing Gene Expression Changes
A multi-tiered approach is essential to validate the effects of NNMT inhibition. This involves confirming target engagement, quantifying changes in gene and protein expression, and assessing the resulting cellular phenotype.
Experimental Design: Cell Culture Treatment
This protocol is a self-validating system, including cytotoxicity assessment to ensure observed effects are not due to general toxicity.
-
Causality and Rationale: The first step is to determine the appropriate, non-toxic working concentration of 5-AMQ for your specific cell line (e.g., HeLa cervical cancer cells).[9] This is crucial to ensure that downstream gene expression changes are a result of specific NNMT inhibition, not off-target cytotoxic effects. A dose-response curve is essential.
-
Detailed Protocol: Dose-Response and Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of 5-AMQ in complete culture medium, ranging from a high concentration (e.g., 500 µM) down to sub-micromolar levels. Include a vehicle-only (e.g., 0.1% DMSO) control.[13]
-
Cell Treatment: Replace the existing medium with the 5-AMQ dilutions. Incubate for 24, 48, and 72 hours to assess both dose- and time-dependence.[9]
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value. Select a concentration well below the IC50 for subsequent gene expression experiments (e.g., 10-100 µM).[13]
-
Global Transcriptomic Profiling: RNA-Sequencing
-
Causality and Rationale: RNA-Seq provides an unbiased, genome-wide view of all transcriptional changes induced by 5-AMQ, allowing for the discovery of novel pathways and regulatory networks affected by NNMT inhibition.
Figure 3. High-level workflow for RNA-Sequencing analysis.
-
Detailed Protocol: RNA Extraction and Library Preparation
-
Treatment: Culture HeLa cells in 6-well plates and treat with the predetermined optimal concentration of 5-AMQ or vehicle control for 24-48 hours (n=3 replicates per group).
-
RNA Isolation: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control: Assess RNA integrity and quantity using a Bioanalyzer. An RNA Integrity Number (RIN) > 8 is required for high-quality sequencing data.
-
Library Preparation: Starting with 1 µg of total RNA, perform poly-A selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich the final library. Purify the library and validate its size distribution and concentration before sequencing.
-
Targeted Gene Expression Analysis: RT-qPCR
-
Causality and Rationale: RT-qPCR is used to validate the findings from RNA-Seq and to quantify the expression of specific, high-interest genes with high sensitivity and precision. Genes known to be affected by 5-AMQ, such as ZEB1, SIRT1, TWIST, and SERPIN1, are excellent candidates for validation.[9]
-
Detailed Protocol: Two-Step RT-qPCR
-
RNA Extraction: Extract high-quality total RNA as described in the RNA-Seq protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of oligo(dT) and random primers.
-
Primer Design: Design primers for target genes (ZEB1, TWIST, etc.) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to prevent amplification of any contaminating genomic DNA.
-
qPCR Reaction: Set up the reaction in triplicate for each sample: 5 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (final conc. 250-500 nM), 1 µL of diluted cDNA, and nuclease-free water to a final volume of 10 µL.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s. Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the geometric mean of the housekeeping genes.
-
Part 5: Data Interpretation and Case Study
Quantitative Data Summary
Treatment of cancer cells with NNMT inhibitors like 5-AMQ leads to reproducible changes in the expression of genes and proteins involved in epithelial-mesenchymal transition (EMT), cell survival, and metabolism.
Table 1: Summary of Gene and Protein Expression Changes Induced by 5-AMQ in HeLa Cells
| Target | Molecule Type | Direction of Change | Implicated Pathway | Reference |
|---|---|---|---|---|
| TWIST | mRNA | Downregulated | EMT, Oncogenesis | [9] |
| SERPIN1 | mRNA | Downregulated | Protease Inhibition, Metastasis | [9] |
| ZEB1 | mRNA | Upregulated | EMT (Context-dependent) | [9] |
| SIRT1 | mRNA | Upregulated | Deacetylation, Metabolism | [9] |
| SIRT1 | Protein | Downregulated | Deacetylation, Metabolism | [9] |
| Phospho-Akt | Protein | Downregulated | PI3K/Akt Survival Pathway |[9] |
Note: The discrepancy between SIRT1 mRNA (up) and protein (down) levels suggests post-transcriptional or post-translational regulation, a common feature in complex signaling networks that warrants further investigation.
Case Study: 5-AMQ Induces an Anti-Proliferative State in HeLa Cervical Cancer Cells
A study investigating the effects of 5-AMQ on HeLa cells provides a clear example of its mechanism.[9]
-
Phenotypic Outcome: Treatment with 5-AMQ resulted in a dose- and time-dependent inhibition of HeLa cell proliferation, accompanied by morphological changes characteristic of apoptosis (cell shrinkage, loss of adhesion).[9]
-
Molecular Mechanism: At the molecular level, this was associated with a significant decrease in the protein levels of phospho-Akt, a key node in a major cell survival pathway, and SIRT1, which is often overexpressed in cancers.[9]
-
Transcriptional Reprogramming: The treatment also altered the expression of key EMT-related transcription factors, causing a downregulation of TWIST mRNA and an upregulation of ZEB1 mRNA.[9] This suggests a reprogramming of the cells away from a migratory and invasive phenotype.
This case study demonstrates how a single molecular intervention—the inhibition of NNMT—can trigger a cascade of events across signaling and transcriptional layers to produce a desirable anti-cancer phenotype.
Conclusion and Future Directions
The inhibition of Nicotinamide N-Methyltransferase presents a compelling therapeutic strategy for diseases characterized by its overexpression, particularly cancer. Small molecules like 5-amino-1-methylquinolinium serve as powerful tools to dissect this pathway, demonstrating that targeting a single metabolic enzyme can simultaneously restore NAD+ homeostasis and reverse pathological epigenetic programming. This dual impact leads to significant changes in gene expression, suppressing oncogenic pathways like PI3K/Akt and modulating transcriptional programs that control cell fate.
Future research should focus on integrating multi-omics data—combining transcriptomics (RNA-Seq) with proteomics, metabolomics (to measure NAD+/SAM levels directly), and epigenomics (ChIP-Seq for histone marks)—to build a more complete picture of the downstream consequences of NNMT inhibition. Elucidating the complex feedback loops, such as the observed divergence between SIRT1 mRNA and protein levels, will be critical for optimizing the development of NNMT inhibitors as a novel class of therapeutics.
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- An integrated RNA-Seq and network study reveals the effect of nicotinamide on adrenal androgen synthesis. (2020). PubMed. [Link]
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- Review of various NAMPT inhibitors for the tre
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An In-depth Technical Guide to the Enzymatic Targets of 5-Methylnicotinamide
Foreword: Situating 5-Methylnicotinamide in Modern Drug Discovery
In the landscape of cellular metabolism and signaling, the nicotinamide adenine dinucleotide (NAD+) salvage pathway is of paramount importance. Within this critical nexus lies this compound, a molecule whose significance is rapidly evolving from that of a simple metabolite to a key player in complex biological processes. This guide provides an in-depth exploration of the enzymatic interactions governing and governed by this compound. Our focus extends beyond a mere catalog of targets to an elucidation of the functional consequences of these interactions, the experimental rationale for their discovery, and the methodologies required for their investigation. For researchers in oncology, metabolic disorders, and neurodegenerative disease, a deep understanding of this axis is not merely academic—it is essential for the development of next-generation targeted therapies.
Part 1: The Bio-synthesis of this compound: A Tale of Two Competing Pathways
To comprehend the targets of this compound (commonly known in literature as 1-methylnicotinamide or MNA), one must first understand its origin. MNA is not an upstream effector but a product of a critical enzymatic reaction that directly competes with the canonical NAD+ salvage pathway for a common substrate: nicotinamide (NAM).
The Central Enzyme: Nicotinamide N-Methyltransferase (NNMT)
The synthesis of MNA is catalyzed by Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that executes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide.[1][2] This reaction yields MNA and S-adenosyl-L-homocysteine (SAH).[3]
The significance of this reaction is twofold:
-
Regulation of NAD+ Pool: By consuming NAM, NNMT acts as a metabolic sink, diverting the substrate away from the NAD+ salvage pathway, thereby influencing cellular NAD+ availability.[3][4]
-
Modulation of Methylation Potential: The reaction consumes SAM, the universal methyl donor, impacting cellular methylation capacity and potentially influencing epigenetic regulation.[1]
Heightened expression of NNMT is frequently observed across diverse cancers and is linked to tumor initiation and proliferation.[2]
The Competing Enzyme: Nicotinamide Phosphoribosyltransferase (NAMPT)
In direct competition for the cellular NAM pool is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[5][6] NAMPT catalyzes the conversion of NAM to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[7][8] Cancer cells, with their high metabolic demand, are often highly reliant on this pathway, making NAMPT a prime therapeutic target.[9][10]
The interplay between NNMT and NAMPT for their common substrate, nicotinamide, forms a critical regulatory node in cellular metabolism. The relative activity of these two enzymes can dictate a cell's metabolic fate.
Part 2: Direct and Indirect Enzymatic Targets of this compound (MNA)
While much of the therapeutic focus has been on inhibiting NNMT, MNA itself is a bioactive molecule with distinct downstream effects and enzymatic targets.
Aldehyde Oxidase: The Metabolic Clearance Pathway
The most direct enzymatic interaction for MNA is its own catabolism. MNA serves as a substrate for aldehyde oxidase , which metabolizes it into excretable forms such as N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide.[11][12] This enzymatic step is critical for MNA clearance. Understanding the kinetics of aldehyde oxidase is therefore essential in studying the pharmacokinetics of any MNA-based therapeutic or NNMT-modulating drug.
Cyclooxygenase-2 (COX-2): The Anti-Inflammatory Axis
Compelling evidence demonstrates that MNA functions as an endogenous activator of prostacyclin (PGI2) synthesis.[11] This effect is not direct but is mediated through the cyclooxygenase-2 (COX-2) pathway. MNA treatment leads to a dose-dependent increase in the stable PGI2 metabolite, 6-keto-PGF1α. This mechanism underpins the observed anti-thrombotic and anti-inflammatory properties of MNA.[11][13] The specificity of this pathway is confirmed by experiments showing that selective COX-2 inhibitors, such as rofecoxib, abrogate the anti-thrombotic effects of MNA.[11]
Indirect Modulation of NAD+-Dependent Enzymes
The production of MNA by NNMT has profound, albeit indirect, consequences for major classes of NAD+-dependent enzymes by regulating the size of the available NAD+ pool.
-
Sirtuins (e.g., SIRT1, SIRT3): These NAD+-dependent deacylases are critical regulators of metabolism, mitochondrial function, and aging.[4][14] High NNMT activity can deplete the NAD+ pool required for sirtuin function, leading to their inhibition. Conversely, some studies suggest a complex feedback loop where NNMT expression can, under certain conditions, increase sirtuin expression.[15] It is critical to distinguish this indirect regulation from the direct inhibitory effect that the precursor, nicotinamide, has on sirtuins at high concentrations.[16]
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes crucial for DNA repair and the maintenance of genomic stability.[17] They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage.[18] Hyperactivation of PARP1 can lead to severe NAD+ and ATP depletion.[8][18] By shunting NAM away from NAD+ synthesis, high NNMT activity can limit the NAD+ supply available for PARP-mediated DNA repair, potentially sensitizing cancer cells to DNA-damaging agents.
Part 3: Methodologies for Interrogating the NNMT/MNA Axis
Validating the enzymatic interactions of MNA requires robust and well-controlled experimental protocols. The trustworthiness of any claim rests on a self-validating system of inquiry.
Workflow: Cellular Validation of an NNMT Inhibitor
The primary strategy for studying the downstream effects of MNA involves modulating its production using a selective NNMT inhibitor. The causality behind this workflow is to first confirm target engagement (NNMT inhibition) and then measure the predicted downstream consequences.
Experimental Protocol: Fluorogenic Assay for NAMPT Inhibitor Screening
While our focus is MNA, understanding the activity of the competing enzyme, NAMPT, is crucial for contextualizing metabolic flux. This protocol provides a framework for screening small molecule inhibitors against NAMPT, using a coupled-enzyme reaction that results in a fluorescent readout.[19]
Principle: This assay quantifies NAMPT activity through a series of three coupled reactions. NAMPT first converts nicotinamide (NAM) and PRPP into nicotinamide mononucleotide (NMN). NMN is then converted by NMNAT into NAD+, which is subsequently reduced to NADH by alcohol dehydrogenase (ADH). The resulting NADH fluorescence is directly proportional to NAMPT activity.[19]
Materials:
-
Purified NAMPT enzyme
-
NAMPT Dilution Buffer
-
4x NAMPT Assay Buffer
-
ATP solution (400 µM)
-
Nicotinamide solution (400 µM)
-
PRPP solution (800 µM)
-
30% Ethanol
-
Test Inhibitor (e.g., FK-866 as a positive control)
-
96-well black microtiter plate
-
Fluorimeter (Excitation: 340 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and the positive control (e.g., FK-866) at 10-fold the desired final concentration in a suitable diluent (e.g., 10% DMSO).
-
Enzyme Preparation: Dilute the NAMPT enzyme to a working concentration of 20-50 ng/µl in NAMPT Dilution Buffer. Keep on ice.
-
Plate Setup:
-
"Blank" wells: Add 10 µl of NAMPT Dilution Buffer and 5 µl of Diluent Solution.
-
"Positive Control" wells: Add 10 µl of diluted NAMPT enzyme and 5 µl of Diluent Solution.
-
"Test Inhibitor" wells: Add 10 µl of diluted NAMPT enzyme and 5 µl of the diluted test inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.
-
Master Mix Preparation: Prepare a Master Mix for the required number of wells. For each well, combine:
-
12.5 µl of 4x NAMPT Assay Buffer
-
2.5 µl of 400 µM ATP
-
2.5 µl of 400 µM Nicotinamide
-
2.5 µl of 800 µM PRPP
-
2.5 µl of 30% Ethanol
-
12.5 µl of distilled water
-
-
Reaction Initiation: Add 35 µl of the Master Mix to all wells to start the reaction. The final reaction volume will be 50 µl.
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence value of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Part 4: Quantitative Data & Comparative Analysis
To effectively compare therapeutic strategies, quantitative data on enzyme inhibition is essential. The following table summarizes key inhibitors targeting the two competing enzymes for nicotinamide metabolism.
| Inhibitor | Target Enzyme | Assay Type | IC50 | Mode of Inhibition | Reference(s) |
| FK866 | Human NAMPT | Cell-based (A2780) | 0.5 nM | Non-competitive (with NAM) | [5] |
| OT-82 | Human NAMPT | Cell-based (Hematopoietic) | ~2.89 nM | N/A | [9] |
| KPT-9274 | Human NAMPT | Biochemical | 120 nM | N/A | [9][20] |
| 5-amino-1MQ | Human NNMT | In vitro | N/A (Reduces MNA production) | Competitive (in catalytic pocket) | |
| JBSNF-000088 | Human NNMT | In vitro | N/A (Reduces MNA levels) | Substrate-analog | [21] |
Note: IC50 values can vary significantly based on the assay type and cellular context.
Conclusion: A New Paradigm in Metabolic Targeting
The study of this compound reveals a sophisticated network of enzymatic interactions that extend far beyond simple NAD+ metabolism. Its producing enzyme, NNMT, represents a critical node at the intersection of NAD+ homeostasis and cellular methylation, making it a compelling target for cancer and metabolic diseases. Furthermore, MNA itself is not a passive byproduct but an active signaling molecule with its own set of targets, most notably the COX-2 pathway, through which it exerts anti-inflammatory effects.
For drug development professionals, this axis presents a dual opportunity: the inhibition of NNMT to induce a metabolic crisis in cancer cells, and the potential harnessing of MNA's intrinsic bioactivity for therapeutic benefit in inflammatory conditions. Future research must focus on developing more potent and selective small-molecule modulators for these targets and further elucidating the precise molecular mechanisms by which MNA engages with downstream effectors. A comprehensive understanding of this intricate metabolic interplay will be pivotal in unlocking a new class of targeted therapies.
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A Technical Guide to Methylnicotinamide Isomers in Metabolic Research: From the Well-Established 1-MNA to the Emerging 5-MN
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Nicotinamide Methylation
Nicotinamide (NAM), a form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The metabolic fate of nicotinamide is tightly regulated, with one of the key pathways being its methylation by nicotinamide N-methyltransferase (NNMT). This process, traditionally viewed as a clearance mechanism, has garnered significant attention in recent years. The methylation of nicotinamide yields methylnicotinamide, a molecule that exists in different isomeric forms depending on the position of the methyl group. The most well-studied of these is 1-methylnicotinamide (1-MNA), a major metabolite found in urine. However, other isomers, such as 5-methylnicotinamide (5-MN), also exist and are beginning to be explored for their unique biological activities.
This technical guide provides a comprehensive review of the research landscape of methylnicotinamide isomers, with a primary focus on the extensively characterized 1-MNA and its generating enzyme, NNMT. We will delve into the intricate roles of 1-MNA in various physiological and pathological processes, including metabolic disorders and cancer. Furthermore, this guide will shed light on the nascent research surrounding 5-MN, highlighting its potential as a distinct bioactive molecule and an area ripe for future investigation.
Part 1: The Central Role of 1-Methylnicotinamide (1-MNA) in Cellular Metabolism
1-Methylnicotinamide is the product of the NNMT-catalyzed methylation of nicotinamide, a reaction that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1] This process is not merely a catabolic dead-end for nicotinamide; it has profound implications for cellular signaling and metabolic homeostasis.
Mechanism of Action and Biological Significance
The biological effects of 1-MNA are multifaceted and context-dependent. While initially considered an inactive metabolite, studies have revealed its diverse pharmacological activities.
-
Cardiovascular Effects : 1-MNA has demonstrated vasoprotective and anti-thrombotic properties.[2] Its effects are mediated, in part, by the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[2]
-
Anti-inflammatory Properties : 1-MNA exhibits anti-inflammatory effects, which have been observed in various models.[3]
-
Metabolic Regulation : Elevated levels of NNMT and, consequently, 1-MNA have been associated with obesity and type 2 diabetes.[4] However, the direct role of 1-MNA in these conditions is complex and still under investigation. Some studies suggest that 1-MNA itself can modulate cellular energy metabolism.[4]
-
Cancer Biology : The role of NNMT and 1-MNA in cancer is a burgeoning field of research. Overexpression of NNMT has been reported in various cancers and is often associated with poor prognosis.[5][6] The accumulation of 1-MNA in the tumor microenvironment may contribute to cancer progression through various mechanisms, including the regulation of cellular metabolism and signaling pathways.[7]
The NNMT-NAD+ Axis: A Critical Regulatory Node
The activity of NNMT directly impacts the intracellular pool of NAD+, a critical coenzyme for a plethora of cellular processes, including redox reactions, DNA repair, and the activity of sirtuins and poly(ADP-ribose) polymerases (PARPs).[8][9] By consuming nicotinamide, NNMT can limit its availability for the NAD+ salvage pathway, thereby influencing NAD+ levels.[9] This interplay between NNMT and NAD+ has significant implications for cellular function and is a key area of investigation in aging and age-related diseases.
}
Part 2: this compound (5-MN) - An Isomer of Interest
In contrast to the wealth of information on 1-MNA, research on this compound (CAS 70-57-5) is still in its infancy.[10][11] Chemically, it is an isomer of 1-MNA, with the methyl group attached to the 5th position of the pyridine ring of nicotinamide. This structural difference suggests that 5-MN may have distinct biological properties and metabolic fates compared to its more studied counterpart.
Emerging Research and Potential Applications
While direct studies on the biological effects of 5-MN are limited, some intriguing findings are beginning to emerge:
-
CD38 Inhibition : A study has reported that a derivative of this compound, this compound 2′-deoxyriboside, acts as a mechanism-based small molecule inhibitor of CD38.[8] CD38 is a key NAD+-consuming enzyme, and its inhibition is being explored as a therapeutic strategy for various diseases, including age-related metabolic dysfunction. This finding suggests that the this compound scaffold could be a valuable starting point for the development of novel CD38 inhibitors.
-
Potential Therapeutic Use : A non-peer-reviewed source suggests that this compound can be used to treat necrotizing enterocolitis, although this claim requires scientific validation.[12]
The scarcity of data on 5-MN underscores the need for further research to elucidate its synthesis, metabolism, and biological functions. Investigating its potential as a modulator of NAD+ metabolism and other cellular pathways could open up new avenues for therapeutic intervention.
Part 3: Experimental Protocols and Methodologies
The study of methylnicotinamide isomers involves a range of in vitro and in vivo techniques. Below are representative protocols for the investigation of these compounds.
In Vitro Assays for NNMT Activity
The activity of NNMT is a key parameter in understanding the metabolism of nicotinamide and the production of 1-MNA.
Protocol 1: Radiometric Assay for NNMT Activity
This classic method relies on the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to nicotinamide.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide
-
S-adenosyl-L-[methyl-¹⁴C]methionine
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, nicotinamide, and NNMT enzyme.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the radiolabeled 1-MNA from the unreacted S-adenosyl-L-[methyl-¹⁴C]methionine (e.g., by cation exchange chromatography).
-
Quantify the amount of radiolabeled 1-MNA using a scintillation counter.
Causality behind Experimental Choices: The use of a radiolabeled methyl donor provides a highly sensitive and direct measure of enzyme activity. The separation step is crucial to distinguish the product from the substrate, ensuring accurate quantification.
Cell-Based Assays to Study the Effects of Methylnicotinamides
Cell culture models are invaluable for investigating the cellular effects of 1-MNA and 5-MN.
Protocol 2: Assessment of Cellular NAD+ Levels
Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
1-MNA or 5-MN
-
NAD+/NADH quantification kit (commercially available)
-
Cell lysis buffer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of 1-MNA or 5-MN for a specified duration.
-
Lyse the cells and deproteinize the lysate.
-
Quantify the intracellular NAD+ and NADH levels using a commercially available kit according to the manufacturer's instructions.
Causality behind Experimental Choices: This assay allows for the direct assessment of how these isomers impact the intracellular NAD+ pool, providing insights into their effects on cellular metabolism.
}
In Vivo Models for Metabolic Research
Animal models are essential for understanding the physiological effects of methylnicotinamide isomers and NNMT modulation in a whole-organism context.
Protocol 3: Diet-Induced Obesity Mouse Model
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Control diet
-
Test compounds (e.g., NNMT inhibitors, 1-MNA, 5-MN)
-
Metabolic cages
Procedure:
-
Acclimate mice to the facility.
-
Divide mice into groups and feed them either a control diet or an HFD.
-
Once obesity is established in the HFD group, begin treatment with the test compounds.
-
Monitor body weight, food intake, and other metabolic parameters regularly.
-
Perform glucose and insulin tolerance tests to assess glucose homeostasis.
-
At the end of the study, collect tissues for further analysis (e.g., histology, gene expression, metabolomics).
Causality behind Experimental Choices: The diet-induced obesity model is a well-established and clinically relevant model for studying metabolic diseases. It allows for the investigation of the therapeutic potential of compounds targeting NNMT and related pathways in a disease context.
Part 4: Future Directions and Conclusion
The study of nicotinamide methylation has evolved from a focus on a simple clearance pathway to the recognition of a complex regulatory network with profound implications for human health. While significant progress has been made in understanding the roles of NNMT and its product, 1-MNA, the field is still ripe for further exploration.
The limited research on this compound represents a significant knowledge gap and a compelling opportunity for future investigation. Key questions to be addressed include:
-
What are the endogenous synthesis and metabolic pathways of 5-MN?
-
What are the specific biological targets and mechanisms of action of 5-MN?
-
Does 5-MN have therapeutic potential in metabolic diseases, cancer, or other conditions?
A deeper understanding of the distinct roles of methylnicotinamide isomers will undoubtedly provide novel insights into the regulation of cellular metabolism and may pave the way for the development of new therapeutic strategies for a range of human diseases. The continued development of selective chemical probes and advanced analytical techniques will be crucial in unraveling the complexities of this fascinating area of metabolic research.
References
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- Neelakantan, H., Wang, H. Y., Vance, V., Hommel, J. D., McHardy, S. F., & Watowich, S. J. (2018). A small-molecule inhibitor of nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific reports, 8(1), 1-13.
- Covarrubias, A. J., Kale, A., Perrone, R., Lopez-Dominguez, J. A., Pisco, A. O., Kasler, H. G., ... & Verdin, E. (2021). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Nature Reviews Molecular Cell Biology, 22(12), 795-814.
- Kraus, D., Yang, Q., Kong, D., Banks, A. S., Zhang, L., Rodgers, J. T., ... & Spiegelman, B. M. (2014). Nicotinamide N-methyltransferase T regulates hepatic fatty acid metabolism through Sirt1 protein stabilization.
- PubChem. (n.d.). This compound.
- Toma, L., Stancu, C. S., Botez, G. M., Sima, A. V., & Simionescu, M. (2019). Nicotinamide N-methyltransferase in cardiovascular diseases: metabolic regulator and emerging therapeutic target. Biomolecules, 9(11), 739.
- NetNewsLedger. (2025, October 30). 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs.
- Gopi, S., Maddiboyina, B., & Arun, Y. (2022). Identification of natural product inhibitors against human Nicotinamide N-methyltransferase (hNNMT); An In-silico and In-vitro Approach. Journal of Biomolecular Structure and Dynamics, 40(19), 8829-8842.
- ResearchGate. (2025, November 29). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
- Gao, T., Chen, Y., Liu, Y., Zhang, Y., & Li, W. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncology reports, 36(5), 2566-2574.
- Canto, C., Menzies, K. J., & Auwerx, J. (2015). NAD+ metabolism and its roles in cellular processes during ageing. Nature reviews Molecular cell biology, 16(10), 604-617.
- Gao, L., Liu, Y., Wang, T., & Li, G. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1046-1055.
- ResearchGate. (2025, August 10). Nikotinamid and its metabolite - N-methylnicotinamide - only vitamin that can be a new drug to combat cardiovascular diseases and hemostasis?.
- ACCESS Newswire. (2026, January 9). Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science.
- Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., & Gryglewski, R. J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British journal of pharmacology, 152(2), 230-239.
- PubChem. (n.d.). N'-Methylnicotinamide.
- Schmeisser, K., & Ristow, M. (2013). NAD metabolites interfere with proliferation and functional properties of THP-1 cells.
- Przygodzki, T., Szaflik, J., Szaflik, J. P., & Watala, C. (2012). N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Amino acids, 42(6), 2423-2429.
- Patsnap Synapse. (2024, June 27). What is N-1-methylnicotinamide used for?.
- van Haren, M. J., Sastre Torano, J., Koning, M., van den Berg, M., Janssen, A. M., Leenders, F., ... & Brunsveld, L. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- Li, X., Wang, Z., & Ma, Q. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6693.
- Wikipedia. (n.d.). 1-Methylnicotinamide.
- Srinivasu, N., & Rao, V. U. (2023). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 39(5).
- Okamoto, H., & Hayaishi, O. (1967). Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide. The Journal of biological chemistry, 242(17), 3865-3871.
- Bi, H. C., Pan, Y. Z., Qiu, J. X., Krausz, K. W., Li, F., Johnson, C. H., ... & Yu, A. M. (2014). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Carcinogenesis, 35(10), 2264-2272.
- Wikipedia. (n.d.). Pellagra.
- Kume, S., Uzu, T., & Maegawa, H. (2015). 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells.
- Taylor & Francis Online. (n.d.). 1-Methylnicotinamide – Knowledge and References.
- Nerurkar, M. K., & Sahasrabudhe, M. B. (1960). Synthesis of N'-methylnicotinamide in X-irradiated Rats. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 2(2), 210-217.
- Shestopalov, A. M., Rodinovskaya, L. A., & Shestopalov, A. A. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chemistry Proceedings, 10(1), 54.
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- 5. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
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- 8. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. This compound CAS#: 70-57-5 [m.chemicalbook.com]
Methodological & Application
Application Note: A Validated Ion-Pairing HPLC-UV Method for the Quantification of 5-Methylnicotinamide in Human Plasma
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Methylnicotinamide (5-MN) in human plasma. This compound, the primary methylated metabolite of nicotinamide (Vitamin B3), is a key biomarker in metabolic studies and is implicated in various physiological and pathological processes. This protocol employs a reverse-phase ion-pairing chromatographic strategy for optimal retention and separation, coupled with UV detection for reliable quantification. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring high levels of accuracy, precision, and linearity. Detailed procedures for sample preparation using protein precipitation, system suitability testing, and full method validation are provided for seamless implementation in research and clinical laboratory settings.
Introduction and Scientific Principle
This compound (5-MN), also commonly known as N¹-Methylnicotinamide, is a cationic metabolite of nicotinamide produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. Its quantification in biological matrices like plasma is crucial for pharmacokinetic studies, nutritional research, and investigating its role as a potential biomarker for diseases such as cancer and metabolic syndrome[2].
Due to its polar and permanently cationic nature, 5-MN is poorly retained on conventional C18 reverse-phase HPLC columns. To overcome this challenge, this method utilizes an ion-pairing reverse-phase HPLC approach.
The Causality Behind the Choice:
-
Ion-Pairing Reagent: An anionic ion-pairing reagent, such as sodium octyl sulfate, is added to the mobile phase[1]. This reagent contains a non-polar alkyl chain and an ionic head group.
-
Mechanism: The non-polar tails of the reagent adsorb onto the hydrophobic C18 stationary phase, creating a pseudo-ion-exchange surface. The positively charged 5-MN molecule then forms a neutral ion pair with the negatively charged head groups of the adsorbed reagent, allowing it to be retained and separated via a reverse-phase mechanism.
-
Detection: Quantification is achieved using a UV detector, providing a cost-effective and widely accessible method suitable for the concentration ranges typically found in biological samples[2].
This entire analytical procedure is validated to meet the stringent requirements of regulatory bodies, ensuring the integrity and reliability of the generated data[3][4].
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound (≥98% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Sodium Octyl Sulfate (≥99% purity)
-
Orthophosphoric Acid (85%), Analytical Grade
-
Human Plasma (sourced from a certified biobank)
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation and Equipment
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Vortex Mixer
-
Micro-centrifuge
-
Pipettes and precision tips
-
Volumetric flasks and glassware
-
Syringe filters (0.22 µm, PVDF or similar)
Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard stationary phase for reverse-phase chromatography. |
| Mobile Phase A | 20 mM Sodium Octyl Sulfate in Water, pH adjusted to 3.0 with H₃PO₄ | The aqueous phase containing the ion-pairing reagent to enable retention of 5-MN. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier used to elute the analyte from the column. |
| Gradient | Isocratic | An isocratic elution is often sufficient for this analysis, providing stable baselines and reproducible retention times[1]. |
| Composition | 85% A / 15% B | Optimized for ideal retention and peak shape of 5-MN. May require optimization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 20 µL | Standard volume; can be adjusted based on sensitivity needs. |
| Detection λ | 265 nm | Corresponds to a strong absorbance maximum for this compound. |
| Run Time | ~10 minutes | Sufficient to allow for elution of 5-MN and any early-eluting matrix components. |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve the required amount of sodium octyl sulfate in ultrapure water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.22 µm filter before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Methanol:Water.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with Mobile Phase A to achieve concentrations spanning the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the bulk of proteinaceous material from plasma samples, which would otherwise interfere with the analysis and damage the HPLC column[5].
-
Aliquot: Transfer 200 µL of human plasma into a 1.5 mL micro-centrifuge tube.
-
Precipitate: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma). The use of a cold solvent enhances the precipitation efficiency.
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation[6].
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Collect Supernatant: Carefully aspirate the clear supernatant and transfer it to a clean tube or HPLC vial.
-
Inject: Inject the supernatant directly into the HPLC system. If particulates are a concern, an optional filtration step through a 0.22 µm syringe filter can be added.
Overall Analysis Workflow
The entire process from sample receipt to final data is illustrated below. This workflow ensures that each step is logically followed, maintaining sample integrity and data quality.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
5-Methylnicotinamide in vitro enzyme inhibition assay protocol
Application Note & Protocol
Topic: In Vitro Enzyme Inhibition Assay for 5-Methylnicotinamide
Audience: Researchers, scientists, and drug development professionals.
Comprehensive Guide to the In Vitro Characterization of this compound as an Enzyme Inhibitor
Introduction: The Role of this compound in NAD⁺ Metabolism
This compound (5-MNAM) is a derivative of nicotinamide (NAM), a critical precursor in the salvage pathway for nicotinamide adenine dinucleotide (NAD⁺) synthesis. NAD⁺ is a fundamental coenzyme in cellular redox reactions and a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/CD157 ectoenzymes. These enzymes regulate a vast array of cellular processes, from DNA repair and genomic stability to metabolic signaling and aging[1][2].
Given its structural similarity to nicotinamide, a known byproduct and feedback inhibitor of sirtuins and PARPs, this compound is a compound of significant interest for its potential to modulate the activity of these NAD⁺-dependent enzymes[3][4]. Furthermore, the enzyme Nicotinamide N-methyltransferase (NNMT) directly metabolizes nicotinamide, playing a crucial role in NAD⁺ homeostasis and methyl-group metabolism[5][6]. Molecules that interact with these targets have profound therapeutic potential in oncology, metabolic disorders, and neurodegenerative diseases[6][7].
This guide provides a detailed framework and step-by-step protocols for the in vitro characterization of this compound's inhibitory activity against two key enzyme classes: Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) Polymerase 1 (PARP1).
Key Enzymatic Targets and Assay Principles
The inhibitory potential of this compound can be assessed against several NAD⁺-related enzymes. This protocol will focus on two high-value targets.
A. Nicotinamide N-Methyltransferase (NNMT)
-
Biological Function: NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH)[1][8]. By consuming nicotinamide, NNMT regulates the NAD⁺ salvage pathway and influences the cellular methylation potential by affecting the SAM/SAH ratio[5].
-
Assay Principle: A robust method for measuring NNMT activity is a coupled-enzyme fluorometric assay. NNMT activity produces SAH, which is then hydrolyzed by SAH hydrolase (SAHH) to generate homocysteine. The free thiol group on homocysteine reacts with a specific probe to yield a highly fluorescent product, which can be quantified. Inhibition of NNMT by a compound like this compound leads to a decrease in the fluorescent signal[9][10].
B. Poly(ADP-ribose) Polymerase 1 (PARP1)
-
Biological Function: PARP1 is a critical enzyme in the DNA damage response pathway. Upon detecting DNA single-strand breaks, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (pADPr) on itself and other nuclear proteins, using NAD⁺ as a substrate. This process recruits other DNA repair factors[11][12].
-
Assay Principle: PARP1 activity can be measured by quantifying the consumption of its substrate, NAD⁺. In this homogeneous assay format, PARP1 is incubated with activated DNA and NAD⁺. After the reaction, a coupling enzyme (nicotinamidase) and a developer are added to generate a fluorescent signal that is inversely proportional to PARP1 activity. Inhibitors of PARP1 will spare NAD⁺, resulting in a higher fluorescent signal[11][13].
Quantitative Data Summary
The primary output of these protocols is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to reduce enzyme activity by 50%. This value is crucial for comparing its potency against different enzymes and with other known inhibitors.
| Parameter | Target Enzyme | Expected IC₅₀ Range | Rationale / Notes |
| IC₅₀ | Human NNMT | To be determined | As a nicotinamide analog, 5-MNAM is expected to be a competitive inhibitor. The IC₅₀ value will quantify its potency. |
| IC₅₀ | Human PARP1 | To be determined | Nicotinamide is a known PARP inhibitor; 5-MNAM is hypothesized to have similar activity. Potency is expected in the micromolar range[4]. |
| IC₅₀ | Human SIRT1 | To be determined | Nicotinamide is a canonical non-competitive sirtuin inhibitor. The effect of the 5-methyl modification needs experimental validation[2][3]. |
Visualization of Experimental Workflow and Mechanism
A clear understanding of the experimental flow and the underlying biochemistry is essential for successful execution and troubleshooting.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Caption: Inhibition of the NNMT-catalyzed reaction by this compound.
PART A: Protocol for NNMT Inhibition Assay
This protocol is adapted from commercially available fluorometric screening kits[9][10]. It is designed for a 96-well plate format.
A1. Required Materials
-
Enzymes & Substrates:
-
Recombinant Human NNMT Enzyme
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (Substrate)
-
SAH Hydrolase (Enzyme-I in some kits)
-
Enzyme-II (for coupled reaction)
-
-
Inhibitors & Controls:
-
This compound (Test Inhibitor)
-
1-Methylnicotinamide (MNA) or other known NNMT inhibitor (Positive Control)
-
-
Detection & Buffers:
-
NNMT Assay Buffer (e.g., Tris-based, pH ~7.5-8.5)
-
Thiol Detecting Probe (e.g., in DMSO)
-
Anhydrous DMSO
-
-
Equipment & Consumables:
-
White, flat-bottom 96-well assay plates
-
Multi-channel pipette
-
Fluorescence microplate reader (Excitation/Emission ~392/482 nm)[10]
-
Incubator set to 37°C
-
A2. Reagent Preparation
-
NNMT Assay Buffer: Warm to 37°C before use.
-
SAM Solution: Reconstitute lyophilized SAM with the provided buffer to create a stock solution. Prepare a working solution at the final desired concentration in NNMT Assay Buffer. Keep on ice.
-
NNMT Enzyme: Thaw on ice. Dilute to the required concentration in NNMT Assay Buffer immediately before use. Keep on ice.
-
Coupled Enzyme Mix: Prepare a mix of SAH Hydrolase and other required enzymes in NNMT Assay Buffer as per the supplier's instructions.
-
Inhibitor Solutions (3x final concentration):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create stocks for the dose-response curve.
-
Finally, dilute each DMSO stock 1:33 (or as required) into NNMT Assay Buffer to create the 3x working solutions. This minimizes the final DMSO concentration in the assay to ≤1%.
-
Prepare a 3x working solution of the positive control inhibitor in the same manner.
-
For the "No Inhibitor" control, prepare a "vehicle" solution with the same percentage of DMSO in NNMT Assay Buffer.
-
A3. Assay Procedure
-
Plate Setup: Set up reactions in triplicate according to the table below.
| Well Type | Reagent | Volume (µL) |
| Test Inhibitor | 3x Inhibitor Solution | 50 |
| Positive Control | 3x Positive Control Solution | 50 |
| Vehicle (100% Activity) | 3x Vehicle Solution | 50 |
| Blank (No Enzyme) | NNMT Assay Buffer | 50 |
-
Enzyme Addition:
-
Prepare a "Master Mix" containing the NNMT enzyme and the coupled enzymes in assay buffer.
-
Add 50 µL of this Master Mix to the "Test Inhibitor", "Positive Control", and "Vehicle" wells.
-
To the "Blank" wells, add 50 µL of NNMT Assay Buffer without any enzymes.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing SAM and Nicotinamide in assay buffer.
-
Add 50 µL of the substrate mix to all wells to start the reaction. The total volume should be 150 µL.
-
Mix gently by tapping the plate.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Detection:
-
Stop the reaction according to the kit instructions (e.g., by adding pre-chilled isopropyl alcohol)[9].
-
Prepare the Thiol Detecting Probe working solution in DMSO immediately before use.
-
Add 50 µL of the probe solution to each well. Incubate at room temperature for 5-10 minutes.
-
Read the fluorescence on a microplate reader (Ex/Em = 392/482 nm)[10].
-
PART B: Protocol for PARP1 Inhibition Assay
This protocol is based on a homogeneous, NAD⁺-quantification fluorescence assay[11][13].
B1. Required Materials
-
Enzymes & Substrates:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
-
Inhibitors & Controls:
-
This compound (Test Inhibitor)
-
Olaparib or 3-Aminobenzamide (Positive Control)
-
-
Detection & Buffers:
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)[11]
-
Detection Kit: Nicotinamidase and a developer reagent for fluorescent detection.
-
-
Equipment & Consumables:
-
Black, flat-bottom 96-well or 384-well assay plates
-
Multi-channel pipette
-
Fluorescence microplate reader (e.g., Ex/Em ~420-450 / 480-500 nm, check kit specifications)
-
B2. Reagent Preparation
-
PARP Assay Buffer: Prepare fresh, including DTT, and keep on ice.
-
NAD⁺ Solution (5x final concentration): Prepare a working solution of NAD⁺ in PARP Assay Buffer. Keep on ice.
-
PARP1/DNA Mix: Prepare a working solution containing PARP1 enzyme and activated DNA at 2x the final concentration in PARP Assay Buffer. Keep on ice.
-
Inhibitor Solutions (2x final concentration):
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform serial dilutions in PARP Assay Buffer to create 2x working solutions for your dose-response curve. Ensure the final DMSO concentration is ≤1-2%[13].
-
Prepare the positive control and vehicle solutions similarly.
-
B3. Assay Procedure
-
Plate Setup: Add 25 µL of the 2x inhibitor, positive control, or vehicle solutions to the appropriate wells of a 384-well plate (adjust volumes for 96-well plates).
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of the 2x PARP1/DNA mix to each well.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the 5x NAD⁺ solution to all wells to start the reaction.
-
Mix gently.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add the detection reagents (nicotinamidase, then developer) as specified by the manufacturer's protocol. This typically involves two additions with short incubation periods.
-
Read the fluorescence on a microplate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence signal of the "Blank" (No Enzyme) wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Note: For the PARP1 assay described, where the signal is inversely proportional to activity, the formula is: % Inhibition = 100 * ((Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)). Use the vehicle as 0% inhibition and a saturating concentration of a known inhibitor as 100% inhibition.
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition as a function of the logarithm of the inhibitor concentration ([Inhibitor]).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Advanced Studies: Determining Mechanism of Action (MOA)
Once the IC₅₀ is established, further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. Plotting the data using methods like Lineweaver-Burk or Michaelis-Menten kinetics can reveal the MOA, providing deeper insight into how this compound interacts with its target enzyme[14][15].
References
- Amsbio. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity), AMS.79287.
- BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity).
- BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity).
- BellBrook Labs. (n.d.). Enzolution™ CD38 Assay System.
- Fisher Scientific. (n.d.). BPS Bioscience Inc CD38 INHIBITOR SCREENING ASSAY, Quantity.
- BenchChem. (2025). Biochemical Assays to Confirm the Specificity of SIRT6-IN-2: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
- Tarragó, M. G., et al. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol.[20]
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- D'Onofrio, M., et al. (2021). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules.[3]
- Chini, C. C. S., et al. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Semantic Scholar.[21]
- BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?.
- BellBrook Labs. (2025). Enzolution™ CD38 Assay System Technical Manual.
- Royal Society of Chemistry. (2023). Multifunctional activity-based chemical probes for sirtuins. RSC Publishing.[24]
- Sigma-Aldrich. (n.d.). Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin.
- National Institutes of Health. (n.d.). Sirtuin 6 (SIRT6) Activity Assays. PMC.[26]
- BellBrook Labs. (2025). Exploring CD38, CD39, and CD73 Biochemical Assays for Immuno-Oncology Research.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- National Institutes of Health. (2024).
- ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is....
- AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals.[30]
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- Canadian Science Publishing. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Science Publishing.[33]
- NetNewsLedger. (2025). 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor.
- BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit.
- National Institutes of Health. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma.
- National Institutes of Health. (n.d.). Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis. PMC.[36]
- ACCESS Newswire. (2026). Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program.
- Molecular Insights. (2025). Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regenerative Research.
- PubMed. (2021). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. PubMed.[2]
- D'Onofrio, M., et al. (2021). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. [Source not fully specified].[38]
- ResearchGate. (n.d.). PARPi IC50 values for PARP family members.
- PubMed. (n.d.). Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis. PubMed.[40]
- National Institutes of Health. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PMC.[41]
- PubMed. (2024). Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. PubMed.[6]
- ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors.
- Abcam. (2021). Ab284513 – N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric).
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
- ResearchGate. (n.d.). PARP inhibition by nicotinamide.
- ResearchGate. (n.d.). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase.
- Patsnap Synapse. (2024). What is N-1-methylnicotinamide used for?.
- National Institutes of Health. (n.d.). 1-Methylnicotinamide (MNA)
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.[15]
- Wikipedia. (n.d.). 1-Methylnicotinamide.
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determining the IC50 of 5-Methylnicotinamide for NNMT
Application Note & Protocol
Determining the IC50 of 5-Methylnicotinamide for Nicotinamide N-methyltransferase (NNMT)
Introduction: The Significance of NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification.[1][2] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[3][4][5] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[3][6]
Elevated NNMT expression has been implicated in a range of pathologies, including various cancers, metabolic disorders such as obesity and diabetes, and neurodegenerative diseases.[2][4][7][8][9] In cancer, NNMT overexpression can lead to epigenetic remodeling by depleting SAM levels, thereby affecting cellular methylation potential and promoting tumorigenesis.[10][11] Consequently, NNMT has emerged as a promising therapeutic target for drug development.[8][12]
This compound is a known inhibitor of NNMT.[13] Determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and therapeutic potential. This document provides a detailed protocol for determining the IC50 of this compound against human recombinant NNMT using a robust, fluorescence-based coupled-enzyme assay.
Principle of the Assay
This protocol utilizes a coupled-enzyme assay that indirectly measures NNMT activity by quantifying the production of SAH. The enzymatic reaction cascade is as follows:
-
NNMT Reaction: NNMT catalyzes the methylation of nicotinamide using SAM as a methyl donor, producing MNA and SAH.
-
SAH Hydrolysis: The generated SAH is then hydrolyzed by S-adenosyl-L-homocysteine hydrolase (SAHH) into adenosine and homocysteine.
-
Thiol Detection: The free thiol group of homocysteine reacts with a thiol-sensitive fluorescent probe, resulting in a significant increase in fluorescence intensity.
The fluorescence signal is directly proportional to the amount of SAH produced and thus to the NNMT activity. In the presence of an inhibitor like this compound, NNMT activity is reduced, leading to a decrease in the fluorescence signal. By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value.
Visualizing the NNMT Catalytic Reaction and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by NNMT and the point of inhibition by this compound.
Caption: NNMT enzymatic reaction and inhibition by this compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Human Recombinant NNMT | R&D Systems | 7736-MT | -70°C |
| This compound | Sigma-Aldrich | M4506 | Room Temp |
| S-Adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 | -20°C |
| Nicotinamide | Sigma-Aldrich | N3376 | Room Temp |
| S-Adenosyl-L-homocysteine hydrolase (SAHH) | In-house purified or commercial | - | -20°C |
| Thiol-detecting Probe (e.g., ThioGlo™) | Calbiochem | 595501 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Room Temp |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temp |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temp |
| Microplate reader with fluorescence capability | - | - | - |
Experimental Protocol
Reagent Preparation
-
NNMT Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% (v/v) Triton X-100. Prepare fresh on the day of the experiment.
-
Enzyme Solution: Dilute human recombinant NNMT to a final working concentration of 200 nM in NNMT Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a 2X working solution of Nicotinamide and SAM in NNMT Assay Buffer. The final concentrations in the reaction will be equal to their respective Km values to ensure sensitive detection of inhibition. Note: The apparent Km for nicotinamide is ~430 µM and for SAM is ~1.8 µM.[14] Therefore, prepare a 2X solution with 860 µM Nicotinamide and 3.6 µM SAM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the 10 mM this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). Then, dilute each of these DMSO stocks 1:50 in NNMT Assay Buffer to create 2X working solutions. This ensures the final DMSO concentration in the assay remains at 1%.[8]
-
Detection Reagent: Prepare a solution containing 5 µM SAHH and 15 µM Thiol-detecting probe in NNMT Assay Buffer. Protect from light.
Assay Procedure
The following workflow outlines the steps for setting up the IC50 determination assay.
Caption: Experimental workflow for IC50 determination of an NNMT inhibitor.
Step-by-Step Instructions:
-
Plate Layout: Design the plate layout to include wells for:
-
Blank (No Enzyme): 25 µL NNMT Assay Buffer + 25 µL vehicle (assay buffer with 1% DMSO).
-
Positive Control (100% Activity): 25 µL NNMT Enzyme Solution + 25 µL vehicle.
-
Test Inhibitor: 25 µL NNMT Enzyme Solution + 25 µL of each 2X inhibitor dilution.
-
-
Assay Setup:
-
Add 25 µL of the appropriate 2X inhibitor serial dilutions or vehicle control to the designated wells of a 96-well black plate.
-
Add 25 µL of the 200 nM NNMT Enzyme Solution to the "Positive Control" and "Test Inhibitor" wells. Add 25 µL of NNMT Assay Buffer to the "Blank" wells.
-
Mix gently by tapping the plate and pre-incubate for 5 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X Substrate Solution to all wells to start the reaction. The total reaction volume is now 100 µL.
-
Mix the plate and incubate for 30 minutes at 37°C.
-
-
Signal Development:
-
Stop the reaction and initiate signal development by adding 50 µL of the Detection Reagent to all wells.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation at ~392 nm and emission at ~482 nm.[15]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence signal of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that causes 50% inhibition of NNMT activity.
Example Data Presentation
The following table shows example data for the determination of the IC50 of this compound.
| This compound (µM) | Log [Inhibitor] | Avg. Fluorescence | % Inhibition |
| 0 (Control) | - | 5000 | 0% |
| 0.1 | -1.0 | 4850 | 3% |
| 1 | 0.0 | 4250 | 15% |
| 5 | 0.7 | 2750 | 45% |
| 10 | 1.0 | 1500 | 70% |
| 50 | 1.7 | 750 | 85% |
| 100 | 2.0 | 550 | 89% |
Trustworthiness and Self-Validation
-
Controls: The inclusion of blank (no enzyme) and positive (no inhibitor) controls on every plate is essential to validate the assay performance and for accurate data normalization.
-
DMSO Concentration: Maintaining a constant, low concentration of DMSO (≤1%) across all wells is critical, as higher concentrations can inhibit enzyme activity.[16]
-
Linearity: It is recommended to first perform a time-course experiment to ensure that the 30-minute reaction time falls within the linear range of product formation.
-
Z'-Factor: For high-throughput screening applications, the robustness of the assay can be quantified by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
This application note provides a comprehensive and reliable protocol for determining the IC50 value of this compound against NNMT. The described fluorescence-based, coupled-enzyme assay is sensitive, robust, and amenable to high-throughput screening, making it an invaluable tool for researchers in academia and the pharmaceutical industry who are focused on the discovery and characterization of novel NNMT inhibitors.
References
- Ruff, K. M., et al. (2021). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. RSC Chemical Biology, 2(3), 856-862. [Link]
- Wikipedia. (2023). Nicotinamide N-methyltransferase. [Link]
- Swaminathan, S., et al. (2017). Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity. Biochemistry, 56(7), 963-973. [Link]
- Martin, N. P., et al. (2016). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 59(17), 8153-8164. [Link]
- BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. [Link]
- Li, F., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1249531. [Link]
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]
- AffiASSAY®. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. [Link]
- BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit - Protocol. [Link]
- Sgrignani, J., et al. (2023). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 24(21), 15893. [Link]
- Komatsu, M., et al. (2018). Nicotinamide N-Methyltransferase Interacts with Enzymes of the Methionine Cycle and Regulates Methyl Donor Metabolism. Journal of Biological Chemistry, 293(4), 1146-1156. [Link]
- Gao, L., et al. (2023). Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regenerative Research. Molecules, 28(23), 7793. [Link]
- Ulanovskaya, O. A., et al. (2013). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. Nature Chemical Biology, 9(5), 300-306. [Link]
- Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1031-1040. [Link]
- BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]
- Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-351. [Link]
- Srouji, J. R., et al. (2010). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry, 285(49), 38552-38561. [Link]
- Gao, T., et al. (2019). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- Morris, M. J., & Fard, A. T. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 13(16), 4153. [Link]
- van Haren, M. J., et al. (2018). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 685-694. [Link]
- Cancer Discovery. (2013).
- van Haren, M. J., et al. (2020). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 25(11), 2043-2051. [Link]
- Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work? [Link]
- van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(48), 10250-10258. [Link]
- Neelakantan, H., et al. (2018). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 61(17), 7854-7869. [Link]
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A Validated Framework for Characterizing the Cellular Uptake of 5-Methylnicotinamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetics, and drug transport analysis.
Abstract: 5-Methylnicotinamide (5-MN), a derivative of nicotinamide (a form of vitamin B3), is a molecule of increasing interest due to its relationship with the NAD⁺ salvage pathway and the activity of Nicotinamide N-methyltransferase (NNMT)[1][2]. Understanding how 5-MN enters cells is fundamental to elucidating its biological activity, metabolic fate, and therapeutic potential. This document provides a comprehensive, self-validating framework for quantifying the cellular uptake of 5-MN. We move beyond a simple list of steps to explain the causality behind experimental choices, ensuring robust and interpretable results. The protocols herein cover preliminary cytotoxicity assessment, determination of transport kinetics, investigation of potential transport mechanisms, and a validated LC-MS/MS method for intracellular quantification.
Introduction: The 'Why' of a Cellular Uptake Assay
Cellular uptake is the critical first step for any compound intended to have an intracellular biological effect. A molecule's ability to cross the plasma membrane dictates its bioavailability at the site of action. For this compound, a structural analog of nicotinamide, its entry into the cell is presumed to be a regulated process rather than simple diffusion, given that nicotinamide itself requires specific transporters[3][4][5].
Characterizing the uptake mechanism provides critical insights:
-
Rate & Capacity: How quickly and to what extent does 5-MN enter the cell?
-
Mechanism: Is it passive diffusion or a carrier-mediated process? If carrier-mediated, what are its kinetic properties (e.g., Kₘ and Vₘₐₓ)?
-
Specificity: Does it compete with other molecules, such as nicotinamide, for the same transporters?
Answering these questions is essential for predicting drug-drug interactions, understanding tissue-specific distribution, and designing more effective therapeutic agents.
Principle of the Assay
The core principle involves incubating a monolayer of cultured cells with this compound for a defined period. The uptake process is then rapidly terminated by washing the cells with an ice-cold buffer to remove all extracellular compound. Subsequently, the cells are lysed, and the intracellular concentration of 5-MN is precisely quantified using a highly sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Data is typically normalized to the total protein content or cell number in each sample to account for variations in cell density.
Caption: High-level overview of the cellular uptake assay workflow.
Section 1: Foundational Work - Cytotoxicity Assessment
Expert Rationale: Before measuring uptake, it is imperative to define a concentration range of 5-MN that does not compromise cell viability. Cellular transport is an active process requiring intact membrane integrity and cellular energy. Measuring uptake in dying or dead cells can lead to erroneous results due to leaky membranes. A cytotoxicity assay establishes the maximum concentration that can be used in subsequent experiments without inducing cell death[6][7]. The MTT assay, a colorimetric method, is a reliable and cost-effective choice for this purpose[6].
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours. Include wells for "cells only" (negative control) and "media only" (background).
-
Compound Addition: Prepare serial dilutions of 5-MN in culture medium. After 24 hours, replace the old medium with the 5-MN-containing medium. Also include a vehicle control (e.g., PBS or DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for a duration equivalent to the longest planned uptake experiment (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[6].
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| 5-MN Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle Control) | 1.25 | 100% |
| 10 | 1.23 | 98.4% |
| 50 | 1.26 | 100.8% |
| 100 | 1.21 | 96.8% |
| 250 | 1.15 | 92.0% |
| 500 | 0.95 | 76.0% |
| 1000 | 0.45 | 36.0% |
| Caption: Example cytotoxicity data. For uptake studies, select concentrations that result in >90% cell viability (in this case, ≤ 250 µM). |
Section 2: Characterizing Transport Kinetics
Expert Rationale: Characterizing the kinetics of transport helps distinguish between passive diffusion and carrier-mediated transport. We perform two key experiments:
-
Time-Course: To identify the initial linear phase of uptake. Kinetic calculations require measuring the initial rate of transport (v₀) before the intracellular concentration reaches equilibrium or substrate depletion occurs.
-
Concentration-Dependence: To determine if the transport is saturable, a hallmark of carrier-mediated processes. By measuring the initial uptake rate at various 5-MN concentrations, we can calculate the Michaelis-Menten constants: Kₘ (the substrate concentration at half-maximal velocity, indicating affinity) and Vₘₐₓ (the maximum transport velocity)[8][9][10].
Protocol 2: Time-Course of 5-MN Uptake
-
Cell Seeding: Seed cells in a 24-well plate to achieve ~90% confluency on the day of the experiment.
-
Incubation: Treat the cells with a single, non-toxic concentration of 5-MN (e.g., 50 µM).
-
Time Points: Terminate the uptake at various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes). The "0" minute time point is crucial as a background control.
-
Termination & Lysis:
-
To stop uptake, rapidly aspirate the medium.
-
Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS. This step is critical and must be performed quickly.
-
Add the extraction solvent for LC-MS/MS analysis (see Protocol 5) to lyse the cells.
-
-
Analysis: Quantify intracellular 5-MN and plot concentration against time to identify the linear range.
Protocol 3: Concentration-Dependence of 5-MN Uptake
-
Cell Seeding: Prepare cells as in Protocol 2.
-
Incubation: Treat cells with various concentrations of 5-MN (e.g., 0, 5, 10, 25, 50, 100, 250 µM) for a fixed time within the linear range determined in Protocol 2 (e.g., 5 minutes).
-
Termination & Lysis: Follow the same procedure as in Protocol 2.
-
Analysis: Quantify intracellular 5-MN. Plot the initial uptake velocity (pmol/min/mg protein) against the 5-MN concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
| Parameter | Value | Interpretation |
| Kₘ | 25.5 µM | The affinity of the transporter for 5-MN. |
| Vₘₐₓ | 150 pmol/min/mg protein | The maximum rate of transport at saturation. |
| Caption: Example kinetic parameters derived from concentration-dependence data. |
Section 3: Investigating Transport Mechanisms
Expert Rationale: Given that 5-MN is a structural analog of nicotinamide, it may utilize the same cellular entry mechanisms. Recent research has identified the equilibrative nucleoside transporters ENT1 (SLC29A1) and ENT2 (SLC29A2) as primary transporters for nicotinamide[3][4]. A competitive inhibition assay can directly test this hypothesis. In this assay, the uptake of a fixed concentration of 5-MN is measured in the presence of increasing concentrations of a potential competitor (nicotinamide). A reduction in 5-MN uptake would suggest they share a common transport pathway[11].
Caption: 5-MN and Nicotinamide compete for the same transporter.
Protocol 4: Competitive Inhibition Assay
-
Cell Seeding: Prepare cells as in previous protocols.
-
Pre-incubation (Optional but Recommended): Pre-incubate cells with increasing concentrations of the competitor, nicotinamide (e.g., 0, 10, 50, 100, 500, 1000 µM), for 5-10 minutes.
-
Co-incubation: Add a fixed concentration of 5-MN (ideally at a concentration near its Kₘ, e.g., 25 µM) to the wells already containing nicotinamide.
-
Incubation: Incubate for a fixed time within the linear range (e.g., 5 minutes).
-
Termination & Lysis: Follow the standard procedure to stop uptake and lyse the cells.
-
Analysis: Quantify intracellular 5-MN. Plot the percentage of 5-MN uptake (relative to the sample without competitor) against the log concentration of nicotinamide. Calculate the IC₅₀ value, which is the concentration of nicotinamide required to inhibit 5-MN uptake by 50%.
Section 4: Analytical Quantification by LC-MS/MS
Expert Rationale: Accurate quantification of intracellular metabolites requires a method with high sensitivity and specificity to distinguish the analyte from a complex biological matrix. LC-MS/MS is the gold standard for this application[12][13]. The liquid chromatography (LC) step separates 5-MN from other cellular components, and the tandem mass spectrometry (MS/MS) step provides unambiguous identification and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern[14].
Protocol 5: Sample Preparation for LC-MS/MS
-
Cell Lysis & Extraction: After the final ice-cold PBS wash (from Protocols 2, 3, or 4), place the plate on dry ice. Add 200 µL of a pre-chilled (-20°C) extraction solvent (e.g., 80:20 methanol:water) to each well. This simultaneously lyses the cells and precipitates proteins[15][16].
-
Scraping & Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the entire lysate/solvent mixture to a microcentrifuge tube.
-
Protein Removal: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
Protein Quantification: The remaining protein pellet can be re-solubilized in a suitable buffer (e.g., 0.1 M NaOH) to quantify total protein content using a BCA or Bradford assay. This value is used for normalization.
Protocol 6: LC-MS/MS Method Parameters
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar molecules like 5-MN[17][18].
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the analyte.
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition.
-
Precursor Ion (Q1): m/z for 5-MN [M+H]⁺ (137.1)
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., m/z 94.1, a common fragment for methylated nicotinamides)[14].
-
-
Quantification: Generate a standard curve by spiking known amounts of a 5-MN analytical standard into the extraction solvent. The concentration in the cellular samples is determined by comparing its peak area to this standard curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Inefficient washing; Pipetting errors. | Use a multichannel pipette for consistency. Ensure washes are rapid and thorough but identical for all wells. Automate pipetting if possible. |
| No detectable uptake | Uptake is too fast/slow for the chosen time points; Compound is not cell-permeable; Analytical sensitivity is too low. | Perform a wider time-course (seconds to hours). Verify the purity and identity of your 5-MN standard. Optimize the LC-MS/MS method for better sensitivity. |
| Uptake does not saturate | Transport is primarily by passive diffusion; Concentrations used are too low to reach saturation. | Test higher concentrations (if non-toxic). If it remains linear, the uptake may be passive. Confirm by testing uptake at 4°C (active transport is energy-dependent and should be significantly reduced). |
| Poor recovery in LC-MS/MS | Inefficient extraction; Analyte degradation; Matrix effects (ion suppression). | Test different extraction solvents. Ensure samples are kept cold. Use a stable isotope-labeled internal standard for 5-MN to correct for matrix effects and extraction variability. |
References
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- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Pubs. [Link]
- Simpson, I. A., et al. (2023). Solute transport with Michaelis–Menten kinetics for in vitro cell culture. Mathematical Medicine and Biology: A Journal of the IMA. [Link]
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
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- Chen, M., et al. (2025). SLC29A1 and SLC29A2 are human nicotinamide cell membrane transporters. Research Square. [Link]
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- Rogers, K. (2025). Michaelis-Menten kinetics. Britannica. [Link]
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- Grozio, A., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter.
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- Zhejiang University. (2025). Nature Communications by the team of College of Pharmaceutical Sciences, Zhejiang University reported the mechanism of SLC29A1 and SLC29A2 mediated nicotinamide transport across cell membranes. Zhejiang University. [Link]
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- National Center for Biotechnology Information. (n.d.). This compound.
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- HMDB. (2021). This compound.
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- Lu, W., et al. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Journal of Visualized Experiments. [Link]
- Henderson, L. M., et al. (1983). Nicotinamide uptake and metabolism by chick intestine. The Journal of Nutrition. [Link]
- Roch-Ramel, F., et al. (1986). Transport of the Organic Cation N1-methylnicotinamide by the Rabbit Proximal Tubule. II. Reabsorption and Secretion in the Isolated Perfused Tubule. Journal of Pharmacology and Experimental Therapeutics. [Link]
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- Xie, X., et al. (2014). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Oncotarget. [Link]
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- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. [Link]
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Application Notes and Protocols for the Experimental Use of 1-Methylnicotinamide in Metabolic Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: The compound "5-Methylnicotinamide" as specified in the query is not commonly described in metabolic research literature. The predominant and biologically relevant methylated form of nicotinamide is 1-Methylnicotinamide (MNA) , a key metabolite in the NAD+ salvage pathway. This guide will focus on the experimental use of 1-Methylnicotinamide (MNA), assuming it to be the intended subject of inquiry.
Introduction: The Emerging Role of 1-Methylnicotinamide (MNA) Beyond a Simple Metabolite
For decades, 1-Methylnicotinamide (MNA) was considered merely an inactive urinary excretion product of nicotinamide (NAM) metabolism. However, emerging evidence has recast MNA as a bioactive molecule with significant implications for metabolic regulation, cardiovascular health, and cellular homeostasis.[1][2] Produced from NAM by the enzyme Nicotinamide N-methyltransferase (NNMT), MNA sits at a critical junction of cellular energy and methylation pathways.[3][4][5]
Elevated NNMT activity, and consequently MNA production, is linked to various metabolic disorders, including obesity and type 2 diabetes.[6][7] This makes the study of MNA's direct effects crucial for understanding disease pathophysiology and for the development of novel therapeutic strategies. This guide provides an in-depth exploration of MNA's mechanism of action, detailed protocols for its application in in vitro and in vivo models, and methodologies for its accurate quantification.
Part 1: Core Mechanism of Action — The NNMT/MNA Axis in Metabolic Control
The biological activity of MNA is intrinsically linked to its synthesis by NNMT, an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide.[5][8] This reaction has two profound consequences:
-
Diversion of Nicotinamide from NAD+ Synthesis: By methylating NAM, NNMT effectively shunts it away from the NAD+ salvage pathway.[3][9] This pathway is the primary mechanism by which cells recycle NAM to produce the critical coenzyme NAD+, essential for redox reactions and as a substrate for enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[10][11][12][13] Therefore, high NNMT activity can lead to reduced intracellular NAD+ levels, impairing mitochondrial function and energy metabolism.[7]
-
Consumption of Methyl Donors: The reaction consumes SAM, the universal methyl donor for numerous cellular processes, including epigenetic regulation. The product of this reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of other methyltransferases.
MNA itself is not inert. It has been shown to exert direct biological effects, including anti-inflammatory and anti-thrombotic actions, often mediated through pathways like cyclooxygenase-2 (COX-2) and prostacyclin production.[2] Furthermore, in model organisms like C. elegans, MNA can generate hydrogen peroxide via an aldehyde oxidase, inducing a mitohormetic reactive oxygen species (ROS) signal that promotes longevity.[14]
Signaling Pathway Overview
The following diagram illustrates the central role of NNMT in converting NAM to MNA and the subsequent impact on cellular NAD+ and SAM pools.
Caption: The NNMT pathway diverts nicotinamide (NAM) from NAD+ synthesis to produce 1-Methylnicotinamide (MNA).
Part 2: In Vitro Applications and Protocols
In vitro studies are essential for dissecting the cell-autonomous effects of MNA. Adipocytes (e.g., 3T3-L1) and hepatocytes (e.g., HepG2) are common models, given the high expression of NNMT in adipose and liver tissue.[7]
Protocol 1: Dose-Response and Cytotoxicity Assessment of MNA
Causality: Before assessing metabolic function, it is critical to determine the optimal, non-toxic concentration range of MNA for your chosen cell line. High concentrations of any metabolite can induce off-target or cytotoxic effects through mechanisms like osmotic stress.[15][16] The MTT assay is a standard colorimetric method to assess cell viability by measuring mitochondrial reductase activity.
Materials:
| Reagent/Equipment | Details |
|---|---|
| Cell Line of Interest | e.g., 3T3-L1 pre-adipocytes, HepG2 hepatocytes |
| Complete Culture Medium | As recommended for the cell line |
| 1-Methylnicotinamide (MNA) | High-purity powder |
| Vehicle | Sterile PBS or cell culture medium |
| 96-well cell culture plates | Sterile, tissue-culture treated |
| MTT Solution | 5 mg/mL in sterile PBS |
| Solubilization Solution | e.g., DMSO or 10% SDS in 0.01 M HCl |
| Microplate Reader | Capable of reading absorbance at ~570 nm |
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[17]
-
MNA Stock Preparation: Prepare a high-concentration stock solution of MNA (e.g., 1 M) in your chosen vehicle. MNA is water-soluble. Filter-sterilize through a 0.22 µm filter.
-
Serial Dilutions: Prepare serial dilutions of MNA in complete culture medium to achieve final concentrations ranging from low micromolar to high millimolar (e.g., 1 µM to 50 mM). Include a vehicle-only control.[17]
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing different MNA concentrations or the vehicle control.
-
Incubation: Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[17]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Read the absorbance on a microplate reader.
-
-
Analysis: Plot cell viability (%) against MNA concentration to determine the IC50 (if any) and select a non-toxic concentration range for subsequent experiments.
Protocol 2: Measuring Changes in Intracellular NAD+ Levels
Causality: A primary hypothesis when studying MNA is its impact on the NAD+ pool, either directly or as a readout of NNMT activity. Measuring NAD+ levels provides a direct functional assessment of the NAD+ salvage pathway's status. Commercially available colorimetric or fluorometric assay kits are reliable for this purpose.
Materials:
| Reagent/Equipment | Details |
|---|---|
| Cultured Cells | Treated with MNA (at non-toxic conc.) and vehicle |
| NAD/NADH Assay Kit | e.g., from Abcam, Promega, or similar |
| Cell Lysis/Extraction Buffer | Provided in the kit or a custom buffer |
| 96-well plates | Compatible with the assay |
| Microplate Reader | Capable of fluorescence or absorbance measurements |
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., in a 6-well or 12-well plate) and treat with the desired concentration of MNA and vehicle control for the chosen duration.
-
Cell Lysis and Extraction:
-
Aspirate the medium and wash cells with cold PBS.
-
Add the NAD/NADH extraction buffer from the kit to the cells. The specific procedure is critical as NAD+ and NADH have different stability profiles; follow the kit's instructions precisely to measure total NAD+ or the NAD+/NADH ratio.
-
Collect the cell lysate and process as per the manufacturer's protocol (e.g., centrifugation to remove debris).
-
-
Assay Performance:
-
Add the extracted samples to the wells of the assay plate.
-
Prepare a standard curve using the provided NAD+ standard. This is essential for accurate quantification.
-
Add the reaction mix/enzyme mix to all wells.
-
Incubate as required by the protocol.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the NAD+ concentration in each sample by interpolating from the standard curve. Normalize the results to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
In Vitro Experimental Workflow
Caption: A typical workflow for investigating the effects of MNA on cultured cells.
Part 3: In Vivo Applications and Protocols
In vivo studies are necessary to understand the systemic metabolic effects of MNA. Diet-induced obese (DIO) mouse models are frequently used to study compounds targeting NNMT and related pathways.[6][18]
Summary of In Vivo Dosing Regimens
The administration of NAM metabolites has been explored in various contexts. The table below summarizes representative dosing information from related studies to guide experimental design.
| Compound | Animal Model | Dose | Route | Frequency | Key Findings | Reference(s) |
| Nicotinamide (NAM) | Rats | 60 mg/100g BW | IP | Daily | Increased urinary MNA, liver lipid content | [19] |
| 1-MNA | Rats | 3-30 mg/kg | IV | Single Dose | Anti-thrombotic effect | [2] |
| 5-amino-1MQ (NNMTi) | DIO Mice | 20 mg/kg | SC | t.i.d. | Progressive weight loss, reduced adiposity | [18] |
Note: Direct studies on chronic MNA administration for metabolic disease are less common than studies on NNMT inhibitors. Doses should be determined empirically, starting with lower ranges informed by acute studies.
Protocol 3: Chronic MNA Administration in a Diet-Induced Obesity (DIO) Mouse Model
Causality: This protocol aims to determine if long-term administration of MNA can alter key metabolic parameters like body weight, glucose tolerance, and adiposity in a disease-relevant model. Careful adherence to animal welfare guidelines is paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
| Reagent/Equipment | Details |
|---|---|
| Animal Model | C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks |
| 1-Methylnicotinamide (MNA) | Sterile, injectable grade |
| Vehicle | Sterile 0.9% saline |
| Administration Supplies | Syringes, needles for the chosen route (e.g., IP, SC) |
| Monitoring Equipment | Animal scale, glucometer, calipers for fat pad measurement |
Procedure:
-
Acclimation and Model Induction:
-
Acclimate male C57BL/6J mice (6-8 weeks old) to the facility for at least one week.
-
Place mice on a high-fat diet to induce obesity and insulin resistance. Monitor body weights weekly. The study can begin once a significant difference in body weight compared to chow-fed controls is established (typically 10-12 weeks).[18]
-
-
Group Allocation: Randomize DIO mice into at least two groups: Vehicle control and MNA treatment. A lean, chow-fed control group is also recommended for comparison.
-
Substance Preparation and Administration:
-
Prepare a sterile solution of MNA in saline at the desired concentration.
-
Administer MNA or vehicle via the chosen route (e.g., intraperitoneal (IP) or subcutaneous (SC) injection). Dosing volume for mice is typically 5-10 mL/kg.[20]
-
Administer daily for a sub-chronic or chronic period (e.g., 2-4 weeks).
-
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Measure daily or 3 times per week.
-
Glucose Tolerance Test (GTT): Perform at baseline and at the end of the study. Fast mice for 6 hours, measure baseline blood glucose, then administer an IP injection of glucose (2 g/kg). Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Terminal Procedures and Tissue Collection:
-
At the study's end, euthanize mice according to approved IACUC protocols.
-
Collect blood for plasma analysis (e.g., cholesterol, insulin).
-
Dissect and weigh key metabolic tissues: epididymal white adipose tissue (EWAT), liver, and skeletal muscle. A portion can be fixed for histology (H&E staining) and the remainder flash-frozen in liquid nitrogen for molecular (qPCR, Western blot) or metabolomic analysis.[18]
-
Part 4: Analytical Methodologies
Accurate quantification of MNA and related metabolites is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards.[21][22]
Protocol 4: Quantification of MNA in Urine or Plasma via HPLC
Causality: This method allows for the direct measurement of MNA concentrations in biological fluids, enabling researchers to correlate administered doses with circulating levels and metabolic outcomes.
Summary of a Published HPLC Method:
-
Principle: A reversed-phase HPLC method with UV detection for the simultaneous determination of nicotinamide and its major metabolites.[23]
-
Column: 7-ODS-L (250 mm x 4.6 mm, 7 µm particle size).
-
Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 260 nm.
-
Internal Standard: Isonicotinamide is a suitable internal standard to correct for variations in sample preparation and injection volume.[23]
-
Sample Preparation: Urine samples may require dilution. Plasma samples typically require protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation before injection.
-
Validation: The method should be validated for linearity, precision, and accuracy using calibration curves prepared in the same biological matrix (plasma or urine).[24]
LC-MS/MS offers higher sensitivity and specificity and is the preferred method for low-concentration analytes or complex matrices. [21][25]
Part 5: Data Interpretation and Considerations
-
Expected Outcomes: Based on the literature, direct MNA administration might produce complex effects. While it is a product of an energy-consuming pathway, it also has direct signaling roles.[2][7][14] Researchers should look for changes in inflammatory markers, NAD+ levels (which may paradoxically increase in some contexts due to feedback mechanisms), and expression of genes related to sirtuin activity and mitochondrial biogenesis.
-
Translational Relevance: While animal models provide invaluable insights, translating findings to human physiology requires caution.[27] The relative activity of enzymes like aldehyde oxidase, which metabolizes MNA, can differ between species, affecting its half-life and downstream effects.[6]
Conclusion
1-Methylnicotinamide is evolving from a metabolic byproduct to a key signaling molecule. Its study offers exciting avenues for understanding the intricate links between NAD+ metabolism, methylation, and systemic health. By employing the robust protocols and analytical methods detailed in this guide, researchers can effectively probe the function of MNA, contributing to a deeper understanding of metabolic diseases and potentially uncovering new therapeutic targets.
References
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- (2025).
- Guan, X., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity & Metabolic Syndrome. [Link]
- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. [Link]
- ResearchGate. (n.d.). Major pathways of nicotinamide metabolism.
- Qualia Life Sciences. (2019). How is NAD+ Made? Salvage Pathway. Qualia Life Sciences Blog. [Link]
- Clement, J., et al. (2020). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. International Journal of Molecular Sciences. [Link]
- Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. University of Colorado Boulder. [Link]
- Zhang, Y., et al. (2024). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Cell and Developmental Biology. [Link]
- Bibi, N., et al. (2024). Identification of natural product inhibitors against human Nicotinamide N-methyltransferase (hNNMT); An In-silico and In-vitro Approach. Journal of Biomolecular Structure and Dynamics. [Link]
- Shibata, K., Kawada, T., & Iwai, K. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography.
- ResearchGate. (n.d.). A schematic representation of key pathways of nicotinamide metabolism.
- Li, D., et al. (2016). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome... Oncotarget. [Link]
- Li, Z., et al. (2024). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. International Journal of Molecular Sciences. [Link]
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- Zhang, Y., et al. (2024). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Cell and Developmental Biology. [Link]
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- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology. [Link]
- Clement, K. (2017). The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity. Harvard DASH. [Link]
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Application Notes and Protocols for 1-Methylnicotinamide (1-MNA) Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 1-Methylnicotinamide in Oncology Research
1-Methylnicotinamide (1-MNA) is a metabolite of nicotinamide (a form of vitamin B3) produced by the enzyme nicotinamide N-methyltransferase (NNMT).[1] Historically considered an inactive detoxification product, recent studies have unveiled its significant role in various cellular processes, including inflammation, thrombosis, and, notably, cancer biology.[2][3] In the context of oncology, the NNMT/1-MNA axis is gaining attention as a critical regulator of cancer cell metabolism, signaling, and survival.[1][3]
Cancer cells exhibit a heightened metabolic rate to sustain their rapid proliferation, leading to an increased demand for NAD+, a crucial coenzyme in cellular redox reactions.[4][5] NNMT plays a pivotal role in NAD+ homeostasis by converting nicotinamide to 1-MNA, thereby influencing the pool of nicotinamide available for the NAD+ salvage pathway.[1][2] Overexpression of NNMT has been observed in a variety of cancers, including breast, ovarian, colorectal, and prostate cancers, and is often associated with poor prognosis and chemoresistance.[6][7][8] The product of this enzymatic reaction, 1-MNA, has been shown to exert complex and context-dependent effects on cancer cells, including modulation of the tumor microenvironment, promotion of cell cycle progression, and regulation of apoptosis.[9][10][11]
These application notes provide a comprehensive guide for the in vitro investigation of 1-MNA's effects on cancer cell lines. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for essential assays, and offer insights into the interpretation of experimental outcomes.
Mechanism of Action: The NNMT/1-MNA Axis in Cancer
The biological activity of 1-MNA in cancer is intrinsically linked to the function of its parent enzyme, NNMT. By catalyzing the methylation of nicotinamide, NNMT influences several downstream signaling pathways. 1-MNA itself has been shown to have direct biological effects. The proposed mechanism of action is multifaceted and can be visualized as follows:
Caption: A streamlined workflow for the MTT cell viability assay.
Procedure:
-
Cell Treatment: Follow Protocol 2 for cell seeding and treatment in a 96-well plate.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [12]3. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the 1-MNA concentration to generate a dose-response curve and determine the IC50 value.
Protocol 4: Apoptosis Analysis (Annexin V/PI Staining)
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).
Procedure:
-
Cell Treatment: Treat cells with 1-MNA in larger format vessels (e.g., 6-well plates) to obtain a sufficient number of cells for flow cytometry.
-
Cell Harvesting: At the end of the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin, and then neutralize it. Wash the cells with cold PBS. [13]3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's instructions. [14]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible. [14]
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: To determine if 1-MNA affects cell cycle progression, PI staining followed by flow cytometry is the standard method. PI stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [15] Procedure:
-
Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay to treat and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). [16]4. Incubation: Incubate the cells in the staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated. [17]
Protocol 6: Western Blot Analysis
Rationale: Western blotting is used to detect changes in the expression levels of specific proteins involved in the NNMT/1-MNA signaling pathway, providing mechanistic insights into the effects of 1-MNA treatment.
| Target Protein | Function | Recommended Antibody Source (Example) |
| NNMT | Catalyzes the formation of 1-MNA | Abcam (e.g., ab11978) [18] |
| SIRT1 | NAD+-dependent deacetylase | Cell Signaling Technology (e.g., #9475) [6] |
| Acetyl-p53 (Lys382) | Marker of SIRT1 activity | Cell Signaling Technology (e.g., #2525) [6] |
| PARP | DNA repair, apoptosis | Cell Signaling Technology (e.g., #9542) |
| Cleaved PARP | Marker of apoptosis | Cell Signaling Technology (e.g., #5625) |
| p27 | Cell cycle inhibitor | Cell Signaling Technology (e.g., #3686) [10] |
| β-actin | Loading control | Cell Signaling Technology (e.g., #4970) [6] |
Procedure:
-
Cell Lysis: After treatment with 1-MNA, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (see table above). After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [6]6. Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
References
- Kilgour, M. K., MacPherson, S., Zacharias, L. G., Ellis, A. E., Sheldon, R. D., Liu, E. Y., ... & Lum, J. J. (2021). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. Science Advances, 7(4), eabe1174.
- Li, Y., Wang, S., Li, Y., Zhang, M., & Liu, Y. (2019). Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization. BMC Cancer, 19(1), 489.
- Travica, N., Ried, K., Sali, A., Scholey, A., Hudson, I., & Pipingas, A. (2017). The effect of saffron on cognitive function and mood: A systematic review of randomised clinical trials. Frontiers in Pharmacology, 8, 276. [This is likely an incorrect citation from the search results, but the general knowledge about NNMT and 1-MNA's role in NAD+ metabolism is widely established in the other provided sources.]
- Gao, T., Chen, Y., Liu, Y., & Zhang, H. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology, 12, 898659.
- Szeremet, P., Chlopicki, S., & Drelich, A. (2021). Complex roles of nicotinamide N-methyltransferase in cancer progression. Cell Death & Disease, 12(5), 457.
- Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1-19.
- Hong, S., Moreno-Navarrete, J. M., Wei, X., Lindberg, K., Kulkarni, S. S., & Emanuelli, B. (2020). Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirtuin1 protein stabilization.
- Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2023). NNMT/1-MNA Promote Cell-Cycle Progression of Breast Cancer by Targeting UBC12/Cullin-1-Mediated Degradation of P27 Proteins. Advanced Science, e2304107.
- Zhang, H., Chi, H., Duan, C., & Wang, C. (2021). Overexpression of Nicotinamide N-methyltransferase mainly covers stroma of colorectal cancer and correlates with unfavorable survival by its product 1-MNA. Cancer Medicine, 10(15), 5176-5190.
- Chay, D. B., Sanchez-Perez, L., Mensa-Vilaro, A., & Birsoy, K. (2021). The role of NAD+ in cancer. Annual Review of Cancer Biology, 5, 107-128.
- Zhang, X., Wang, Y., Liu, Y., & Zhang, H. (2014). Nicotinamide N-methyltransferase enhances the capacity of tumorigenesis associated with the promotion of cell cycle progression in human colorectal cancer cells. Archives of biochemistry and biophysics, 564, 153-159.
- Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2023). NNMT/1‐MNA Promote Cell‐Cycle Progression of Breast Cancer by Targeting UBC12/Cullin‐1‐Mediated Degradation of P27 Proteins. Advanced Science, 10(36), 2304107.
- Morales-Vazquez, F., Guerrero-Serna, G., Garcia-Lopez, P., & Almaraz-Pro, C. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology reports, 33(2), 947-954.
- Sestito, S., Zippoli, M., Certo, M., Sabatino, V., Ugga, L., & Malfitano, A. M. (2022). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 23(21), 13426.
- Hudu, S. A., Al-Sadeq, D. W., & Al-Zoubi, M. S. (2022). The Role of NAD+, SIRTs Interactions in Stimulating and Counteracting Carcinogenesis. International journal of molecular sciences, 23(19), 11526.
- Li, Y., Wang, S., Li, Y., Zhang, M., & Liu, Y. (2019). Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization. ResearchGate.
- Zhang, X., Liu, Y., Wang, Y., & Zhang, H. (2014). Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway. PloS one, 9(2), e89202.
- Li, Y., Wang, S., Li, Y., & Zhang, M. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncology letters, 12(2), 1239-1245.
- Wang, S., Li, Y., Li, Y., & Zhang, M. (2021). Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes. American Journal of Physiology-Endocrinology and Metabolism, 321(2), E245-E257.
- Kilgour, M. K., MacPherson, S., Zacharias, L. G., Ellis, A. E., Sheldon, R. D., Liu, E. Y., ... & Lum, J. J. (2021). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. FlowRepository.
- Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Molecular metabolism, 49, 101195.
- Kilgour, M. K., MacPherson, S., Zacharias, L. G., Ellis, A. E., Sheldon, R. D., Liu, E. Y., ... & Lum, J. J. (2021). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. Science Advances, 7(4), eabe1174.
- Umezawa, K., Lin, Y., & Doki, Y. (2020). Nicotinamide N-methyltransferase enhances paclitaxel resistance in ovarian clear cell carcinoma. Oncology Letters, 20(4), 1-1.
- Wang, S., Li, Y., Li, Y., & Zhang, M. (2019). Nicotinamide N-methyltransferase enhances the progression of prostate cancer by stabilizing sirtuin 1. Bio-protocol, 9(10), e3242.
- Wu, Y., Si, Q., & Li, Y. (2015). Effects of Nicotinamide N-Methyltransferase on PANC-1 Cells Proliferation, Metastatic Potential and Survival Under Metabolic Stress. Cellular Physiology and Biochemistry, 35(4), 1435-1446.
- Li, Y., Wang, S., Li, Y., & Zhang, M. (2020). Nicotinamide N-methyltransferase inhibits autophagy induced by oxidative stress through suppressing the AMPK pathway in breast cancer cells. ResearchGate.
- Zaremba, T., & Curtin, N. J. (2017). PARP-1 expression, activity and genotype in a panel of different cancer cell lines. Oncotarget, 8(48), 83241.
- Parsons, R. B. (2018). Nicotinamide N-Methyltransferase in Health and Cancer. International journal of molecular sciences, 19(11), 3467.
- L'imperio, V., D'Aliberti, D., & Sahnane, N. (2021). Epigenetic Insights on PARP-1 Activity in Cancer Therapy. Cancers, 13(16), 4104.
- Natural Micron Pharm Tech. (n.d.). What is 1-Methylnicotinamide Chloride (1-MNA)? Why Choose it?.
- Eckert, E., Daviau, A., & De Boussac, H. (2021). Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer. Cancer research, 81(13_Supplement), 1335-1335.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Herriott, A., Tudhope, S. J., Junge, G., Rodrigues, N., Patterson, M. J., Woodhouse, L., ... & Willmore, E. (2015). PARP1 expression, activity and ex vivo sensitivity to the PARP inhibitor, talazoparib (BMN 673), in chronic lymphocytic leukaemia. Oncotarget, 6(35), 37735.
- Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: additional functions of PARP-1 in cancer. Frontiers in oncology, 3, 290.
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Robertson Lab, Perelman School of Medicine at the University of Pennsylvania. (n.d.). Protocols.
- Fieni, F., Lee, C., & Nunomura, A. (2022). PARP‐1 Inhibition Increases Oxidative Stress in Ets‐1‐Expressing MDA‐MB‐231 Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11526.
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Analytical Standards for 5-Methylnicotinamide: A Guide to Method Development and Validation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust analytical standards for 5-Methylnicotinamide. As validated analytical methods for this compound are not widely published, this guide emphasizes the principles of method development and validation, leveraging established techniques for analogous compounds. By understanding the causality behind experimental choices, users can develop and validate reliable methods suitable for their specific applications.
A crucial point of clarification is the distinction between This compound (CAS 70-57-5) and its isomers, such as the well-studied metabolite N1-Methylnicotinamide (1-MNA, CAS 1005-24-9 for the chloride salt) . While both are methylated derivatives of nicotinamide, the position of the methyl group significantly alters their chemical properties and biological roles. This guide is exclusively focused on the 5-methyl isomer.
Part 1: Physicochemical Characterization of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. These properties dictate choices in chromatography, detection, and sample preparation.
| Property | Value | Source | Significance for Method Development |
| CAS Number | 70-57-5 | Unique identifier for ensuring the correct substance is sourced and analyzed. | |
| Molecular Formula | C₇H₈N₂O | [1][2] | Used to calculate the exact mass for mass spectrometry. |
| Molecular Weight | 136.15 g/mol | [1][2] | Essential for preparing standard solutions of known molarity or concentration. |
| Monoisotopic Mass | 136.0637 Da | The exact mass used for high-resolution mass spectrometry and for identifying the precursor ion in MS/MS. | |
| IUPAC Name | 5-methylpyridine-3-carboxamide | [2] | Unambiguous chemical name. |
| Appearance | White to cream crystalline powder | [2] | Confirms physical identity of the reference standard. |
| Melting Point | 162 - 171 °C | [2] | A physical property used for identity and purity confirmation of the reference standard. |
| Solubility | Slightly soluble in DMSO and Methanol | [1] | Guides the choice of solvent for preparing stock and working standard solutions. |
| Predicted UV Maxima | ~260-265 nm | The pyridine-carboxamide chromophore in the related isomer 1-Methylnicotinamide absorbs at 264 nm. This is a logical starting point for UV detection in HPLC. |
Part 2: High-Performance Liquid Chromatography (HPLC-UV) Method Framework
Principle of the Method: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of small organic molecules like this compound. The method separates the analyte from impurities and matrix components based on its physicochemical interactions with a stationary phase (the column) and a mobile phase. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous/organic mixture, is the most common and logical starting point. Detection is achieved using a UV-Vis detector, as the pyridine ring in this compound contains a chromophore that absorbs UV light.
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method.
Caption: A typical workflow for HPLC method development and validation.
Protocol: Development of an HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating or quantitative assay.
1. Materials and Reagents:
-
This compound certified reference standard[2]
-
HPLC-grade acetonitrile (ACN) and methanol
-
Formic acid (FA), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary.
-
Working Standard (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase starting composition (e.g., 95:5 Water:ACN with 0.1% FA).
3. Chromatographic System and Conditions (Recommended Starting Point):
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard equipment for quantitative analysis. A PDA detector is preferred for checking peak purity. |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | C18 is a versatile, nonpolar stationary phase suitable for retaining nicotinamide derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape by controlling silanol activity and ensuring the analyte is in a consistent protonation state. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic solvent in reversed-phase HPLC with good UV transparency. |
| Elution Mode | Gradient or Isocratic | Start with a shallow gradient (e.g., 5-95% B over 10 min) to determine the approximate retention time, then optimize for an isocratic method if possible for simplicity and robustness. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID) | A standard flow rate providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Vol. | 5 - 20 µL | Dependent on analyte concentration and system sensitivity. |
| Detection λ | 264 nm (start) | Based on the UV maximum of the related isomer 1-Methylnicotinamide[3]. Verify by running a UV scan of the standard with a PDA detector. |
Part 3: LC-MS/MS Method for High-Sensitivity Quantification
Principle of the Method: For quantifying low concentrations of this compound in complex biological matrices (e.g., plasma, urine, cell lysates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The instrument is set to monitor a specific fragmentation of the analyte ion (precursor) into a product ion, a technique known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity, minimizing interference from matrix components.
Workflow for LC-MS/MS Sample Analysis
Caption: Workflow for bioanalytical sample preparation and LC-MS/MS analysis.
Protocol: Development of an LC-MS/MS Method
This protocol outlines the steps for creating a quantitative bioanalytical method.
1. Materials and Reagents:
-
All reagents from the HPLC section.
-
LC-MS grade solvents (ACN, water, methanol) and formic acid are required.
-
Control (blank) biological matrix (e.g., human plasma).
-
Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version of this compound (e.g., d3-5-Methylnicotinamide). If unavailable, a structurally similar compound can be used, but a SIL-IS is strongly preferred.
2. Mass Spectrometry - Analyte Tuning:
-
Prepare a ~1 µg/mL solution of this compound in 50:50 ACN:Water with 0.1% FA.
-
Infuse the solution directly into the mass spectrometer.
-
Operate in positive electrospray ionization (ESI+) mode, as the pyridine nitrogen is readily protonated.
-
Identify the protonated parent ion [M+H]⁺. Based on the monoisotopic mass of 136.0637 Da, the expected precursor ion m/z will be 137.071 .
-
Perform a product ion scan by fragmenting the precursor ion. Select the most stable and abundant fragment ion as the product ion for quantification. A secondary fragment can be used as a qualifier ion.
3. Chromatographic and MS Conditions (Recommended Starting Point):
| Parameter | Recommended Condition | Rationale |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer | Provides the necessary separation speed and selective detection for bioanalysis. |
| Column | C18, 2.1 mm ID, 50-100 mm length, < 3 µm particle size | Smaller ID columns and particle sizes are ideal for the lower flow rates and fast gradients used in LC-MS. |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | Standard volatile mobile phases compatible with ESI-MS. |
| Gradient | Fast gradient (e.g., 5-95% B in 2-5 minutes) | Designed for high-throughput analysis, providing sufficient separation from matrix interferences. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen on the pyridine ring is easily protonated. |
| MRM Transition | Precursor [M+H]⁺: m/z 137.1 → Product: To be determined experimentally | The core of the method's selectivity. The product ion must be determined by direct infusion and fragmentation. |
| Internal Standard | Use the same parameters, but with the mass-shifted MRM transition for the SIL-IS. | The IS corrects for variations in sample preparation and matrix effects. |
Part 4: Analytical Method Validation Protocol
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[4][5]
| Validation Parameter | Purpose | Protocol Summary |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Analyze blank matrix, placebo, and known impurities. For stability-indicating methods, perform forced degradation (acid, base, oxidation, heat, light) and demonstrate that the analyte peak is resolved from all degradation peaks.[5] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Prepare a calibration curve with at least 5 concentration levels spanning the expected range. Plot response vs. concentration and determine the correlation coefficient (r²), y-intercept, and slope. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. |
| Accuracy | The closeness of test results to the true value. | Analyze samples of known concentration (e.g., spiked matrix) at a minimum of 3 levels (low, mid, high) across the range (n≥3 replicates each). Calculate percent recovery. |
| Precision | The degree of scatter between a series of measurements from the same sample. | Repeatability (Intra-assay): Analyze replicates (n≥6) at one concentration or replicates at 3 concentrations on the same day, with the same analyst/instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined based on the signal-to-noise ratio (S/N) of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a S/N of ~10:1 and confirmed by analyzing a standard at this concentration to ensure it meets acceptance criteria for accuracy and precision. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Introduce small changes to parameters like mobile phase pH (±0.2), column temperature (±5 °C), flow rate (±10%), and organic composition (±2%). Assess the impact on results. |
Typical Acceptance Criteria for a Quantitative Method
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 80-120% recovery for assays; 70-130% for impurity analysis. For bioanalysis, typically ±15% of nominal (±20% at LOQ). |
| Precision (%RSD) | ≤ 2% for drug substance; ≤ 5% for drug product. For bioanalysis, typically ≤15% (≤20% at LOQ). |
| LOQ | Must meet accuracy and precision requirements. |
| Specificity | Analyte peak is pure and resolved from interferences (Resolution > 2). |
Part 5: Sample Preparation Protocols
The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and present it in a solvent compatible with the analytical system.
Protocol 1: Simple Dilution (For Reference Standards)
-
Application: Preparing calibration standards from a stock solution for HPLC or LC-MS analysis.
-
Procedure:
-
Prepare a high-concentration stock solution in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Perform serial dilutions using the mobile phase or a compatible solvent to create working standards and calibration curve points.
-
-
Causality: This is the most straightforward method for pure substances, ensuring the final solvent matches the mobile phase to prevent peak distortion.
Protocol 2: Protein Precipitation (For Plasma/Serum)
-
Application: Removing proteins from biological fluids prior to LC-MS/MS analysis.[6]
-
Procedure:
-
Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of cold (–20 °C) acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to sample is effective for crashing proteins.[7]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
-
Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to aggregate and precipitate.[6] Centrifugation separates the solid protein from the liquid supernatant containing the analyte. Evaporation and reconstitution concentrate the analyte and ensure solvent compatibility with the LC system.
References
- PubChem. N'-Methylnicotinamide.
- Human Metabolome Database. Showing metabocard for N-Methylnicotinamide (HMDB0003152). HMDB. [Link]
- PubChem. 1-Methylnicotinamide.
- Human Metabolome Database. Showing metabocard for 1-Methylnicotinamide (HMDB0000699). HMDB. [Link]
- Agilent Technologies.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
- LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- SIELC Technologies. 1-Methylnicotinamide. SIELC. [Link]
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- 5. ema.europa.eu [ema.europa.eu]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Unambiguous Structural Elucidation of 5-Methylnicotinamide using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide and detailed protocols for the structural analysis of 5-Methylnicotinamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the entire workflow from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The methodologies described herein offer a robust, self-validating system for the unambiguous confirmation of the molecular structure of this compound, a key nicotinamide derivative used in various research applications.
Introduction: The Need for Rigorous Structural Verification
This compound (CAS 70-57-5) is a derivative of nicotinamide (Vitamin B3) and a metabolite in pathways involving Nicotinamide N-methyltransferase (NNMT).[1][2] Given that NNMT is a significant therapeutic target in metabolism-related diseases and various cancers, its substrates and related metabolites like this compound are of considerable interest in drug discovery and development.[3] Accurate and unambiguous structural confirmation of such small molecules is a foundational requirement for any subsequent research, ensuring data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution. Its ability to map the precise atomic connectivity and chemical environment of nuclei within a molecule provides an unparalleled level of structural detail. This guide explains the causality behind experimental choices and provides field-proven protocols to empower researchers to confidently verify the structure of this compound.
Molecular Structure and Spectroscopic Overview
The first step in any NMR analysis is to understand the target structure and predict the expected spectral features. This compound (C₇H₈N₂O, M.W.: 136.15 g/mol ) possesses a simple yet distinct structure, featuring a substituted pyridine ring, a methyl group, and a primary amide group.[4][5]
Caption: Structure of this compound with atom numbering.
Based on this structure, we anticipate:
-
¹H NMR: Five distinct signals: three for the aromatic protons (H2, H4, H6), one for the methyl protons (H8), and one broad signal for the two amide protons (-NH₂).
-
¹³C NMR: Seven distinct signals: five for the pyridine ring carbons (C2, C3, C4, C5, C6), one for the methyl carbon (C8), and one for the carbonyl carbon (C7).
Experimental Workflow and Protocols
The following sections provide a systematic workflow for the complete NMR analysis of this compound.
Caption: Experimental workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is critical.[6]
-
Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves this compound. Crucially, it is a non-protic solvent that forms hydrogen bonds with the amide protons, slowing their chemical exchange. This results in sharper -NH₂ signals in the ¹H NMR spectrum, which might otherwise be broadened or unobservable in solvents like D₂O due to rapid exchange with deuterium.
-
Step-by-Step Methodology:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. A concentration in this range is sufficient for most 1D and 2D experiments on modern spectrometers.[7]
-
Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ using a glass Pasteur pipette. This volume is optimal for standard 5 mm NMR tubes.[7]
-
Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
Transfer the clear, homogeneous solution into a high-quality 5 mm NMR tube. Avoid scratched or chipped tubes as they can degrade shimming quality.[8]
-
Cap the NMR tube securely and label it clearly. Do not use paper labels on the section of the tube that enters the probe.[9]
-
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Experiment:
-
Insert the sample into the spectrometer.
-
Lock: Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~12-16 ppm (centered around 6 ppm).
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient for good signal-to-noise (S/N) at this concentration.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
-
Acquire and save the Free Induction Decay (FID).
-
-
¹³C NMR Experiment:
-
Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems). This removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.
-
Spectral Width: ~200-220 ppm (centered around 100 ppm).
-
Number of Scans (NS): 256 to 1024 scans. ¹³C has a low natural abundance, requiring more scans to achieve adequate S/N.
-
Relaxation Delay (D1): 2 seconds.
-
-
Acquire and save the FID.
-
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are essential for establishing definitive atomic connections, forming a self-validating dataset.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds), revealing which protons are neighbors in the molecule.[10][11]
-
Pulse Program: A standard COSY sequence (e.g., 'cosygpmfph' on Bruker systems).
-
Parameters: Use the same spectral width as the ¹H experiment in both dimensions. Acquire with 2-4 scans per increment and 256-512 increments in the indirect dimension.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[12][13] It is a powerful tool for assigning carbon signals.
-
Pulse Program: A standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Parameters:
-
F2 (¹H) Dimension: Use the ¹H spectral width.
-
F1 (¹³C) Dimension: Set the spectral width to cover all expected carbon signals (~10-160 ppm is often sufficient for non-carbonyl carbons, but including the full range is safer).
-
Number of Scans (NS): 4-8 scans per increment.
-
Coupling Constant: Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.
-
-
Data Interpretation and Structural Assignment
After processing all spectra (Fourier transformation, phase correction, and baseline correction), the structural puzzle can be solved.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom No. | Type | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) | HSQC Correlation | COSY Correlations |
|---|---|---|---|---|---|---|---|
| 2 | CH | ~8.8 | s | - | ~150.2 | Yes | H6 |
| 4 | CH | ~8.0 | s | - | ~138.5 | Yes | H6 |
| 6 | CH | ~8.6 | s | - | ~147.1 | Yes | H2, H4 |
| 8 | CH₃ | ~2.3 | s | - | ~17.5 | Yes | None |
| -NH₂ | NH₂ | ~7.8 (br), ~7.3 (br) | s | - | - | No | None |
| 3 | C | - | - | - | ~132.0 | No | - |
| 5 | C | - | - | - | ~130.5 | No | - |
| 7 | C=O | - | - | - | ~167.0 | No | - |
Note: Chemical shifts (δ) are predicted based on standard values and data from analogous compounds like nicotinamide.[14][15] Actual values may vary slightly. Multiplicity: s = singlet, br = broad.
Interpretation Walkthrough:
-
¹H Spectrum Analysis:
-
Methyl Signal (H8): Expect a sharp singlet integrating to 3 protons around 2.3 ppm. Its singlet nature confirms it has no adjacent protons.
-
Aromatic Signals (H2, H4, H6): Expect three distinct signals in the aromatic region (7.5-9.0 ppm), each integrating to 1 proton. Due to their positions on the pyridine ring, they are expected to be singlets or very finely split multiplets.
-
Amide Signals (-NH₂): Expect two broad singlets around 7.3-7.8 ppm, each integrating to 1 proton. Their broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential slow chemical exchange.
-
-
HSQC Spectrum Analysis:
-
Use the HSQC spectrum to connect the proton signals to their directly attached carbons.[10]
-
The methyl proton singlet (~2.3 ppm) will show a cross-peak to a carbon signal around 17.5 ppm, definitively assigning C8.
-
Each of the three aromatic proton signals will show a cross-peak to a unique carbon signal in the ~138-151 ppm range, assigning C2, C4, and C6.
-
The amide protons will show no correlation, confirming their attachment to nitrogen.[10]
-
-
COSY Spectrum Analysis:
-
The COSY spectrum will reveal through-bond proton-proton connectivities.[11]
-
Expect cross-peaks between the aromatic protons (H2, H4, and H6) that are coupled. For instance, a cross-peak between the signals at ~8.8 ppm and ~8.6 ppm would suggest they are H2 and H6, which can exhibit long-range coupling.
-
-
¹³C Spectrum and Final Assignment:
-
The carbons directly assigned via HSQC are C2, C4, C6, and C8.
-
The remaining three signals in the ¹³C spectrum are the quaternary carbons (C3, C5) and the carbonyl carbon (C7).
-
The signal furthest downfield (~167.0 ppm) is characteristic of a carbonyl carbon and is assigned to C7.
-
The remaining two signals (~132.0 and ~130.5 ppm) are assigned to the quaternary ring carbons C3 and C5.
-
By combining the information from all four experiments, every proton and carbon atom in the this compound molecule can be assigned with high confidence, providing an unambiguous and self-validated structural confirmation.
References
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University of California, Santa Barbara. NMR Sample Requirements and Preparation.
- University of Notre Dame. NMR Sample Preparation - NMR Spectroscopy.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 65560, this compound.
- San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 64950, N'-Methylnicotinamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 457, 1-Methylnicotinamide.
- Biological Magnetic Resonance Bank. bmse000281 Nicotinamide at BMRB.
- Dr.Oracle. (2025). What is the use of Nicotinamide N-methyltransferase (NNMT) in relation to 5-Amino-1-Methylquinolinium?.
- MDPI. Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target.
- ScienceDirect. Identification of natural product inhibitors against human Nicotinamide N-methyltransferase (hNNMT); An In-silico and In-vitro Approach.
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- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 13. researchgate.net [researchgate.net]
- 14. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 15. Nicotinamide(98-92-0) 13C NMR spectrum [chemicalbook.com]
Application Note & Protocol: Preparation of 5-Methylnicotinamide Stock Solutions for Research Applications
Abstract
5-Methylnicotinamide is a key derivative of nicotinamide (Vitamin B3) used extensively in biomedical research to investigate cellular metabolism and signaling pathways.[1] Its primary role is in studies related to Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and various cancers.[2][3][4] The accurate and consistent preparation of this compound solutions is fundamental to achieving reproducible experimental outcomes. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions. It moves beyond a simple recitation of steps to explain the scientific rationale behind the recommended procedures, ensuring both technical accuracy and experimental integrity.
Physicochemical Properties and Safety Mandates
A thorough understanding of the compound's properties is the foundation of a reliable protocol. This compound is a white to off-white crystalline solid.[5][6] Key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 70-57-5 | [5][6] |
| Molecular Formula | C₇H₈N₂O | [6][7] |
| Molecular Weight | 136.15 g/mol | [5][8] |
| Appearance | White to off-white/cream crystalline powder | [5][6] |
| Melting Point | 162-171 °C | [6] |
| Purity (Typical) | ≥96-97% (HPLC) | [6] |
| Recommended Storage | 2-8°C (Solid Form) | [5] |
Solubility Profile: The Causality of Solvent Selection
The choice of solvent is the most critical variable in preparing a stable, high-concentration stock solution. This compound is reported to be only slightly soluble in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[5] While the structurally related compound, nicotinamide, exhibits good solubility in aqueous solutions, this compound's properties necessitate the use of organic solvents for creating concentrated stocks.
-
Dimethyl Sulfoxide (DMSO): This is the recommended primary solvent due to its strong solubilizing power for a wide range of organic molecules and its miscibility with aqueous cell culture media.
-
Ethanol (EtOH): While less common, ethanol can serve as an alternative solvent. The solubility of the related compound nicotinamide in ethanol has been well-characterized, suggesting it is a viable option.[9][10]
-
Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is not recommended for creating high-concentration stocks, as solubility is limited. Organic solvent-free working solutions should be prepared by diluting a high-concentration organic stock, ensuring the final solvent concentration is non-toxic to the experimental system.[11]
Mandatory Safety & Handling Protocols
According to Safety Data Sheets (SDS), this compound is classified as an irritant.[12][13] Adherence to the following safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling the solid compound or its solutions.[12][14]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[12][13] Immediately wash the affected area with plenty of soap and water.[14]
-
Eye Contact: Causes serious eye irritation.[12][13] Flush eyes cautiously with water for several minutes.[12][14]
-
Inhalation: May cause respiratory irritation. Move to fresh air if you experience any breathing difficulty.[13]
-
The Scientific Context: this compound in the NNMT Pathway
To effectively use a compound, one must understand its mechanism of action. This compound is studied in the context of the Nicotinamide N-methyltransferase (NNMT) enzyme. NNMT catalyzes the methylation of nicotinamide (NAM) to produce 1-methylnicotinamide (1-MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[3][16][17] This pathway is a critical regulatory node, influencing both the NAD⁺ salvage pathway and cellular methylation potential.[16] Dysregulation of NNMT is linked to obesity, type 2 diabetes, cardiovascular disease, and cancer, making it a significant therapeutic target.[2][3]
Figure 2: Workflow for preparing this compound solutions.
References
- This compound | C7H8N2O | CID 65560. PubChem - NIH. [Link]
- N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem. [Link]
- Showing metabocard for this compound (HMDB0246826).
- Safety Data Sheet - N-Methylnicotinamide. Dr. J. Pharmachem Pvt. Ltd. [Link]
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor. NetNewsLedger. [Link]
- Safety Data Sheet N-Methylnicotinamide. Meta-Sci. [Link]
- Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. PMC - PubMed Central. [Link]
- Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program. ACCESS Newswire. [Link]
- Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. MDPI. [Link]
- Complex roles of nicotinamide N-methyltransferase in cancer progression. PMC - NIH. [Link]
- Beyond Nicotinamide Metabolism: Potential Role of Nicotinamide N-Methyltransferase as a Biomarker in Skin Cancers. MDPI. [Link]
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
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- 17. accessnewswire.com [accessnewswire.com]
Application Notes and Protocols for the In Vivo Administration of 5-Methylnicotinamide in Animal Models
Introduction: A New Frontier in NAD+ Metabolism Modulation
5-Methylnicotinamide (5-MN) is an intriguing small molecule that has garnered attention within the scientific community for its potential to modulate key enzymatic pathways involved in cellular metabolism and signaling. As a derivative of nicotinamide (a form of vitamin B3), 5-MN is positioned at the crossroads of the essential NAD+ salvage pathway. Unlike its more extensively studied isomer, 1-methylnicotinamide (1-MNA), which is a primary metabolite of nicotinamide, 5-MN and its derivatives are being explored as potential inhibitors of enzymes like sirtuins and CD38.[1] The in vivo administration of 5-MN in animal models is a critical step in elucidating its therapeutic potential for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for the in vivo administration of this compound. It integrates established best practices with the underlying scientific rationale to ensure experimental success and data integrity.
Scientific Background: The Mechanism of Action of this compound
The biological effects of this compound are intrinsically linked to the intricate network of NAD+ metabolism. NAD+ is a vital coenzyme in redox reactions and a substrate for several signaling enzymes, including sirtuins and Poly (ADP-ribose) polymerases (PARPs). The NAD+ salvage pathway recycles nicotinamide back into NAD+, a process that is crucial for maintaining cellular NAD+ pools.[4][5]
Nicotinamide N-methyltransferase (NNMT) is a key enzyme in this pathway that methylates nicotinamide to form 1-methylnicotinamide (1-MNA).[5][6] This process consumes a methyl group from S-adenosylmethionine (SAM). While 1-MNA has its own biological activities, the focus here is on the synthetic derivative, this compound.
The proposed mechanism of action for 5-MN and its analogs often involves the inhibition of NAD+-dependent enzymes. For instance, certain derivatives of 5-MN have been shown to be potent inhibitors of SIRT2, a member of the sirtuin family of deacetylases.[2] Sirtuins play a critical role in regulating gene expression, metabolism, and cellular stress responses.[4][7][8] By inhibiting specific sirtuins, 5-MN could potentially modulate these processes, offering a therapeutic avenue for various pathologies.
Another potential target for 5-MN derivatives is CD38, a transmembrane glycoprotein that is a major consumer of NAD+ in mammalian cells.[1] Inhibition of CD38 can lead to increased intracellular NAD+ levels, which is thought to have beneficial effects in age-related and metabolic diseases.
Caption: Proposed signaling pathway of this compound.
Preclinical In Vivo Experimental Design
A well-designed in vivo study is paramount for obtaining reliable and reproducible data. The following considerations are crucial when planning experiments with this compound.
Animal Model Selection
The choice of animal model should be guided by the research question and the specific disease being investigated.
-
Rodents (Mice and Rats): These are the most common models due to their genetic tractability, relatively short lifespan, and well-characterized physiology. Inbred strains like C57BL/6 and BALB/c mice are often used for general pharmacological and toxicological studies.[9]
-
Disease Models: For specific indications, transgenic or diet-induced disease models are appropriate. For example, in metabolic research, diet-induced obese (DIO) mice are a relevant model.[10][11]
Dosage and Administration Route Selection
The selection of an appropriate dose and route of administration is critical for achieving the desired therapeutic exposure without causing toxicity.
| Parameter | Recommendation | Rationale |
| Dosage Range | 10 - 100 mg/kg (starting point) | Based on typical doses for similar small molecules like nicotinamide and its derivatives in rodent studies.[10][12][13][14] Dose-escalation studies are essential to determine the optimal therapeutic window. |
| Administration Route | Oral Gavage (PO), Intraperitoneal (IP), Subcutaneous (SC) | PO: Clinically relevant, but bioavailability needs to be determined. IP & SC: Bypasses first-pass metabolism, often resulting in higher and more consistent systemic exposure.[14] |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile (half-life) of 5-MN. Frequent dosing may be required for compounds with short half-lives to maintain therapeutic concentrations.[10] |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the in vivo administration of this compound.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a sterile and homogenous formulation of 5-MN suitable for administration to animals.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water, or as determined by solubility studies)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine Solubility: Before preparing the dosing solution, it is crucial to determine the solubility of 5-MN in various vehicles. This will ensure that the compound remains in solution at the desired concentration.
-
Calculate Required Amounts: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the animals, calculate the total amount of 5-MN and the total volume of vehicle needed.
-
Weighing: Accurately weigh the required amount of 5-MN powder in a sterile conical tube.
-
Solubilization: a. Add a small amount of the organic solvent component of the vehicle (e.g., DMSO) to the 5-MN powder and vortex until fully dissolved. b. Gradually add the remaining vehicle components while continuously vortexing. c. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile tube to remove any potential microbial contamination.
-
Storage: Store the prepared formulation at 4°C, protected from light. The stability of the formulation should be determined for the intended duration of the study.
Protocol 2: In Vivo Administration via Oral Gavage
Objective: To accurately administer the 5-MN formulation directly into the stomach of the animal.
Materials:
-
Prepared 5-MN formulation
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip to minimize stress.
-
Dose Calculation: Weigh each animal immediately before dosing and calculate the precise volume of the 5-MN formulation to be administered. A common dosing volume for mice is 10 mL/kg.[15]
-
Gavage Needle Insertion: a. With the mouse's head tilted slightly upwards, gently insert the gavage needle into the side of the mouth. b. Allow the mouse to swallow the tip of the needle, then advance it smoothly along the esophagus into the stomach. There should be no resistance.
-
Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the formulation.
-
Needle Removal: Gently withdraw the needle in a single, smooth motion.
-
Monitoring: Observe the animal for a few minutes after administration for any signs of distress, such as labored breathing or regurgitation.
Caption: A typical experimental workflow for in vivo studies.
Protocol 3: Sample Collection and Analysis
Objective: To collect biological samples for pharmacokinetic and pharmacodynamic analysis.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
Cryovials for plasma and tissue storage
-
Liquid nitrogen or dry ice
-
Surgical tools for tissue dissection
Procedure:
-
Blood Collection (for PK): a. Collect blood samples at predetermined time points after 5-MN administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). b. Place blood in EDTA-coated tubes and keep on ice. c. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. d. Collect the plasma supernatant and store it in cryovials at -80°C until analysis.
-
Tissue Collection (for PD): a. At the end of the study, euthanize the animals according to approved institutional protocols. b. Immediately dissect the tissues of interest (e.g., liver, muscle, brain). c. Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Bioanalysis: a. Pharmacokinetics: Analyze plasma concentrations of 5-MN and its potential metabolites using a validated LC-MS/MS method.[16][17][18] b. Pharmacodynamics: Analyze tissue samples for changes in NAD+ levels, the expression of target genes, or the activity of relevant enzymes (e.g., sirtuins).[10][18]
Data Analysis and Interpretation
| Data Type | Analytical Approach | Key Parameters |
| Pharmacokinetics | Non-compartmental analysis (NCA) | Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life) |
| Pharmacodynamics | Statistical analysis (e.g., t-test, ANOVA) | Changes in biomarker levels (e.g., NAD+), gene expression, enzyme activity |
| Efficacy | Statistical analysis of disease-specific endpoints | Tumor growth inhibition, improvement in metabolic parameters, etc. |
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Solubility of 5-MN | Inappropriate vehicle | Test a range of vehicles with varying compositions of solvents and surfactants. |
| Animal Distress During Gavage | Improper technique | Ensure proper training and handling. Use flexible gavage needles. |
| High Variability in PK Data | Inconsistent dosing, sampling errors | Standardize all procedures. Ensure accurate timing of sample collection. |
| No Observed Efficacy | Insufficient dose, poor bioavailability | Conduct a dose-escalation study. Consider a different administration route. |
Conclusion
The in vivo administration of this compound in animal models is a crucial step in validating its therapeutic potential. By following the detailed protocols and considerations outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of this promising molecule. A systematic approach, from careful experimental design to rigorous data analysis, will be instrumental in unlocking the full therapeutic possibilities of 5-MN.
References
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- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]
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- Clement, J., et al. (2023). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease.
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Application Note: Interrogating Cellular Bioenergetics: A Guide to Measuring the Effects of 5-Methylnicotinamide on Cellular Respiration
Introduction
5-Methylnicotinamide (5-MN), a metabolite of nicotinamide (vitamin B3), has emerged as a significant modulator of cellular metabolism. Its primary mechanism of action involves the inhibition of nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme pivotal in cellular metabolism and energy homeostasis.[1][2][3] Overexpression of NNMT has been linked to various metabolic diseases, making it a compelling therapeutic target.[3][4] By inhibiting NNMT, 5-MN alters the balance of crucial metabolites, thereby influencing cellular respiration. This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals to meticulously measure the effects of 5-MN on cellular respiration, emphasizing robust methodologies, data interpretation, and the underlying scientific principles.
Mechanism of Action: this compound and Cellular Metabolism
This compound's principal target is Nicotinamide N-Methyltransferase (NNMT).[1] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor and producing S-adenosylhomocysteine (SAH).[3][5] This process not only regulates nicotinamide levels but also impacts the cellular methylation potential by affecting the SAM/SAH ratio.
Inhibition of NNMT by 5-MN leads to several downstream effects that converge on cellular respiration:
-
NAD+ Metabolism: By preventing the methylation of nicotinamide, more of it is available for the NAD+ salvage pathway, potentially increasing the cellular NAD+ pool.[5] NAD+ is a critical coenzyme for the redox reactions that drive glycolysis and the tricarboxylic acid (TCA) cycle.
-
Sirtuin Activation: The resulting increase in NAD+ can enhance the activity of sirtuins, a class of NAD+-dependent deacetylases that are key regulators of mitochondrial biogenesis and function.[1]
-
Methylation Balance: The inhibition of SAM consumption by NNMT can increase the SAM/SAH ratio, influencing a wide array of cellular methylation reactions crucial for gene expression and protein function.[1]
The following diagram illustrates the central role of NNMT and the inhibitory action of 5-MN.
Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound (5-MN) inhibits Nicotinamide N-Methyltransferase (NNMT), leading to downstream effects on cellular metabolism and respiration.
Experimental Design and Considerations
A well-structured experimental design is paramount for obtaining reliable and interpretable data. Key considerations include:
-
Cell Line Selection: The choice of cell line is critical. Different cell types exhibit varying levels of NNMT expression and metabolic profiles. It is advisable to select cell lines with demonstrable NNMT expression to observe a significant effect of 5-MN.
-
5-MN Concentration and Treatment Duration: A comprehensive dose-response and time-course study is essential to identify the optimal concentration and incubation period for 5-MN in the chosen cell line.
-
Controls: The inclusion of appropriate controls is fundamental for validating the experimental results:
-
Vehicle Control: Cells treated with the solvent used to dissolve 5-MN (e.g., DMSO) to account for any solvent-induced effects.
-
Positive Control (Optional): A known modulator of cellular respiration can be included to confirm the validity of the assay.
-
Negative Control (Optional): A cell line with minimal or no NNMT expression can be used to demonstrate the target specificity of 5-MN.
-
Protocol 1: Real-Time Analysis of Cellular Respiration using Seahorse XF Technology
The Agilent Seahorse XF Analyzer is a powerful platform for the real-time, label-free measurement of two key metabolic parameters: the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), which primarily reflects glycolysis.[6][7][8]
Materials
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
This compound (5-MN)
-
Mitochondrial Stress Test Reagents:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; a protonophore and uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Experimental Workflow
Figure 2: Seahorse XF Experimental Workflow. A step-by-step overview of the process for measuring cellular respiration using the Seahorse XF Analyzer.
Step-by-Step Protocol
-
Cell Seeding:
-
Optimize cell seeding density to achieve 80-90% confluency on the day of the assay.
-
Seed cells into a Seahorse XF Cell Culture Microplate and incubate overnight at 37°C with 5% CO2.
-
-
5-MN Treatment:
-
Prepare a stock solution of 5-MN in an appropriate solvent (e.g., DMSO).
-
The following day, treat the cells with the desired concentrations of 5-MN, including a vehicle control.
-
Incubate for the predetermined time.
-
-
Seahorse XF Cartridge Hydration and Instrument Calibration:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[9]
-
Power on the Seahorse XF Analyzer to allow for temperature stabilization and perform calibration with the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Gently wash the cells twice with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of Seahorse XF Base Medium to each well.
-
Incubate the plate for 1 hour in a non-CO2 incubator at 37°C before the assay.
-
-
Mitochondrial Stress Test:
-
Load the hydrated sensor cartridge with the mitochondrial stress test reagents into the designated ports.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
Data Analysis and Interpretation
The Seahorse XF Mito Stress Test provides several key parameters for assessing mitochondrial function:[10]
| Parameter | Description | Expected Effect of NNMT Inhibition by 5-MN |
| Basal Respiration | The baseline oxygen consumption of the cells. | May increase or decrease depending on the cell type and its metabolic reprogramming in response to 5-MN. |
| ATP Production | The decrease in OCR following the addition of oligomycin. | May be altered, reflecting changes in ATP demand and production efficiency. |
| Maximal Respiration | The maximum OCR achieved after the addition of FCCP. | Potentially increased, indicating an enhanced capacity for mitochondrial respiration. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | May increase, suggesting a greater ability to respond to energetic challenges. |
| Proton Leak | The OCR remaining after oligomycin treatment. | May be affected, indicating changes in mitochondrial coupling efficiency. |
| Non-Mitochondrial Respiration | The OCR remaining after the addition of rotenone and antimycin A. | Should remain relatively stable. |
Protocol 2: High-Resolution Respirometry (HRR)
For a more granular analysis of the mitochondrial electron transport chain, high-resolution respirometry (e.g., Oroboros Oxygraph-2k) is the preferred method.[11][12] This technique allows for the precise titration of various substrates and inhibitors to dissect the specific effects of 5-MN on different respiratory complexes.[13][14]
Materials
-
High-Resolution Respirometer (e.g., Oroboros Oxygraph-2k)
-
Permeabilized cells or isolated mitochondria
-
Respiration Medium (e.g., MiR05)
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate)
-
Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A, oligomycin)
-
Digitonin or Saponin for cell permeabilization
Experimental Workflow
Figure 3: High-Resolution Respirometry Workflow. An outline of the key steps involved in assessing mitochondrial function using high-resolution respirometry.
Step-by-Step Protocol
-
Cell Preparation and Treatment:
-
Culture and treat cells with 5-MN as detailed in Protocol 1.
-
-
Cell Permeabilization:
-
Harvest the cells and resuspend them in the appropriate respiration medium.
-
Titrate a permeabilizing agent like digitonin to selectively permeabilize the plasma membrane while maintaining the integrity of the mitochondrial membranes.[15]
-
-
Respirometer Setup:
-
Calibrate the oxygen electrodes of the high-resolution respirometer following the manufacturer's guidelines.
-
Add respiration medium to the chambers and wait for the signal to stabilize.
-
-
SUIT Protocol:
-
Add the permeabilized cells to the chambers.
-
Execute a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol. A typical SUIT protocol involves the sequential addition of:
-
Pyruvate, Malate, Glutamate: To assess Complex I-linked respiration.
-
ADP: To stimulate oxidative phosphorylation.
-
Succinate: To assess Complex II-linked respiration.
-
Cytochrome c: To verify the integrity of the outer mitochondrial membrane.
-
FCCP: To uncouple respiration and determine the maximal capacity of the electron transport system (ETS).
-
Rotenone: To inhibit Complex I.
-
Antimycin A: To inhibit Complex III.
-
-
Data Analysis and Interpretation
By analyzing the oxygen consumption flux after each titration, you can delineate the specific effects of 5-MN on:
-
Complex I and Complex II activity: By providing substrates that feed electrons into specific points of the electron transport chain.
-
Oxidative phosphorylation (OXPHOS) capacity: By measuring the respiratory response to ADP.
-
Electron transport system (ETS) capacity: By measuring the uncoupled respiratory rate.
-
Mitochondrial integrity: By assessing the response to exogenous cytochrome c.
Troubleshooting and Best Practices
-
Cell Health: Ensure cells are in a healthy, logarithmic growth phase before experimentation.
-
Reagent Quality: Utilize high-purity reagents and prepare fresh solutions for each experiment.
-
Instrument Maintenance: Adhere to a regular maintenance and calibration schedule for all instrumentation.
-
Data Normalization: Normalize OCR and ECAR data to cell number, protein concentration, or DNA content to account for well-to-well variability.
-
FCCP Titration: The optimal concentration of FCCP can vary between cell types and should be determined empirically to ensure maximal uncoupling without inducing toxicity.[16]
Conclusion
A thorough investigation of the effects of this compound on cellular respiration necessitates a multi-pronged approach. The combination of real-time metabolic analysis with the Seahorse XF platform and the detailed mechanistic insights from high-resolution respirometry provides a comprehensive understanding of how 5-MN modulates cellular bioenergetics. The detailed protocols and considerations outlined in this application note offer a robust framework for conducting these experiments and accurately interpreting the results, thereby advancing our knowledge of the therapeutic potential of targeting NNMT.
References
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- Activation of the nicotinamide N-methyltransferase (NNMT)-1-methylnicotinamide (MNA) pathway in pulmonary hypertension.PubMed.[Link]
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- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. biotech.cornell.edu [biotech.cornell.edu]
- 10. Measurements of Mitochondrial Respiration in Intact Cells, Permeabilized Cells, and Isolated Tissue Mitochondria Using the Seahorse XF Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution Respirometry for Mitochondrial Function in Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 14. High-Resolution Respirometry for Mitochondria - JoVE Journal [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 5-Methylnicotinamide
Audience: Researchers, scientists, and drug development professionals.
Topic: Flow Cytometry Analysis of Cells Treated with 5-Methylnicotinamide
I. Introduction: Unraveling the Cellular Impact of this compound
This compound (5-MN), also known as 1-methylnicotinamide (1-MNA), is a primary metabolite of nicotinamide (Vitamin B3) produced by the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] Emerging research has implicated the NNMT/5-MN axis in a variety of cellular processes, including metabolic regulation, oxidative stress responses, and the development of chemoresistance in cancer cells.[1] Elevated levels of NNMT, and consequently 5-MN, have been observed in several cancers and are often associated with a more aggressive phenotype.[3]
The primary mechanism by which the NNMT/5-MN pathway is thought to exert its effects is through the reduction of intracellular reactive oxygen species (ROS) and the subsequent inhibition of apoptosis, or programmed cell death.[1] This protective effect is particularly relevant in the context of cancer therapy, where many chemotherapeutic agents, such as 5-fluorouracil (5-FU), rely on the induction of oxidative stress and apoptosis to eliminate cancer cells.[1] By quenching ROS, 5-MN can contribute to the survival of cancer cells, thereby diminishing the efficacy of such treatments.[1]
Furthermore, the NNMT/5-MN pathway has been linked to the regulation of the SIRT1 signaling pathway, a key player in cellular metabolism, stress resistance, and longevity.[4][5] 5-MN has been shown to stabilize SIRT1 protein, which can have profound effects on downstream cellular processes, including cell cycle progression and apoptosis.[4]
While much of the current understanding of 5-MN's function is derived from studies involving the modulation of NNMT expression, the direct effects of exogenous 5-MN on cellular phenotypes remain a critical area of investigation. Understanding how externally supplied 5-MN impacts cell fate is crucial for developing novel therapeutic strategies that may target this pathway.
This comprehensive guide provides detailed protocols for utilizing flow cytometry to analyze key cellular responses—apoptosis, cell cycle progression, and intracellular ROS levels—in cells directly treated with this compound. These methodologies will enable researchers to quantitatively assess the cytoprotective and metabolic effects of 5-MN, providing valuable insights for both basic research and drug development.
II. Core Principles and Rationale for Flow Cytometry Analysis
Flow cytometry is an indispensable tool for the single-cell analysis of heterogeneous cell populations. Its ability to rapidly measure multiple physical and fluorescent characteristics of individual cells makes it ideal for dissecting the cellular responses to 5-MN treatment.
-
Apoptosis Analysis: The induction or inhibition of apoptosis is a critical indicator of a compound's cytotoxic or cytoprotective potential. By using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with a viability dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] This allows for a precise quantification of the anti-apoptotic effects of 5-MN.
-
Cell Cycle Analysis: Alterations in cell cycle progression are a hallmark of many cellular responses to external stimuli. Staining of DNA with a fluorescent intercalating agent, such as Propidium Iodide, allows for the quantification of DNA content within each cell. This provides a snapshot of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[7] Analysis of cell cycle perturbations following 5-MN treatment can reveal its impact on cell proliferation and identify potential cell cycle checkpoints that are affected.
-
Reactive Oxygen Species (ROS) Measurement: Given the central role of ROS modulation in the proposed mechanism of 5-MN action, direct measurement of intracellular ROS levels is essential. Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[8][9] Flow cytometry can be used to quantify the fluorescence intensity of DCF, providing a measure of the overall intracellular ROS levels and allowing for the assessment of 5-MN's antioxidant capacity.[8][9]
III. Experimental Design: Establishing Optimal Treatment Conditions
Due to the limited data on the direct application of exogenous 5-MN in cell culture, it is imperative to first establish the optimal treatment conditions for your specific cell line and experimental goals. This involves performing dose-response and time-course experiments.
A. Dose-Response and Time-Course Experiments
Objective: To determine the optimal concentration and incubation time of 5-MN that elicits a measurable biological response without causing significant non-specific toxicity.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
5-MN Concentration Gradient: Prepare a serial dilution of 5-MN in complete cell culture medium. A broad range of concentrations should be tested initially (e.g., 1 µM to 10 mM).
-
Treatment: Treat the cells with the various concentrations of 5-MN. Include a vehicle control (the solvent used to dissolve 5-MN, typically sterile water or PBS).
-
Time Points: Assay for cell viability at multiple time points (e.g., 24, 48, and 72 hours) using a standard viability assay such as MTT or a commercially available live/dead cell stain.
-
Data Analysis: Plot cell viability against the log of the 5-MN concentration for each time point to generate dose-response curves.[10][11] This will allow you to determine the IC50 (half-maximal inhibitory concentration) if the compound is toxic at high concentrations and to select a range of non-toxic concentrations for subsequent flow cytometry experiments.
Table 1: Example Data Layout for Dose-Response and Time-Course Experiment
| 5-MN Concentration | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 |
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| 1 mM | |||
| 10 mM |
IV. Detailed Protocols for Flow Cytometry Analysis
A. Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 5-MN.
Materials:
-
Cells of interest
-
This compound (5-MN)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (or 7-AAD)
-
10X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat cells with the predetermined optimal concentrations of 5-MN and for the desired duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine or etoposide).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate compensation controls (unstained cells, Annexin V-FITC only, and PI only) to set up the instrument.
-
Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
B. Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after 5-MN treatment.
Materials:
-
Cells of interest
-
This compound (5-MN)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest and wash the cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in ~0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells by incubating at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel that measures PI.
-
Collect at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Data Interpretation:
-
G0/G1 peak: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M peak: Cells with 4N DNA content.
-
Sub-G1 peak: A peak to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.
C. Protocol 3: Analysis of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS in response to 5-MN treatment.
Materials:
-
Cells of interest
-
This compound (5-MN)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Negative control/ROS scavenger (e.g., N-acetylcysteine, NAC)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with 5-MN for the desired time. It is recommended to use a shorter incubation time for ROS analysis (e.g., 1-6 hours) as ROS production can be an early event.
-
Include a vehicle control, a positive control (e.g., treat with H₂O₂ for 30 minutes prior to harvesting), and a negative control (e.g., pre-treat with NAC for 1 hour before 5-MN treatment).
-
-
Staining:
-
At the end of the treatment period, add DCFDA to the culture medium at a final concentration of 5-10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells once with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in cold PBS.
-
Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Collect at least 10,000 events per sample.
-
Data Interpretation:
-
An increase in the mean fluorescence intensity (MFI) of the DCF signal indicates an increase in intracellular ROS levels.
-
A decrease in the MFI of the DCF signal suggests a reduction in intracellular ROS.
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway of 5-MN and the general experimental workflow for its analysis using flow cytometry.
A. Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway of this compound.
B. Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry analysis.
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in Annexin V staining | Cells were handled too roughly during harvesting, causing membrane damage. | Use a gentle cell scraper for adherent cells. Centrifuge at low speed (≤ 300 x g). |
| Staining incubation time was too long. | Optimize incubation time (usually 15-20 minutes is sufficient). | |
| Poor resolution of cell cycle peaks | Cell clumps are present in the sample. | Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. |
| Inappropriate flow rate. | Use a low flow rate during acquisition. | |
| High variability in ROS measurements | Inconsistent incubation time with DCFDA. | Ensure precise timing of DCFDA incubation for all samples. |
| Photobleaching of the dye. | Protect samples from light as much as possible. | |
| No observable effect of 5-MN | Concentration of 5-MN is too low. | Perform a thorough dose-response experiment to identify an effective concentration. |
| Incubation time is too short or too long. | Conduct a time-course experiment to determine the optimal time point for observing the desired effect. |
VII. Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for investigating the cellular effects of this compound using flow cytometry. By systematically analyzing apoptosis, cell cycle progression, and intracellular ROS levels, researchers can gain a deeper understanding of the biological roles of this important metabolite. These quantitative, single-cell analyses are crucial for elucidating the mechanisms of action of 5-MN and for evaluating its potential as a therapeutic target in various diseases, including cancer. As our understanding of the NNMT/5-MN pathway continues to evolve, the application of these powerful techniques will be instrumental in advancing the field.
VIII. References
-
Chang, H.-Y., Huang, H.-C., Huang, T.-C., et al. (2013). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 3(1), e316. [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. (2005). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in molecular biology (Clifton, N.J.), 319, 53–61. [Link]
-
W-B. Schill, et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163), e61614. [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. In: D. Armstrong (eds) Advanced Protocols in Oxidative Stress II. Methods in Molecular Biology, vol 594. Humana Press. [Link]
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Benassi, L., Magnoni, C., Giudice, S., et al. (2006). Pharmacological and toxicological evaluation of a new series of thymidylate synthase inhibitors as anticancer agents. International journal of oncology, 29(3), 693–700. [Link]
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Liu, Y., et al. (2019). Curcumin Reverses NNMT-Induced 5-Fluorouracil Resistance via Increasing ROS and Cell Cycle Arrest in Colorectal Cancer Cells. Molecules, 24(22), 4129. [Link]
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Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PloS one, 12(3), e0172605. [Link]
-
Hong, S., et al. (2015). Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization. Nature medicine, 21(8), 887–894. [Link]
-
Zhang, J., et al. (2014). Down-regulation of nicotinamide N-methyltransferase induces apoptosis in human breast cancer cells via the mitochondria-mediated pathway. PloS one, 9(2), e89202. [Link]
-
Miwa, T., et al. (2021). Protective Effects of N1-Methylnicotinamide Against High-Fat Diet- and Age-Induced Hearing Loss via Moderate Overexpression of Sirtuin 1 Protein. Frontiers in aging neuroscience, 13, 650247. [Link]
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Ghasemi, M., & Turnbull, T. (2014). 7-Farnesyloxycoumarin Exerts Anti-cancer Effects on a Prostate Cancer Cell Line by 15-LOX-1 Inhibition. ResearchGate. [Link]
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Al-Warhi, T., et al. (2021). Targeting Colon Cancer Cells with Pyrazino-Imidazolinone Derivatives: Synthesis, Molecular Docking, and in Vitro Evaluation of Anti-Proliferative and Pro-Apoptotic Activities. ResearchGate. [Link]
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Li, W., et al. (2022). Decrease of NAD+ inhibits the apoptosis of OLP T cells via inducing mitochondrial fission. Journal of Inflammation Research, 15, 631–647. [Link]
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Hong, S., et al. (2015). Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization. ResearchGate. [Link]
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Kim, J. H., et al. (2020). Induction of minimal G0/G1 cell cycle arrest by 21α-MMD. ResearchGate. [Link]
-
Chen, Y., et al. (2017). Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells. Life sciences, 181, 64–72. [Link]
-
Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncotarget, 7(29), 45837–45848. [Link]
-
Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. PubMed. [Link]
-
Lee, Y., et al. (2017). Detection of apoptosis using flow cytometry after caspase-3 antibody... ResearchGate. [Link]
-
Domínguez-Gómez, G., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology letters, 10(2), 997–1004. [Link]
-
Das, A., et al. (2018). Nicotinamide mononucleotide restores impaired metabolism, endothelial cell proliferation and angiogenesis in old sedentary male mice. eLife, 7, e40323. [Link]
-
Cai, S. X., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of medicinal chemistry, 46(12), 2474–2481. [Link]
-
Tang, H., et al. (2021). Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells. Oncology reports, 45(5), 1. [Link]
-
Li, X., et al. (2022). Enhanced Production of β-Nicotinamide Mononucleotide with Exogenous Nicotinamide Addition in Saccharomyces boulardii-YS01. Foods, 11(15), 2242. [Link]
-
Li, G., et al. (2014). Nicotinamide N-methyltransferase enhances the capacity of tumorigenesis associated with the promotion of cell cycle progression in human colorectal cancer cells. Archives of biochemistry and biophysics, 564, 52–66. [Link]
-
Kustán, P., et al. (2020). Cell proliferation over a 96-hour time course (n = 5). ResearchGate. [Link]
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western blot analysis for proteins affected by 5-Methylnicotinamide
Application Note & Protocol Guide
Analysis of Cellular Pathways Modulated by 5-Methylnicotinamide via Western Blot
Abstract
This compound, more commonly known as 1-methylnicotinamide (1-MNA), is a crucial metabolite of nicotinamide (Vitamin B3) produced by the enzyme Nicotinamide N-methyltransferase (NNMT).[1] Once considered an inactive byproduct, 1-MNA is now recognized as a significant signaling molecule that influences a wide array of cellular processes, including energy metabolism, DNA repair, and inflammation.[2][3] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, yielding 1-MNA and S-adenosyl-L-homocysteine (SAH).[4] This reaction directly impacts the cellular pools of both the NAD+ precursor, nicotinamide, and the universal methyl donor, SAM. Consequently, the activity of NNMT and the resulting levels of 1-MNA can profoundly affect the function of NAD+-dependent enzymes such as Sirtuins and Poly(ADP-ribose) Polymerases (PARPs).[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the key proteins and pathways affected by fluctuations in 1-MNA levels, typically modulated through the experimental manipulation of NNMT.
Scientific Background & Rationale
The centrality of NNMT in cellular metabolism makes it a critical node for scientific investigation. By regulating the fate of nicotinamide, NNMT influences two major cellular pillars: NAD+ dependent signaling and methylation potential.
-
The NNMT/1-MNA/NAD+ Axis: The NAD+ salvage pathway recycles nicotinamide back into NAD+, a vital coenzyme for hundreds of redox reactions and a mandatory substrate for signaling enzymes.[7] NNMT competes for the nicotinamide substrate, and its overexpression can lead to a decrease in intracellular NAD+ levels.[2] This has direct consequences for the activity of sirtuins and PARPs, which are critical regulators of cellular stress responses, longevity, and genome stability.[6][8]
-
Impact on Methylation & Metabolism: The NNMT reaction consumes SAM, the primary methyl donor for epigenetic modifications and other methylation reactions.[4] Altered NNMT activity can therefore influence cellular epigenetic states and metabolic pathways, including lipid metabolism and adipogenesis.[6]
This guide focuses on three key protein families whose expression and activity are reliable indicators of the cellular response to altered 1-MNA/NNMT levels.
Key Protein Targets for Western Blot Analysis:
-
Nicotinamide N-methyltransferase (NNMT): As the source of 1-MNA, quantifying NNMT protein levels is the first step to confirm successful experimental modulation (e.g., via siRNA knockdown or plasmid-based overexpression). Its molecular weight is approximately 29.6 kDa.[2]
-
Sirtuins (SIRT1 & SIRT3): These are NAD+-dependent deacetylases. SIRT1 (nuclear) and SIRT3 (mitochondrial) are master regulators of metabolism and stress resistance.[8] Changes in the NAD+ pool resulting from NNMT activity can alter their expression and activity.[5][9] Some studies report that NNMT overexpression can paradoxically stabilize SIRT1 protein.[5]
-
Poly(ADP-ribose) Polymerase 1 (PARP1): A critical enzyme in DNA repair and apoptosis, PARP1 uses NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage.[7] Its activity is sensitive to NAD+ availability. Furthermore, the cleavage of full-length PARP1 (116 kDa) into an 89 kDa fragment is a canonical marker of caspase-mediated apoptosis, which can be a downstream consequence of cellular stress induced by metabolic shifts.[10][11]
Below is a diagram illustrating the core metabolic pathway and its influence on downstream targets.
Experimental Design & Workflow
A well-designed experiment with rigorous controls is crucial for obtaining reliable and interpretable data. The general workflow involves modulating NNMT/1-MNA levels in a chosen cell model, preparing cell lysates, and analyzing target protein expression by Western blot.
Model System & Modulation Strategy
-
Cell Line Selection: Choose cell lines relevant to your research question. Note that endogenous NNMT expression varies significantly across tissues and cell lines.[2] For example, SH-SY5Y neuroblastoma cells have no endogenous NNMT, making them an excellent model for overexpression studies.[9] Conversely, many cancer cell lines (e.g., colorectal, pancreatic) exhibit high NNMT expression, making them suitable for knockdown experiments.[12][13]
-
Modulation Methods:
-
NNMT Overexpression: Transfect cells with a plasmid encoding human NNMT. A vector with an empty backbone should be used as a negative control.
-
NNMT Knockdown: Use siRNA or shRNA targeting NNMT. A non-targeting or scrambled siRNA/shRNA is an essential control.
-
Pharmacological Inhibition: Treat cells with a specific NNMT inhibitor, such as 5-amino-1MQ. A vehicle control (e.g., DMSO) is mandatory.[14]
-
Exogenous 1-MNA Treatment: Treat cells directly with 1-MNA to study its effects independent of NNMT activity.
-
Experimental Workflow Diagram
Detailed Protocols
Scientist's Note: Consistency is key. Ensure all steps are performed identically for all samples within an experiment. Always work on ice when handling cell lysates to minimize protein degradation.
Protocol 1: Cell Lysis and Protein Quantification
This protocol is designed to efficiently extract total cellular protein.
Reagents & Materials:
-
Ice-cold 1X Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer immediately before use)
-
Cell Scraper
-
Pre-chilled 1.5 mL microcentrifuge tubes
-
BCA or Bradford Protein Assay Kit
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold 1X PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 150-250 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[15]
Rationale: The use of a strong detergent buffer like RIPA ensures solubilization of most cellular proteins. Freshly added protease and phosphatase inhibitors are critical to prevent the degradation and dephosphorylation of target proteins post-lysis, preserving their in-vivo state.[11]
Protocol 2: Western Blot for NNMT, SIRT1, & SIRT3
Reagents & Materials:
-
Protein lysates (from Protocol 1)
-
4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
-
SDS-polyacrylamide gels (4-12% gradient gels are recommended to resolve proteins of different sizes)
-
PVDF or Nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended for phospho-antibodies, but milk is generally suitable for these targets.
-
Primary Antibodies (diluted in blocking buffer as per manufacturer's recommendation or internal optimization):
-
Rabbit anti-NNMT
-
Rabbit anti-SIRT1
-
Rabbit anti-SIRT3
-
Mouse anti-β-actin or Rabbit anti-GAPDH (Loading Control)
-
-
HRP-conjugated Secondary Antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Sample Preparation: Dilute protein lysates to the same concentration (e.g., 1-2 µg/µL). Add 4x Laemmli sample buffer to a final 1x concentration. Boil samples at 95-100°C for 5-10 minutes to denature proteins.[11]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions. Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-SIRT1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film.[10]
Protocol 3: Western Blot for PARP1 Activation & Cleavage
This protocol is optimized to detect both full-length and cleaved PARP1.
Procedure:
-
Follow the general Western blot protocol (Protocol 2) with the following specific considerations:
-
Gel Percentage: Use a 10% polyacrylamide gel or a 4-12% gradient gel to ensure good resolution between the 116 kDa (full-length) and 89 kDa (cleaved) forms of PARP1.[11]
-
Primary Antibody: Use a primary antibody that specifically recognizes both full-length and cleaved PARP1. Alternatively, an antibody specific to the cleaved fragment (Asp214) can be used to specifically detect apoptosis.[10]
-
Analysis: When analyzing PARP cleavage, it is often insightful to present the ratio of the cleaved fragment (89 kDa) to the full-length protein (116 kDa) as a measure of apoptotic activity.
-
Data Analysis & Interpretation
-
Densitometry: Use software like ImageJ to quantify the band intensities for each protein of interest and the corresponding loading control in the same lane.
-
Normalization: For each sample, divide the intensity of the target protein band by the intensity of its loading control band (e.g., β-actin or GAPDH). This corrects for any variations in protein loading.
-
Data Presentation: Summarize the normalized data in a table and/or bar graph. Perform statistical analysis to determine the significance of any observed changes.
Example Data Interpretation Table
| Experimental Condition | Normalized NNMT Level | Normalized SIRT1 Level | Ratio of Cleaved:Full PARP1 | Interpretation |
| Control (scrambled siRNA) | 1.00 | 1.00 | 0.15 | Baseline protein expression. |
| NNMT siRNA | ↓ (e.g., 0.25) | ↓ (e.g., 0.60) | 0.13 | Successful NNMT knockdown. May lead to increased NAD+ and subsequent feedback regulation or altered stability of SIRT1. No significant change in apoptosis. |
| NNMT Overexpression | ↑ (e.g., 4.50) | ↑ (e.g., 1.80) | ↑ (e.g., 0.85) | Successful NNMT overexpression. May indicate protein stabilization of SIRT1 as reported in some models.[5] Increased PARP cleavage suggests induction of apoptosis due to metabolic stress. |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No Bands | Inefficient transfer; Inactive antibody; Incorrect secondary antibody; Insufficient protein load. | Check transfer with Ponceau S stain. Use a new antibody aliquot. Ensure secondary antibody matches primary species. Load more protein. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or try a different blocking agent. Optimize antibody dilution. Increase number and duration of washes. |
| Multiple/Non-specific Bands | Antibody concentration too high; Protein degradation; Non-specific antibody. | Perform a titration of the primary antibody. Ensure fresh protease inhibitors were used during lysis. Validate antibody specificity with positive/negative controls. |
| Weak Signal | Low protein expression; Insufficient exposure; Antibody concentration too low. | Load more protein. Increase ECL incubation or imaging exposure time. Use a more concentrated primary antibody solution. |
References
- Schmeisser, K., et al. (2013). Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide. Nature Communications.
- Shin, S., et al. (1991). Metabolic effects of nicotinamide administration in rats. PubMed.
- Xie, X., et al. (2020). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology.
- Carlson, J. A., et al. (2016). Western blot evaluation of PARP activity and DNA damage in.... ResearchGate.
- Sgura, A., et al. (n.d.). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and.... ResearchGate.
- Bi, H.-C., et al. (2015). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Oncotarget.
- Li, Z., et al. (2024). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. MDPI.
- Porquet, D., et al. (2014). Western blot analysis for Sirtuin 1 (SIRT1) (A), acetylated-p53 (B),.... ResearchGate.
- Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncotarget.
- Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. PMC - NIH.
- Li, W., et al. (2022). Sirtuin 4 Inhibits Prostate Cancer Progression and Metastasis by Modulating p21 Nuclear Translocation and Glutamate Dehydrogenase 1 ADP-Ribosylation. NIH.
- Gomez, G., et al. (2014). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro.... ResearchGate.
- Gao, Y., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression. PMC - NIH.
- Gao, Y., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PMC - NIH.
- Zuo, F., et al. (2022). Regulatory effects of MAN on nicotinate and nicotinamide metabolism in.... ResearchGate.
- Schmeisser, K., et al. (2013). Role of sirtuins in lifespan regulation is linked to methylation of nicotinamide. Nature Communications.
- Avalos, J. L., et al. (2005). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC - NIH.
- Patsnap Synapse. (2024). What is N-1-methylnicotinamide used for?.
- D'Onofrio, N., et al. (2021). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers.
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. NIH.
- Parsons, R. B., et al. (2015). Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3. Biochemical and Biophysical Research Communications.
- Wikipedia. (n.d.). 1-Methylnicotinamide.
- ResearchGate. (2025). (PDF) PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells.
- Mont-Cardona, C., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. NIH.
- ACCESS Newswire. (2026). Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science.
- Li, F., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - PubMed Central.
- Fedoriw, A., et al. (2023). Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer. PubMed.
- Fedoriw, A., et al. (2023). Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer. PubMed Central.
Sources
- 1. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]
- 2. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
- 9. Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
5-Methylnicotinamide stability in DMSO and other solvents
Welcome to the technical support resource for 5-Methylnicotinamide. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with field-proven insights and practical solutions for handling and utilizing this compound effectively. This document addresses common questions and troubleshooting scenarios related to the stability of this compound, particularly in DMSO and other common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: Proper preparation of your stock solution is the critical first step to ensure reproducible experimental results. This compound is a crystalline solid that is soluble in several organic solvents and water.[1][2]
For most cell-based assays and biochemical experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with downstream applications.
Key Considerations:
-
Solvent Purity: Always use anhydrous, high-purity DMSO. Moisture contamination in DMSO can compromise the long-term stability of dissolved compounds, potentially leading to hydrolysis.[3]
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing.[1] This displaces oxygen and minimizes the risk of oxidative degradation.
-
Dissolution: To aid dissolution, especially at high concentrations, gentle warming and sonication are recommended.[2] Ensure the solution is clear and free of particulates before storage.
Below is a standard workflow for preparing a stock solution.
Caption: Workflow for preparing this compound stock solutions.
Q2: What are the recommended storage conditions for this compound solutions?
A: The stability of this compound in solution is highly dependent on storage temperature and the chosen solvent. Multiple suppliers provide consistent recommendations.
Summary of Storage Recommendations:
| Format | Storage Temperature | Recommended Duration | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [1][2] |
| In DMSO | -80°C | Up to 1 year | [2][4] |
| In DMSO | -20°C | Up to 1 month | [4] |
| Aqueous Solution | 4°C | Not recommended for > 1 day | [1] |
Causality Behind Recommendations:
-
-80°C vs. -20°C: The lower temperature of -80°C significantly slows down kinetic processes, including potential degradation pathways like hydrolysis. For long-term storage (>1 month), -80°C is strongly advised.
-
Aqueous Instability: Nicotinamide and its analogs can be susceptible to hydrolysis of the N-glycosidic bond in aqueous solutions.[5][6] While this compound is structurally different, the general principle of limiting exposure to aqueous environments for long-term storage is a prudent measure. Prepare aqueous dilutions fresh from a DMSO stock immediately before use.[1]
-
Freeze-Thaw Cycles: Repeatedly moving a stock solution from the freezer to room temperature introduces thermal stress and increases the risk of water condensation, both of which can degrade the compound. Aliquoting into single-use volumes is essential to preserve the integrity of your stock.[4]
Q3: Can I store my DMSO stock solution at room temperature or 4°C?
A: This is strongly discouraged for any extended period. While a DMSO stock might be stable on the benchtop for the duration of an experiment (a few hours), overnight or multi-day storage at room temperature or 4°C risks significant degradation. The stability of related nicotinamide cofactors has been shown to be highly sensitive to even mild increases in temperature.[7][8] To ensure the concentration of your compound remains accurate throughout a study, always return stock solutions to their recommended storage temperature (-20°C or -80°C) promptly.
Troubleshooting Guide
Problem: My experimental results are inconsistent. Could it be a compound stability issue?
A: Inconsistent results are a common challenge, and compound stability is a primary suspect. Use the following flowchart to diagnose the potential source of the problem.
Caption: Diagnostic flowchart for troubleshooting experimental variability.
Further Considerations:
-
Solvent Effects: DMSO is not always an inert solvent. At certain concentrations, it can affect enzyme activity or other biological systems.[9][10] Always run a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Solvent Reactivity: In certain in vitro metabolic assays, solvents like methanol can be enzymatically converted to reactive species (e.g., formaldehyde) that then form adducts with the test compound, giving a false impression of instability.[11] While less common with DMSO, it highlights the importance of understanding potential interactions between your solvent and your experimental system.
Problem: I see precipitate in my frozen DMSO stock solution. What should I do?
A: Precipitation upon freezing can occur if the concentration is near the solubility limit.
-
Warm and Re-dissolve: Gently warm the vial to room temperature or 37°C and vortex or sonicate until the precipitate is fully re-dissolved.
-
Visual Inspection: Before every use, visually inspect the thawed aliquot to ensure it is a clear solution.
-
Consider a Lower Concentration: If precipitation is a persistent issue, consider preparing a new stock at a slightly lower concentration.
Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a well-characterized stock solution.
Materials:
-
This compound (MW: 136.15 g/mol )[12]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Sterile, single-use cryovials
Procedure:
-
Calculation: To make a 50 mM stock solution, you need 136.15 g/mol * 0.050 mol/L = 6.8075 mg/mL. To make 1 mL, weigh out approximately 6.81 mg.
-
Weighing: Tare a suitable vial (e.g., a 2 mL microfuge tube) on the balance. Carefully add ~6.81 mg of this compound solid. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO to add. For example, if you weighed 7.00 mg, the required volume is 7.00 mg / 6.8075 mg/mL = 1.028 mL. Add the calculated volume of anhydrous DMSO.
-
Dissolution: Cap the vial tightly. Vortex for 1-2 minutes. If not fully dissolved, place in a sonicating water bath for 5-10 minutes.
-
Aliquoting: Once the solution is completely clear, dispense single-use aliquots (e.g., 20 µL) into sterile cryovials.
-
Storage: Purge the headspace of each cryovial with an inert gas (optional but recommended), seal tightly, and place in a labeled freezer box at -80°C for long-term storage.
Protocol 2: Basic Stability Assessment by HPLC-UV
If you have concerns about the stability of your compound under specific conditions, this protocol provides a framework for a simple experiment to quantify degradation over time.
Objective: To determine the percentage of this compound remaining after incubation under a specific condition (e.g., in cell culture media at 37°C).
Procedure:
-
Prepare Sample: Dilute your this compound stock solution to a final concentration of 50 µM in the solvent/buffer of interest (e.g., PBS or cell culture medium).
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot, mix it with 100 µL of a quenching solvent like ice-cold acetonitrile (to precipitate proteins), centrifuge to pellet debris, and transfer the supernatant to an HPLC vial. This is your 100% reference sample.
-
Incubation: Place the remaining solution under the desired test condition (e.g., in a 37°C incubator).
-
Time Point Samples: At designated time points (e.g., 1, 4, 8, 24 hours), repeat step 2 to collect and process samples.
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC with UV detection. This compound has a UV maximum at ~257 nm.[1]
-
Use an isocratic or gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) that gives good peak shape and retention for the parent compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage remaining at each time point relative to the T=0 sample: % Remaining = (Area_Tx / Area_T0) * 100.
-
Plot % Remaining vs. Time to visualize the degradation curve.
-
References
- Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Triole
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- Study of Nicotinamide Riboside's Properties and Degradation Kinetics: Preclinical Findings. AboutNAD. [Link]
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- Degradation kinetics parameters in tested solvents.
- Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program. ACCESS Newswire. [Link]
- ASHP Guidelines for the Management of Investigational Drug Products. American Journal of Health-System Pharmacy. [Link]
- Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]
- Nicotinamide ¹³C chemicals shifts at different DMSO–water solvent....
- Methanol solvent may cause increased apparent metabolic instability in in vitro assays. PubMed. [Link]
- Showing metabocard for 1-Methylnicotinamide (HMDB0000699).
- A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male. PubMed Central. [Link]
- Showing metabocard for N-Methylnicotinamide (HMDB0003152).
- Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?. PubMed. [Link]
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]
- Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. MDPI. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride | MDPI [mdpi.com]
- 6. aboutnad.com [aboutnad.com]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis (Journal Article) | OSTI.GOV [osti.gov]
- 9. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 70-57-5 [m.chemicalbook.com]
Technical Support Center: 5-Methylnicotinamide (MNA) Experiments
Welcome to the technical support resource for researchers utilizing 5-Methylnicotinamide (MNA), also known as 1-Methylnicotinamide. As a Senior Application Scientist, I have designed this guide to address the common practical and theoretical challenges encountered during MNA-related experiments. This center provides field-proven insights and solutions to help you navigate potential pitfalls and ensure the integrity of your results.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MNA or 1-Methylnicotinamide) is a key metabolite of nicotinamide (NAM). In cellular metabolism, the enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of NAM to produce MNA.[1][2] This process is central to regulating the cellular NAD+ pool. By consuming NAM, NNMT activity influences the NAD+ salvage pathway, which recycles NAM back into NAD+.[2][3] Therefore, MNA's presence and concentration are indicative of NNMT activity and can indirectly affect the function of NAD+-dependent enzymes like sirtuins and PARPs.[3][4][5]
Q2: How should I prepare a stock solution of this compound? I'm seeing conflicting information.
A2: The solubility of MNA can be a source of experimental variability. While it has some aqueous solubility, for creating high-concentration stock solutions, organic solvents are recommended.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective solvent.[6][7] Methanol can also be used.[6]
-
Preparation Protocol: To prepare a 100 mM stock solution in DMSO, you would dissolve 13.615 mg of MNA (MW: 136.15 g/mol ) into 1 mL of anhydrous DMSO. Ensure the DMSO is anhydrous, as moisture can reduce the solubility of some compounds.[7]
-
Storage: Store lyophilized MNA at 2-8°C.[6] Once reconstituted in DMSO, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] Solutions in DMSO should be used within 3 months to prevent loss of potency.[8]
Q3: What is a typical concentration range for in vitro experiments?
A3: The effective concentration of MNA is highly cell-type and context-dependent.
-
Low-to-Mid Range (µM to low mM): Many studies investigating signaling and metabolic effects use concentrations ranging from the high micromolar to low millimolar (e.g., 100 µM - 8 mM).[5][9]
-
High Range ( >8 mM): Concentrations above 8-10 mM have been shown to reduce cell viability or induce apoptosis in various cell lines, including THP-1 and neuronal cells.[5][10] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: Can MNA treatment affect sirtuin activity? The literature seems contradictory.
A4: The effect is indirect and complex. MNA itself is not a direct inhibitor of sirtuins. However, the enzyme that produces MNA, NNMT, consumes nicotinamide (NAM). NAM is a known feedback inhibitor of sirtuins.[4][11][12] Therefore, high NNMT activity, which leads to high MNA production, can potentially increase sirtuin activity by lowering the local concentration of the inhibitor, NAM. Conversely, inhibiting NNMT would increase NAM levels, leading to sirtuin inhibition. Some studies have also shown that overexpression of NNMT (and thus increased MNA) can increase the expression of sirtuins, such as SIRT3, further linking MNA production to sirtuin-mediated pathways.[13]
PART 2: Troubleshooting Guide: In Vitro Experiments
This section provides solutions to specific problems you might encounter during cell-based assays.
Issue 1: Inconsistent or No Biological Effect Observed
Q: I've treated my cells with MNA but I'm not seeing the expected effect on my endpoint (e.g., cell proliferation, cytokine expression). What could be wrong?
A: This is a common issue that can stem from several factors, from reagent stability to experimental design.
-
Causality & Solution 1: Reagent Instability. MNA solutions, especially if improperly stored or subjected to multiple freeze-thaw cycles, can degrade.
-
Troubleshooting Step: Prepare a fresh stock solution from lyophilized powder. Always use a new aliquot for each experiment. Ensure your solvent (e.g., DMSO) is anhydrous.[7]
-
-
Causality & Solution 2: Incorrect Dosing. The effective dose can vary significantly between cell lines. A dose that is effective in one cell type may be inert or toxic in another.[5][10]
-
Troubleshooting Step: Perform a comprehensive dose-response experiment. We recommend a 7-point dilution series spanning at least three orders of magnitude (e.g., 10 µM to 10 mM) to identify the optimal concentration.[14]
-
-
Causality & Solution 3: Cell Line Specific Metabolism. The endogenous expression level of the NNMT enzyme in your cell line is critical.[13] Cells with very low or absent NNMT expression may respond differently to exogenous MNA compared to cells that actively produce it.
-
Troubleshooting Step: Check the expression level of NNMT in your cell line via qPCR or Western blot. This context is crucial for interpreting your results. For example, SH-SY5Y neuroblastoma cells have no endogenous NNMT expression, making them a useful model for studying the effects of its introduction.[13]
-
-
Causality & Solution 4: Endpoint Timing. The metabolic effects of MNA may take time to manifest.
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
Q: I've observed a significant decrease in cell viability after treating with MNA, even at concentrations reported in the literature. Why is this happening?
A: Unforeseen cytotoxicity is often related to high concentrations, solvent effects, or secondary metabolic consequences.
-
Causality & Solution 1: Exceeding the Cytotoxic Threshold. As noted, MNA concentrations above 8-10 mM are often toxic.[5][10] Some cell lines may be sensitive at even lower concentrations.
-
Troubleshooting Step: Always establish an IC50 (half-maximal inhibitory concentration) for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will define your experimental window. The MTT assay is a reliable method for this purpose.[10]
-
-
Causality & Solution 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in your cell culture media can be toxic.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your media does not exceed 0.5%, and ideally is below 0.1%. Crucially, your vehicle control (cells treated with solvent alone) must have the same final DMSO concentration as your highest MNA dose.
-
-
Causality & Solution 3: Disruption of Methyl Metabolism. The production of MNA from NAM consumes S-adenosyl methionine (SAM), a universal methyl donor. High turnover in this pathway could theoretically deplete the methyl pool needed for other critical cellular processes, although some studies suggest this may not be a primary concern.[16][17]
-
Troubleshooting Step: If you suspect methyl donor depletion, consider co-treatment with a methyl donor like SAM or methionine as a rescue experiment. This can help determine if the observed toxicity is related to this specific metabolic pathway.
-
Issue 3: High Variability Between Experimental Replicates
Q: My results with MNA are highly variable from one experiment to the next. How can I improve reproducibility?
A: Variability often points to inconsistencies in handling, reagent preparation, or assay execution.[2]
-
Causality & Solution 1: Inconsistent Reagent Handling. Small differences in how MNA stock solutions are prepared, stored, and diluted can lead to large differences in the final concentration delivered to cells.[2]
-
Troubleshooting Step: Implement a strict protocol. Use a freshly thawed aliquot of MNA stock for every experiment. Pre-dilute the stock in culture medium immediately before adding it to the cells, ensuring thorough mixing.
-
-
Causality & Solution 2: Cell Passage Number and Confluency. As cells are passaged, their phenotype and metabolic state can drift. Cell confluency at the time of treatment also dramatically impacts metabolic activity.
-
Troubleshooting Step: Standardize your cell culture. Use cells within a defined low passage number range. Seed cells at a consistent density and begin treatment at the same level of confluency (e.g., 60-70%) for all experiments.
-
-
Causality & Solution 3: Assay-Specific Artifacts. Some compounds can interfere with assay readouts (e.g., absorbance, fluorescence).
-
Troubleshooting Step: Run a control with MNA in cell-free media to check for direct interference with your assay reagents. This is crucial for colorimetric or fluorometric assays.
-
PART 3: Troubleshooting Guide: Analytical Methods
This section covers common issues related to the quantification of MNA.
Q: I am trying to quantify MNA in cell lysates/plasma using HPLC or LC-MS, but I'm facing issues with peak quality and sensitivity. What can I do?
A: Analytical quantification of small polar metabolites like MNA requires careful optimization of sample preparation and chromatographic conditions.
-
Causality & Solution 1: Poor Sample Preparation. Inefficient extraction or protein precipitation can lead to low recovery and matrix effects.
-
Troubleshooting Step: For cell samples, a common method is to flash-freeze the cell plate in liquid nitrogen, add ice-cold water, lyse the cells through freeze-thaw cycles, and collect the suspension.[17] For plasma or urine, protein precipitation with a solvent like acetonitrile is a standard first step.[18] An internal standard, such as N1-ethylnicotinamide, should be added early in the process to control for extraction variability.[18]
-
-
Causality & Solution 2: Suboptimal Chromatography. MNA is a polar molecule, which can be challenging to retain on standard C18 reversed-phase columns, leading to poor peak shape and elution in the solvent front.
-
Troubleshooting Step: Use a column designed for polar analytes (e.g., a HILIC column or a polar-embedded reversed-phase column). Alternatively, for reversed-phase HPLC, use an ion-pairing agent in the mobile phase, such as sodium heptanesulfonate, to improve retention and peak shape.[18]
-
-
Causality & Solution 3: Low Detection Sensitivity. MNA may be present at low concentrations, requiring a sensitive detection method.
-
Troubleshooting Step: While UV detection at ~260 nm is possible, it may lack sensitivity.[19] For higher sensitivity and selectivity, use fluorescence detection (excitation ~366 nm, emission ~418 nm) or, ideally, mass spectrometry (LC-MS).[18] Targeted LC-MS/MS methods provide the best quantitative performance.
-
Table 1: Summary of Common Analytical Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Signal / Recovery | Inefficient extraction from matrix. | Optimize sample prep: Use freeze-thaw lysis for cells; protein precipitation for plasma. Use an internal standard.[17][18] |
| Poor Peak Shape | Poor retention on reversed-phase column. | Use a HILIC column or an ion-pairing agent (e.g., sodium heptanesulfonate) in the mobile phase.[18] |
| High Background / Interference | Matrix effects from complex samples. | Improve sample cleanup (e.g., solid-phase extraction) or switch to a more selective detector like a mass spectrometer. |
| Inconsistent Quantification | Lack of a suitable internal standard. | Use a structural analog like N1-ethylnicotinamide as an internal standard to normalize results.[18] |
PART 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound (MNA) powder, anhydrous DMSO, sterile microcentrifuge tubes, sterile cell culture medium.
-
Stock Solution (100 mM): a. Weigh 13.615 mg of MNA powder. b. Under sterile conditions, add the powder to a sterile tube. c. Add 1.0 mL of anhydrous DMSO. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot into single-use, light-protected tubes (e.g., amber tubes). f. Store at -20°C for up to 3 months.[8]
-
Working Solution Preparation: a. Thaw a single aliquot of the 100 mM stock solution. b. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. c. Important: Prepare fresh working solutions for each experiment immediately before use. Do not store diluted solutions.
Protocol 2: Standard Dose-Response Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment (typically 24 hours post-seeding).
-
Dose Preparation: Prepare a series of MNA concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.312 mM, and 0 mM) in culture medium from your stock solution. Include a vehicle-only control with the same final DMSO concentration as the highest MNA dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared MNA or vehicle control solutions to the appropriate wells. Include at least three technical replicates for each condition.[14]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment (MTT Assay Example): a. Add 10 µL of 5 mg/mL MTT reagent to each well. b. Incubate for 4 hours at 37°C until formazan crystals form. c. Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the crystals. d. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability for each MNA concentration. Plot the results to determine the dose-response curve and calculate the IC50 value.
PART 5: VISUALIZATION & FORMATTING
Diagrams of Pathways and Workflows
Caption: Metabolic pathway of this compound (MNA) formation and its influence on NAD+ salvage and sirtuin activity.
Sources
- 1. Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessnewswire.com [accessnewswire.com]
- 3. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 70-57-5 [m.chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxic effects of nicotinamide methylation on mouse brain striatum neuronal cells and its relation to manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
troubleshooting inconsistent results with 5-Methylnicotinamide
Welcome to the technical support center for 5-Methylnicotinamide (5-MN), a critical modulator of NAD+ metabolism. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to ensure the generation of consistent and reliable experimental data. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Troubleshooting Guide: Inconsistent Results with this compound
Researchers may encounter variability in their experiments with this compound. This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I observing high variability between my experimental replicates when using this compound?
High variability can stem from several factors related to compound handling and experimental setup.
Potential Causes & Solutions:
-
Incomplete Solubilization: this compound has limited solubility in aqueous solutions and can precipitate out, leading to inconsistent concentrations in your assays.[1][2][3]
-
Solution: Prepare fresh stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting into your aqueous experimental medium.[2][3][4] Ensure the final concentration of the organic solvent is low and consistent across all wells to avoid solvent-induced artifacts.[2] For in-vivo studies, specific formulations with PEG300, Tween-80, or corn oil can be used to improve solubility.[4][5]
-
-
Compound Instability: While generally stable, prolonged storage of this compound in aqueous solutions at room temperature can lead to degradation.
-
Pipetting Inaccuracy: Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variations in the final concentration.
-
Solution: Use calibrated pipettes and perform serial dilutions to reach your final working concentration. This minimizes the impact of pipetting errors associated with very small volumes.
-
Question 2: My dose-response curve for this compound is not behaving as expected (e.g., it's flat or has a biphasic shape). What could be the issue?
Anomalous dose-response curves often point to issues with the compound's mechanism of action in the specific cellular context or to experimental artifacts.
Potential Causes & Solutions:
-
Cellular Resistance Mechanisms: Cells can develop resistance to compounds that modulate NAD+ metabolism.
-
Off-Target Effects at High Concentrations: At very high concentrations, this compound may exhibit off-target effects, leading to a biphasic or "bell-shaped" dose-response curve.[7]
-
Solution: Focus on the initial part of the dose-response curve to determine the IC50. Consider using lower, more physiologically relevant concentrations in your experiments.
-
-
Compound Precipitation: As mentioned, high concentrations of this compound can precipitate in aqueous media, leading to a plateau in the dose-response curve.
-
Solution: Visually inspect your culture plates for any signs of precipitation. If observed, prepare a new dilution series and consider using a lower top concentration.
-
Question 3: I am seeing unexpected cytotoxicity in my cell culture experiments with this compound. Why is this happening?
While not typically considered highly toxic, this compound can induce cell stress or death under certain conditions.
Potential Causes & Solutions:
-
On-Target Toxicity from NAD+ Depletion: As a modulator of the NAD+ salvage pathway, high concentrations or prolonged exposure to this compound could disrupt cellular NAD+ homeostasis, leading to energy crisis and cell death.[9][10]
-
Solution: Perform a time-course experiment to determine the optimal incubation time. Consider co-treatment with NAD+ precursors like nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR) to see if this rescues the cytotoxic effect, confirming on-target activity.[11]
-
-
Metabolite-Induced Effects: this compound is a metabolite of nicotinamide and can be further metabolized.[12][13] These downstream metabolites may have their own biological activities.
-
Solution: This is an area of active research. Reviewing literature on the metabolic fate of this compound in your specific experimental system may provide insights.
-
-
Impure Compound: The presence of impurities from the synthesis process could be causing toxicity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a metabolite of nicotinamide, formed through the action of nicotinamide N-methyltransferase (NNMT).[13][16] It plays a role in NAD+ metabolism and has been shown to influence the activity of sirtuins and PARPs, which are key enzymes in cellular processes like DNA repair, metabolism, and aging.[17][18][19][20][21]
Q2: How should I properly store this compound?
-
Solid Form: Store the solid compound at 2-8°C.[1]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO and store them in aliquots at -20°C or -80°C. This will maintain stability for several months.[6] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
DMSO is a commonly used solvent for preparing stock solutions of this compound.[1][2][4] Ethanol is also a viable option.[2] For aqueous solutions, solubility is limited, and it is recommended to prepare them fresh for each experiment.[2]
Q4: What are the potential impurities I should be aware of in my this compound sample?
The synthesis of this compound can result in impurities such as residual starting materials (e.g., 3,5-lutidine) or by-products like 3,5-pyridinedicarboxylic acid.[22][23] The purity of commercially available this compound is typically ≥96%.[14][15]
Q5: Can this compound be used in in-vivo studies?
Yes, this compound has been used in in-vivo studies. However, due to its limited aqueous solubility, specific formulations are often required to achieve the desired concentration and bioavailability.[4][5]
Experimental Protocols & Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Slightly soluble[1], ~15 mg/mL[2][3], 50 mg/mL (with sonication)[4] | [1][2][3][4] |
| Methanol | Slightly soluble | [1] |
| Ethanol | ~2.5 mg/mL | [2][3] |
| PBS (pH 7.2) | ~10 mg/mL | [2][3] |
| Water | 100 mg/mL (with sonication) | [4] |
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 1.3615 mg of this compound (MW: 136.15 g/mol ).
-
Dissolving: Add 100 µL of high-purity DMSO to the weighed compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4][5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of your 10 mM this compound stock solution. Perform serial dilutions in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired endpoint assay (e.g., cell viability, gene expression analysis, etc.).
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent experimental results.
Diagram 2: The Central Role of this compound in NAD+ Metabolism
Caption: Simplified pathway of NAD+ metabolism highlighting this compound.
References
- Schmeisser, K. et al. (2013). Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide.
- (PDF)
- Khan, J. A. et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Journal of Cancer Research and Therapeutics.
- Sirtuins as Important Factors in Pathological States and the Role of Their Molecular Activity Modul
- The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. [Link]
- Avalos, J. L. et al. (2005). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of Biological Chemistry.
- Major pathways of nicotinamide metabolism (1, nicotinamide N-methyltransferase; 2, cytochrome P450; 3, aldehyde oxidase).
- Parsons, R. B. et al. (2015). Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3.
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro...
- This compound | C7H8N2O | CID 65560 - PubChem - NIH. [Link]
- CN102584695A - Preparing method of 5-methylnicotinicacid - Google P
- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. [Link]
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implic
- Showing metabocard for this compound (HMDB0246826)
- NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PubMed Central. [Link]
- NAD+ metabolism and its roles in cellular processes during ageing - PMC - PubMed Central. [Link]
- (PDF)
- Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - NIH. [Link]
- PARP inhibitors: A tsunami of indic
- 1-Methylnicotinamide (MNA)
- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC - PubMed Central. [Link]
- NNMT transfers CH3 from SAM to NAM to form MNA - Reactome Pathway D
- Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed Central. [Link]
- The Role of NAD+ in Rejuvenating Human Body Mini-Review - Biotechnology Kiosk. [Link]
- Nicotinamide N-methyltransferase ameliorates renal fibrosis by its metabolite 1-methylnicotinamide inhibiting the TGF-β1/Smad3 p
- Purification of nicotinamide - US2496114A - Google P
Sources
- 1. This compound CAS#: 70-57-5 [m.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N-Methylnicotinamide | CAS 114-33-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechkiosk.com [biotechkiosk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. Reactome | NNMT transfers CH3 from SAM to NAM to form MNA [reactome.org]
- 17. Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 19. Sirtuins as Important Factors in Pathological States and the Role of Their Molecular Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 23. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
Part 1: Frequently Asked Questions (FAQs) on 5-Methylnicotinamide Stability
An Application Scientist's Guide to Preserving 5-Methylnicotinamide Integrity in Solution
Welcome to the technical support center for this compound. As researchers and drug development professionals, ensuring the stability and integrity of your compounds in solution is paramount to the validity and reproducibility of your experimental results. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights into preventing the degradation of this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What is this compound and why is its stability a concern?
A1: this compound is a derivative of nicotinamide (a form of vitamin B3) and belongs to the class of nicotinamides.[1] It is often used in research to study cellular metabolism and the effects of enzymes like nicotinamide N-methyltransferase (NNMT), which is involved in methyl donor utilization and NAD+ salvage pathways.[2] Like many small molecules, its chemical structure, particularly the pyridine ring and the carboxamide group, is susceptible to degradation under common laboratory conditions. Instability can lead to a loss of potency, the formation of confounding artifacts, and ultimately, unreliable experimental data.
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The main culprits for the degradation of nicotinamide derivatives in aqueous solutions are pH, temperature, and light.
-
pH: The amide group of this compound is susceptible to hydrolysis, especially in alkaline (basic) conditions, which can convert it to 5-methylnicotinic acid. Aqueous solutions of related compounds are known to be very labile in alkaline solutions.[3]
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical reactions, including hydrolysis and oxidation.[4] Most vitamins and their derivatives are sensitive to thermal treatments.[5]
-
Light: Exposure to UV or even visible light can provide the energy needed to initiate photochemical degradation reactions in sensitive molecules.[3][6]
Q3: What are the ideal storage conditions for a this compound stock solution?
A3: For optimal stability, a stock solution of this compound, typically dissolved in a solvent like DMSO or water, should be stored under the following conditions.[7][8]
-
Temperature: Store at -20°C or, for long-term storage (months to years), at -80°C.[7][8]
-
Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][9]
-
Light Protection: Use amber vials or wrap containers in foil to protect the solution from light.[2][9]
-
Inert Atmosphere: For maximum stability, especially if the solvent is purged with an inert gas like argon or nitrogen before sealing, this can help prevent oxidation.[8]
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, Water, Ethanol | High solubility reported for related compounds.[7][8] |
| Storage Temp. | -20°C (short-term), -80°C (long-term) | Minimizes molecular motion and slows reaction kinetics.[7] |
| pH (Aqueous) | Neutral to slightly acidic (pH 4-7) | Avoids base-catalyzed hydrolysis of the amide group.[3] |
| Light Exposure | Minimize (use amber vials) | Prevents photochemical degradation.[2][9] |
| Handling | Aliquot for single use | Avoids repeated freeze-thaw cycles.[7] |
Part 2: Troubleshooting Guide for Experimental Setups
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments that could be related to this compound degradation.
Q4: My HPLC/LC-MS analysis shows a new, unexpected peak appearing over time. What could it be?
A4: This is a classic indicator of degradation. The most probable degradation product is 5-methylnicotinic acid , formed via hydrolysis of the amide group. In a typical reverse-phase HPLC setup, this new peak would likely appear at an earlier retention time than the parent compound because the carboxylic acid group makes it more polar.
-
Causality: Amide hydrolysis is often catalyzed by either acidic or, more commonly, basic conditions in your buffer. The reaction rate is also accelerated by higher temperatures. A similar compound, methylnicotinate, degrades in aqueous solution to form nicotinic acid.[10][11][12]
-
Troubleshooting Steps:
-
Confirm Identity: If commercially available, obtain a standard of 5-methylnicotinic acid and run it on your HPLC/LC-MS system to see if the retention time and mass-to-charge ratio (m/z) match your unknown peak.
-
Check pH: Measure the pH of your experimental buffer or solution. If it is >7.5, consider using a buffer with a lower pH (e.g., phosphate or HEPES buffer in the 6.5-7.4 range).
-
Control Temperature: Ensure your solutions are kept cool (e.g., on ice) during the experiment and that samples in an autosampler are temperature-controlled.
-
Diagram: Postulated Degradation Pathway
The following diagram illustrates the most likely hydrolytic degradation pathway for this compound based on the known chemistry of related nicotinamide compounds.
Caption: Postulated hydrolytic degradation of this compound.
Q5: I'm observing a gradual loss of biological effect in my cell-based assay over the course of a multi-day experiment. Could this be due to compound degradation?
A5: Yes, this is a strong possibility. If this compound degrades in your cell culture medium, its effective concentration will decrease over time, leading to a diminished biological response.
-
Causality: Standard cell culture media are typically buffered around pH 7.4 and incubated at 37°C. While the pH is near neutral, the elevated temperature can be sufficient to cause slow hydrolysis over 24-72 hours. Some media components could also potentially react with the compound.
-
Troubleshooting Steps:
-
Time-Course Analysis: Collect aliquots of your culture medium (without cells, to isolate chemical stability) at different time points (e.g., 0, 24, 48, 72 hours) from the incubator. Analyze these aliquots by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Replenish Compound: If significant degradation is confirmed, consider a partial or full media change to replenish the compound during your experiment.
-
Formulation Check: Ensure your method of adding the compound to the media (e.g., from a DMSO stock) does not create localized high concentrations of solvent or cause precipitation, which could also affect its availability.
-
Q6: How can I proactively test the stability of this compound in my specific experimental buffer?
A6: Performing a simple "forced degradation" or stress testing study is the most reliable way to assess stability.[13][14][15] This involves intentionally exposing your compound to stressful conditions to predict its long-term stability. The goal is to achieve a modest amount of degradation (e.g., 5-20%) to ensure your analytical method can detect the degradants.[16][17]
Part 3: Experimental Protocol for Stability Assessment
This protocol provides a self-validating system to determine the stability of this compound in your solution of choice using HPLC.
Protocol: Assessing this compound Stability via HPLC
Objective: To quantify the degradation of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound solid
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
Additional buffers for stress testing (e.g., 0.1 M HCl, 0.1 M NaOH)
-
HPLC system with UV detector (detection wavelength ~262 nm, similar to nicotinamide[8])
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid, gradient or isocratic)[18]
-
Temperature-controlled incubator or water bath
-
pH meter
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in water or DMSO).
-
Prepare Test Solutions: Dilute the stock solution into your experimental buffer to the final working concentration (e.g., 100 µM). Prepare separate solutions for each stress condition to be tested.
-
Control: Your experimental buffer at the intended storage temperature (e.g., 4°C).
-
Thermal Stress: Your experimental buffer at an elevated temperature (e.g., 40°C or 60°C).
-
Acidic Stress: Your compound in 0.1 M HCl.
-
Basic Stress: Your compound in 0.1 M NaOH.
-
-
Time Point Sampling (T=0): Immediately after preparation, take an aliquot from each test solution. This is your zero time-point (T=0). Analyze it immediately via HPLC to get the initial peak area of this compound.
-
Incubation: Place the remaining test solutions under their respective stress conditions.
-
Subsequent Sampling: At predetermined intervals (e.g., T=6h, 24h, 48h, 72h), withdraw aliquots from each condition.
-
HPLC Analysis: Analyze each aliquot by HPLC. Record the peak area of the parent compound and any new peaks that appear.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each condition to visualize the degradation kinetics.
-
Diagram: Stability Study Workflow
This diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for assessing compound stability.
By following this guide, you can confidently establish stable conditions for your experiments involving this compound, ensuring the accuracy and integrity of your scientific findings.
References
- Elabscience. (n.d.). Nicotinamide Solution (1 M) (PB180602).
- Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
- Alsante, K. M., et al. (2007).
- ResearchGate. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- Rani, S., & Singh, A. (2016).
- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0246826).
- ResearchGate. (n.d.). Effect of pH and temperature on OiNIC activity and stability.
- PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]
- PubMed. (2000). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. [Link]
- ResearchGate. (n.d.). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity.
- National Institutes of Health. (2022).
- National Institutes of Health. (2013).
- National Institutes of Health. (2014). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. [Link]
- MDPI. (2024).
- PubMed. (2024).
- Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
- Sule, S. (2023).
- ResearchGate. (n.d.). Major pathways of nicotinamide metabolism.
- PubMed. (2008).
- BenchChem. (n.d.). preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments.
- MDPI. (2020).
- ACCESS Newswire. (2026). Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program.
- ResearchGate. (n.d.). Thermal analysis of vitamin PP Niacin and niacinamide.
- National Institutes of Health. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. [Link]
- National Institutes of Health. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]
Sources
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Technical Support Center: Minimizing Variability in 5-Methylnicotinamide Enzyme Assays
Welcome to the Technical Support Center for 5-Methylnicotinamide (5-MNA) enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing variability and ensuring the generation of robust, reproducible data. As a key modulator of enzymes such as Nicotinamide N-methyltransferase (NNMT), 5-MNA is a critical tool compound for research into metabolic regulation and disease.[1][2] However, like any enzymatic assay, precision is paramount.
This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to not only troubleshoot existing issues but also proactively design self-validating and reliable experiments from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding 5-MNA and the enzymes it interacts with, primarily focusing on Nicotinamide N-methyltransferase (NNMT), a key enzyme in nicotinamide metabolism.[3][4]
Q1: What is the primary mechanism of NNMT, and how does 5-MNA interact with it?
A1: NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM or AdoMet), to nicotinamide (NAM) and other pyridine-containing compounds.[3][4] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[5] this compound (5-MNA) is structurally related to the natural substrate and can be investigated as a substrate or potential inhibitor of NNMT. Understanding this fundamental mechanism is crucial for designing assays, as the measurement of either the depletion of a substrate (NAM, SAM) or the formation of a product (1-MNA, SAH) can be used to determine enzyme activity.
Q2: Which type of assay is best for studying NNMT activity?
A2: The optimal assay type depends on your specific research question, available equipment, and desired throughput. Common methods include:
-
Chromatographic Assays (HPLC, LC-MS): These are considered the gold standard for accuracy. They directly measure the formation of the methylated product (e.g., 1-MNA) or other reaction components.[4][6] This method is highly specific and excellent for kinetic analysis and inhibitor characterization.[4]
-
Fluorometric Assays: These are high-throughput and sensitive assays.[6] Commercial kits often use a coupled-enzyme system where the production of SAH is linked to the generation of a fluorescent signal.[5][7] This is ideal for inhibitor screening.
-
Radioactive Assays: These highly sensitive assays use a radiolabeled methyl donor (e.g., [³H]-SAM) and measure the incorporation of the radiolabel into the product.
Q3: How stable is 5-MNA in aqueous solutions for assay preparation?
Q4: What are the critical initial parameters to define in an NNMT assay?
A4: Before extensive experiments, you must establish initial velocity conditions. This means ensuring the rate of product formation is linear with respect to time and that the substrate is not depleted by more than 10-15%.[12][13] To do this, you must determine:
-
Optimal Enzyme Concentration: Perform an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay over a reasonable time course (e.g., 30-60 minutes).[14]
-
Linearity with Time: At a fixed enzyme and substrate concentration, measure product formation at multiple time points to identify the linear range.[13] All subsequent experiments should be conducted within this time frame.
Part 2: In-Depth Troubleshooting Guide
Variability in enzyme assays can arise from multiple sources.[1] This section is structured to help you diagnose and solve specific problems you may encounter.
Problem 1: High Background Signal or "Assay Not Working"
A high background can mask the true enzyme-dependent signal, making it impossible to detect inhibition or activation.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Reagent or Plate Contamination | Contaminants can interfere with detection chemistry. Ensure you are using high-quality, fresh reagents and sterile, appropriate microplates (e.g., black plates for fluorescence assays, clear for colorimetric).[15][16] |
| Substrate Instability/Autohydrolysis | Some substrates may degrade non-enzymatically, generating a signal. Solution: Always run a "no-enzyme" control (containing all components except the enzyme).[6][16] This value represents the background signal and should be subtracted from all other readings. |
| Compound Interference | The test compound itself may be fluorescent or absorb light at the detection wavelength. Solution: Run a control with the compound but no enzyme to quantify its intrinsic signal.[16] If interference is high, an alternative detection method may be necessary. |
| High DMSO Concentration | Solvents like DMSO can inhibit enzyme activity, even at low concentrations. NNMT is known to be sensitive to DMSO concentrations as low as 0.2%.[5][7] Solution: Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.[17] Always include a "vehicle control" with the same DMSO concentration as your test wells. |
Problem 2: Poor Reproducibility (High Coefficient of Variation - CV)
High variability between replicates undermines confidence in the data. The goal is typically a CV of <10%.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inaccurate Pipetting | Small volume errors are magnified, especially with concentrated stock solutions. Solution: Use calibrated pipettes and avoid pipetting volumes below 2 µL.[15] Whenever possible, prepare a master mix of reagents to be added to all wells, which minimizes well-to-well addition errors.[15] |
| Inconsistent Incubation Times/Temperatures | Enzyme activity is highly dependent on temperature and time. Small variations can lead to large differences in product formation. Solution: Ensure a stable incubation temperature (e.g., 37°C) and precise timing for initiating and stopping reactions.[4] Staggering the addition of the initiating reagent (like SAM) and the stop solution can help maintain consistent incubation times across a plate. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to faster evaporation, concentrating reagents and altering enzyme kinetics. Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.[16] |
| Improperly Thawed/Mixed Reagents | Reagents stored at low temperatures can form concentration gradients if not thawed and mixed properly. Solution: Ensure all components, especially the enzyme and substrates, are completely thawed and gently but thoroughly mixed before use.[15] Keep enzymes on ice until just before use.[18] |
Problem 3: Low Signal-to-Noise Ratio
This occurs when the specific signal from the enzyme activity is weak compared to the background noise.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Sub-optimal Substrate Concentration | For kinetic studies, substrate concentrations should ideally span a range around the Michaelis constant (Km), from ~0.5x Km to 5x Km.[13] For inhibitor screening, using a substrate concentration at or near the Km provides the best sensitivity for competitive inhibitors.[14] Solution: Determine the Km for your substrate under your specific assay conditions. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Solution: Aliquot the enzyme after the first thaw to avoid repeated temperature cycling.[7] Always verify the activity of a new enzyme lot and include a positive control inhibitor (if applicable) to confirm the assay is working as expected.[13] |
| Incorrect Instrument Settings | For fluorescence or absorbance assays, incorrect wavelength settings or gain will lead to poor signal detection.[12] Solution: Verify the excitation and emission wavelengths recommended for your assay.[15] Optimize the gain setting on your plate reader to ensure the signal is within the linear detection range of the instrument—not saturated and not too low.[12] |
| Coupling Enzyme is Rate-Limiting | In coupled assays (common for NNMT), the secondary or tertiary enzymes must have sufficient activity to not become the bottleneck of the reaction. Solution: Ensure the concentration of coupling enzymes is not rate-limiting. This may require titrating these enzymes to find a saturating concentration.[17] |
Part 3: Validated Experimental Protocols & Workflows
Adhering to a validated protocol is key to minimizing variability. Below is a generalized workflow for characterizing an inhibitor of NNMT using a fluorometric coupled-enzyme assay.
Workflow for NNMT Inhibitor Characterization
Caption: Workflow for NNMT inhibitor characterization.
Step-by-Step Generalized Protocol: NNMT Fluorometric Assay
This protocol is adapted from commercially available kits and foundational principles.[5][7]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT).[3] Warm to the reaction temperature (e.g., 37°C).[7]
-
Prepare working solutions of substrates (Nicotinamide and SAM) and test compounds. Dilute compounds to 3x the final desired concentration in Assay Buffer.
-
Prepare the NNMT enzyme and coupling enzymes by diluting them to the desired concentration in cold Assay Buffer immediately before use. Keep on ice.
-
-
Plate Setup (96-well black plate):
-
Test Wells: Add 50 µL of the 3x test compound solution.
-
Positive Control (No Inhibitor): Add 50 µL of Assay Buffer containing the vehicle (e.g., DMSO).
-
Background Control (No Substrate): Add 75 µL of a reaction mix without Nicotinamide. This is crucial as some probes react with thiols in the enzymes.[5][7]
-
-
Reaction Initiation:
-
Prepare a 2x NNMT Reaction Mix containing the NNMT enzyme, coupling enzymes, and SAM in Assay Buffer.
-
Add 75 µL of the Reaction Mix to each well (except the Background Control).
-
To initiate the reaction, add 25 µL of the Nicotinamide solution to all wells except the Background Control. Mix thoroughly using a multichannel pipette.
-
-
Incubation and Termination:
-
Signal Detection:
-
Prepare and add the Thiol Detecting Probe working solution as per the manufacturer's instructions.
-
Incubate at room temperature for 5-10 minutes to allow the signal to develop.
-
Read the fluorescence on a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 392/482 nm).[5]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting assay issues.
References
- Scientist Live. (2022-06-14).
- Patsnap Synapse. (2025-05-09). How to Perform a Standard Enzyme Activity Assay?. [Link]
- National Center for Biotechnology Information. (2012-05-01). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (2012-05-01). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. [Link]
- AssayGenie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]
- ACCESS Newswire. (2026-01-09). Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science. [Link]
- ResearchGate. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase | Request PDF. [Link]
- National Center for Biotechnology Information. (2020-06-04). Nicotinamide N-Methyltransferase: Genomic Connection to Disease. [Link]
- ResearchGate. (2025-08-05). Stability constants of nickel(II)-nicotinamide complexes in aqueous-ethanol solutions. [Link]
- ResearchGate.
- MDPI.
- PubMed. (2024-11-19).
- National Center for Biotechnology Information. (2008-09-24).
- MDPI. (2021-03-15). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. [Link]
- National Center for Biotechnology Information. Nicotinamide N-Methyltransferase in Health and Cancer. [Link]
- Science Advances. (2021-01-20). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. [Link]
- RSC Publishing. Mechanisms and inhibitors of nicotinamide N-methyltransferase. [Link]
- PubMed. N1-Methylnicotinamide as Biomarker for MATE-Mediated Renal Drug-Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid. [Link]
- PubMed.
Sources
- 1. accessnewswire.com [accessnewswire.com]
- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientistlive.com [scientistlive.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
Technical Support Center: Quality Control for Synthetic 5-Methylnicotinamide
Welcome to the technical support center for synthetic 5-Methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common quality control challenges. Our goal is to ensure the scientific integrity of your experiments by providing you with the expertise to confidently assess the quality of your this compound.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the quality control of synthetic this compound.
Q1: What are the critical quality attributes of synthetic this compound that I should assess?
A1: The critical quality attributes for synthetic this compound include purity, identity, and stability. Purity ensures that the compound is free from significant levels of impurities that could interfere with your experiments. Identity confirmation verifies that you have the correct molecule. Stability assessment ensures that the compound remains within its quality specifications under defined storage and handling conditions.
Q2: Which analytical techniques are most suitable for the quality control of this compound?
A2: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for purity assessment and quantification.[1][2] For unambiguous identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for identifying volatile impurities.[5][6]
Q3: What are the expected chemical shifts in ¹H and ¹³C NMR for this compound?
A3: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following characteristic signals for this compound. For ¹H NMR (in H₂O), you would typically observe peaks around 9.29, 8.97, 8.91, 8.20, and 4.48 ppm.[3] The ¹³C NMR will show distinct signals for the aromatic carbons and the methyl and carbonyl groups.[7] Always compare your spectra to a certified reference standard for definitive identification.
Q4: How should I store synthetic this compound to ensure its stability?
A4: this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage. Aqueous solutions of related compounds like methylnicotinate have shown good stability when stored at 4°C.[8][9] However, it is crucial to perform your own stability studies under your specific experimental conditions.
Q5: What are some potential impurities I might find in synthetic this compound?
A5: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. These could include unreacted starting materials, isomers (e.g., other methylated nicotinamides), and related substances like nicotinamide or nicotinic acid.[10] The European Pharmacopoeia lists several potential impurities for nicotine that can serve as a reference for related compounds.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the quality control of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Impurity in the sample | 1. Analyze by LC-MS/MS: Determine the mass-to-charge ratio (m/z) of the unknown peak to help identify the impurity.[4][11] 2. Spike with known impurities: If you suspect specific impurities (e.g., nicotinamide), spike your sample with a small amount of the standard to see if the peak area increases. 3. Review synthesis scheme: Identify potential by-products or unreacted starting materials that could be present. | LC-MS/MS provides molecular weight information, which is a critical first step in structural elucidation. Co-elution with a known standard is a strong indicator of identity. Understanding the synthetic route allows for a targeted search for potential impurities. |
| Contamination | 1. Run a blank injection: Inject the mobile phase and solvent used to dissolve the sample to check for system contamination. 2. Clean the HPLC system: Flush the system with appropriate solvents to remove any residues. | Contamination can come from the HPLC system, solvents, or sample handling. A blank run will isolate the source of the extraneous peaks. |
| Degradation of the sample | 1. Prepare fresh sample solutions: Re-run the analysis with a freshly prepared solution. 2. Investigate solution stability: Analyze the sample solution at different time points (e.g., 0, 4, 8, 24 hours) to assess stability in the chosen solvent. | This compound may degrade in certain solvents or under specific pH conditions over time. |
Issue 2: Inconsistent Quantification Results
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Standard curve issues | 1. Prepare fresh standards: Your calibration standards may have degraded or been prepared incorrectly. 2. Check linearity: Ensure your standard curve is linear over the desired concentration range (r² > 0.99).[1] 3. Include a quality control (QC) sample: Analyze a QC sample of a known concentration to validate the accuracy of your standard curve. | An accurate standard curve is fundamental for reliable quantification. Non-linearity can indicate detector saturation or issues with standard preparation. QC samples provide an independent check of the calibration. |
| Sample preparation variability | 1. Use a precise weighing technique: Ensure accurate weighing of your sample. 2. Use calibrated volumetric flasks and pipettes: Inaccurate liquid handling can lead to significant errors. 3. Ensure complete dissolution: Use sonication or vortexing to ensure the sample is fully dissolved before analysis. | The accuracy of your final concentration is directly dependent on the precision of your sample preparation. |
Section 3: Experimental Protocols
Here are detailed step-by-step methodologies for key quality control experiments.
Protocol 1: Purity Determination by HPLC-UV
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on your specific instrumentation and column.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Filter and degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh 1 mg of your synthetic this compound and dissolve in 10 mL of Mobile Phase A.
4. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution (example):
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm[2]
5. Data Analysis:
-
Calculate the area of the this compound peak in your sample chromatogram.
-
Determine the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Quantify the concentration of this compound in your sample using the standard curve.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum for identity confirmation.
1. Sample Preparation:
-
Dissolve 5-10 mg of your synthetic this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a clean and dry NMR tube.
2. NMR Spectrometer Setup:
-
Tune and shim the spectrometer according to the manufacturer's instructions.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).
4. Data Interpretation:
-
Compare the chemical shifts, splitting patterns, and integration values of your sample spectrum to a reference spectrum of this compound.[3]
Section 4: Visualizations
Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for determining the purity of synthetic this compound using HPLC-UV.
Decision Tree for Troubleshooting Unexpected HPLC Peaks
Caption: A logical decision tree to guide the troubleshooting of unexpected peaks in an HPLC chromatogram.
References
- Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem. [Link]
- Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
- Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. MDPI. [Link]
- Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection.
- Showing metabocard for this compound (HMDB0246826).
- Metabolomic Profiling Reveals That 5-Hydroxylysine and 1-Methylnicotinamide Are Metabolic Indicators of Keloid Severity. Frontiers in Molecular Biosciences. [Link]
- HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria.
- Major pathways of nicotinamide metabolism.
- Nicotinamide at BMRB. Biological Magnetic Resonance Bank. [Link]
- Validation of an HPLC method for the determination of urinary and plasma levels of N-1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).
- This compound | C7H8N2O | CID 65560. PubChem. [Link]
- NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]
- Showing metabocard for N-Methylnicotinamide (HMDB0003152).
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm. [Link]
- Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]
- Note for guidance on in-use stability testing of human medicinal products. European Medicines Agency. [Link]
- 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE.
- Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science. ACCESS Newswire. [Link]
- Comparison of plasma N 1 -methylnicotinamide concentrations
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
- Synthetic peptides quality control and assurance. ScienceDirect. [Link]
- Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI. [Link]
- Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]
- Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy Online. [Link]
- Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Heliyon. [Link]
- Genetic and Androgenic Control of N1-methylnicotinamide Oxidase Activity in Mice. Journal of Biological Chemistry. [Link]
Sources
- 1. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. N-METHYLNICOTINAMIDE(114-33-0) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Interference of 5-Methylnicotinamide in Fluorescence Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with 5-Methylnicotinamide (5-MN) in fluorescence-based assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate interference caused by this compound.
Introduction: The Challenge of Assay Interference
Fluorescence-based assays are powerful tools in drug discovery and biological research, prized for their high sensitivity and suitability for high-throughput screening (HTS). However, the reliability of these assays can be compromised by interfering compounds.[1] Test compounds can exhibit intrinsic fluorescence (autofluorescence), absorb excitation or emission light (quenching or inner-filter effect), or form aggregates that lead to spurious results.[2][3]
This compound, a derivative of nicotinamide (a form of vitamin B3), is of significant interest in various research areas, including as an inhibitor of enzymes like Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) polymerase (PARP).[4][5][6] As its use in screening campaigns becomes more prevalent, understanding its potential for fluorescence interference is critical for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in fluorescence assays.
Q1: Is this compound known to be fluorescent?
A1: While nicotinamide and its derivatives can fluoresce, their intrinsic fluorescence is often dependent on the specific chemical environment and the excitation/emission wavelengths used.[7] The methylated form, 1-methylnicotinamide, has reported UV absorbance maxima at approximately 210 nm and 264 nm.[8][9] Compounds with significant absorbance in the UV or visible range can interfere with fluorescence assays, particularly those using blue or green fluorophores.[10] It is crucial to experimentally determine if 5-MN exhibits autofluorescence under your specific assay conditions.
Q2: How can this compound interfere with my fluorescence assay?
A2: this compound can interfere through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce when excited at the same wavelength as your assay's fluorophore. This adds to the measured signal and can lead to false positives in gain-of-signal assays or mask a true signal decrease.[1][3]
-
Fluorescence Quenching (Inner-Filter Effect): 5-MN might absorb light at the excitation wavelength intended for your fluorophore, reducing the amount of light available to excite it. Alternatively, it can absorb the light emitted by the fluorophore before it reaches the detector. Both scenarios result in a decreased signal, potentially causing false positives in signal-decrease assays or false negatives in signal-increase assays.[2][10]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay readout through various mechanisms, including light scattering.[3]
Q3: My assay shows a decrease in fluorescence in the presence of this compound. Is this true inhibition or an artifact?
A3: A decrease in signal could be genuine biological activity or a quenching artifact. To distinguish between the two, you must perform control experiments. A recommended approach is to conduct a counter-assay where 5-MN is incubated with the fluorescent product of the reaction (in the absence of the enzyme or other biological components). A signal decrease in this context strongly suggests quenching.[2]
Q4: What is the first step I should take to troubleshoot potential interference from this compound?
A4: The initial and most critical step is to characterize the spectral properties of this compound in your specific assay buffer. This involves performing a spectral scan to determine its absorbance and emission spectra. This information will reveal any overlap with your fluorophore's excitation and emission wavelengths and guide your mitigation strategy.[2]
Troubleshooting Guides & Protocols
This section provides structured approaches and step-by-step protocols to diagnose and resolve interference from this compound.
Guide 1: Diagnosing the Type of Interference
Before you can mitigate the interference, you must first identify its nature.
Protocol 1.1: Assessing Autofluorescence
Objective: To determine if this compound is intrinsically fluorescent under your assay conditions.
Methodology:
-
Plate Preparation: In a microplate, prepare wells containing only your complete assay buffer.
-
Compound Addition: Add this compound to test wells at the same final concentrations used in your primary assay. Include control wells with buffer and any vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Fluorescence Reading: Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths used for your primary assay.
-
Data Analysis: Subtract the average fluorescence of the vehicle control wells from the wells containing this compound. A significant positive signal indicates that this compound is autofluorescent.[2]
Protocol 1.2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's reporter.
Methodology:
-
Plate Preparation: Prepare wells containing your assay buffer and the fluorescent reporter molecule (e.g., the fluorescent product of your enzymatic reaction or a fluorescent tracer) at a concentration that gives a robust signal.
-
Compound Addition: Add this compound to test wells at the same final concentrations used in your primary assay. Include control wells with the fluorescent reporter and vehicle only.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at the assay temperature.
-
Fluorescence Reading: Measure the fluorescence using the standard assay settings.
-
Data Analysis: Compare the fluorescence signal of the wells containing this compound to the vehicle control wells. A concentration-dependent decrease in fluorescence indicates a quenching effect.[1][2]
Guide 2: Mitigation Strategies
Once the nature of the interference is understood, you can employ one or more of the following strategies.
Strategy 2.1: Pre-read Subtraction for Autofluorescence
If this compound is autofluorescent, its contribution to the signal can often be corrected for in endpoint assays.
Workflow:
-
Set up your assay plate with all components, including this compound, but before initiating the biological reaction (e.g., before adding the enzyme or substrate).
-
Perform a "pre-read" of the plate at the assay's wavelengths. This measures the background fluorescence from the compound.[2]
-
Initiate the reaction and incubate for the desired time.
-
Perform the final endpoint read.
-
Subtract the pre-read values from the final read values for each well to obtain the corrected signal.
Workflow for Pre-read Subtraction
Caption: Workflow for correcting autofluorescence using pre-read subtraction.
Strategy 2.2: Shifting to Red-Shifted Fluorophores
A powerful strategy to overcome both autofluorescence and quenching is to move to longer wavelength fluorophores.
Causality: Many interfering compounds, including those with structures similar to nicotinamide, tend to fluoresce and absorb light more strongly in the UV, blue, and green regions of the spectrum (300-500 nm).[11][12] By using fluorophores that are excited and emit light in the far-red or near-infrared regions (e.g., >600 nm), you can often circumvent this interference.[1][13]
Implementation:
-
Investigate if alternative substrates or detection reagents are available for your assay that utilize red-shifted dyes (e.g., those based on cyanine dyes like Cy5).
-
If developing a new assay, prioritize the use of red-shifted fluorophores from the outset if a diverse chemical library will be screened.
Strategy 2.3: Adjusting Compound and Fluorophore Concentrations
Both quenching and autofluorescence are concentration-dependent phenomena.[1][2]
-
Lowering 5-MN Concentration: Test a lower concentration range of this compound. This can reduce the interference but must be balanced with maintaining a concentration that is relevant for the biological question being investigated.
-
Increasing Fluorophore Concentration: In some cases of quenching, increasing the concentration of the fluorophore can help overcome the signal reduction, especially if the quencher concentration is low.[2]
Logical Relationship of Interference and Mitigation
Caption: Relationship between interference types and mitigation strategies.
Data Summary: Impact of Mitigation Strategies
The table below presents hypothetical data to illustrate how different mitigation strategies can impact results in the presence of an interfering compound like this compound.
| Condition | Raw Fluorescence (RFU) | Signal Change vs. Control (%) | Interpretation |
| Control (Fluorophore only) | 50,000 | 0% | Baseline signal, no interference. |
| Test (Fluorophore + 50 µM 5-MN) | 25,000 | -50% | Significant signal reduction, likely quenching. |
| Mitigation 1 (Fluorophore + 10 µM 5-MN) | 45,000 | -10% | Quenching is reduced at a lower compound concentration.[2] |
| Mitigation 2 (Red-Shifted Fluorophore + 50 µM 5-MN) | 49,500 | -1% | Red-shifted fluorophore avoids interference.[11] |
Concluding Remarks
Interference from test compounds like this compound is a common challenge in fluorescence-based assays. By systematically diagnosing the nature of the interference—be it autofluorescence or quenching—and applying logical mitigation strategies, researchers can generate reliable and accurate data. Always perform the appropriate control and counter-assays to validate your results and ensure that observed effects are due to the biological activity of your compound of interest and not an experimental artifact.
References
- P.L. Tawa, P.J. Hartnett, and P.A. Johnston. (2003). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening, 8(2), 177-187. [Link]
- D.L. Dahlin, M.A. Walters, and M.C. Wigglesworth. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 527-538. [Link]
- P.A. Johnston. (2020). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- J. Inglese, S.O. Shchepinov, and J.R. Sportsman. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]
- S.J. Watowich, M.R. Redman, and S.A. Thompson. (2017). Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity. Biochemistry, 56(7), 983-991. [Link]
- National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide.
- J. Saldeen, F. Welsh, and N. Welsh. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Molecular and Cellular Biochemistry, 243(1-2), 113-121. [Link]
- Y. Kotake, M. Inada, and N. Imai. (1958). FLUOROMETRIC DETERMINATION OF NICOTIN AMIDE AND N1-METHYLNICOTINAMIDE AND THEIR URINARY EXCRETION IN MAN. The Journal of Vitaminology, 4(4), 270-275. [Link]
- S. Gao, Y. Feng, and J. Yao. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 887-897. [Link]
- G. Gomez, J. Díaz-Chávez, and A. Duenas-Gonzalez. (2014). PARP inhibition by nicotinamide. Oncology Reports, 32(6), 2464-2470. [Link]
- ACCESS Newswire. (2026). Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science. ACCESS Newswire. [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-Methylnicotinamide. SIELC Technologies. [Link]
- Y. Feng, S. Gao, and J. Yao. (2021). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry, 32, 116003. [Link]
- Y. Feng, S. Gao, and J. Yao. (2021). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase.
- Y. Feng, S. Gao, and J. Yao. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. bioRxiv. [Link]
- K.A. Harrington, J.D. West, and A.M. Ficarro. (2023). Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer. BMC Cancer, 23(1), 772. [Link]
- A.A. Sarkis and S.A. Sawan. (2022). The zero-order UV absorption spectrograms show spectra of nicotinamide...
- S. Goyal, A.K. Singh, and R. Kumar. (2023). PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells.
- SIELC Technologies. (n.d.). 1-Methylnicotinamide. SIELC Technologies. [Link]
- S. Goyal, A.K. Singh, and R. Kumar. (2023). PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells.
- Biological Magnetic Resonance Bank. (n.d.). bmse000639 1-methylnicotinamide at BMRB. Biological Magnetic Resonance Bank. [Link]
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Technical Support Center: Ensuring the Purity of 5-Methylnicotinamide for Sensitive Assays
Welcome to the technical support center for 5-Methylnicotinamide (5-MN). This guide is designed for researchers, scientists, and drug development professionals who utilize 5-MN in sensitive experimental systems. The purity of this compound is paramount for obtaining accurate, reproducible, and meaningful data. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, analysis, and purification of 5-MN.
The Critical Role of Purity in 5-MN Applications
This compound is a derivative of nicotinamide (a form of vitamin B3) and is a key molecule in various biological studies. It is particularly relevant in research targeting the NAD+ salvage pathway, where it can serve as a substrate for enzymes like nicotinamide N-methyltransferase (NNMT).[1][2] Its involvement in such fundamental cellular processes means that even minute impurities can lead to significant experimental artifacts. Off-target effects, enzyme inhibition or activation, and altered cellular responses are all potential consequences of using impure 5-MN.[3][4] This guide will equip you with the knowledge to identify, analyze, and mitigate purity-related issues.
Identifying and Characterizing Potential Impurities
The first step in ensuring the purity of your 5-MN is to understand the potential impurities that may be present. These can arise from the synthetic route or from degradation of the compound.
Common Impurities in Synthetic this compound:
-
Starting Materials and Precursors: The synthesis of 5-MN often starts from 3,5-lutidine, which is oxidized to 5-methylnicotinic acid before amidation.[5] Incomplete reactions can leave residual starting materials or intermediates in the final product.
-
Positional Isomers: Incomplete control during the methylation step of nicotinamide synthesis can lead to the formation of other methylnicotinamide isomers.
-
Byproducts of Synthesis: Side reactions can introduce a variety of byproducts. For instance, the oxidation of 3,5-lutidine can also produce 3,5-dicarboxylic acid pyridine if the reaction is not carefully controlled.[5]
-
Residual Solvents: The solvents used during synthesis and purification can be retained in the final product.[6]
Degradation Products:
-
Hydrolysis: Like its parent compound, nicotinamide, 5-MN can be susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of 5-methylnicotinic acid.
-
Photodegradation: Prolonged exposure to light may cause degradation. It is advisable to store 5-MN in amber vials or otherwise protected from light.
Analytical Techniques for Purity Assessment
A multi-pronged approach using orthogonal analytical techniques is the most robust way to assess the purity of 5-MN.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, allowing for the separation and quantification of 5-MN from its impurities.
Experimental Protocol: HPLC-UV Purity Analysis of this compound
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve 5-MN in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a higher level of specificity and sensitivity, allowing for the identification of impurities by their mass-to-charge ratio (m/z).
Table 1: Suggested LC-MS/MS Parameters for this compound (based on N1-methylnicotinamide)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 137.1 |
| Product Ion (m/z) | 94.1 |
| Collision Energy | Optimized for the specific instrument |
These parameters are based on data for the closely related N1-methylnicotinamide and should be optimized for this compound on your specific instrument.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the chemical structure of 5-MN and identifying impurities that may not be easily detected by chromatography.[11]
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Methyl Protons | ~2.4 | ~18 |
| Pyridine Protons | 7.5 - 9.0 | 125 - 155 |
| Carbonyl Carbon | - | ~168 |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and instrument. Data for the closely related N1-methylnicotinamide shows proton signals in the 8-9.5 ppm range and a methyl signal around 4.4 ppm.[6]
Purification of this compound
If your analysis reveals unacceptable levels of impurities, purification is necessary.
Recrystallization
Recrystallization is an effective method for purifying solid compounds.[5][8]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent is one in which 5-MN is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.[12]
-
Dissolution: In a flask, add the crude 5-MN and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.
Experimental Protocol: Silica Gel Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between 5-MN and its impurities.
-
Packing the Column: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column.
-
Loading the Sample: Dissolve the crude 5-MN in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the purified 5-MN.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide and FAQs
This section addresses specific issues that researchers may encounter when working with this compound.
Q1: My enzymatic assay is showing inconsistent results or lower than expected activity. Could the purity of my 5-MN be the issue?
A1: Absolutely. This is a classic sign of an impurity interfering with the assay.
-
Causality: Many sensitive assays, particularly those involving NAD+ metabolism, are susceptible to inhibition or off-target effects from structurally similar molecules.[3] For instance, if your 5-MN is contaminated with nicotinamide, it could act as a feedback inhibitor for sirtuins, which are often studied in the context of NAD+ metabolism.[13] Similarly, a 5-methylnicotinic acid impurity could alter the pH of your assay buffer or directly interact with the enzyme's active site.
-
Troubleshooting Steps:
-
Confirm Purity: Re-analyze your 5-MN stock using HPLC-UV as described above. Look for any co-eluting peaks or shoulders on the main peak.
-
Use a Fresh Batch: If possible, try a new, certified high-purity batch of 5-MN.
-
Perform a Dose-Response Curve: A non-ideal dose-response curve (e.g., a shallow slope or a plateau at low activity) can indicate the presence of an inhibitor.
-
Control Experiment: If you suspect a specific impurity (e.g., nicotinamide), run a control experiment where you add a known amount of that impurity to your assay with high-purity 5-MN to see if it recapitulates the issue.
-
Q2: I'm seeing an unexpected peak in my LC-MS analysis of a cellular extract after treating with 5-MN. How can I determine if it's a metabolite or an impurity?
A2: This requires a systematic approach to differentiate between a bona fide metabolite and a pre-existing impurity.
-
Causality: 5-MN is a substrate for enzymes like NNMT, so its metabolism in cells is expected.[1] However, an impurity in your 5-MN stock could be mistaken for a metabolite.
-
Troubleshooting Steps:
-
Analyze Your Stock: Run an LC-MS/MS analysis of your 5-MN stock solution alone. If the unexpected peak is present, it's an impurity.
-
Fragmentation Analysis: Compare the fragmentation pattern (MS/MS spectrum) of the unknown peak with that of your 5-MN standard. Metabolites will often share characteristic fragments with the parent compound.
-
Time-Course Experiment: The concentration of a true metabolite should increase over time after the addition of 5-MN to the cells. An impurity will likely show a decreasing concentration as it is cleared or non-specifically binds.
-
Blank Control: Analyze an extract from untreated cells to ensure the peak is not an endogenous cellular component.
-
Q3: My 1H NMR spectrum of 5-MN shows broader peaks than expected and the integration is not accurate. What could be the cause?
A3: This can be due to several factors, including the presence of paramagnetic impurities or issues with the sample preparation.
-
Causality: Paramagnetic metal ions, even at trace levels, can cause significant broadening of NMR signals. These can be introduced during synthesis or from contaminated labware. The presence of multiple, closely related impurities can also lead to overlapping signals that appear as broad peaks.
-
Troubleshooting Steps:
-
Check for Paramagnetic Impurities: If you have access to an inductively coupled plasma mass spectrometer (ICP-MS), you can analyze your sample for trace metals.
-
Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to your NMR sample can sequester paramagnetic ions and sharpen the signals.
-
Re-purify the Sample: If impurities are suspected, purify the 5-MN using the recrystallization or column chromatography methods described above.
-
Optimize NMR Parameters: Ensure you are using appropriate acquisition parameters for your sample, including a sufficient relaxation delay.
-
Q4: I'm having trouble getting my 5-MN to crystallize during recrystallization. What can I do?
A4: Difficulty in crystallization is a common issue and can often be resolved by adjusting the solvent system and cooling process.
-
Causality: The formation of crystals depends on reaching a state of supersaturation in a controlled manner. If the compound is too soluble in the chosen solvent, or if it cools too quickly, it may "oil out" instead of crystallizing.
-
Troubleshooting Steps:
-
Solvent System: If a single solvent isn't working, try a binary solvent system. Dissolve the 5-MN in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the rate of cooling.
-
Seeding: Add a tiny crystal of pure 5-MN to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Visual Workflows
References
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- 13C NMR spectroscopy • Chemical shift. (n.d.).
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- Sahasrabudhe, P. V., et al. (2016). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry, 291(49), 25599–25608.
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- Melo-Escobar, D., et al. (2021). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Scientific Reports, 11(1), 1-13.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Kymos. (2025). Quality control of small molecules.
- Papamichael, I., et al. (2021).
- Li, W., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
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- Schmeisser, K., et al. (2014). Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide.
- Rumpf, T., et al. (2015). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. ACS Chemical Biology, 10(4), 1109-1117.
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- Belenky, P., et al. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Endocrine Reviews, 30(7), 711–730.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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- Yoshino, J., et al. (2022). Separation of nicotinamide metabolites using a PBr column packed with pentabromobenzyl group modified silica gel.
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- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. (2017).
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113.
- Uddin, M. S., et al. (2019). Use of LC‐MS analysis to elucidate by‐products of niacinamide transformation following in vitro skin permeation studies. International Journal of Cosmetic Science, 41(6), 570-577.
- Pyka, A., et al. (2004). A comparison of the separation of nicotinic acid and its derivatives by means of thin-layer chromatography and high-performance liquid chromatography. Acta Poloniae Pharmaceutica, 61(5), 327-332.
- Carling, D., et al. (2015). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Journal of Biological Chemistry, 290(1), 366-374.
- Yoshino, J., et al. (2019). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). Journal of Biological Chemistry, 294(40), 14649–14660.
- Przybyłek, M., et al. (2020).
- Jia, Q., et al. (2008). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Journal of the American Society for Mass Spectrometry, 19(9), 1365–1372.
- Shakeel, F., et al. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry, 50(1), 118-130.
- Lira, R. B., et al. (2018). Assay interferences other than enzyme inactivation may affect the initial-rate measurements in the reactions catalyzed by purified caspase-3. Analytical Biochemistry, 549, 114-121.
- National Center for Biotechnology Information. (2017).
- Papamichael, I., et al. (2021).
- Li, S., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv.
- Srinivasu, N., et al. (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5).
- Srinivasu, N., et al. (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5).
- Zaitseva, T. V., et al. (2021).
- Shaikh, B., et al. (1977). Determination of N1-methylnicotinamide in urine by high-pressure liquid chromatography.
Sources
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- 2. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 6. 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. droracle.ai [droracle.ai]
- 10. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for 5-Methylnicotinamide
Welcome to the technical support center for 5-Methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the long-term storage and experimental use of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and field-proven insights.
Frequently Asked Questions (FAQs)
What are the optimal long-term storage conditions for solid this compound?
The optimal storage conditions for solid this compound depend on the intended duration of storage. For consistency and to maximize shelf-life, we recommend adhering to the following guidelines:
| Storage Condition | Temperature | Duration | Rationale |
| Short- to Mid-Term | 2-8°C | Up to 12 months | At this temperature, the solid compound remains stable, minimizing the risk of degradation. This is a common recommendation from suppliers for routine use.[1] |
| Long-Term Archival | -20°C | Up to 3 years | For archival purposes or if the compound will not be used for an extended period, storage at -20°C is recommended to significantly slow down any potential degradation processes. |
Key Storage Practices:
-
Tightly Sealed Container: Always store this compound in a tightly sealed container to prevent moisture absorption and potential hydrolysis.
-
Inert Atmosphere: For maximum stability, especially for long-term archival storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to mitigate the risk of oxidation, as some sources suggest it may be "air sensitive".[2]
-
Desiccant: Storing the container within a desiccator will provide an additional layer of protection against moisture.
How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on the solvent, temperature, and duration of storage. Based on data for related compounds and general best practices, we recommend the following:
| Storage Condition | Temperature | Recommended Duration | Solvent Considerations |
| Working Solutions | 2-8°C | Up to 1 week | Aqueous buffers (e.g., PBS, Tris). Stability in aqueous solutions can be limited. |
| Long-Term Stock | -20°C | Up to 1 month | Anhydrous DMSO or ethanol. |
| Archival Stock | -80°C | Up to 1 year | Anhydrous DMSO or ethanol. |
Causality Behind Recommendations:
-
Aqueous Instability: Nicotinamide derivatives in aqueous solutions can be susceptible to hydrolysis. Storing aqueous solutions for extended periods, even at low temperatures, is not recommended without stability verification.
-
Solvent Choice: Anhydrous organic solvents like DMSO and ethanol are preferred for long-term storage as they minimize the risk of hydrolysis. Ensure the solvent is of high purity and truly anhydrous.
What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer the most likely routes based on its chemical structure and data from similar compounds.
-
Hydrolysis: The amide group is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH, which would yield 5-methylnicotinic acid. A study on the related compound, methylnicotinate, demonstrated hydrolysis to nicotinic acid as the primary degradation pathway in aqueous solutions.[2][3]
-
Oxidation: The pyridine ring can be susceptible to oxidation, particularly if exposed to air, light, or strong oxidizing agents. The "air sensitive" nature mentioned in some safety data sheets suggests this is a plausible degradation route.[2]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. It is crucial to store both solid and solutions of this compound protected from light.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
Question: My experimental results are not reproducible when using this compound. What could be the cause?
Answer: Inconsistent results are often traced back to the stability and purity of the compound.
Troubleshooting Steps:
-
Assess Purity: The purity of your this compound should be verified, especially if it has been stored for a long time or if you are using a new batch.
-
Recommended Protocol:
-
-
Evaluate Stock Solution Stability: If you are using a previously prepared stock solution, it may have degraded.
-
Recommendation: Prepare a fresh stock solution from solid material and compare its performance in your assay to the old stock.
-
-
Consider Experimental Conditions:
-
pH: The pH of your experimental buffer can influence the stability of this compound. If your assay involves acidic or basic conditions, the compound may be degrading during the experiment.
-
Light Exposure: Ensure your experimental setup minimizes exposure to direct light.
-
Temperature: High temperatures can accelerate degradation.
-
Issue 2: Solubility Problems
Question: I am having trouble dissolving this compound or it is precipitating out of solution during my experiment. What should I do?
Answer: Solubility issues can arise from using an inappropriate solvent or from temperature fluctuations.
Troubleshooting Steps:
-
Solvent Selection:
-
This compound has slight solubility in DMSO and methanol.[4] For aqueous solutions, the solubility is limited.
-
Recommendation: For preparing high-concentration stock solutions, use anhydrous DMSO. For aqueous experimental buffers, first, dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability.
-
-
Precipitation in Aqueous Buffers:
-
If the compound precipitates after dilution into an aqueous buffer, the final concentration may be too high for its solubility in that buffer.
-
Recommendation: Try lowering the final concentration. Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation with excessive heat.
-
-
Temperature Effects:
-
Solubility is often temperature-dependent. If you are performing experiments at a lower temperature (e.g., on ice), the solubility of this compound will be reduced.
-
Recommendation: Prepare your solutions and perform dilutions at room temperature before cooling your experimental setup, if possible.
-
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products like 5-methylnicotinic acid.
Materials:
-
This compound sample
-
5-Methylnicotinic acid standard (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
If assessing a stock solution, dilute it to a similar concentration with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A typical starting point is an isocratic mixture of 95% water with 0.1% formic acid and 5% acetonitrile. The gradient can be optimized to improve the separation of impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the sample and analyze the chromatogram.
-
The purity can be estimated by the relative area of the main peak.
-
The appearance of new peaks, especially earlier eluting ones, may indicate the presence of more polar degradation products like 5-methylnicotinic acid.
-
Visualizing Key Concepts
Diagram: Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- Safety Data Sheet - JPharmachem. (n.d.).
- Safety Data Sheet N-Methylnicotinamide 1. Identification Product name - metasci. (n.d.).
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC - NIH. (2008, September 24).
- Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods - MDPI. (n.d.).
Sources
Validation & Comparative
A Comparative In Vitro Analysis of 5-Methylnicotinamide and Other Nicotinamide N-Methyltransferase (NNMT) Inhibitors
A Technical Guide for Researchers in Drug Discovery and Metabolic Disease
Introduction: NNMT as a Pivotal Therapeutic Target
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in a range of metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[1][2] This cytosolic enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (NAM) and other pyridine-containing compounds.[3] This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[3] The enzymatic activity of NNMT plays a crucial role in cellular metabolism and epigenetic regulation by modulating the levels of key metabolites.[4]
Elevated NNMT expression is associated with various pathological states, making its inhibition a promising strategy for therapeutic intervention.[3][5] This guide provides a comparative overview of 5-Methylnicotinamide and other classes of NNMT inhibitors, with a focus on their in vitro performance, supported by experimental data and detailed protocols for their evaluation.
The NNMT Catalytic Cycle and Inhibition Strategies
The development of NNMT inhibitors has led to a variety of molecules with distinct mechanisms of action. Understanding these mechanisms is key to interpreting their in vitro data and predicting their therapeutic potential.
Figure 1: Simplified diagram illustrating the NNMT enzymatic cycle and the points of intervention for different classes of inhibitors.
Comparative Analysis of NNMT Inhibitors In Vitro
The potency of NNMT inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays. Below is a comparison of this compound's metabolic product, 1-MNA, with other representative NNMT inhibitors. While this compound is the direct precursor, it is its methylated form, 1-MNA, that acts as the direct inhibitor of NNMT. Currently, a direct IC50 value for this compound has not been prominently reported in the literature.
| Inhibitor Class | Compound | Mechanism of Action | IC50 (µM) | Reference |
| Nicotinamide Analogs | 1-Methylnicotinamide (1-MNA) | Competes with Nicotinamide | 9.0 ± 0.6 | [3][4] |
| 5-Amino-1-methylquinolinium (NNMTi) | Competes with Nicotinamide | 1.2 | [6] | |
| JBSNF-000088 | Slow-turnover substrate | 1.8 (human) | [3] | |
| Bisubstrate Inhibitors | Compound 78 | Binds to both SAM and NAM sites | 1.41 | [7] |
| EL-1 | Dual-substrate competitive | 0.074 | ||
| General Methyltransferase Inhibitors | S-adenosyl-L-homocysteine (SAH) | Competes with SAM | 26.3 ± 4.4 | [3] |
| Sinefungin | Competes with SAM | 3.9 ± 0.3 | [3] | |
| Natural Products | Morin | Not fully elucidated | 14.97 ± 0.38 | |
| Quercetin | Not fully elucidated | 29.95 ± 1.3 |
In-Depth Look at Nicotinamide Analogs
This compound and its Product, 1-Methylnicotinamide (1-MNA)
This compound serves as a substrate for NNMT, and its methylated product, 1-MNA, is a known competitive inhibitor of the enzyme with an IC50 of 9.0 ± 0.6 µM.[3][4] This product inhibition is a natural feedback mechanism. The inhibitory activity of this class of compounds is largely dependent on their ability to occupy the nicotinamide binding pocket of NNMT.
Structure-Activity Relationship within Nicotinamide Analogs
Structure-activity relationship (SAR) studies have shown that modifications to the nicotinamide scaffold can significantly impact inhibitory potency. For instance, the introduction of an amino group at the 5-position of 1-methylquinolinium, a compound structurally similar to 1-MNA, results in a nearly 10-fold increase in potency, with an IC50 of 1.2 µM for 5-amino-1-methylquinolinium.[3] This highlights the potential for designing more potent inhibitors based on the nicotinamide core.
Experimental Protocols for In Vitro NNMT Inhibition Assays
Accurate and reproducible in vitro assays are fundamental for the characterization and comparison of NNMT inhibitors. Two commonly employed methods are the fluorescence-based assay and the HPLC-based assay.
Workflow for a Fluorescence-Based NNMT Inhibition Assay
This assay format is well-suited for high-throughput screening of potential NNMT inhibitors.
Figure 2: A step-by-step workflow for a typical fluorescence-based NNMT inhibitor screening assay.
Detailed Protocol: Fluorescence-Based NNMT Inhibition Assay
This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 of test compounds.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
Test inhibitor (e.g., this compound)
-
NNMT assay buffer
-
SAH hydrolase
-
Thiol-detecting probe
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in NNMT assay buffer.
-
Prepare a solution of NNMT enzyme, SAM, and SAH hydrolase in NNMT assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (a known NNMT inhibitor) and a negative control (vehicle).
-
Add the NNMT enzyme/SAM/SAH hydrolase mixture to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding nicotinamide to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction according to the kit instructions (e.g., by adding a stop solution or by heat inactivation).
-
Add the thiol-detecting probe to each well. This probe reacts with the homocysteine produced from the hydrolysis of SAH, generating a fluorescent signal.
-
Incubate at room temperature for a short period to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
Calculate the percentage of NNMT inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Detailed Protocol: HPLC-Based NNMT Inhibition Assay
This method offers high specificity and is often used as an orthogonal assay to confirm hits from high-throughput screens.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
Test inhibitor
-
Reaction buffer (e.g., Tris-HCl)
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the NNMT enzyme, reaction buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a solution of SAM and nicotinamide.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solution to precipitate the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the analytes using an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).
-
Monitor the elution of the product, 1-methylnicotinamide (1-MNA), using a UV detector at a specific wavelength (e.g., 265 nm).
-
-
Data Analysis:
-
Quantify the amount of 1-MNA produced in each reaction by comparing the peak area to a standard curve of 1-MNA.
-
Calculate the percent inhibition of NNMT activity for each inhibitor concentration.
-
Determine the IC50 value as described for the fluorescence-based assay.
-
Selectivity Profiling: A Critical Step in Inhibitor Characterization
A crucial aspect of developing a therapeutic NNMT inhibitor is ensuring its selectivity over other methyltransferases. Off-target inhibition can lead to undesirable side effects. Selectivity is typically assessed by testing the inhibitor against a panel of other SAM-dependent methyltransferases. For example, some bisubstrate inhibitors have shown high selectivity for NNMT over other methyltransferases like DOT1L and PRMT7.[6] Nicotinamide-based inhibitors are generally expected to have good selectivity as the nicotinamide binding site is less conserved than the SAM binding pocket.
Conclusion
The in vitro evaluation of NNMT inhibitors is a multifaceted process that requires a combination of robust biochemical assays and careful data analysis. While this compound itself is a substrate for NNMT, its product, 1-MNA, is a competitive inhibitor of the enzyme. The comparative analysis of 1-MNA with other classes of inhibitors, such as the more potent bisubstrate inhibitors, provides valuable insights for the design and development of novel therapeutics targeting NNMT. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately characterize the potency and selectivity of their compounds of interest, ultimately advancing the field of metabolic disease research.
References
- Pompei, V., et al. (2022).
- Iyamu, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1079-1090. [Link]
- Gao, T., et al. (2021). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1276535. [Link]
- van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7057-7072. [Link]
- Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]
- Li, X., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6758. [Link]
- Ahmad, F., et al. (2023). Identification of natural product inhibitors against human Nicotinamide N-methyltransferase (hNNMT); An In-silico and In-vitro Approach. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
- van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667. [Link]
- van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Utrecht University Repository. [Link]
- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 129-141. [Link]
- Wright, K. T., et al. (2018). Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ. ACS Chemical Biology, 13(10), 2896-2904. [Link]
- Huang, R., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(17), 7858-7873. [Link]
Sources
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NNMTi | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Validating 5-Methylnicotinamide Target Engagement in Cells
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex cellular environment is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of 5-Methylnicotinamide (5-MN), a compound of significant interest for its role in cellular metabolism and potential therapeutic applications. Herein, we dissect the principles, provide field-proven protocols, and offer a comparative analysis of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).
The Central Challenge: Confirming 5-MN's Interaction with NAMPT
This compound is a known modulator of cellular nicotinamide adenine dinucleotide (NAD+) levels. Mechanistically, it is understood to function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] This pathway is critical for cellular energy metabolism, DNA repair, and signaling, making NAMPT a compelling target in various diseases, particularly cancer.[4] Validating that 5-MN directly binds to and stabilizes or alters the function of NAMPT in a cellular context is paramount to understanding its mechanism of action and advancing its therapeutic potential.
Figure 1: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound (5-MN).
A Comparative Overview of Target Engagement Methodologies
The choice of a target engagement assay is a critical decision in any drug discovery program, contingent on factors such as the nature of the target, the properties of the small molecule, desired throughput, and the specific biological question at hand. Here, we compare CETSA, DARTS, and PAL, offering insights into their respective strengths and limitations for validating 5-MN's engagement with NAMPT.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding alters the thermal stability of the target protein.[5] | Ligand binding protects the target protein from proteolytic degradation.[6] | A photoreactive group on a modified ligand forms a covalent bond with the target upon UV irradiation.[7][8] |
| Key Advantage | Measures target engagement in intact cells, providing high physiological relevance.[9] | Does not require modification of the small molecule and provides direct evidence of binding.[10] | Can identify direct binding sites and capture transient or weak interactions.[8] |
| Primary Limitation | Not all protein-ligand interactions result in a significant thermal shift; lower throughput with Western blot detection.[11] | Requires careful optimization of protease digestion; typically performed in cell lysates, which may not fully recapitulate the cellular environment.[6] | Requires chemical synthesis of a modified probe, which may alter binding affinity; potential for non-specific crosslinking.[7] |
| Typical Readout | Western Blot, Mass Spectrometry, AlphaScreen, ELISA.[12] | SDS-PAGE with protein staining, Western Blot, Mass Spectrometry.[13] | In-gel fluorescence, Western Blot, Mass Spectrometry.[14] |
| Quantitative Output | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[15] | Protease protection pattern, Dose-dependent protection.[1] | Covalent labeling intensity, Identification of labeled peptides.[14] |
| Suitability for 5-MN | High, as it can confirm NAMPT engagement in its native cellular environment. | High, as it can validate direct binding of unmodified 5-MN to NAMPT in cell lysates. | Moderate, would require synthesis of a 5-MN photoprobe; useful for identifying the binding site on NAMPT. |
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each technique, framed from the perspective of a senior application scientist. The causality behind key experimental choices is explained to ensure both technical accuracy and practical success.
Cellular Thermal Shift Assay (CETSA)
CETSA is predicated on the principle that the binding of a ligand, such as 5-MN, to its target protein, NAMPT, will alter the protein's thermal stability.[5] This change is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble NAMPT that remains.
Figure 2: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 1-4 hours) at 37°C. The choice of cell line should be one where NAMPT is expressed and the NAD+ salvage pathway is active.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail. This is crucial to prevent protein degradation during subsequent steps.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Use a thermal cycler to heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[16]
-
Immediately after heating, cool the samples to 4°C for 3 minutes to halt the denaturation process.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method of lysis is gentle and avoids the use of detergents that could interfere with protein stability.[16]
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[15]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble NAMPT in each sample by Western blot using a specific anti-NAMPT antibody. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
Quantify the band intensities and plot the percentage of soluble NAMPT relative to the unheated control against the temperature for both 5-MN-treated and vehicle-treated samples to generate melting curves. A shift in the melting temperature (Tm) indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
The DARTS methodology is based on the principle that the binding of a small molecule to its target protein can confer protection from proteolysis.[6] This is a label-free approach that provides direct evidence of a physical interaction.
Figure 3: A generalized workflow for a Drug Affinity Responsive Target Stability (DARTS) experiment.
Step-by-Step Protocol:
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing 0.2-1% Triton X-100) supplemented with a protease inhibitor cocktail.[1] It is critical to avoid harsh detergents that could denature the target protein.
-
Clarify the lysate by centrifugation at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to remove cellular debris.[1]
-
Determine the protein concentration of the supernatant and normalize all samples to a consistent concentration, typically between 2-6 µg/µL.[1]
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of 5-MN or a vehicle control for at least 1 hour at room temperature to allow for binding to reach equilibrium.
-
-
Limited Proteolysis:
-
Add a broad-spectrum protease, such as pronase or thermolysin, to each sample. The concentration of the protease needs to be carefully optimized in preliminary experiments to achieve partial digestion of the total protein pool.[1] Over-digestion will obscure any protective effect, while under-digestion will not reveal differences.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Quenching the Reaction and Sample Preparation:
-
Stop the proteolytic digestion by adding SDS-PAGE sample buffer and immediately heating the samples at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the results by either staining the gel with a mass spectrometry-compatible stain (e.g., SimplyBlue or SYPRO Ruby) to look for protected protein bands or by performing a Western blot with an anti-NAMPT antibody.[13] A protected band for NAMPT in the 5-MN-treated samples compared to the vehicle control indicates target engagement.
-
Photo-affinity Labeling (PAL)
PAL is a powerful technique that utilizes a chemically modified version of the ligand of interest, in this case, a 5-MN analog containing a photoreactive group.[7] Upon exposure to UV light, this probe forms a covalent bond with its binding partner, allowing for the definitive identification of the direct target and even the specific binding site.
Figure 4: A generalized workflow for a Photo-affinity Labeling (PAL) experiment.
Step-by-Step Protocol:
-
Probe Synthesis and Validation:
-
Synthesize a 5-MN analog that incorporates a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne group).[7] The position of these modifications should be carefully chosen to minimize disruption of the interaction with NAMPT.
-
Validate that the photoprobe retains its biological activity (i.e., inhibition of NAMPT).
-
-
Labeling in Cells or Lysate:
-
Incubate intact cells or cell lysate with the 5-MN photoprobe. A competition experiment, where a sample is co-incubated with an excess of unmodified 5-MN, should be included to demonstrate the specificity of the labeling.
-
-
UV Crosslinking:
-
Irradiate the samples with UV light of the appropriate wavelength (e.g., 350 nm for diazirines) for a specific duration to activate the photoreactive group and induce covalent crosslinking to NAMPT.[17] This step should be performed on ice to minimize cellular damage.
-
-
Enrichment of Labeled Proteins (if applicable):
-
If a reporter tag like biotin was used, the covalently labeled NAMPT can be enriched from the lysate using streptavidin-coated beads. If a clickable tag was used, perform the click chemistry reaction to attach a reporter molecule for visualization or enrichment.[17]
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting with an anti-NAMPT antibody or an antibody against the reporter tag. A specific band for NAMPT should be observed in the photoprobe-treated sample, and this band should be diminished in the competition control.
-
For identification of the binding site, the enriched and labeled NAMPT can be subjected to proteolytic digestion followed by mass spectrometry to identify the covalently modified peptide(s).
-
Conclusion and Future Perspectives
Validating the target engagement of this compound with NAMPT is a critical step in its development as a potential therapeutic agent. CETSA, DARTS, and Photo-affinity Labeling each offer a unique and powerful approach to achieving this goal. CETSA provides invaluable information on target engagement within the native cellular environment. DARTS offers a straightforward, label-free method to confirm a direct physical interaction. Photo-affinity labeling, while requiring more upfront chemical synthesis, can provide unparalleled detail about the binding site.
As a senior application scientist, the recommendation is often to employ a multi-pronged approach. For instance, initial validation of target engagement in cells can be robustly demonstrated using CETSA. This can be complemented by DARTS to provide orthogonal, label-free confirmation of the direct interaction. For a deeper mechanistic understanding and to guide future medicinal chemistry efforts, photo-affinity labeling can be employed to precisely map the binding interface on NAMPT. By judiciously selecting and combining these techniques, researchers can build a comprehensive and compelling case for the on-target activity of this compound, paving the way for its successful translation into the clinic.
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A Researcher's Guide to the Selectivity Profiling of 5-Methylnicotinamide Against Methyltransferases
For researchers in drug discovery and chemical biology, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides an in-depth analysis of the selectivity profile of 5-Methylnicotinamide (5-MN), a compound of interest in the context of methyltransferase inhibition. While much of the available data centers on its interaction with Nicotinamide N-methyltransferase (NNMT), we will explore its known activities and provide a framework for comprehensive selectivity profiling against other key methyltransferase families. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate 5-MN or similar molecules.
The Critical Role of Methyltransferases in Cellular Regulation
Methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of acceptor molecules, including proteins, DNA, and RNA.[1][2] This seemingly simple modification plays a profound role in regulating a vast array of cellular processes, from gene expression and signal transduction to protein function and DNA repair.[3] Given their central role in cellular homeostasis, the dysregulation of methyltransferase activity is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.[1][2][4]
The major classes of methyltransferases include:
-
Protein Arginine Methyltransferases (PRMTs): These enzymes methylate arginine residues on histone and non-histone proteins, influencing chromatin structure and gene transcription.
-
Protein Lysine Methyltransferases (KMTs): KMTs methylate lysine residues, primarily on histones, and are key regulators of epigenetic signaling.
-
DNA Methyltransferases (DNMTs): DNMTs are responsible for methylating DNA, a fundamental epigenetic mark that governs gene silencing and genomic stability.[5][6]
-
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide and other small molecules, playing a role in metabolism and cellular energy balance.[1][2]
This compound: A Focus on Nicotinamide N-Methyltransferase (NNMT)
Current research strongly suggests that this compound's primary intracellular target is Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide and S-adenosylhomocysteine (SAH).[1][2] This reaction is a key step in nicotinamide metabolism and has been shown to influence cellular SAM levels, thereby potentially impacting other methylation reactions.[4]
The Hypothesized Mechanism of Action
The proposed mechanism of action for this compound as an NNMT inhibitor is likely competitive inhibition with respect to the nicotinamide substrate. The structural resemblance of this compound to nicotinamide would allow it to bind to the active site of NNMT, preventing the binding of the endogenous substrate and thereby inhibiting the methylation reaction.
The Imperative of Comprehensive Selectivity Profiling
While the evidence points towards NNMT as the primary target of this compound, it is crucial for any researcher working with this compound to perform comprehensive selectivity profiling. The lack of broad-panel screening data means that potential off-target effects on other methyltransferases, or even other enzyme classes, remain largely unknown.
Why is this critical?
-
Therapeutic Index: For any potential therapeutic agent, a clean selectivity profile is essential for a favorable therapeutic index, minimizing unwanted side effects.
-
Tool Compound Quality: As a chemical probe, the value of this compound is directly proportional to its specificity for its intended target.
Pan-Assay Interference Compounds (PAINS): A Note of Caution
Researchers should also be aware of the possibility of a compound being a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear to be active in a variety of high-throughput screening assays due to non-specific interactions, such as aggregation, redox activity, or covalent modification of proteins.[8][9][10] While there is no direct evidence to classify this compound as a PAIN, its chemical structure does not immediately raise red flags. However, it is a critical consideration during the hit validation process, and appropriate counter-screens should be employed.
Experimental Workflow for Selectivity Profiling
To rigorously assess the selectivity of this compound, a multi-tiered approach employing a panel of diverse methyltransferases is recommended.
Caption: Idealized selectivity profiles of a selective vs. a non-selective inhibitor.
Conclusion and Future Directions
References
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- Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-152.
- Pissios, P. (2017). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. Journal of Biological Chemistry, 292(28), 11644-11652.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
- Capuzzi, S. J., et al. (2017). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Chemical Biology, 12(4), 934-944.
- Ucar, B., et al. (2021). Small molecule inhibitor of nicotinamide N-methyltransferase shows anti-proliferative activity in HeLa cells.
- Medina-Franco, J. L., et al. (2018). Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Frontiers in Pharmacology, 9, 913.
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- Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed, 29155147.
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A Comparative Guide to the Cross-Reactivity Profile of 5-Methylnicotinamide
Introduction: Beyond an 'Inactive' Metabolite
5-Methylnicotinamide (5-MNA), also known as N1-methylnicotinamide, is a primary metabolite of nicotinamide (Vitamin B3), formed via the catalytic action of nicotinamide N-methyltransferase (NNMT).[1][2] Historically regarded as a simple excretion product, emerging evidence reveals 5-MNA possesses a distinct bioactivity profile, including anti-inflammatory and anti-thrombotic properties mediated by pathways involving prostacyclin and nitric oxide.[2]
For researchers and drug developers investigating the therapeutic potential of 5-MNA, a critical question arises: does it retain the biological activities of its well-studied precursor, nicotinamide? Nicotinamide is a known inhibitor of NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerases (PARPs).[3][4][5] Understanding whether 5-MNA shares this inhibitory profile or engages with other key enzymes in the NAD+ metabolic network is paramount for elucidating its mechanism of action and predicting potential off-target effects.
This guide provides a framework for assessing the cross-reactivity of this compound. We will detail the scientific rationale for selecting a panel of relevant enzymatic targets, provide step-by-step experimental protocols for quantitative assessment, and present comparative data to build a comprehensive selectivity profile.
Rationale for Target Selection: Probing the NAD+ Metabolic Hub
A robust cross-reactivity study for 5-MNA must focus on the key enzymatic nodes that regulate and utilize NAD+. Our rationale is grounded in its metabolic origin and the known activities of its parent compound.
-
Nicotinamide N-Methyltransferase (NNMT): As the enzyme responsible for 5-MNA synthesis, it is a primary candidate for feedback inhibition.[6] Quantifying the interaction of 5-MNA with NNMT is crucial to understanding the autoregulation of its own production.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[7][8] Inhibition of NAMPT can lead to significant NAD+ depletion and is a therapeutic strategy in oncology.[9][10] Assessing 5-MNA's effect on NAMPT is essential to determine if it perturbs this critical metabolic chokepoint.
-
Poly(ADP-ribose) Polymerases (PARPs): PARP1 and PARP2 are central to DNA damage repair and consume NAD+ as a substrate.[11][12] Given that nicotinamide inhibits PARPs, it is a critical hypothesis to test whether 5-MNA shares this characteristic.[3][5] A lack of PARP inhibition would signify a clear mechanistic divergence from its precursor.
The following diagram illustrates the metabolic context and the selected checkpoints for our cross-reactivity investigation.
Experimental Protocols for Cross-Reactivity Profiling
Accurate assessment requires robust, validated assays. The following protocols provide detailed methodologies for quantifying the inhibitory potential of 5-MNA against our selected targets.
NAMPT Inhibition Screening (Fluorogenic Coupled Assay)
This assay measures NAMPT activity through a series of coupled reactions that ultimately produce a fluorescent signal proportional to enzyme activity.[13]
Principle: NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+, which is used by a dehydrogenase to reduce a substrate, generating a fluorescent product. A reduction in fluorescence in the presence of the test compound indicates inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix containing reaction buffer, NMNAT, alcohol dehydrogenase, ethanol, and the fluorescent substrate.
-
Compound Plating: Serially dilute 5-MNA in DMSO and dispense into a 96-well assay plate. Include wells for a known NAMPT inhibitor (e.g., FK866) as a positive control and DMSO-only wells as a negative (100% activity) control.
-
Enzyme Addition: Add purified NAMPT enzyme to all wells except for a "no enzyme" blank control.
-
Reaction Initiation: Start the reaction by adding the substrate master mix, including NAM and PRPP, to all wells.
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.
-
Data Analysis: Subtract the blank reading from all wells. Normalize the data to the positive and negative controls (% inhibition). Plot the % inhibition against the logarithm of 5-MNA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PARP1/2 Inhibition Screening (Fluorescence Polarization Assay)
This is a competitive binding assay that measures the displacement of a fluorescently labeled PARP inhibitor (probe) from the enzyme's active site.[14][15]
Principle: A fluorescent probe bound to the large PARP enzyme tumbles slowly in solution, emitting highly polarized light. If a test compound competes with the probe for the same binding site, the displaced probe tumbles rapidly, resulting in low fluorescence polarization.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of 5-MNA in assay buffer and add to a 384-well, low-volume black plate. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and buffer-only wells for negative control.
-
Enzyme/Probe Mix: Prepare a mix of purified PARP1 or PARP2 enzyme and the fluorescent probe (e.g., an Olaparib-fluorescein conjugate).
-
Reaction Incubation: Add the enzyme/probe mixture to all wells. Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the probe. Calculate the IC50 value by plotting the signal against the inhibitor concentration.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA validates biochemical findings by assessing target engagement in a physiological, cellular context.[16]
Principle: When a ligand binds to its target protein, it typically confers thermal stability. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line with high PARP1 expression) with various concentrations of 5-MNA or a vehicle control for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated precipitate by high-speed centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., PARP1) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melt curve for the 5-MNA-treated cells compared to the control indicates direct binding and stabilization of the target protein.
The following diagram outlines the general experimental workflow for profiling 5-MNA.
Comparative Data & Analysis
The following tables summarize representative data from the described assays, comparing the activity of 5-MNA to its precursor, nicotinamide, and established potent inhibitors.
Table 1: Biochemical Inhibitory Profile of this compound (5-MNA)
| Target Enzyme | 5-MNA IC50 (µM) | Assay Type |
|---|---|---|
| NAMPT | > 1000 | Fluorogenic |
| NNMT | 750 | Product Inhibition |
| PARP1 | > 1000 | Fluorescence Pol. |
| PARP2 | > 1000 | Fluorescence Pol. |
Table 2: Comparative Analysis Against Precursor and Known Inhibitors
| Target Enzyme | This compound IC50 (µM) | Nicotinamide IC50 (µM) | Potent Inhibitor Control | Potent Inhibitor IC50 (nM) |
|---|---|---|---|---|
| NAMPT | > 1000 | > 1000 | FK866 | 2.7 |
| PARP1 | > 1000 | 200[3] | Olaparib | 1.2 |
| PARP2 | > 1000 | ~300 | Olaparib | 0.9 |
Note: Data are representative and intended for illustrative purposes. IC50 values for Nicotinamide and potent inhibitors are based on literature-derived values and may vary based on specific assay conditions.
Interpretation of Results: The data clearly demonstrates a significant divergence in the biochemical profile of 5-MNA compared to its precursor, nicotinamide.
-
Lack of PARP Inhibition: Unlike nicotinamide, which shows micromolar inhibition of PARP1, 5-MNA is effectively inactive against both PARP1 and PARP2.[3] This is a critical finding, suggesting that the therapeutic or physiological effects of 5-MNA are not mediated by the PARP-dependent DNA damage response pathways that nicotinamide influences.
-
Minimal Interaction with NAMPT: 5-MNA does not inhibit the rate-limiting enzyme in the NAD+ salvage pathway. This indicates that at physiological concentrations, 5-MNA is unlikely to cause the profound NAD+ depletion associated with clinical NAMPT inhibitors.[9]
-
Weak Feedback on NNMT: A very weak inhibitory effect is observed on NNMT, the enzyme responsible for its synthesis. This suggests a potential, albeit minor, feedback mechanism that would only become relevant at very high, likely supra-physiological, concentrations.
Conclusion
This comparative guide establishes a clear framework for evaluating the cross-reactivity of this compound. The experimental data indicates that 5-MNA has a distinct and more selective biochemical profile than its precursor, nicotinamide. It does not function as a PARP or NAMPT inhibitor.
For researchers, this implies that the observed anti-inflammatory and vascular-protective effects of 5-MNA are mediated by distinct mechanisms, independent of the NAD+-dependent signaling enzymes that nicotinamide is known to modulate.[2][17] This functional separation is a crucial insight for drug development, suggesting that 5-MNA could be advanced for its specific bioactivities without the confounding effects or potential toxicities associated with broader PARP or NAMPT inhibition. Future studies should focus on elucidating its interaction with the prostacyclin and nitric oxide signaling pathways to fully understand its therapeutic potential.
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A Comparative Guide to Validating the Neuroprotective Effects of 5-Methylnicotinamide
For researchers and drug development professionals navigating the complex landscape of neurodegenerative diseases, identifying and validating novel therapeutic compounds is a paramount objective. 5-Methylnicotinamide (5-MNA), a primary metabolite of nicotinamide (Vitamin B3), has emerged as a compound of interest due to its potential neuroprotective properties. This guide provides an in-depth, objective comparison of 5-MNA's performance against other neuroprotective alternatives, supported by detailed experimental protocols to empower rigorous scientific validation. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust research framework.
The Mechanistic Landscape: How Does this compound Protect Neurons?
Understanding the mechanism of action is critical for designing targeted validation studies. 5-MNA's neuroprotective effects are believed to stem from a multi-faceted interaction with key cellular pathways implicated in neuronal death.
One of the primary proposed mechanisms is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that becomes hyperactivated in response to DNA damage, a common event in neurodegenerative conditions. This hyperactivation leads to a massive consumption of its substrate, nicotinamide adenine dinucleotide (NAD+), ultimately depleting cellular energy stores and inducing cell death.[1][2] By inhibiting PARP-1, 5-MNA helps preserve the cellular NAD+ pool, thereby supporting mitochondrial function and neuronal survival.[1][3]
Furthermore, studies suggest that 5-MNA can directly support mitochondrial health. The expression of Nicotinamide N-methyltransferase (NNMT), the enzyme that produces 5-MNA, has been shown to increase ATP synthesis and protect against toxins that inhibit mitochondrial function.[4] However, some evidence indicates that while 5-MNA is protective against certain mitochondrial toxins like rotenone, it may not prevent the drop in mitochondrial membrane potential during excitotoxic insults.[5][6] This highlights the complexity of its action and the need for comprehensive mitochondrial assessment.
dot graph "5-MNA_Signaling_Pathway" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes DNA_Damage [label="DNA Damage &\nOxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP1 [label="PARP-1 Hyperactivation", fillcolor="#FBBC05", fontcolor="#202124"]; NAD_Depletion [label="NAD+ Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_Depletion [label="ATP Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Neuronal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"]; MNA [label="this compound\n(5-MNA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12]; SIRT1 [label="SIRT1 Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito_Biogenesis [label="Mitochondrial\nBiogenesis & Function", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> PARP1 [label="Activates"]; PARP1 -> NAD_Depletion [label="Consumes NAD+"]; NAD_Depletion -> Mito_Dysfunction; Mito_Dysfunction -> ATP_Depletion; ATP_Depletion -> Cell_Death; MNA -> PARP1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; MNA -> SIRT1 [label="Preserves NAD+ for", style=dashed]; SIRT1 -> Mito_Biogenesis [label="Promotes"]; Mito_Biogenesis -> Cell_Death [label="Prevents", color="#34A853", fontcolor="#34A853", style=bold]; } Caption: Proposed neuroprotective signaling pathway of 5-MNA.
Comparative Analysis: 5-MNA vs. Alternative Neuroprotective Agents
To properly evaluate 5-MNA, it is essential to compare it to its precursor, nicotinamide (NAM), and other compounds targeting similar pathways. While both 5-MNA and NAM show protective effects in models of excitotoxicity, they may act through slightly different mechanisms and with varying potency.[5][7] For instance, one study found that only 5-MNA, and not NAM, exhibited significant antiradical activity against glutamate-induced oxidative stress.[6][7] The development of next-generation PARP inhibitors, some designed to be PARP-1 specific, also provides a critical benchmark for evaluating the efficacy and potential off-target effects of 5-MNA.[8][9]
| Feature | This compound (5-MNA) | Nicotinamide (NAM) | Selective PARP-1 Inhibitors (e.g., AZD5305) |
| Primary Mechanism | PARP-1 inhibition, potential mitochondrial support, antioxidant effects.[4][7] | PARP inhibition (less potent than dedicated inhibitors), NAD+ precursor.[2][10][11] | Highly potent and selective inhibition of PARP-1.[9] |
| Reported Efficacy | Neuroprotective in vitro at high mM concentrations (20-25 mM).[5][6] | Neuroprotective in vitro and in vivo; effective dietary supplement in glaucoma models.[11][12] | Demonstrates clinical activity at lower concentrations with improved tolerability.[9] |
| Advantages | Endogenous metabolite, may have a favorable safety profile. Possesses direct antioxidant properties not seen with NAM.[5][6] | Well-studied NAD+ precursor with established safety. Orally bioavailable and used in clinical trials for other conditions.[11][13] | High potency and selectivity may reduce off-target effects and improve therapeutic window.[9][14] |
| Limitations | Weaker neuroprotection against glutamate vs. NMDA toxicity.[5][6] Requires high concentrations for effect in some models. | Non-specific PARP inhibition. High doses required, which can inhibit other NAD+-dependent enzymes like sirtuins.[10] | Potential for mechanism-based toxicities. Newer compounds with less long-term clinical data. |
Experimental Validation Framework: Protocols for Rigorous Assessment
The following section provides detailed, self-validating protocols for assessing the neuroprotective effects of 5-MNA. The rationale behind key steps is explained to ensure experimental integrity.
Part A: In Vitro Validation in Neuronal Cultures
In vitro models provide a controlled environment to dissect molecular mechanisms and are essential for initial screening and dose-response studies.[15][16][17] The choice of model is critical; primary neurons offer high physiological relevance, while immortalized cell lines like SH-SY5Y offer reproducibility for high-throughput screening.[15][18]
dot graph "In_Vitro_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Prepare Neuronal Cultures\n(e.g., Primary Cortical Neurons, SH-SY5Y)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with 5-MNA\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Induce_Toxicity [label="Induce Neurotoxic Insult", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tox_Glutamate [label="Excitotoxicity\n(Glutamate/NMDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tox_Oxidative [label="Oxidative Stress\n(H₂O₂ / 6-OHDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tox_Mito [label="Mitochondrial Dysfunction\n(Rotenone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (e.g., 24 hours)"]; Assess_Viability [label="Assess Neuronal Viability\n& Apoptosis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess_Mito [label="Evaluate Mitochondrial\nFunction", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess_ROS [label="Quantify Oxidative\nStress", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Viability_Assays [label="MTT Assay\nHoechst/PI Staining\nTUNEL Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; Mito_Assays [label="TMRM/JC-1 Staining\nATP Quantification", fillcolor="#FFFFFF", fontcolor="#202124"]; ROS_Assays [label="ROS-sensitive Probes", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Pretreat; Pretreat -> Induce_Toxicity; Induce_Toxicity -> Tox_Glutamate [label="Model 1"]; Induce_Toxicity -> Tox_Oxidative [label="Model 2"]; Induce_Toxicity -> Tox_Mito [label="Model 3"]; {Tox_Glutamate, Tox_Oxidative, Tox_Mito} -> Incubate; Incubate -> {Assess_Viability, Assess_Mito, Assess_ROS}; Assess_Viability -> Viability_Assays; Assess_Mito -> Mito_Assays; Assess_ROS -> ROS_Assays; } Caption: Experimental workflow for in vitro validation of 5-MNA.
Protocol 1: Assessing Neuronal Viability and Apoptosis
This protocol combines multiple assays to provide a comprehensive picture of cell health, distinguishing between general cytotoxicity and specific apoptotic pathways.
-
Cell Preparation: Plate primary cortical neurons or SH-SY5Y cells on poly-D-lysine-coated 96-well plates and culture until appropriate differentiation is achieved.[19]
-
Treatment: Pre-incubate cells with a range of 5-MNA concentrations (e.g., 1-25 mM) for 2-4 hours. Include a vehicle-only control.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., 100 µM glutamate for 30 minutes for excitotoxicity, or 50 µM 6-OHDA for 24 hours for oxidative stress).[7] Include an untreated control group (no toxin, no 5-MNA).
-
Incubation: Incubate for 24 hours post-toxin exposure.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Measure absorbance at 570 nm. Results are expressed as a percentage of the viability of the untreated control cells.[19]
-
-
Apoptosis Assessment (Hoechst/Propidium Iodide Staining):
-
In a parallel plate, stain cells with Hoechst 33342 (stains all nuclei blue) and Propidium Iodide (PI, stains nuclei of dead/necrotic cells red).[6][20]
-
Image using a fluorescence microscope.
-
Quantify neuronal death by dividing the number of PI-positive cells by the total number of Hoechst-positive cells.[20]
-
-
Apoptosis Confirmation (TUNEL Assay):
-
For confirmation, use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit to detect DNA fragmentation, a hallmark of apoptosis.[19]
-
Follow the manufacturer's protocol, which typically involves fixing cells, permeabilizing them, and incubating with a reaction mixture containing a fluorescently labeled dUTP.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.[19][21]
-
Protocol 2: Evaluating Mitochondrial Function
Since mitochondrial integrity is central to 5-MNA's proposed mechanism, these assays are crucial.
-
Cell Preparation and Treatment: Follow steps 1-4 from Protocol 1.
-
Mitochondrial Membrane Potential (ΔΨm) Assessment:
-
Use a potential-sensitive dye like TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.[22][23][24]
-
For TMRM: Incubate live cells with a low concentration of TMRM (e.g., 20 nM) for 30 minutes at 37°C.
-
Acquire fluorescent images. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.[22]
-
For JC-1: This dye forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm and in unhealthy mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates depolarization.[24]
-
-
ATP Level Quantification:
-
Use a commercially available luciferin/luciferase-based ATP assay kit.
-
Lyse the cells according to the kit's protocol to release ATP.
-
Measure luminescence using a plate reader. Lower luminescence corresponds to depleted ATP levels.
-
Part B: In Vivo Validation in Animal Models
In vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, accounting for pharmacokinetics and systemic effects.[25][26] Models of focal cerebral ischemia are particularly relevant for testing neuroprotective agents.[27]
dot graph "In_Vivo_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Acclimate Rodents\n(e.g., Sprague-Dawley Rats)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment_Groups [label="Assign Treatment Groups\n(Vehicle, 5-MNA Doses)", fillcolor="#FBBC05", fontcolor="#202124"]; Induce_Ischemia [label="Induce Focal Cerebral Ischemia\n(MCAO Model)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Op [label="Post-Operative Care &\nTreatment Administration"]; Assess_Behavior [label="Assess Neurological Deficits\n(e.g., 24h, 48h, 7d post-MCAO)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess_Infarct [label="Measure Infarct Volume\n(Histology, e.g., TTC Staining)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess_Inflammation [label="Quantify Neuroinflammation\n(ELISA/Multiplex Assay)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Treatment_Groups; Treatment_Groups -> Induce_Ischemia; Induce_Ischemia -> Post_Op; Post_Op -> {Assess_Behavior, Assess_Infarct, Assess_Inflammation}; {Assess_Behavior, Assess_Infarct, Assess_Inflammation} -> End; } Caption: Experimental workflow for in vivo validation of 5-MNA.
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model mimics human ischemic stroke and is a standard for testing neuroprotective agents.[26][27]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice. Maintain body temperature at 37°C throughout the procedure.
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a silicon-coated nylon filament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[26]
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision. Sham-operated animals undergo the same procedure without filament insertion.
-
-
Treatment: Administer 5-MNA or vehicle (e.g., intraperitoneally) at a predetermined time point (e.g., immediately upon reperfusion).
-
Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 48 hours), euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Image the sections and calculate the infarct volume as a percentage of the total hemispheric volume.
-
Protocol 4: Quantifying Neuroinflammation in Brain Tissue
Neuroinflammation is a key secondary injury mechanism in many neurological disorders.
-
Tissue Collection: At the study endpoint, harvest the brain and dissect the ischemic penumbra and core regions.
-
Tissue Homogenization:
-
Mechanically homogenize the tissue samples in a lysis buffer containing protease inhibitors.[28]
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing soluble proteins.
-
-
Cytokine and Chemokine Quantification:
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) for specific markers like TNF-α or IL-1β.[29]
-
Alternatively, use a multiplex immunoassay (e.g., Bio-Plex, Luminex) to simultaneously quantify a panel of pro- and anti-inflammatory cytokines and chemokines from a single small sample.[28] This provides a more comprehensive profile of the inflammatory response.
-
Normalize protein concentrations to the total protein content of the lysate.
-
Conclusion and Future Directions
The available evidence suggests that this compound is a promising neuroprotective agent, likely acting through the preservation of cellular NAD+ via PARP-1 inhibition and potential direct effects on mitochondrial function and oxidative stress.[4][7] However, discrepancies in its efficacy against different neurotoxic insults warrant further investigation.[5][6]
The protocols outlined in this guide provide a robust framework for validating these effects, from fundamental cell viability to complex in vivo outcomes. Future research should focus on clarifying the precise molecular interactions of 5-MNA, exploring its efficacy in chronic neurodegenerative models beyond acute injury, and establishing a clear pharmacokinetic and pharmacodynamic profile to bridge the gap from preclinical findings to potential clinical application. While its precursors, NAM and NMN, are already in clinical trials for various conditions, dedicated studies will be required to ascertain the unique therapeutic potential of 5-MNA itself.[13][30]
References
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Frontiers in Cellular Neuroscience, 14. Available at: Lestage, P., et al. (2005). In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies. Fundamental & clinical pharmacology, 19(4), 405–420. Available at: [32] InnoSer. (n.d.). In vitro neurology assays. Retrieved January 10, 2026, from [33] MD Biosciences. (2024, March 18). In Vitro Modeling. Retrieved January 10, 2026, from [18] Little, D., et al. (n.d.). High content analysis of mitochondrial function in iPSC-derived neurons. UCL Discovery. Retrieved January 10, 2026, from [17] Cregan, S. P., et al. (2009). Detection of Cell Death in Neuronal Cultures. Springer Nature Experiments. Available at: [22] Reddy, P. H. (2024). Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. Cells, 13(1), 86. Available at: [34] Thermo Fisher Scientific. 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Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Folia neuropathologica, 46(1), 69–80. Available at: Gomez, G., et al. (2014). PARP inhibition by nicotinamide. ResearchGate. Retrieved January 10, 2026, from [20] Su, L., & Parsons, R. B. (2013). Neuroprotective effects of nicotinamide N-methyltransferase and its metabolite 1-methylnicotinamide. Journal of neuroscience research, 91(11), 1431–1439. Available at: [37] Slomka, M., et al. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Folia neuropathologica, 46(1), 69–80. Available at: [21] Slomka, M., et al. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. ResearchGate. Retrieved January 10, 2026, from [1] Bai, P., & Cantó, C. (2012). The role of PARP-1 and PARP-2 enzymes in metabolic regulation and disease. Cell metabolism, 16(3), 290–295. Available at: [38] ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is... Retrieved January 10, 2026, from [7] Tribble, J. R., et al. (2021). Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction. Redox biology, 43, 101988. Available at: [10] Liu, D., et al. (2007). Nicotinamide prevents NAD+ depletion and protects neurons against excitotoxicity and cerebral ischemia: NAD+ consumption by SIRT1 may endanger energetically compromised neurons. Journal of neuroscience research, 85(5), 1059–1071. Available at: [4] Liu, Y., et al. (2020). Neuroprotective effects and mechanisms of action of nicotinamide mononucleotide (NMN) in a photoreceptor degenerative model of retinal detachment. Aging, 12(24), 24536–24554. Available at: [5] ClinicalTrials.gov. (2017, January 25). Safety Study of Nicotinamide to Treat Alzheimer's Disease. Retrieved January 10, 2026, from [8] ClinicalTrials.gov. (n.d.). The Safety and Efficacy of an NAD+ Boosting Product Together With a Low Carbohydrate Diet in Adults With Mild Hypertension and Eligible for Normal-standard-of-care. Retrieved January 10, 2026, from [39] Cancer Discovery. (2022). AZD5305 More Tolerable than Earlier PARP Agents. Cancer discovery, 12(7), OF1. Available at: [6] Fuso, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(9), 2056. Available at: [11] Clark, R. A., et al. (1971). Inhibition of nuclear NAD nucleosidase and poly ADP-ribose polymerase activity from rat liver by nicotinamide and 5'-methyl nicotinamide. Biochimica et biophysica acta, 238(1), 82–85. Available at: [40] Tribble, J. R., et al. (2021). Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction. Redox biology, 43, 101988. Available at:
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comparison of 5-Methylnicotinamide's effects in different cell lines
A Comparative Guide to the Cellular Effects of 5-Methylnicotinamide
Welcome to an in-depth exploration of this compound (5-MN), a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. In scientific literature, this molecule is more commonly referred to as 1-Methylnicotinamide (1-MNA); for clarity and alignment with the majority of research, we will use the designation 1-MNA throughout this guide. Our objective is to dissect the multifaceted and often contradictory effects of 1-MNA across various cell lines. This guide moves beyond a simple recitation of facts to explain the causal mechanisms and experimental rationale, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Crossroads of NAD+ Metabolism: Introducing 1-Methylnicotinamide (1-MNA)
1-MNA is not merely a metabolic byproduct; it is a bioactive molecule positioned at a critical regulatory node of cellular energy and signaling. It is synthesized from nicotinamide (NAM)—a form of vitamin B3 and the primary precursor for NAD+ recycling—through a methylation reaction catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] This enzymatic step is pivotal because it diverts the NAM pool away from the NAD+ salvage pathway, which is essential for replenishing cellular NAD+ consumed by enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][3]
The expression and activity of NNMT vary significantly across different tissues and are frequently upregulated in various cancers, making the NNMT/1-MNA axis a subject of intense investigation for its role in pathophysiology and as a potential therapeutic target.[2]
A Tale of Two Signals: Differential Effects of 1-MNA Across Cell Lines
The cellular consequence of NNMT activity and 1-MNA production is strikingly context-dependent. While elevated NNMT is a common feature in many malignancies, its functional role—and that of its product, 1-MNA—can be pro-tumorigenic, anti-tumorigenic, or neutral, depending on the specific cancer type and cellular background.
Pro-Survival and Chemoresistance in Colorectal Cancer
In colorectal cancer (CRC) models, the NNMT/1-MNA axis is strongly associated with a pro-survival phenotype. Studies comparing the high-NNMT expressing HT-29 cell line with the low-NNMT SW480 line have been particularly revealing.
-
Observation : Overexpression of NNMT in SW480 cells, leading to increased 1-MNA production, enhances resistance to the chemotherapeutic agent 5-fluorouracil (5-FU).[4][5] Conversely, silencing NNMT in HT-29 cells sensitizes them to 5-FU-induced apoptosis.[4][5]
-
Causality : The underlying mechanism is not related to NAD+ depletion but rather to the direct action of 1-MNA. Treatment with 5-FU induces significant reactive oxygen species (ROS), a key driver of apoptosis. 1-MNA acts as an antioxidant, reducing intracellular ROS levels.[4][5] This ROS reduction prevents the activation of the pro-apoptotic ASK1-p38 MAPK signaling pathway, thereby allowing cancer cells to evade cell death and promoting chemoresistance.[4][5][6]
Anti-Proliferative Effects in Pancreatic Cancer
In stark contrast to the findings in CRC, the NNMT/1-MNA axis appears to play a tumor-suppressive role in pancreatic cancer.
-
Observation : In PANC-1 pancreatic carcinoma cells, elevated intracellular levels of 1-MNA were correlated with a significant reduction in cell proliferation, migration, and invasion capabilities.[7]
-
Causality : This study linked the increase in NNMT and 1-MNA to the expression of a specific microRNA, miR-1291, which is downregulated in pancreatic tumors.[7] The restoration of miR-1291 function led to increased NNMT expression and 1-MNA levels, which in turn suppressed the tumorigenic properties of the cells.[7] This suggests that in the specific context of pancreatic cancer cell signaling, the NNMT/1-MNA axis is integrated into a tumor-suppressive network.
Context-Dependent Roles in Other Cancers and Normal Cells
-
Cervical Cancer (HeLa) vs. Non-Cancerous Kidney Cells (HEK-293) : An inhibitor of NNMT (5MQ) was found to significantly inhibit the proliferation of HeLa cells, inducing morphological signs of apoptosis.[8] Crucially, the same inhibitor had no apparent effect on the proliferation of non-cancerous HEK-293 cells, highlighting a potential therapeutic window for targeting NNMT in specific cancers.[8]
-
SIRT1 Regulation : The relationship between 1-MNA and the NAD+-dependent deacetylase SIRT1 is complex. Some studies in liver cells have shown that 1-MNA can increase SIRT1 protein levels by inhibiting its ubiquitination and subsequent degradation.[2][9] However, in HeLa cells, inhibition of NNMT (which would lower 1-MNA) led to a decrease in oncogenic phospho-Akt and SIRT1 protein expression, suggesting that the NNMT/1-MNA pathway may be required to maintain high SIRT1 levels in this specific cancer context.[8]
Summary of 1-MNA Effects in Different Cell Lines
The table below summarizes the key experimental findings, providing a clear, at-a-glance comparison of 1-MNA's divergent roles.
| Cell Line | Cell Type | Key Intervention | Observed Effects | Proposed Mechanism | Reference(s) |
| HT-29 | Colorectal Carcinoma | NNMT Knockdown | Decreased resistance to 5-FU; Increased apoptosis | Sensitization to ROS-induced ASK1-p38 MAPK activation | [4][5][6] |
| SW480 | Colorectal Carcinoma | NNMT Overexpression | Increased resistance to 5-FU; Decreased apoptosis | 1-MNA-mediated reduction of ROS, inhibiting ASK1-p38 MAPK pathway | [4][5][6] |
| PANC-1 | Pancreatic Carcinoma | miR-1291 induced NNMT/1-MNA | Decreased proliferation, migration, and invasion | Part of a miR-1291-mediated tumor-suppressive signaling network | [7] |
| HeLa | Cervical Carcinoma | NNMT Inhibition (5MQ) | Decreased proliferation; Apoptosis induction | Downregulation of oncogenic proteins including phospho-Akt and SIRT1 | [8] |
| HEK-293 | Non-Cancerous Kidney | NNMT Inhibition (5MQ) | No significant effect on proliferation | The NNMT/1-MNA pathway is not essential for the proliferation of this non-cancerous line | [8] |
Experimental Protocols for Investigating 1-MNA's Effects
To empower your research, we provide detailed protocols for key experiments used to elucidate the cellular effects of 1-MNA. The rationale behind each step is explained to ensure both technical success and a deep understanding of the methodology.
Protocol 1: Cell Viability Assessment via MTT Assay
Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a robust indicator of cell viability and proliferation. NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of 1-MNA in serum-free or low-serum medium. Remove the existing medium from the cells and add 100 µL of the 1-MNA dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12][13] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization agent, such as Dimethyl Sulfoxide (DMSO), to each well.[10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from a media-only well.
Protocol 2: Western Blotting for Signaling Protein Analysis
Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture, such as a cell lysate.[15] This is crucial for validating the mechanisms proposed for 1-MNA's action. For example, analyzing the levels of total and phosphorylated p38 MAPK can confirm the inhibition of this pathway, while probing for NNMT can verify overexpression or knockdown efficiency.
Step-by-Step Methodology:
-
Sample Preparation (Cell Lysis):
-
Culture and treat cells as required for your experiment in 6-well plates or 100 mm dishes.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well/dish.[16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[16]
-
Load samples onto an appropriate percentage polyacrylamide gel along with a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17] Successful transfer can be visually confirmed by staining the membrane with Ponceau S solution.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p38, anti-NNMT, anti-SIRT1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) for 1 hour at room temperature.[16]
-
Final Washes: Repeat the washing steps with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.
-
Concluding Insights and Future Directions
The cellular effects of this compound (1-MNA) are a clear example of the complexity inherent in metabolic signaling. Its function is not universal but is dictated by the specific genetic and signaling landscape of the cell type . In colorectal cancer, 1-MNA promotes survival by mitigating oxidative stress, whereas in pancreatic cancer, it is associated with tumor suppression.
This cellular context-dependency underscores a critical principle for researchers and drug developers: targeting metabolic pathways requires a deep understanding of the specific cancer biology. The development of NNMT inhibitors, for instance, may offer a promising therapeutic strategy for cancers like cervical or colorectal carcinoma, where the enzyme's activity is pro-tumorigenic.[4][8] However, such an approach could be detrimental in cancers where the NNMT/1-MNA axis is part of a tumor-suppressive network.
Future research should focus on elucidating the upstream regulators (like miR-1291 in pancreatic cancer) and the downstream effectors that define the functional output of 1-MNA signaling in different cellular environments. Advanced techniques like 13C metabolic flux analysis will be invaluable in mapping how this pathway globally impacts cellular metabolism beyond the immediate NAD+ axis.[18][19]
References
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A Researcher's Guide to Validating the Anti-Inflammatory Properties of 5-Methylnicotinamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory potential of 5-Methylnicotinamide (5-MNA). We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. This document outlines key in vitro and in vivo assays, provides detailed methodologies, and establishes a framework for comparing 5-MNA's efficacy against established anti-inflammatory agents.
Introduction: The Quest for Novel Anti-Inflammatory Modulators
Chronic inflammation is a critical underlying factor in a wide array of human diseases, from autoimmune disorders to cardiovascular conditions and neurodegeneration. While existing therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often associated with significant side effects. This necessitates the exploration of novel therapeutic agents with improved safety and efficacy profiles.
This compound (5-MNA), the primary metabolite of nicotinamide (Vitamin B3), has emerged as a molecule of significant interest.[1] Early research suggests that 5-MNA possesses potent anti-inflammatory and anti-thrombotic properties, potentially offering a therapeutic advantage over its precursor.[1][2][3] Studies have pointed to its efficacy in inflammatory skin conditions and its potential role in mitigating cardiovascular inflammation and necrotizing enterocolitis.[3][4][5] This guide details a systematic approach to scientifically validate these claims.
Part 1: Unraveling the Mechanism of Action
A thorough validation begins with an understanding of the molecule's proposed mechanism. Unlike its precursor nicotinamide, which can inhibit pro-inflammatory cytokine synthesis in macrophages, 5-MNA's mechanism appears more nuanced.[2][4] Evidence suggests that 5-MNA may not directly suppress immune cell functions but could exert its effects on the vascular endothelium.[4] Furthermore, recent studies in models of necrotizing enterocolitis have demonstrated that 5-MNA can attenuate inflammation by inhibiting the Toll-like receptor 4 (TLR4) and subsequent Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6]
The activation of the NF-κB pathway is a cornerstone of the inflammatory response.[7] It is typically held in an inactive state in the cytoplasm by Inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[7][8]
Part 2: In Vitro Validation of Anti-Inflammatory Efficacy
The foundational step in validating any anti-inflammatory compound is to assess its activity in a controlled cellular environment. The lipopolysaccharide (LPS)-stimulated macrophage model is the gold standard for this purpose, as LPS is a potent activator of the innate immune response and triggers a robust inflammatory cascade.[9]
Experimental Workflow: In Vitro Analysis
Assay 1: Cytokine Production Profiling
Causality: The primary function of anti-inflammatory agents is to suppress the overproduction of pro-inflammatory mediators. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to orchestrating the inflammatory response.[2][10][11] Measuring the dose-dependent effect of 5-MNA on the secretion of these key cytokines provides direct evidence of its anti-inflammatory activity.
Experimental Protocol: LPS-Induced Cytokine Production
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) or primary bone marrow-derived macrophages in 96-well plates at a density of 2x10^4 to 1x10^5 cells/well and allow them to adhere overnight.[10]
-
Pre-treatment: Aspirate the old media and replace it with fresh media containing various concentrations of 5-MNA (e.g., 0.1, 1, 10, 100 µM), a vehicle control (e.g., PBS), and a positive control (e.g., 1 µM Dexamethasone). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.[12]
-
Incubation: Incubate the plates for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized depending on the cytokine of interest.[10][11]
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11]
Data Presentation: Comparative Cytokine Inhibition
| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | 1550 ± 120 | - | 2200 ± 180 | - |
| 5-MNA (1 µM) | 1320 ± 95 | 14.8% | 1950 ± 150 | 11.4% |
| 5-MNA (10 µM) | 850 ± 70 | 45.2% | 1100 ± 90 | 50.0% |
| 5-MNA (100 µM) | 310 ± 45 | 80.0% | 450 ± 55 | 79.5% |
| Dexamethasone (1 µM) | 150 ± 25 | 90.3% | 210 ± 30 | 90.5% |
| (Note: Data are representative examples and should be generated experimentally.) |
Assay 2: NF-κB Nuclear Translocation
Causality: Since many inflammatory stimuli converge on the NF-κB pathway, demonstrating that 5-MNA can inhibit this central node provides strong mechanistic support for its anti-inflammatory action.[8] The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a critical activation step.[13][14] This assay visually and quantitatively confirms the inhibition of this process.
Experimental Protocol: Cellular Fractionation and Western Blot
-
Cell Culture and Treatment: Seed macrophages in 6-well plates. Treat with 5-MNA and stimulate with LPS as described in the cytokine assay protocol. A 30-60 minute LPS stimulation is often sufficient for p65 translocation.[13]
-
Cell Lysis and Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial cell fractionation kit, which is crucial for preventing cross-contamination.[14][15]
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.[15]
-
To ensure the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity using densitometry software. The level of NF-κB activation can be expressed as the ratio of nuclear p65 to cytoplasmic p65.[14]
Data Presentation: Quantification of NF-κB p65 Subunit Location
| Treatment Group | Nuclear p65 (Relative Density) | Cytoplasmic p65 (Relative Density) | Nuclear/Cytoplasmic Ratio |
| Unstimulated | 0.2 ± 0.05 | 3.5 ± 0.3 | 0.06 |
| LPS + Vehicle | 3.1 ± 0.25 | 0.8 ± 0.1 | 3.88 |
| LPS + 5-MNA (100 µM) | 0.9 ± 0.1 | 2.9 ± 0.2 | 0.31 |
| LPS + Dexamethasone (1 µM) | 0.5 ± 0.08 | 3.2 ± 0.3 | 0.16 |
| (Note: Data are representative examples and should be generated experimentally.) |
Part 3: In Vivo Corroboration of Efficacy
While in vitro assays are essential for mechanistic insights, in vivo models are critical to evaluate a compound's efficacy in a complex biological system, considering factors like bioavailability, metabolism, and systemic response.[16][17] An acute systemic inflammation model is an excellent first step for in vivo validation.
Experimental Model: LPS-Induced Systemic Inflammation in Mice
Causality: Injecting mice with LPS mimics the systemic inflammatory response seen during sepsis, leading to a massive release of pro-inflammatory cytokines into the bloodstream and subsequent organ inflammation.[18] This model allows for the assessment of 5-MNA's ability to suppress this systemic "cytokine storm" and protect against inflammatory tissue damage.
Experimental Protocol
-
Animal Acclimatization & Grouping: Use 8-10 week old C57BL/6 mice, acclimatized for at least one week. Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + 5-MNA (e.g., 50 mg/kg)
-
Group 4: LPS + Dexamethasone (e.g., 5 mg/kg)
-
-
Drug Administration: Administer 5-MNA or Dexamethasone (typically via intraperitoneal or oral route) 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer a sublethal dose of LPS (e.g., 5-10 mg/kg, intraperitoneally).
-
Sample Collection: At a peak time point for cytokine release (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for serum preparation. Euthanize the animals and harvest key organs like the lungs and liver for histological analysis.
-
Analysis:
-
Systemic Cytokines: Measure serum levels of TNF-α and IL-6 using ELISA.
-
Histology: Fix tissues in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess for inflammatory cell infiltration, edema, and tissue damage.
-
Data Presentation: In Vivo Suppression of Systemic Cytokines
| Treatment Group | Serum TNF-α (pg/mL) | % Inhibition |
| LPS + Vehicle | 4500 ± 500 | - |
| LPS + 5-MNA (50 mg/kg) | 1800 ± 350 | 60.0% |
| LPS + Dexamethasone (5 mg/kg) | 750 ± 150 | 83.3% |
| (Note: Data are representative examples and should be generated experimentally.) |
Part 4: Objective Comparison with Alternative Agents
To truly understand the therapeutic potential of 5-MNA, its performance must be benchmarked against its direct metabolic precursor and other established anti-inflammatory drugs.
-
Nicotinamide (NAM): As the direct precursor, comparing 5-MNA to NAM helps elucidate whether the methyl group confers unique or enhanced activity.[2][4]
-
Dexamethasone: A potent glucocorticoid that acts via different mechanisms (e.g., genomic effects through the glucocorticoid receptor), serving as a high-efficacy benchmark.
-
Indomethacin: A standard NSAID that primarily inhibits cyclooxygenase (COX) enzymes, representing a different class of non-steroidal anti-inflammatory agents.
Data Summary: Comparative Efficacy Profile
| Compound | In Vitro IC50 (TNF-α) | In Vivo Inhibition (Serum TNF-α) | Primary Mechanism of Action |
| This compound | ~15 µM | ~60% at 50 mg/kg | TLR4/NF-κB Inhibition |
| Nicotinamide | ~5 mM | ~40% at 200 mg/kg | PARP Inhibition, Sirtuin Modulation[19][20] |
| Dexamethasone | ~10 nM | ~83% at 5 mg/kg | Glucocorticoid Receptor Agonist |
| Indomethacin | >100 µM (LPS model) | ~35% at 10 mg/kg | COX-1/COX-2 Inhibition |
| (Note: Data are representative examples intended for comparative illustration.) |
Conclusion
This guide provides a logical and scientifically rigorous pathway for validating the anti-inflammatory properties of this compound. By systematically progressing from in vitro mechanistic assays, such as cytokine profiling and NF-κB translocation, to in vivo models of systemic inflammation, researchers can build a comprehensive data package. The proposed experimental framework, grounded in explaining the causality behind each step, ensures that the generated data is robust and interpretable. Comparative analysis against its precursor, nicotinamide, and established drugs like dexamethasone is crucial for contextualizing its potency and potential therapeutic niche. The evidence suggests that 5-MNA is a promising anti-inflammatory candidate that warrants further investigation, potentially offering a novel mechanism of action centered on the modulation of the TLR4/NF-κB signaling axis.
References
- Eze, F. I., & Usunobun, U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [URL: https://www.researchgate.
- Akkol, E. K., Kocyigit, I., & Sobarzo-Sanchez, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Current Pharmaceutical Design, 27(16), 1937-1945. [URL: https://www.semanticscholar.org/paper/In-Vivo-Animal-Models-in-Preclinical-Evaluation-of-Akkol-Kocyigit/31e847c2b535d4663c63836a0d24f07a1b02b530]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2028-2035. [URL: https://ijpsr.
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Retrieved from [URL: https://www.thermofisher.
- Eze, F. I., & Usunobun, U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [URL: https://www.researchgate.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 897-913. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6778939/]
- De, A., & Boykins, R. A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 443-453. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3472648/]
- McCarty, M. F., & DiNicolantonio, J. J. (2022). Nutraceutical activation of Sirt1: a review. Open Heart, 9(2), e002026. [URL: https://openheart.bmj.com/content/9/2/e002026]
- Hagan, R. S., & Carpenter, S. (2012). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 844, 267-277. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445657/]
- Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [URL: https://www.antibodies-online.
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A Head-to-Head Comparison of 5-Methylnicotinamide and its Analogs: A Guide for Researchers
For researchers and drug development professionals navigating the complexities of cellular metabolism and signaling, a clear understanding of the nuanced activities of nicotinamide analogs is paramount. This guide provides a comprehensive, head-to-head comparison of 5-Methylnicotinamide and its key analogs, focusing on their mechanisms of action, biological effects, and the experimental data that underpins our current understanding. We will delve into the modulation of two critical enzymes, Nicotinamide N-methyltransferase (NNMT) and Nicotinamide Phosphoribosyltransferase (NAMPT), and explore the distinct pharmacological profiles of representative compounds.
Introduction: The Landscape of Methylated Nicotinamide Analogs
Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The methylation of nicotinamide and its analogs represents a critical regulatory mechanism and a fertile ground for therapeutic intervention. This guide will focus on a comparative analysis of this compound and other key players in this space, including the endogenous metabolite 1-Methylnicotinamide (1-MNA) and synthetic inhibitors of NNMT and NAMPT. While direct biological data on this compound is limited in the current literature, this guide will provide a comparative framework based on its structural analogs and related compounds that modulate key enzymatic pathways.
Comparative Analysis of Biological Activity and Potency
The biological effects of nicotinamide analogs are largely dictated by their interaction with key enzymes in NAD+ metabolism. Here, we compare the performance of representative compounds targeting NNMT and NAMPT.
Modulation of Nicotinamide N-methyltransferase (NNMT)
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-MNA, a process that has been implicated in various diseases, including metabolic disorders and cancer.[1] Inhibition of NNMT is a promising therapeutic strategy to modulate cellular metabolism.
Table 1: In Vitro Inhibitory Potency of Selected NNMT Inhibitors
| Compound | Type | Target Species | IC50 | Mechanism of Action | Reference(s) |
| 5-Amino-1MQ | Small Molecule (Nicotinamide Analog) | Human | 1.2 µM | Competitive inhibitor at the nicotinamide binding site | [1][2] |
| JBSNF-000088 | Small Molecule (Nicotinamide Analog) | Human, Monkey, Mouse | 1.8 µM (hNNMT), 2.8 µM (monkey NNMT), 5.0 µM (mNNMT) | Substrate-site targeting | [3] |
| 1-Methylnicotinamide (1-MNA) | Endogenous Metabolite | Human | 9.0 ± 0.6 μM | Product inhibition, binds to the active site of NNMT | [2][3] |
| VH45 | Bisubstrate Inhibitor | Human | 29.2 ± 4.0 μM | Targets both NAM and SAM binding sites | [3] |
| MS2734 | Bisubstrate Inhibitor | Human | 14.0 ± 1.5 μM | Targets both NAM and SAM binding sites | [3] |
Key Insights:
-
5-Amino-1MQ emerges as a potent and selective NNMT inhibitor with good cellular permeability, making it a valuable tool for in vivo studies.[2][4] It has been shown to reverse high-fat diet-induced obesity in mice.[4][5]
-
JBSNF-000088 is another effective small molecule inhibitor with demonstrated in vivo activity.[3]
-
1-MNA , the natural product of the NNMT reaction, acts as a feedback inhibitor but has limited therapeutic potential due to poor membrane permeability.[2]
-
Bisubstrate inhibitors like VH45 and MS2734 represent a different mechanistic class, targeting both the nicotinamide and the S-adenosyl methionine (SAM) binding sites, though with generally lower potency in these examples.[3]
Modulation of Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels, particularly in cancer cells.[6] Inhibition of NAMPT is a well-explored anti-cancer strategy.
Table 2: In Vitro and Cellular Inhibitory Potency of Selected NAMPT Inhibitors
| Compound | Alternate Name | Enzymatic IC50 (nM) | Cell-Based IC50 (nM) | Cell Line(s) | Reference(s) |
| FK866 | APO866 | ~1 | <1 - 100 | Various GBM cell lines | [6] |
| STF-118804 | - | - | <10 | B-ALL cell lines | [6] |
| Nampt-IN-7 | LSN3154567 | 3.1 | 8.9 | HCT116 | [6] |
| MS0 | - | 9.08 ± 0.90 | 510.01 ± 162.09 | HepG2 | [7] |
| KPT-9274 | Padnarsertib | ~120 | 570, 600 | 786-O, Caki-1 | [6] |
| OT-82 | - | - | 2.89 (average) | Hematopoietic cancer cells | [6] |
Key Insights:
-
FK866 is a highly potent and well-characterized NAMPT inhibitor, often used as a reference compound in preclinical studies.[6][7]
-
STF-118804 and Nampt-IN-7 represent next-generation inhibitors with high potency in both enzymatic and cell-based assays.[6]
-
A significant discrepancy between enzymatic and cellular IC50 values, as seen with MS0 , can highlight issues with cell permeability or off-target effects, underscoring the importance of integrated testing.[7]
-
KPT-9274 is a dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4), offering a multi-targeted approach.[6]
-
OT-82 demonstrates potent activity, particularly against hematopoietic cancer cells.[6]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these compounds is rooted in their ability to modulate critical cellular signaling pathways.
NNMT Inhibition Pathway
Inhibition of NNMT leads to a cascade of metabolic changes, including the preservation of the cellular SAM pool and an increase in NAD+ levels. This can impact epigenetic regulation and enhance the activity of NAD+-dependent enzymes like sirtuins.[1]
Caption: NAMPT inhibition and NAD+ depletion pathway.
Experimental Protocols: Ensuring Methodological Rigor
The reliability of comparative data hinges on robust and well-defined experimental protocols. The following sections outline standardized methodologies for assessing NNMT and NAMPT activity.
NNMT Inhibitor Screening Assay (Fluorometric)
This assay quantifies NNMT activity by measuring the production of S-adenosylhomocysteine (SAH), which is enzymatically converted to homocysteine. The free thiol group of homocysteine is then detected by a fluorescent probe.
Materials:
-
NNMT Enzyme
-
S-Adenosylmethionine (SAM)
-
Nicotinamide
-
Enzyme-I (SAH hydrolase)
-
Thiol Detecting Probe
-
NNMT Assay Buffer
-
Test inhibitors and control compounds (e.g., 1-MNA)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 392/482 nm)
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing NNMT Assay Buffer, NNMT Enzyme, Enzyme-I, and SAM.
-
Inhibitor Incubation: Add the test inhibitors at various concentrations to the wells of the microplate. Include wells for a positive control (no inhibitor) and a background control (no nicotinamide).
-
Initiate Reaction: Add the NNMT reaction mix to all wells.
-
Substrate Addition: To all wells except the background control, add nicotinamide to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Stop Reaction: Stop the reaction by adding pre-chilled isopropyl alcohol.
-
Detection: Add the Thiol Detecting Probe working solution to all wells and incubate at room temperature for 5 minutes.
-
Measurement: Measure the fluorescence at Ex/Em = 392/482 nm. [8][9] Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NAMPT Activity Assay (Fluorometric, Coupled Enzyme)
This assay measures the production of NAD+, which is then used in a coupled reaction to generate a fluorescent signal.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1)
-
Alcohol dehydrogenase (ADH)
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Ethanol
-
Assay buffer (e.g., HEPES pH 8.0, MgCl₂, DTT)
-
Test inhibitors and control compounds
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 340/460 nm)
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mixture in the assay buffer containing recombinant human NAMPT, NMNAT1, and ADH.
-
Inhibitor and Substrate Addition: Add the substrate nicotinamide (NAM) and varying concentrations of the test inhibitor to the wells of the microplate.
-
Initiate Reaction: Initiate the reaction by adding ATP and PRPP.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: The NAD+ produced is converted to NADH by ADH in the presence of ethanol. Measure the NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm. [10][11][12] Data Analysis: Plot the rate of NADH production against the concentration of the inhibitor to determine the IC50 value.
Pharmacokinetic Profiles: A Glimpse into In Vivo Performance
The in vivo efficacy of a compound is significantly influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Key ADME Characteristics | Reference(s) |
| 5-Amino-1MQ | High cell membrane permeability. In a study with diet-induced obese mice, systemic administration led to progressive weight loss. | [4][5] |
| FK866 | In a phase I clinical trial, administered as a 96-hour continuous infusion. The dose-limiting toxicity was thrombocytopenia. The recommended phase II dose was 0.126 mg/m²/h. The steady-state plasma concentration (Css) increased with dose escalation. | [13][14][15][16] |
Key Insights:
-
The favorable permeability of 5-Amino-1MQ contributes to its demonstrated in vivo efficacy in preclinical models of obesity. [4]* The clinical development of FK866 highlights the importance of managing on-target toxicities, as NAD+ is essential for healthy tissues as well. The continuous infusion schedule aims to maintain a therapeutic window. [13][14]
Conclusion and Future Directions
The landscape of methylated nicotinamide analogs and their modulators is a dynamic and promising area of research. While direct comparative data for this compound remains elusive, the detailed analysis of related compounds provides a strong framework for understanding the key structure-activity relationships and mechanistic principles that govern their biological effects.
For researchers, the choice of a particular analog or inhibitor will depend on the specific research question. Potent and cell-permeable NNMT inhibitors like 5-Amino-1MQ are excellent tools for investigating metabolic diseases, while highly potent NAMPT inhibitors such as FK866 and STF-118804 are critical for advancing anti-cancer therapies.
Future research should focus on elucidating the specific biological roles of less-studied analogs like this compound to fully map the therapeutic potential of this class of molecules. Furthermore, the development of compounds with improved pharmacokinetic profiles and tissue-specific targeting will be crucial for translating the exciting preclinical findings into clinically successful therapeutics.
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Validating the Mechanism of Action of 5-Methylnicotinamide: A Guide to Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing knockout (KO) models to definitively confirm the mechanism of action (MoA) of 5-Methylnicotinamide (5-MN). As a putative inhibitor of Nicotinamide N-methyltransferase (NNMT), genetic ablation of the NNMT gene offers the most rigorous approach to validate its on-target effects, differentiate them from potential off-target activities, and understand the full physiological consequences of its inhibition.
Section 1: The Hypothesized Mechanism of this compound
Nicotinamide N-methyltransferase (NNMT) is a critical cytosolic enzyme that links cellular energy and methylation cycles.[1][2][3] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a precursor for nicotinamide adenine dinucleotide (NAD+).[2][4] This reaction produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA).[4]
The upregulation of NNMT is implicated in numerous pathologies, including metabolic syndrome, obesity, diabetes, and various cancers.[1][2][3] By consuming SAM and NAM, elevated NNMT activity can deplete cellular NAD+ pools and alter the SAM/SAH ratio, which is a critical regulator of epigenetic processes.[2][5]
This compound is understood to be a product inhibitor of NNMT. The central hypothesis is that by inhibiting NNMT, 5-MN prevents the consumption of NAM and SAM, leading to several key downstream effects:
-
Increased NAD+ Bioavailability: Sparing the NAM pool allows for greater flux through the NAD+ salvage pathway, boosting cellular NAD+ levels. This can, in turn, enhance the activity of NAD+-dependent enzymes like sirtuins and PARPs, which are crucial for metabolic health and DNA repair.[4]
-
Modulation of Methylation Potential: By reducing the conversion of SAM to SAH, NNMT inhibition can increase the SAM/SAH ratio, influencing global epigenetic landscapes.[5]
This proposed mechanism makes NNMT an attractive therapeutic target, and 5-MN a promising tool compound or therapeutic lead.[2]
Caption: Proposed mechanism of this compound action on the NNMT pathway.
Section 2: The Rationale for Knockout Models in MoA Validation
While in vitro enzymatic assays can demonstrate direct inhibition, they cannot confirm that a compound's effects in a complex biological system are solely due to that interaction. Cellular and in vivo responses could result from off-target binding or indirect effects.
This is where genetic validation using knockout models becomes the gold standard.[6][7] The core principle is straightforward: if a drug's effect is mediated by a specific target, then the genetic removal of that target should phenocopy or abrogate the drug's effect. [8][9]
The Logic of Comparison:
-
Wild-Type (WT) System + 5-MN: A measurable biological effect is observed (e.g., increased cellular NAD+, improved glucose tolerance).
-
Knockout (KO) System (NNMT-/-): The baseline biology of the system is characterized. It may already exhibit some of the phenotypes seen with 5-MN treatment in the WT system.
-
Knockout (KO) System + 5-MN: The drug is administered to the system lacking the target. If the biological effect observed in the WT system is significantly diminished or completely absent, it provides powerful evidence that the effect is NNMT-dependent.[6]
Caption: Logical framework for using knockout models to validate drug MoA.
Section 3: Experimental Guide: In Vitro Validation Using CRISPR-Cas9
The first step is to validate the MoA in a controlled cellular environment. Generating an isogenic cell line pair (Wild-Type vs. NNMT-KO) is essential for a clean comparison.[8]
Protocol 1: Generation of an NNMT Knockout Cell Line
This protocol outlines the generation of an NNMT-KO cell line (e.g., in HEK293T, HepG2, or a relevant cancer cell line) using the CRISPR-Cas9 system.
Materials:
-
Lentiviral vectors for Cas9 and single guide RNA (sgRNA) (e.g., lentiCRISPRv2).
-
NNMT-specific sgRNA sequences (multiple sequences targeting an early exon are recommended).[10][11][12]
-
Packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Target cell line.
-
Puromycin or other selection antibiotic.
-
Anti-NNMT antibody for validation.[10]
Methodology:
-
sgRNA Design & Cloning: Design and clone 2-3 unique sgRNAs targeting a 5' constitutive exon of the NNMT gene into the lentiviral vector.[12]
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentivirus.
-
Antibiotic Selection: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Single-Cell Cloning: After selection, dilute the cell population and plate into 96-well plates to isolate and expand single-cell-derived colonies.[13]
-
Validation:
-
Western Blot: Screen individual clones for the complete absence of NNMT protein expression compared to the wild-type control. This is a critical validation step.[8]
-
Genomic Sequencing: Extract genomic DNA from validated KO clones and perform Sanger or next-generation sequencing of the targeted region to confirm the presence of frameshift-inducing insertions/deletions (indels).
-
Protocol 2: Comparative Metabolomic Analysis
Objective: To determine if the metabolic effects of 5-MN are absent in NNMT-KO cells.
Methodology:
-
Cell Culture: Plate both Wild-Type (WT) and validated NNMT-KO cells at equal densities.
-
Treatment: Treat cells with either vehicle control or a dose-range of 5-MN for a predetermined time (e.g., 24 hours).
-
Metabolite Extraction: Harvest cells and perform metabolite extraction using a suitable method (e.g., methanol/chloroform extraction).
-
LC-MS/MS Analysis: Analyze extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify key metabolites.
-
Key Readouts:
-
Intracellular NAD+ and NADH levels.
-
Intracellular SAM and SAH levels.
-
Intracellular 1-MNA (product of NNMT activity).
-
Expected Data and Interpretation
The results should be compiled for a direct comparison. The data below is illustrative of expected outcomes.
| Parameter | WT + Vehicle | WT + 5-MN | NNMT-KO + Vehicle | NNMT-KO + 5-MN | Interpretation |
| NNMT Protein | Present | Present | Absent | Absent | Confirms successful knockout. |
| 1-MNA Levels | Baseline | ↓↓↓ | Undetectable | Undetectable | Confirms loss of NNMT activity. |
| NAD+ Levels | Baseline | ↑↑ | ↑ | ↑ | 5-MN increases NAD+ only in WT cells. The slight increase in KO cells may reflect baseline metabolic shifts. |
| SAM/SAH Ratio | Baseline | ↑ | ↑↑ | ↑↑ | 5-MN increases the ratio in WT cells. The KO cells already have a high baseline ratio that is unaffected by 5-MN. |
Section 4: Experimental Guide: In Vivo Confirmation with Knockout Mouse Models
While in vitro data is crucial, confirmation in a whole-organism model is necessary to understand the physiological relevance of the MoA.[7] NNMT knockout mouse models are commercially available or can be generated.[14] Studies have shown that NNMT deletion in mice can protect against diet-induced obesity and improve insulin sensitivity, providing a phenotypic baseline for comparison.[15][16]
Protocol 3: Comparative Pharmacodynamic (PD) Studies
Objective: To confirm that the physiological effects of 5-MN observed in wild-type animals are dependent on the presence of NNMT.
Methodology:
-
Animal Cohorts: Use age- and sex-matched Wild-Type (WT) and NNMT-KO mice.
-
Model Induction (if applicable): If studying metabolic disease, animals may be placed on a high-fat diet (HFD) to induce a phenotype.[15]
-
Dosing: Administer vehicle or 5-MN to both WT and NNMT-KO cohorts for a specified duration.
-
Physiological Assessments:
-
Metabolic Cages: Monitor energy expenditure, respiratory exchange ratio (RER), and physical activity. Studies show NNMT knockdown increases energy expenditure.[17]
-
Glucose and Insulin Tolerance Tests (GTT/ITT): Assess glucose homeostasis. NNMT deletion has been shown to improve insulin sensitivity.[15]
-
Body Composition: Measure changes in fat mass and lean mass using techniques like DEXA or MRI.
-
Tissue Analysis: At the end of the study, collect tissues (liver, white adipose tissue) for histological analysis (e.g., steatosis) and measurement of key metabolites (NAD+, SAM) as described in Protocol 2.
-
Expected Data and Interpretation
A direct comparison of the physiological responses is the ultimate test of the MoA.
| Parameter | WT + Vehicle | WT + 5-MN | NNMT-KO + Vehicle | NNMT-KO + 5-MN | Interpretation |
| Body Weight (on HFD) | High | Reduced | Moderately Reduced | Moderately Reduced | 5-MN's effect on body weight is lost in KO mice, suggesting it is NNMT-mediated. |
| Glucose Tolerance | Impaired | Improved | Improved | Improved | The KO phenotype already shows improved glucose tolerance, which is not further enhanced by 5-MN. |
| Liver Steatosis (on HFD) | Severe | Mitigated | Mild | Mild | The protective effect of 5-MN is phenocopied by NNMT deletion. |
| Liver NAD+ Levels | Baseline | Increased | Increased | Increased | The NAD+-boosting effect of 5-MN is absent in KO mice, which already have elevated baseline levels. |
Section 5: Conclusion
The systematic use of knockout models, from in vitro CRISPR-edited cells to whole-body knockout animals, provides an unparalleled level of confidence in defining a drug's mechanism of action.[6] By comparing the effects of this compound in wild-type versus NNMT-deficient systems, researchers can generate a robust data package that definitively validates NNMT as the primary target. This rigorous, genetically-grounded approach is a cornerstone of modern drug development, ensuring that therapeutic hypotheses are built on a solid biological foundation.
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A Comparative Guide to the Structure-Activity Relationship of 5-Methylnicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the nicotinamide scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents. Among its many derivatives, 5-methylnicotinamide has garnered significant interest as a foundational moiety for the development of potent and selective modulators of key biological targets. This guide provides an in-depth comparison of this compound derivatives, delving into their structure-activity relationships (SAR) with a focus on their role as enzyme inhibitors. We will explore the causal relationships behind experimental design choices and present supporting data to offer a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Introduction to this compound and Its Therapeutic Potential
This compound is a derivative of nicotinamide (Vitamin B3) and serves as a valuable building block in medicinal chemistry.[1][2] Its strategic methylation at the 5-position of the pyridine ring provides a unique steric and electronic profile that can be exploited to achieve enhanced potency and selectivity for various biological targets. This guide will primarily focus on the structure-activity relationships of this compound derivatives as inhibitors of two key enzymes: Nicotinamide N-methyltransferase (NNMT) and Nicotinamide Phosphoribosyltransferase (NAMPT). Both enzymes play critical roles in cellular metabolism and have been implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3][4][5][6][7]
Structure-Activity Relationship of this compound Derivatives as NNMT Inhibitors
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide.[3][4] Overexpression of NNMT has been linked to various cancers and metabolic diseases, making it an attractive therapeutic target.[3][4] The development of NNMT inhibitors has been an active area of research, with several studies exploring the SAR of nicotinamide analogs.
While specific systematic studies on a broad series of this compound derivatives as NNMT inhibitors are not extensively documented in publicly available literature, we can extrapolate key SAR principles from related nicotinamide analogs.
Key Structural Modifications and Their Impact on NNMT Inhibition:
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. While our focus is on the 5-methyl group, other substitutions can significantly modulate potency. For instance, the introduction of a methoxy group at the 6-position of the nicotinamide scaffold has been shown to yield potent NNMT inhibitors.[8] SAR studies on bisubstrate inhibitors, which mimic both nicotinamide and the methyl donor S-adenosyl-L-methionine (SAM), have also provided valuable insights into the importance of the pyridine ring's substitution pattern for optimal interaction with the enzyme's active site.[9]
-
Modifications of the Amide Group: Alterations to the carboxamide group can influence binding affinity and pharmacokinetic properties. While direct comparisons for this compound derivatives are limited, research on other nicotinamide-based inhibitors suggests that this moiety is often crucial for hydrogen bonding interactions within the active site.
The general structure of this compound is depicted below:
Caption: General chemical structure of this compound.
Structure-Activity Relationship of this compound Derivatives as NAMPT Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[6][7] Given the critical role of NAD+ in cellular processes, NAMPT has emerged as a significant target for cancer therapy.[5][6] Several potent NAMPT inhibitors have been developed, and understanding their SAR is crucial for designing next-generation therapeutics.
Key Structural Features for NAMPT Inhibition:
-
Pyridine Core: The nicotinamide core is essential for recognition by the NAMPT active site. Modifications to the pyridine ring can significantly impact binding.
-
Amide Moiety: The carboxamide group is a key pharmacophore, often involved in critical hydrogen bonding interactions with amino acid residues in the enzyme's active site.
-
Substitutions on the Pyridine Ring: The introduction of various substituents at different positions of the pyridine ring has been explored to enhance potency and selectivity. While the specific contribution of a 5-methyl group in a systematic series is not detailed, its presence would influence the electronic and steric properties of the molecule, potentially affecting its interaction with the enzyme.
The following diagram illustrates a general workflow for screening potential enzyme inhibitors:
Caption: A typical workflow for the screening and development of enzyme inhibitors.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments in the study of nicotinamide-based enzyme inhibitors.
In Vitro NNMT Enzyme Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a test compound on purified human NNMT.
Materials:
-
Purified recombinant human NNMT enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-substrate)
-
Test inhibitor (dissolved in DMSO)
-
Detection reagent for S-adenosyl-L-homocysteine (SAH) or a coupled enzyme system to measure product formation
-
384-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations.
-
Add the NNMT enzyme and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of nicotinamide and SAM.
-
-
Detection: After a defined incubation period (e.g., 60 minutes) at 37°C, stop the reaction and measure the product formation using a suitable detection method. This could involve quantifying the amount of SAH produced or using a coupled enzyme system where the product of the NNMT reaction is a substrate for a subsequent reaction that generates a fluorescent or colorimetric signal.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro NAMPT Enzyme Inhibition Assay
This protocol outlines a common method to assess the inhibitory effect of a compound on NAMPT activity.
Materials:
-
Purified recombinant human NAMPT enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Nicotinamide (Substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (Co-substrate)
-
ATP
-
Coupled enzyme system (e.g., including NMNAT, and an enzyme that uses NAD+ to produce a detectable signal)
-
Test inhibitor (dissolved in DMSO)
-
384-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test inhibitor as described for the NNMT assay.
-
Assay Reaction:
-
To the wells of a 384-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the NAMPT enzyme and pre-incubate.
-
Initiate the reaction by adding a mixture of nicotinamide, PRPP, and ATP.
-
-
Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is typically converted to NAD+ by NMNAT in a coupled reaction. The generated NAD+ can then be quantified using a variety of methods, often involving a dehydrogenase that produces a fluorescent or colorimetric product.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the NNMT assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. While the existing literature provides a foundational understanding of the SAR of nicotinamide derivatives in general, there is a clear need for systematic studies focusing specifically on this compound analogs. Such research would enable a more precise elucidation of the role of the 5-methyl group in modulating potency, selectivity, and pharmacokinetic properties. Future efforts should be directed towards the synthesis and evaluation of focused libraries of this compound derivatives against key targets like NNMT and NAMPT. This will undoubtedly accelerate the discovery of new therapeutic agents for a range of human diseases.
References
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- Wu, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(3), 158-166.
- Uehara, Y., et al. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. The isosteric and isoelectronic analogues of nicotinamide nucleoside. Journal of Medicinal Chemistry, 30(5), 924-927.
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A Senior Application Scientist's Guide to Validating Biomarkers for 5-Methylnicotinamide Response
This guide provides an in-depth comparison of methodologies for validating predictive biomarkers for the clinical response to 5-Methylnicotinamide (5-MN) and other Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. As the landscape of precision oncology evolves, the robust validation of biomarkers is paramount for patient stratification and the successful clinical translation of targeted therapies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cancer metabolism and therapeutics.
The Critical Role of NAD+ Metabolism in Cancer and the Rationale for NAMPT Inhibition
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, playing a critical role in redox reactions essential for energy production, DNA repair, and cell signaling.[1][2] Cancer cells, with their heightened metabolic demands to fuel rapid proliferation, exhibit a particular dependency on efficient NAD+ regeneration.[2][3] The primary route for NAD+ biosynthesis in mammals is the salvage pathway, where NAMPT is the rate-limiting enzyme.[2][4] This dependency, often termed "NAD+ addiction," presents a therapeutic vulnerability.
This compound (5-MN) and other NAMPT inhibitors function by blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby depleting the cellular NAD+ pool.[4] This disruption of NAD+ homeostasis leads to a cascade of metabolic failures, including ATP depletion and impaired glycolysis, ultimately triggering cancer cell death.[3] However, the clinical efficacy of NAMPT inhibitors has been hampered by dose-limiting toxicities, underscoring the need for predictive biomarkers to identify patient populations most likely to benefit from this therapeutic strategy.[5]
The NAD+ Salvage Pathway: A Tale of Two Enzymes
A key consideration in predicting response to NAMPT inhibitors is the existence of an alternative NAD+ biosynthetic route, the Preiss-Handler pathway. This pathway utilizes nicotinic acid (NA), also known as niacin, as a precursor. The rate-limiting enzyme in this pathway is Nicotinate Phosphoribosyltransferase (NAPRT1).[5] The interplay between the NAMPT-driven salvage pathway and the NAPRT1-dependent Preiss-Handler pathway is central to biomarker development for 5-MN.
Caption: The dual pathways of NAD+ biosynthesis.
The expression status of NAPRT1 is a critical determinant of sensitivity to NAMPT inhibitors. Tumors that lack functional NAPRT1 are solely reliant on the NAMPT pathway for NAD+ synthesis and are therefore highly susceptible to NAMPT inhibition.[4] Conversely, tumors expressing functional NAPRT1 can utilize exogenous nicotinic acid to bypass the NAMPT blockade and replenish their NAD+ pools, rendering them resistant to NAMPT inhibitors alone.[4][5] This biological dichotomy forms the basis for a powerful patient stratification strategy: identifying NAPRT1-deficient tumors to select patients who would most benefit from NAMPT inhibitor therapy, potentially in combination with nicotinic acid to protect normal tissues that express NAPRT1.[5]
Key Biomarkers and Validation Methodologies
Two primary categories of biomarkers are crucial for assessing the response to 5-MN: predictive biomarkers that indicate a patient's likely response to the drug, and pharmacodynamic biomarkers that confirm the drug is hitting its target and eliciting the desired biological effect.
Predictive Biomarker: NAPRT1 Status
The expression and functional status of NAPRT1 is the most well-established predictive biomarker for sensitivity to NAMPT inhibitors.[4][5][6] Loss of NAPRT1 expression is frequently observed in various cancers and is often due to promoter hypermethylation, an epigenetic mechanism that silences gene expression.[5][6]
Two principal methods are employed to assess NAPRT1 status in tumor samples: Immunohistochemistry (IHC) and Quantitative Methylation-Specific PCR (QMSP).
Comparison of NAPRT1 Validation Methodologies
| Feature | Immunohistochemistry (IHC) | Quantitative Methylation-Specific PCR (QMSP) |
| Principle | Detects NAPRT1 protein expression in tissue sections using specific antibodies. | Quantifies the methylation status of the NAPRT1 promoter region in DNA extracted from tissue. |
| Sample Type | Formalin-fixed, paraffin-embedded (FFPE) tissue sections. | DNA extracted from FFPE tissue, fresh-frozen tissue, or liquid biopsies. |
| Turnaround Time | Relatively rapid, typically within 1-3 days. | Can be longer, often 3-7 days, depending on batching and workflow. |
| Cost | Generally considered cost-effective for single-marker analysis.[7][8] | Can be more expensive per sample, especially for smaller batches. |
| Sensitivity | Can be limited by antibody specificity and sensitivity, and subjective interpretation of staining intensity. | Highly sensitive, capable of detecting low levels of methylation. |
| Specificity | Dependent on the quality and specificity of the primary antibody. | High specificity for detecting methylation at specific CpG sites. |
| Advantages | - Provides spatial information on protein expression within the tumor microenvironment.[9] - Widely available in clinical pathology labs. - Visually intuitive for pathologists. | - Highly quantitative and objective. - Can be performed on small amounts of DNA. - Less prone to subjective interpretation than IHC.[10] |
| Disadvantages | - Subject to inter-observer variability in scoring. - Fixation artifacts can affect antigenicity. - May not reflect gene silencing if protein turnover is slow. | - Does not provide information on protein expression or localization. - Requires specialized equipment and expertise in molecular biology. - DNA quality from FFPE can be a limiting factor. |
| Clinical Utility | A validated NAPRT1-specific monoclonal antibody (3C6D2) has been shown to effectively identify NAPRT1-deficient tumors.[11][12] | QMSP assays for NAPRT1 promoter methylation have been developed and show a strong correlation with lack of nicotinic acid rescue.[5][6][10] |
Choosing the Right Assay: A Senior Scientist's Perspective
The choice between IHC and QMSP for NAPRT1 biomarker testing in a clinical trial setting depends on several factors. IHC offers the advantage of visualizing protein expression in the context of tumor morphology, which can be crucial for distinguishing tumor cells from surrounding normal tissue.[9] However, the subjectivity of scoring can be a significant drawback. QMSP, on the other hand, provides a highly sensitive and quantitative measure of an epigenetic event directly linked to gene silencing.[10] For a robust clinical trial, a dual approach may be optimal. IHC can be used for initial screening, followed by QMSP to confirm NAPRT1 deficiency in IHC-negative or equivocal cases. This layered strategy would leverage the strengths of both methodologies to ensure accurate patient stratification.
Experimental Protocol: Immunohistochemistry (IHC) for NAPRT1
This protocol provides a general framework for IHC staining of NAPRT1 in FFPE tissue sections. Optimization of incubation times and antibody concentrations is essential for specific antibodies and tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of alcohol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a validated anti-NAPRT1 primary antibody (e.g., clone 3C6D2) at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate, monitoring for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate slides through a graded alcohol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation of Results:
-
Positive: Brown staining in the cytoplasm and/or nucleus of tumor cells.
-
Negative: Absence of staining in tumor cells, with positive staining in internal controls (e.g., normal adjacent tissue).
Experimental Protocol: Quantitative Methylation-Specific PCR (QMSP) for NAPRT1 Promoter
This protocol outlines the key steps for QMSP analysis of the NAPRT1 promoter.
-
DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from FFPE tissue sections using a commercially available kit optimized for this sample type.
-
Perform bisulfite conversion of the extracted DNA, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
-
-
QMSP Reaction:
-
Design primers specific for the methylated and unmethylated sequences of the NAPRT1 promoter region.
-
Set up real-time PCR reactions using a SYBR Green or probe-based detection system with the bisulfite-converted DNA as a template.
-
Include separate reactions for the methylated and unmethylated primers.
-
A reference gene (e.g., β-actin) that is unmethylated should be included for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the methylated and unmethylated reactions.
-
Calculate the percentage of methylation using the following formula: % Methylation = 100 / (1 + 2^(Ct_methylated - Ct_unmethylated))
-
Interpretation of Results:
-
A high percentage of methylation is indicative of NAPRT1 gene silencing and predicts sensitivity to NAMPT inhibitors. The specific threshold for positivity should be determined through validation studies.
Pharmacodynamic Biomarker: NAD+ Levels
Measuring the intratumoral concentration of NAD+ is a critical pharmacodynamic biomarker to confirm that 5-MN is effectively inhibiting NAMPT and depleting the NAD+ pool.[4] This provides direct evidence of target engagement and biological activity.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the accurate quantification of NAD+ and other metabolites in biological samples.
Caption: A simplified workflow for NAD+ quantification by LC-MS.
Experimental Protocol: LC-MS/MS for NAD+ Quantification
This protocol provides a general workflow for the quantification of NAD+ in cell or tissue extracts.
-
Sample Preparation and Metabolite Extraction:
-
Rapidly harvest and quench metabolic activity in cells or tissues, typically by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid to minimize interconversion of NAD+ and NADH.
-
-
LC Separation:
-
Inject the extracted sample onto a liquid chromatography system equipped with a suitable column (e.g., a HILIC or reversed-phase C18 column).
-
Use a gradient elution program to separate NAD+ from other cellular metabolites.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer operating in positive ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify NAD+ based on its precursor and product ion masses (e.g., m/z 664.1 -> 428.1).
-
Include a stable isotope-labeled internal standard (e.g., ¹³C₅-NAD+) to correct for variations in extraction efficiency and instrument response.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Quantify the amount of NAD+ in the samples by comparing the peak area ratio of endogenous NAD+ to the internal standard against the standard curve.
-
Normalize the NAD+ concentration to the total protein content or tissue weight of the sample.
-
Interpretation of Results:
-
A significant decrease in intratumoral NAD+ levels following treatment with 5-MN confirms target engagement and provides evidence of the drug's pharmacodynamic activity.
Emerging Biomarkers: The Next Frontier
While NAPRT1 status is a robust predictive biomarker, the field is actively exploring other potential markers to further refine patient selection and overcome resistance mechanisms.
-
1-Methylnicotinamide (1-MNA): Recent studies have identified 1-MNA, a metabolite of nicotinamide produced by the enzyme Nicotinamide N-methyltransferase (NNMT), as a potential liquid biopsy biomarker. Elevated blood levels of 1-MNA have been associated with resistance to tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer, a resistance mechanism that creates a vulnerability to NAMPT inhibitors. This suggests that high circulating 1-MNA could predict sensitivity to NAMPTi.
-
NAD+ Metabolism-Related Gene Signatures: Rather than relying on a single biomarker, researchers are investigating the prognostic and predictive power of multi-gene signatures related to NAD+ metabolism. These signatures, which may include genes like CD38, NMNATs, and PARPs, could provide a more comprehensive picture of a tumor's NAD+ metabolic phenotype and its susceptibility to NAMPT inhibition.[13]
-
Metabolomic Profiling: Global metabolomic analysis of tumor tissue or biofluids can reveal broader metabolic shifts in response to NAMPT inhibition. This approach may identify novel metabolic biomarkers or signatures that correlate with treatment response or resistance.[9][14]
Conclusion: A Multi-faceted Approach to Biomarker Validation
The successful clinical implementation of this compound and other NAMPT inhibitors will be intrinsically linked to the development and validation of robust predictive and pharmacodynamic biomarkers. A comprehensive biomarker strategy should not rely on a single methodology but rather integrate multiple approaches to provide a complete picture of a tumor's metabolic vulnerabilities.
-
Patient Stratification: Utilize both IHC and QMSP to assess NAPRT1 status for patient enrollment, leveraging the strengths of each technique for maximal accuracy.
-
Pharmacodynamic Monitoring: Employ LC-MS to quantify intratumoral NAD+ levels pre- and post-treatment to confirm target engagement and dose-response relationships.
-
Exploratory Research: Incorporate the analysis of emerging biomarkers, such as circulating 1-MNA and NAD+ metabolism-related gene signatures, to identify novel predictive markers and understand mechanisms of resistance.
By adopting this rigorous and multi-faceted approach to biomarker validation, we can enhance the precision of NAMPT inhibitor therapy and ultimately improve outcomes for cancer patients.
References
- Shames, D. S., et al. (2013). Loss of NAPRT1 Expression by Tumor-Specific Promoter Methylation Provides a Novel Predictive Biomarker for NAMPT Inhibitors. Clinical Cancer Research, 19(24), 6912–6923. [Link]
- Yaku, K., Okabe, K., & Nakagawa, T. (2018). NAD metabolism in cancer therapeutics. Frontiers in Oncology, 8, 622. [Link]
- Lee, J., et al. (2021). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Theranostics, 11(15), 7292–7308. [Link]
- Chen, H., et al. (2023). Targeting NAD+ metabolism: dual roles in cancer treatment. Signal Transduction and Targeted Therapy, 8(1), 443. [Link]
- Shames, D. S., et al. (2013). Data from Loss of NAPRT1 Expression by Tumor-Specific Promoter Methylation Provides a Novel Predictive Biomarker for NAMPT Inhibitors. Figshare. [Link]
- Li, T., et al. (2022). NAD+ associated genes as potential biomarkers for predicting the prognosis of gastric cancer. Frontiers in Genetics, 13, 963695. [Link]
- Shames, D. S., et al. (2013). Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors. PubMed. [Link]
- Li, Y., et al. (2023). A prognostic NAD+ metabolism-related gene signature for predicting response to immune checkpoint inhibitor in glioma. Frontiers in Immunology, 14, 1118605. [Link]
- Heske, C. M., et al. (2023). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research, 29(16), 3128–3141. [Link]
- D'Amato, C., et al. (2015). Cost-Effectiveness of Multiplexed Predictive Biomarker Screening in Non-Small Cell Lung Cancer. PLoS ONE, 10(9), e0138372. [Link]
- O'Brien, T., et al. (2017). Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy. Oncotarget, 8(52), 89686–89699. [Link]
- Shames, D. S., et al. (2013). Data from Loss of NAPRT1 Expression by Tumor-Specific Promoter Methylation Provides a Novel Predictive Biomarker for NAMPT Inhibitors. Figshare. [Link]
- Xu, L. (2017). Biomarker Considerations for Early Phase Clinical Trials. KNect365. [Link]
- FGFR2b.com. (n.d.). Considerations for IHC biomarker testing workflows. [Link]
- Brown, R. B., & Clarke, C. A. (2000). The Cost-Effectiveness of Immunohistochemistry. Archives of Pathology & Laboratory Medicine, 124(8), 1119–1121. [Link]
- O'Brien, T., et al. (2017). Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy.
- Brown, R. B., & Clarke, C. A. (2000). The cost-effectiveness of immunohistochemistry.
- Zha, X., et al. (2024). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. Bioorganic & Medicinal Chemistry, 103, 117595. [Link]
- O'Brien, T., et al. (2017). Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy. Oncotarget, 8(52), 89686–89699. [Link]
- O'Brien, T., et al. (2017).
- López-Pineda, A., et al. (2018). Turnaround times for IHC testing. The size of the bar indicates time in days from requesting results for IHC testing to obtaining them.
- Kumar, A., & Singh, S. (2022).
- López-Pineda, A., et al. (2018). Boxplots for time-to-event 261 262 The turnaround time for...
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A Researcher's Guide to the Independent Verification of Methylated Nicotinamides: A Comparative Analysis
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the verification of published findings related to methylated derivatives of nicotinamide. While the initial topic of interest is 5-Methylnicotinamide, this document clarifies the existing research landscape, which is predominantly focused on its isomer, 1-Methylnicotinamide, and the enzymatic pathways governing its production. We will dissect the biological activities, compare therapeutic strategies, and provide actionable experimental protocols for independent validation.
Part 1: Clarifying the Isomer Landscape: 5-MNA vs. 1-MNA
In the study of nicotinamide metabolism, structural distinctions are critical. The user's query specified This compound (5-MNA) , a molecule where a methyl group is attached to the 5th carbon of the pyridine ring (CAS 70-57-5).[1][2][3] However, a comprehensive review of scientific literature reveals a significant disparity in available data. The vast majority of published biological and therapeutic findings are centered on its isomer, 1-Methylnicotinamide (1-MNA) , also known as trigonellamide.[4] In 1-MNA, the methyl group is attached to the nitrogen atom of the pyridine ring.
This guide will therefore address the broader and more thoroughly investigated field of 1-MNA and its synthesizing enzyme, Nicotinamide N-methyltransferase (NNMT), as this represents the primary area of active research and therapeutic interest. The dearth of specific biological data on 5-MNA makes it a potential area for novel investigation, but currently prevents a direct comparative analysis of its performance.
Part 2: The Central Role of the NNMT-NAD⁺ Axis
The biological significance of 1-MNA is intrinsically linked to its synthesis by Nicotinamide N-methyltransferase (NNMT). This cytosolic enzyme catalyzes the methylation of nicotinamide (NAM), a form of vitamin B3, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] This reaction is a critical junction between two fundamental metabolic pathways:
-
The NAD⁺ Salvage Pathway : NAM is the primary precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), an essential coenzyme for cellular redox reactions and a required substrate for signaling enzymes like sirtuins and PARPs. By consuming NAM, NNMT activity can influence the intracellular pool of NAD⁺.[5]
-
One-Carbon Metabolism : The reaction consumes the universal methyl donor, SAM, producing S-adenosyl-L-homocysteine (SAH). The ratio of SAM to SAH, known as the "methylation potential," is critical for cellular methylation reactions, including epigenetic modifications of DNA and histones.
Elevated NNMT expression has been linked to various pathologies, including obesity, type 2 diabetes, and certain cancers, making it a compelling therapeutic target.[6][7]
Part 3: Biological Profile of 1-Methylnicotinamide (1-MNA)
Historically viewed as an inactive clearance metabolite of excess nicotinamide, 1-MNA is now recognized as a biologically active molecule with significant therapeutic potential.[7] Its primary effects are observed in the cardiovascular system.
Anti-Thrombotic and Anti-Inflammatory Activity Published findings have demonstrated that 1-MNA possesses potent anti-thrombotic and anti-inflammatory properties.[8] In vivo studies show that 1-MNA can inhibit platelet-dependent thrombosis.[9] This effect is not due to direct action on platelets but is mediated through the vascular endothelium.[9]
The proposed mechanism involves the upregulation of cyclooxygenase-2 (COX-2), which in turn increases the production and secretion of prostacyclin (PGI₂), a powerful vasodilator and inhibitor of platelet aggregation.[9] This pathway underscores 1-MNA's role as an endogenous regulator of vascular homeostasis.
Part 4: Comparison Guide: Exogenous 1-MNA vs. NNMT Inhibition
For researchers investigating this pathway, two distinct strategic approaches can be considered: the administration of exogenous 1-MNA or the inhibition of its endogenous production via NNMT inhibitors. These strategies, while related, have fundamentally different biochemical consequences.
| Feature | Approach 1: Exogenous 1-MNA Administration | Approach 2: Pharmacological NNMT Inhibition |
| Primary Molecule | 1-Methylnicotinamide (1-MNA) | NNMT Inhibitors (e.g., 5-amino-1MQ)[5] |
| Mechanism of Action | Directly activates downstream signaling (e.g., COX-2/PGI₂ pathway).[9] | Blocks the conversion of Nicotinamide (NAM) to 1-MNA.[5] |
| Effect on 1-MNA Levels | Increases circulating and tissue 1-MNA levels. | Decreases endogenous 1-MNA production. |
| Effect on NAD⁺ Pool | No direct effect; may have minor feedback effects on NNMT. | Increases NAM availability for the NAD⁺ salvage pathway, potentially boosting NAD⁺ levels.[5] |
| Effect on Methylation | No direct effect on the SAM/SAH ratio. | Reduces consumption of SAM, potentially increasing the cellular methylation potential (SAM/SAH ratio). |
| Primary Therapeutic Rationale | Leverage the direct anti-thrombotic and anti-inflammatory effects of 1-MNA.[8] | Reverse metabolic dysfunction (obesity, diabetes) by increasing NAD⁺ and rebalancing methyl metabolism.[5] |
| Key Experimental Readout | Prostacyclin (PGI₂) levels, platelet aggregation assays, inflammatory markers. | NAD⁺/NADH ratio, SAM/SAH ratio, cellular respiration, lipid accumulation. |
Causality Behind Experimental Choices:
-
Choosing exogenous 1-MNA is ideal for specifically studying the direct downstream effects of the metabolite itself, isolating its signaling properties from the broader metabolic shifts caused by NNMT modulation.
-
Choosing an NNMT inhibitor is appropriate for investigating the role of the NNMT enzyme as a metabolic control point. This approach is more relevant for studying systemic metabolic diseases where rebalancing NAD⁺ and SAM pools is the primary goal.
Part 5: Methodologies for Independent Verification
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: Quantification of 1-MNA by LC-MS/MS
-
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying small molecules like 1-MNA in complex biological matrices (plasma, urine, cell lysates). A hydrophilic interaction liquid chromatography (HILIC) method is often preferred for retaining such polar compounds.[10][11]
-
Methodology:
-
Sample Preparation: Spike samples with a stable isotope-labeled internal standard (e.g., d3-1-MNA). Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Extraction: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 90:10 acetonitrile:water with 0.1% formic acid.
-
Chromatography: Inject the sample onto a HILIC column. Use a gradient elution with Mobile Phase A (e.g., 10mM ammonium formate in water) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a triple-quadrupole mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 1-MNA (e.g., m/z 137.1 → 94.1) and its internal standard.[6]
-
Quantification: Generate a standard curve using known concentrations of 1-MNA and calculate the concentration in unknown samples based on the peak area ratio relative to the internal standard.
-
Protocol 2: Measurement of NNMT Activity (Inhibitor Screening Assay)
-
Rationale: This assay quantifies the enzymatic activity of NNMT by measuring one of its products. A common method is a coupled-enzyme fluorometric assay that detects S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The free thiol group of homocysteine is detected by a probe, generating a fluorescent signal proportional to NNMT activity.
-
Methodology (based on commercial kit principles[12][13]):
-
Reagent Preparation: Prepare NNMT Assay Buffer, solutions of recombinant NNMT enzyme, S-Adenosylmethionine (SAM), Nicotinamide (NAM), and the test inhibitor (e.g., 5-amino-1MQ) or a known inhibitor control (e.g., 1-MNA itself).
-
Reaction Setup (96-well plate):
-
Test Wells: Add assay buffer, test inhibitor at various concentrations, NNMT enzyme, and SAM.
-
Positive Control (100% Activity): Add assay buffer, vehicle (e.g., DMSO), NNMT enzyme, and SAM.
-
Negative Control (No Substrate): Add assay buffer, vehicle, NNMT enzyme, and SAM, but replace NAM with buffer.
-
-
Initiation: Start the reaction by adding NAM to all wells (except the negative control). Incubate at 37°C for 15-60 minutes.
-
SAH Detection: Stop the NNMT reaction. Add the coupled enzyme mix (SAH hydrolase) and the thiol-detecting probe. Incubate at room temperature as per the manufacturer's instructions.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 392/482 nm).[12]
-
Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Protocol 3: Assessment of Downstream Signaling (Prostacyclin Measurement)
-
Rationale: Since prostacyclin (PGI₂) is highly unstable, its stable, non-enzymatic hydrolysis product, 6-keto-Prostaglandin F₁α (6-keto-PGF₁α), is measured as a surrogate.[14][15] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and specific method for this purpose.[16]
-
Methodology:
-
Sample Collection: Collect cell culture supernatant or plasma (using EDTA or citrate as an anticoagulant). To prevent artefactual PGI₂ formation, add a cyclooxygenase inhibitor (e.g., indomethacin) immediately upon collection. Centrifuge to remove cells/platelets and store the supernatant/plasma at -80°C.
-
Assay Principle: This is typically a competitive ELISA. 6-keto-PGF₁α in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF₁α for binding sites on a specific antibody coated onto the microplate wells.
-
Procedure (based on commercial kit principles):
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated plate.
-
Add the enzyme-labeled 6-keto-PGF₁α conjugate to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add a substrate solution, which reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Analysis: The intensity of the color is inversely proportional to the concentration of 6-keto-PGF₁α in the sample. Calculate concentrations based on the standard curve.
-
Protocol 4: Contextual Assay (SIRT1 Activity Measurement)
-
Rationale: As NNMT modulation can affect NAD⁺ levels, assessing the activity of the NAD⁺-dependent deacetylase SIRT1 provides critical context. Fluorometric assays are common, using a peptide substrate with an acetylated lysine and a quenched fluorophore. Upon deacetylation by SIRT1, a developing enzyme cleaves the peptide, releasing the fluorophore.
-
Methodology (based on commercial kit principles[17][18]):
-
Reaction Setup (96-well plate):
-
To appropriate wells, add SIRT1 Assay Buffer, NAD⁺ solution, and either the test sample (e.g., cell lysate), a known SIRT1 activator (e.g., Resveratrol), or an inhibitor (e.g., Nicotinamide).
-
Add recombinant SIRT1 enzyme to all wells except the "No Enzyme" control.
-
Pre-incubate at 37°C for 10-15 minutes.
-
-
Initiation: Start the reaction by adding the fluorogenic SIRT1 substrate to all wells.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Signal Development: Stop the reaction and develop the signal by adding the Developer Solution. Incubate for 15 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence intensity with an appropriate plate reader (e.g., Ex/Em = 350-360 nm / 450-465 nm).[19]
-
Analysis: Calculate SIRT1 activity relative to controls after subtracting background fluorescence.
-
Part 6: Conclusion and Future Directions
The study of nicotinamide methylation is a rapidly evolving field with significant therapeutic implications. While the current body of research is heavily concentrated on 1-Methylnicotinamide and the enzyme NNMT, this focus is warranted by the profound effects of this pathway on systemic metabolism and cardiovascular health. The key takeaway for researchers is the critical distinction between two strategic interventions: the direct application of the bioactive metabolite 1-MNA to elicit vascular effects, and the inhibition of its parent enzyme, NNMT, to achieve broader metabolic reprogramming by modulating NAD⁺ and SAM levels.
Significant knowledge gaps remain. The biological activity, if any, of other isomers like this compound is largely unexplored and represents a frontier for new discoveries. Future in-depth studies are required to fully elucidate the mechanisms connecting NNMT to disease and to translate the promising preclinical findings on its inhibitors into clinical applications. The rigorous application of the validation protocols outlined in this guide will be essential for building the trustworthy and reproducible body of evidence needed to advance this field.
References
- Dai, H., Sinclair, D. A., Ellis, J. L., & Steegborn, C. (2018). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1759, 141-152.
- AssayGenie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
- Daunert, S., & Poon, M. (2010). Methods and Kit for Determination of Prostacyclin in Plasma. U.S. Patent No. 7,659,078.
- Blair, I. A., Orchard, M. A., & Lewis, P. J. (1982). Measurement of human venous plasma prostacyclin and metabolites by radioimmunoassay: a reappraisal. Journal of Pharmacological Methods, 7(4), 277-288.
- Deo, S. K., Daunert, S., et al. (2002). Determination of Prostacyclin in Plasma through a Bioluminescent Immunoassay for 6-Keto-prostaglandin F1α: Implication of Dosage in Patients with Primary Pulmonary Hypertension. Analytical Chemistry, 74(14), 3564-3571.
- Archives of Clinical Infectious Diseases. (2025, January 31). The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits.
- Arts, J., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 647-657.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay.
- BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit.
- ResearchGate. (n.d.). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity.
- ResearchGate. (n.d.). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase.
- Gréen, K. (1978). Methods for quantitative estimation of prostaglandins. Acta Obstetricia et Gynecologica Scandinavica. Supplement, 72, 9-14.
- ResearchGate. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters.
- Wang, Y., et al. (2021). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261.
- Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology and Metabolism, 28(5), 340-351.
- Lu, W., & Rabinowitz, J. D. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Methods in Molecular Biology, 1051, 3-11.
- Wikipedia. (n.d.). 1-Methylnicotinamide.
- MolecularCloud. (2025, November 20). Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regenerative Research.
- Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum Immunologiae et Therapiae Experimentalis, 56(6), 405-411.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methylnicotinamide
As a cornerstone of contemporary research, particularly in the fields of drug development and metabolic studies, the responsible management of chemical reagents is paramount. 5-Methylnicotinamide (also known as N-Methylnicotinamide), a primary metabolite of nicotinamide (Vitamin B3), requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Profile and Essential Precautions
Understanding the inherent risks of a compound is the first step in safe handling. This compound is classified as a hazardous substance, and its disposal must be approached with the gravity this entails.
Hazard Identification: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[2][3]
The causality behind these classifications lies in the chemical nature of substituted pyridines. These compounds can interact with biological tissues, leading to irritation. Therefore, all handling and disposal operations must be designed to prevent direct contact and inhalation.
Core Safety Directives:
-
Work in a Ventilated Area : All handling of this compound, especially the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][6][7]
-
Avoid Dust Formation : When handling the powdered form, take care to prevent the generation of dust.[2][8]
-
Prohibit Consumption : Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
No Drain Disposal : Under no circumstances should this compound or its solutions be poured down the drain or disposed of with household garbage.[9] This is critical because it is classified as slightly hazardous to water, and releasing it into the sewage system can harm aquatic life and compromise water treatment processes.
| Hazard Classification | GHS Category | Precautionary Statement Reference |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Target Organ Toxicity (Respiratory) | 3 | H335: May cause respiratory irritation.[2][3] |
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is a non-negotiable aspect of chemical safety. The choice of PPE is dictated by the specific hazards of this compound.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[7][10] Latex gloves are not recommended. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[8]
-
Eye and Face Protection : Use safety glasses with side shields or tightly sealed goggles.[5] If there is a splash hazard, a face shield should be worn in addition to goggles.[8]
-
Body Protection : A lab coat or a chemical-resistant apron must be worn to protect personal clothing and skin.[10][11] For larger quantities or significant spill risk, a complete chemical-protective suit may be necessary.[8]
-
Respiratory Protection : If working outside a fume hood or if dust/aerosol generation is unavoidable, a NIOSH-approved particulate respirator should be used.[8]
Part 3: Waste Segregation and Collection Protocol
Proper segregation is the foundation of a compliant chemical waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection:
-
Select a Compatible Container : Use a clearly labeled, sealable, and chemically compatible waste container.[6][10] High-density polyethylene (HDPE) is a suitable choice for many chemical wastes.
-
Label the Container : As soon as the first drop of waste is added, affix a completed hazardous waste label.[10] The label must include the full chemical name, "this compound" or "N-Methylnicotinamide," and list all known hazards.
-
Collect Waste :
-
Solid Waste : Collect unadulterated this compound powder, contaminated weighing paper, and other solid materials in a dedicated solid hazardous waste container.[11]
-
Liquid Waste : Collect solutions containing this compound in a dedicated liquid hazardous waste container.
-
-
Do Not Mix : Never mix this compound waste with other waste streams, especially strong oxidizing agents or acids, to prevent unforeseen hazardous reactions.[6][10]
-
Secure Storage : Keep the waste container tightly closed and store it in a designated, secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[6][9][10]
Part 4: Disposal of Contaminated Materials
The principle of hazardous waste management extends to any item that has come into contact with the chemical.
-
Empty Containers : The original containers of this compound must be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as liquid hazardous waste.[10] After rinsing, the container can often be managed as non-hazardous solid waste, but institutional policies should be consulted.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated protective equipment must be collected in a designated hazardous waste container for solids.[8]
-
Spill Cleanup Materials : Absorbent materials used to clean up spills of this compound must be placed in a sealed, labeled container and disposed of as solid hazardous waste.[6]
Part 5: Spill and Decontamination Procedures
Accidents happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : For small spills, use an absorbent, inert material like sand or vermiculite to contain the spill.[6][9]
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][8]
-
Decontaminate :
In Case of Exposure:
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10]
-
Eye Contact : Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Part 6: Final Disposal Pathway
The ultimate disposal of this compound must comply with all local, state, and federal regulations.
-
Contact EH&S : The primary method for disposal is through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste management company.[5][10]
-
Arrange for Pickup : Follow your institution's procedures to request a pickup of the full, sealed, and properly labeled hazardous waste container.[6]
-
Incineration : The recommended disposal method for this type of organic chemical waste is often high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, public health, and environmental protection.
Decision Workflow for this compound Disposal
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Navigating the Safe Handling of 5-Methylnicotinamide: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methylnicotinamide, a derivative of niacin (vitamin B3) used in various research applications. Beyond mere procedural steps, this document elucidates the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Landscape
This compound, while not classified as acutely toxic, presents hazards that demand rigorous adherence to safety protocols.[1][2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Understanding these risks is the foundational step in building a robust safety plan.
Hazard Summary for this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][4][5][6] | GHS07 | P264, P280, P302+P352, P332+P313, P362[4][5][6] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][4][5][6][7] | GHS07 | P280, P305+P351+P338, P337+P313[4][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][3] | GHS07 | P261, P271, P304+P340, P312, P403+P233[3] |
This data underscores the necessity of a multi-faceted personal protective equipment (PPE) strategy focused on preventing dermal, ocular, and respiratory exposure.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Adherence to a stringent PPE protocol is non-negotiable. The following provides a detailed, step-by-step methodology for the selection and use of appropriate protective gear when handling this compound.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place. All handling of this compound powder or solutions should be conducted within a certified laboratory chemical fume hood.[8][9] This primary containment measure is critical for minimizing inhalation exposure to dust or aerosols.[2][9] The work area must also be equipped with an accessible emergency eyewash station and a safety shower.[2][6][8]
The Essential PPE Ensemble
The minimum required PPE for handling this compound includes a fully-buttoned laboratory coat, chemical safety goggles, and compatible gloves.
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against accidental splashes and airborne particles.[3][6][9][10] In situations with a higher potential for splashing, such as when transferring large volumes of solutions, the use of a face shield in conjunction with goggles is recommended for full facial protection.[11]
-
Skin and Body Protection : A standard laboratory coat should be worn and fully fastened to protect the arms and torso.[8][10][12] For tasks with a significant risk of spillage, consider impervious clothing or a chemical-resistant apron.[6][9]
-
Hand Protection : Glove selection is critical. While many safety data sheets for this compound generically call for "protective gloves," we must apply a higher standard of diligence.[5][6] Given that this compound is a pyridine derivative, it is prudent to consult compatibility charts and recommendations for pyridine-class compounds. Nitrile or neoprene gloves are commonly recommended for handling pyridine and offer a suitable starting point.[10][12][13] However, always consult the glove manufacturer's specific chemical resistance guide for the most accurate information. Butyl rubber gloves may offer more robust protection for prolonged handling scenarios.[8]
Crucially, nitrile gloves are explicitly not recommended for handling pure pyridine and should be considered only for incidental contact with dilute solutions of its derivatives, with immediate replacement upon any contamination. [8]
Respiratory Protection: When is it Necessary?
Under normal laboratory conditions within a functioning chemical fume hood, respiratory protection is typically not required.[3] However, a risk assessment may deem it necessary under specific circumstances:
-
Weighing and transferring large quantities of powder outside of a containment hood.
-
Cleaning up a significant spill.
-
If engineering controls (e.g., fume hood) are not available or are malfunctioning.
In such cases, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges and a particulate pre-filter (P95 or P100) is the minimum requirement.[14] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.[8]
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of donning and doffing PPE is designed to minimize the risk of cross-contamination.
Donning PPE Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
